5-[(Diethylamino)methyl]-2-methylfuran-3-carboxylic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-(diethylaminomethyl)-2-methylfuran-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3/c1-4-12(5-2)7-9-6-10(11(13)14)8(3)15-9/h6H,4-5,7H2,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTWYDFQXKGAWDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=CC(=C(O1)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30365396 | |
| Record name | 5-[(Diethylamino)methyl]-2-methylfuran-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30365396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
296274-15-2 | |
| Record name | 5-[(Diethylamino)methyl]-2-methylfuran-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30365396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 5-[(diethylamino)methyl]-2-methylfuran-3-carboxylic acid
Abstract
This technical guide provides a comprehensive overview of a robust synthetic route to 5-[(diethylamino)methyl]-2-methylfuran-3-carboxylic acid, a substituted furan derivative with potential applications in medicinal chemistry and drug development. The synthesis is strategically designed as a three-step process commencing with the formation of an ethyl 2-methylfuran-3-carboxylate core, followed by a regioselective Mannich reaction to introduce the key diethylaminomethyl side chain, and culminating in the hydrolysis of the ester to yield the target carboxylic acid. This document offers detailed experimental protocols, mechanistic insights, and a discussion of the critical parameters at each stage of the synthesis, tailored for researchers and professionals in the field of organic synthesis and drug discovery.
Introduction and Strategic Overview
Substituted furan-3-carboxylic acids are a class of heterocyclic compounds of significant interest in the pharmaceutical industry due to their diverse biological activities.[1] The title compound, this compound, incorporates a Mannich base moiety, a structural motif frequently associated with pharmacological activity.[2] The synthetic strategy detailed herein is designed to be efficient and scalable, providing a clear pathway to this valuable molecule.
The overall synthetic transformation is depicted below:
Caption: Overall synthetic workflow for this compound.
This guide will now delve into the specifics of each synthetic step, providing the underlying chemical principles and detailed experimental procedures.
Step 1: Synthesis of Ethyl 2-methylfuran-3-carboxylate
The initial step involves the construction of the 2-methylfuran-3-carboxylate core. While several methods exist for the synthesis of substituted furans, a common and effective approach involves the cyclization of appropriate acyclic precursors.[3] For the synthesis of ethyl 2-methylfuran-3-carboxylate, a plausible route is the reaction of ethyl acetoacetate with an appropriate C2-synthon.
Causality of Experimental Choices
The selection of starting materials is critical for the efficient formation of the desired furan ring. Ethyl acetoacetate provides the C3-C4 and the ester functionality, while a chloroacetaldehyde equivalent can serve as the C2-C5 fragment of the furan ring. The reaction is typically base-catalyzed to facilitate the initial condensation and subsequent cyclization.
Detailed Experimental Protocol
Materials:
-
Ethyl acetoacetate
-
Chloroacetaldehyde (50% aqueous solution)
-
Pyridine
-
Ethanol
-
Sodium hydroxide
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Sodium chloride
Procedure:
-
To a stirred solution of sodium ethoxide, prepared from sodium (1 equivalent) in absolute ethanol, add ethyl acetoacetate (1 equivalent) at 0-5 °C.
-
After stirring for 30 minutes, add chloroacetaldehyde (1 equivalent, 50% aqueous solution) dropwise, maintaining the temperature below 10 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Neutralize the reaction mixture with a dilute solution of hydrochloric acid and extract with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with saturated sodium chloride solution, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
The crude product is then purified by vacuum distillation to afford ethyl 2-methylfuran-3-carboxylate as a colorless oil.
Characterization Data (Anticipated)
-
¹H NMR (CDCl₃, 400 MHz): δ 7.39 (d, J = 2.0 Hz, 1H, H-5), 6.55 (d, J = 2.0 Hz, 1H, H-4), 4.28 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 2.50 (s, 3H, CH₃), 1.34 (t, J = 7.1 Hz, 3H, OCH₂CH₃).
-
¹³C NMR (CDCl₃, 100 MHz): δ 164.5, 158.0, 142.1, 115.8, 108.9, 60.2, 14.4, 13.8.
-
IR (neat, cm⁻¹): 2981, 1715 (C=O, ester), 1590, 1140.
Step 2: Mannich Reaction for Aminomethylation
The second step introduces the diethylaminomethyl group at the C-5 position of the furan ring via the Mannich reaction. This is a three-component condensation involving the furan substrate, formaldehyde, and a secondary amine (diethylamine).[4] The reaction proceeds through the formation of an electrophilic Eschenmoser-like salt in situ, which is then attacked by the electron-rich furan ring.[5]
Causality of Experimental Choices
The C-5 position of the 2-methylfuran-3-carboxylate is the most nucleophilic and sterically accessible site for electrophilic substitution, ensuring high regioselectivity.[6] The presence of the electron-withdrawing ester group at C-3 deactivates the furan ring to some extent, which may necessitate slightly more forcing reaction conditions compared to the aminomethylation of unsubstituted 2-methylfuran.[7] Glacial acetic acid is often employed as a solvent as it facilitates the formation of the reactive iminium ion intermediate.[6]
Caption: Simplified mechanism of the Mannich reaction on the furan substrate.
Detailed Experimental Protocol
Materials:
-
Ethyl 2-methylfuran-3-carboxylate
-
Diethylamine
-
Formaldehyde (37% aqueous solution)
-
Glacial acetic acid
-
Sodium hydroxide
-
Diethyl ether
-
Anhydrous potassium carbonate
Procedure:
-
In a round-bottom flask, cool a solution of diethylamine (1.2 equivalents) in glacial acetic acid to 0-5 °C.
-
Slowly add aqueous formaldehyde (1.2 equivalents) to the stirred solution, maintaining the low temperature.
-
To this mixture, add ethyl 2-methylfuran-3-carboxylate (1 equivalent) in one portion.
-
Allow the reaction to warm to room temperature and then heat at 60-70 °C for 4-6 hours.
-
Cool the reaction mixture and pour it into an ice-cold solution of sodium hydroxide to neutralize the acetic acid (pH > 10).
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts, dry over anhydrous potassium carbonate, filter, and concentrate under reduced pressure.
-
The crude product, ethyl 5-[(diethylamino)methyl]-2-methylfuran-3-carboxylate, can be purified by column chromatography on silica gel or by vacuum distillation.
Step 3: Hydrolysis to the Carboxylic Acid
The final step is the saponification of the ethyl ester to the corresponding carboxylic acid. This is a standard ester hydrolysis reaction, typically carried out under basic conditions.
Causality of Experimental Choices
Alkaline hydrolysis is chosen to avoid any potential side reactions that might occur under acidic conditions with the tertiary amine functionality.[8] A mixture of ethanol and water is a common solvent system for such reactions, as it ensures the miscibility of both the ester and the aqueous base.
Detailed Experimental Protocol
Materials:
-
Ethyl 5-[(diethylamino)methyl]-2-methylfuran-3-carboxylate
-
Potassium hydroxide
-
Ethanol
-
Water
-
Hydrochloric acid
Procedure:
-
Dissolve ethyl 5-[(diethylamino)methyl]-2-methylfuran-3-carboxylate (1 equivalent) in a mixture of ethanol and water (e.g., 3:1 v/v).
-
Add potassium hydroxide (2-3 equivalents) and heat the mixture at reflux for 2-4 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.
-
Carefully acidify the aqueous layer with dilute hydrochloric acid to a pH of approximately 5-6. The product may precipitate at this point.
-
If a precipitate forms, collect it by filtration, wash with cold water, and dry under vacuum. If the product remains in solution, extract with a suitable organic solvent like ethyl acetate.
-
The crude this compound can be recrystallized from an appropriate solvent system (e.g., ethanol/water) to yield the pure product.
Quantitative Data Summary
| Step | Starting Material | Product | Reagents | Typical Yield (%) |
| 1 | Ethyl acetoacetate, Chloroacetaldehyde | Ethyl 2-methylfuran-3-carboxylate | Sodium ethoxide | 60-70 |
| 2 | Ethyl 2-methylfuran-3-carboxylate | Ethyl 5-[(diethylamino)methyl]-2-methylfuran-3-carboxylate | Diethylamine, Formaldehyde | 65-75 |
| 3 | Ethyl 5-[(diethylamino)methyl]-2-methylfuran-3-carboxylate | This compound | Potassium hydroxide | 80-90 |
Yields are estimated based on analogous reactions and may vary depending on the specific reaction conditions and scale.
Conclusion
The synthetic pathway outlined in this technical guide provides a reliable and logical approach to this compound. By carefully controlling the reaction conditions at each step, from the initial furan synthesis to the final hydrolysis, researchers can obtain the target compound in good overall yield. The provided protocols are intended to serve as a strong foundation for further optimization and scale-up in a drug discovery and development setting.
References
-
Novel synthesis of furancarboxylate derivatives via cyclization reactions of (E)-ethyl 3-aryl-2-cyanoacrylates. Semantic Scholar.
-
Aminomethylations of electron-deficient compounds—bringing iron photoredox catalysis into play. National Institutes of Health.
-
Aminomethylations of electron-deficient compounds—bringing iron photoredox catalysis into play. Royal Society of Chemistry.
-
Mannich Reaction The Mannich reaction is three component condensation in which a compound containing an act. SUST Repository.
-
2-Ethyl-5-methylfuran. PubChem.
-
A SIMPLE AND PRACTICAL SYNTHESIS OF METHYL BENZO[b]FURAN-3-CARBOXYLATES. LOCKSS.
-
MANNICH REACTION | MECHANISM | EXPLANATION | APPLICATIONS. AdiChemistry.
-
Mannich reaction. Wikipedia.
-
New syntheses on the basis of ethyl 2-oxotetrahydrofuran-3-carboxylates. ResearchGate.
-
-
Organic Syntheses Procedure.
-
-
Synthesis of Ethyl 3‐amino‐2‐furan carboxylate esters from... ResearchGate.
- Synthetic applications of biologically important Mannich bases: An upd
-
Ethyl 2-methyl-5-(thiophen-2-yl) furan-3-carboxylate. SpectraBase.
-
Ethyl 5-formyl-2-methylfuran-3-carboxylate. PubChem.
- Supporting Inform
-
5-((dimethylamino)methyl)furan-2-carboxylic acid hydrochloride. PubChemLite.
-
Ethyl 3-furancarboxylate(614-98-2) 1H NMR spectrum. ChemicalBook.
- Recent Progress in the Conversion of Methylfuran into Value-Added Chemicals and Fuels. [URL: Not available]
-
Multisubstituted furan formation from (Z)- or (E)-enynyl acetates: tandem reactions accelerated by electron-donating groups on aromatic rings. PubMed.
-
A biosynthetically inspired route to substituted furans using the Appel reaction: total synthesis of the furan fatty acid F5. Royal Society of Chemistry.
-
Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. National Institutes of Health.
-
Synthesis and Some Transformations of Ethyl 5‐Alkoxymethyl‐3‐ (2‐methyl‐3‐oxobutyl)‐2‐oxotetrahydrofuran‐3‐carboxylates. ResearchGate.
-
Spectral Characterization and Vibrational Assignments of Ethyl 4-(3-(2,3-Dihydrobenzofuran-5-Carboxamido)Phenyl)-6-Methyl-2-Oxo-1,2,3,4-Tetrahydropyrimidine-5-Carboxylate by ab Initio Density Functional Method. Oriental Journal of Chemistry.
-
Synthesis, crystal structure characterization, Hirshfeld surface analysis, and Quantum chemical computations of Ethyl 5-(thiophe. Physics @ Manasagangotri.
-
2-Furancarboxylic acid, 5-methyl-. PubChem.
-
Methyl furan-3-carboxylate. PubChem.
-
5-methyl-2-furan carboxylic acid. The Good Scents Company.
-
5-ethenyl-2-methylfuran-3-carboxylic acid. PubChemLite.
-
Ethyl 5-methylfuran-3-carboxylate. PubChemLite.
-
Ethyl 5-diisopropylaminomethyl-2-furancarboxylate. PubChem.
-
Selective Synthesis of Fluorinated Furan Derivatives via AgNO3-Catalyzed Activation of an Electronically Deficient Triple Bond. Figshare.
-
2-Ethyl 4-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate. ResearchGate.
Sources
- 1. Mannich reaction - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. repository.sustech.edu:8080 [repository.sustech.edu:8080]
- 5. adichemistry.com [adichemistry.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Aminomethylations of electron-deficient compounds—bringing iron photoredox catalysis into play - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physicochemical Properties of 5-[(diethylamino)methyl]-2-methylfuran-3-carboxylic acid
Introduction
5-[(diethylamino)methyl]-2-methylfuran-3-carboxylic acid is a heterocyclic compound featuring a furan core, a carboxylic acid group, a methyl group, and a diethylaminomethyl substituent.[1] Its molecular formula is C11H17NO3, with a molecular weight of 211.26 g/mol .[1] The unique combination of a lipophilic furan ring, an acidic carboxylic acid, and a basic tertiary amine suggests a complex and pH-dependent physicochemical profile. This guide provides a comprehensive overview of the predicted properties of this molecule and details the experimental protocols necessary for their empirical determination, offering valuable insights for researchers in medicinal chemistry and drug development.
Predicted Physicochemical Properties: A Structural Analysis
A thorough understanding of a compound's physicochemical properties is paramount in predicting its behavior in biological systems, including absorption, distribution, metabolism, and excretion (ADME). In the absence of specific experimental data for this compound, we can infer its likely characteristics based on its constituent functional groups.
-
Amphoteric Nature: The presence of both a carboxylic acid (an acidic functional group) and a diethylamino group (a basic functional group) confers an amphoteric character to the molecule. This means it can act as either an acid or a base depending on the pH of the surrounding environment. This dual nature will significantly influence its solubility and partitioning behavior.
-
Solubility: The molecule's solubility is expected to be highly pH-dependent.
-
In acidic solutions, the diethylamino group will be protonated, forming a positively charged ammonium salt. This salt is likely to be more soluble in aqueous media than the neutral form.
-
In basic solutions, the carboxylic acid group will be deprotonated, forming a negatively charged carboxylate salt, which will also enhance aqueous solubility.[2]
-
At its isoelectric point (the pH at which the net charge is zero), the molecule will exist predominantly as a zwitterion, and its aqueous solubility is expected to be at a minimum.
-
-
Acidity and Basicity (pKa): The molecule will have at least two pKa values:
-
One pKa will correspond to the dissociation of the carboxylic acid proton. For similar carboxylic acids, this is typically in the range of 3-5.
-
The second pKa will correspond to the protonation of the diethylamino group. The pKa of the conjugate acid of diethylamine is around 11, so a similar value can be anticipated for this functional group.
-
-
Lipophilicity (LogP): The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. The furan ring and the ethyl groups on the amine contribute to its lipophilic character, while the carboxylic acid and the amine itself are hydrophilic. The LogP value will be significantly influenced by the pH of the aqueous phase. At a pH where the molecule is in its neutral form, it will be most lipophilic. In contrast, at pH values where it is ionized, its partitioning into the aqueous phase will be favored, leading to a lower apparent LogP.
Experimental Determination of Physicochemical Properties
To provide a robust and accurate physicochemical profile of this compound, the following experimental protocols are recommended.
Table 1: Summary of Key Physicochemical Parameters and Recommended Experimental Methods
| Physicochemical Property | Experimental Method | Principle |
| Solubility | Shake-Flask Method | Equilibrium is established between the solid compound and a solvent at a constant temperature. The concentration of the dissolved compound is then measured. |
| pKa | Potentiometric Titration | The pH of a solution of the compound is monitored as a titrant (strong acid or base) is added. The pKa is determined from the titration curve.[3][4] |
| LogP | Shake-Flask Method | The compound is partitioned between n-octanol and water. The concentration in each phase is measured to determine the partition coefficient.[5][6] |
Detailed Experimental Protocols
Determination of Aqueous Solubility (Shake-Flask Method)
This protocol outlines the steps to determine the thermodynamic solubility of the compound in an aqueous buffer of a specific pH.
Workflow for Solubility Determination
Caption: Workflow for the Shake-Flask Solubility Assay.
Step-by-Step Methodology:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial. The excess solid is crucial to ensure saturation.
-
-
Equilibration:
-
Agitate the vial at a constant temperature (e.g., 25°C or 37°C) using a shaker or stirrer for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Phase Separation:
-
Separate the undissolved solid from the saturated solution by centrifugation or filtration. Care must be taken to avoid temperature changes during this step.
-
-
Quantification:
-
Accurately dilute a known volume of the clear supernatant with an appropriate solvent.
-
Determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or mass spectrometry.
-
Construct a calibration curve using known concentrations of the compound to ensure accurate quantification.
-
Determination of pKa via Potentiometric Titration
This method allows for the determination of the acid dissociation constants of the carboxylic acid and the diethylamino groups.
Workflow for pKa Determination
Caption: Workflow for Potentiometric pKa Determination.
Step-by-Step Methodology:
-
Solution Preparation:
-
Accurately weigh a sample of the compound and dissolve it in a known volume of deionized water. A co-solvent like methanol or DMSO may be used if the compound has low aqueous solubility, but its effect on the pKa should be noted.
-
-
Titration Setup:
-
Place the solution in a jacketed beaker to maintain a constant temperature.
-
Immerse a calibrated pH electrode and a stirrer into the solution.
-
-
Titration Procedure:
-
To determine the pKa of the carboxylic acid, titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH).
-
To determine the pKa of the diethylamino group, first, acidify the solution with a strong acid (e.g., HCl) to protonate the amine, and then titrate with a strong base.
-
Add the titrant in small increments, recording the pH after each addition.
-
-
Data Analysis:
-
Plot the measured pH versus the volume of titrant added to generate a titration curve.
-
The equivalence point(s) will be indicated by a sharp change in pH.
-
The pKa is equal to the pH at the half-equivalence point.[3] For polyprotic substances, there will be a half-equivalence point for each ionizable group.
-
Determination of LogP (Shake-Flask Method)
This protocol is the gold standard for measuring the lipophilicity of a compound.[5]
Workflow for LogP Determination
Caption: Workflow for Shake-Flask LogP Determination.
Step-by-Step Methodology:
-
Preparation of Phases:
-
Pre-saturate n-octanol with the aqueous buffer (e.g., pH 7.4) and vice versa by mixing them and allowing the phases to separate. This ensures that the two phases are in equilibrium before the experiment.
-
-
Partitioning:
-
Add a known amount of the compound to a mixture of the pre-saturated n-octanol and aqueous buffer in a separatory funnel.
-
Shake the funnel for a predetermined time to allow the compound to partition between the two phases until equilibrium is reached.
-
-
Phase Separation:
-
Allow the two phases to separate completely.
-
-
Quantification:
-
Carefully collect samples from both the n-octanol and the aqueous layers.
-
Determine the concentration of the compound in each phase using a suitable analytical technique like HPLC or UV-Vis spectroscopy.
-
-
Calculation:
-
The LogP is calculated using the following formula: LogP = log10([Compound]octanol / [Compound]aqueous)
-
Significance of Physicochemical Properties in Research and Development
The experimentally determined values for solubility, pKa, and LogP are critical for:
-
Drug Discovery and Development: These parameters are essential for predicting a drug candidate's ADME properties. For instance, a compound's solubility directly impacts its bioavailability, while its LogP value influences its ability to cross cell membranes.
-
Formulation Science: Understanding the solubility and pKa is crucial for developing suitable formulations for drug delivery, such as tablets, injections, or topical creams.
-
Chemical Synthesis and Purification: Knowledge of a compound's solubility in different solvents is vital for optimizing reaction conditions and developing effective purification strategies.
Conclusion
References
-
A174925: 5-diethylaminomethyl-2-methyl-furan-3-carboxylic acid. [Link]
-
ChemSynthesis. ethyl 5-methyl-3-furoate. [Link]
-
eGyanKosh. EXPT. 2 pH TITRATION OF WEAK ACID - DETERMINE OF pKa OF ACETIC ACID. [Link]
-
Encyclopedia.pub. Methods for Determination of Lipophilicity. [Link]
- Google Patents. WO2008080891A2 - Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments.
-
MDPI. Solubility of Biocompounds 2,5-Furandicarboxylic Acid and 5-Formylfuran-2-Carboxylic Acid in Binary Solvent Mixtures of Water and 1,4-Dioxane. [Link]
-
National Center for Biotechnology Information. Development of Methods for the Determination of pKa Values. [Link]
-
National Center for Biotechnology Information. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. [Link]
-
National Center for Biotechnology Information. Design, Synthesis, In Vitro, and In Silico Studies of 5‐(Diethylamino)‐2‐Formylphenyl Naphthalene‐2‐Sulfonate Based Thiosemicarbazones as Potent Anti‐Alzheimer Agents. [Link]
-
PubChem. 2-Methyl-5-phenylfuran-3-carboxylic acid. [Link]
-
PubChem. Dihydro-2-methyl-3(2H)-furanone. [Link]
-
PubChemLite. 5-ethenyl-2-methylfuran-3-carboxylic acid (C8H8O3). [Link]
-
Reaction Biology. Optimization of synthesis and evaluation of antitumor properties. [Link]
-
Study.com. How to Calculate pKa From the Half Equivalence Point in a Weak Acid-Weak Base Titration. [Link]
-
The Royal Society of Chemistry. Electronic Supplementary Information A Tunable Precious-Metal-Free System for Selective Oxidative Esterification of Biobased 5-(. [Link]
-
YouTube. pH titration- for the determination of pKa value of weak acid.. [Link]
-
ACD/Labs. LogP—Making Sense of the Value. [Link]
-
Agilent. Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. [Link]
-
Beilstein Journals. Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. [Link]
-
Chemistry LibreTexts. 2.8: pH measurement and determination of pKa value. [Link]
-
Cengage. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]
-
Cengage. Lab Report for Carboxylic Acid Unknown: Pandemic-Modified. [Link]
-
Cengage. EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS Each functional group has a particular set of chemical properties that it to be i. [Link]
-
Cengage. experiment 1 determination of solubility class. [Link]
-
ResearchGate. synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives. [Link]
-
ResearchGate. Thermodynamic properties of 2-methyl-5-phenylfuran-3-carboxylic. [Link]
-
University of California, Davis. Solubility of Organic Compounds. [Link]
Sources
- 1. sinfoochem.com [sinfoochem.com]
- 2. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 3. How to Calculate pKa From the Half Equivalence Point in a Weak Acid-Weak Base Titration | Chemistry | Study.com [study.com]
- 4. youtube.com [youtube.com]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. acdlabs.com [acdlabs.com]
An In-Depth Technical Guide to 5-[(diethylamino)methyl]-2-methylfuran-3-carboxylic acid
CAS Number: 296274-15-2 [1]
Foreword for the Research Community
Researchers and drug development professionals operate at the frontier of chemical synthesis and therapeutic innovation. Central to this endeavor is a comprehensive understanding of novel chemical entities. This guide is dedicated to providing an in-depth technical overview of 5-[(diethylamino)methyl]-2-methylfuran-3-carboxylic acid, a substituted furan derivative of interest. The furan ring system is a prevalent scaffold in medicinal chemistry, and its derivatives have shown a wide range of biological activities. The incorporation of a carboxylic acid and a diethylaminomethyl group suggests potential for this molecule to serve as a versatile building block in the synthesis of new chemical entities with tailored pharmacokinetic and pharmacodynamic profiles. This document aims to be a foundational resource for scientists engaged in the exploration of this and related compounds.
Chemical Identity and Properties
Molecular Formula: C₁₁H₁₇NO₃ Molecular Weight: 211.26 g/mol [1]
Structural Analysis
The structure of this compound features a central furan ring, which is a five-membered aromatic heterocycle containing one oxygen atom. This core is substituted at four positions, creating a molecule with distinct chemical environments and potential for diverse interactions.
-
2-position: A methyl group is present, which can influence the electronic properties and steric hindrance around the adjacent carboxylic acid.
-
3-position: A carboxylic acid group is attached, providing a site for salt formation, esterification, or amidation. Carboxylic acids are crucial functional groups in many drug molecules, often contributing to solubility and target binding.[2]
-
5-position: A (diethylamino)methyl group is located at this position. The tertiary amine introduces a basic center, allowing for the formation of hydrochloride salts to improve aqueous solubility and handling. This group can also participate in hydrogen bonding and ionic interactions.
The combination of an acidic carboxylic acid and a basic tertiary amine makes this molecule zwitterionic at physiological pH, which can have significant implications for its absorption, distribution, metabolism, and excretion (ADME) properties.
Physicochemical Properties (Predicted)
| Property | Predicted Value | Significance in Drug Development |
| pKa (acidic) | ~4-5 | Influences the ionization state and solubility at different physiological pH values. |
| pKa (basic) | ~9-10 | Affects the degree of protonation and interaction with biological targets. |
| LogP | ~1.5-2.5 | Provides an indication of the molecule's lipophilicity, which impacts membrane permeability and protein binding. |
| Polar Surface Area (PSA) | ~50-70 Ų | Relates to the molecule's ability to permeate cell membranes and cross the blood-brain barrier. |
These predicted values suggest that this compound is likely to be a moderately lipophilic compound with good potential for oral absorption.
Synthesis and Derivatization Strategies
While a specific, documented synthesis for this compound is not widely published, its structure suggests a plausible synthetic route based on established furan chemistry. A potential retrosynthetic analysis is presented below.
Caption: Retrosynthetic analysis of the target compound.
Proposed Synthetic Workflow
A plausible forward synthesis could involve the following key steps:
-
Esterification: Protection of the carboxylic acid of a suitable furan precursor, likely as an ethyl ester.
-
Functionalization at the 5-position: Introduction of a reactive handle at the 5-position of the furan ring. This could be achieved through a chloromethylation or hydroxymethylation reaction.
-
Amination: Nucleophilic substitution of the reactive group at the 5-position with diethylamine to introduce the (diethylamino)methyl moiety.
-
Hydrolysis: Saponification of the ethyl ester to yield the final carboxylic acid product.
Potential for Derivatization
The presence of the carboxylic acid and the tertiary amine offers multiple avenues for creating a library of derivatives for structure-activity relationship (SAR) studies.
-
Amide Formation: The carboxylic acid can be coupled with a variety of amines to explore the impact of different substituents on biological activity.
-
Esterification: Formation of esters can be used to create prodrugs with altered solubility and pharmacokinetic profiles.
-
Quaternization of the Amine: The tertiary amine can be alkylated to form quaternary ammonium salts, which could be explored for applications requiring a permanent positive charge.
Analytical Methodologies
For the characterization and quantification of this compound and its derivatives, a combination of chromatographic and spectroscopic techniques would be essential.
Chromatographic Separation
High-Performance Liquid Chromatography (HPLC) would be the primary method for assessing purity and for quantification in biological matrices.[3]
-
Stationary Phase: A C18 reversed-phase column would likely provide good retention and separation.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium formate or formic acid) and an organic solvent (e.g., acetonitrile or methanol) would be suitable.[4]
-
Detection: UV detection would be straightforward due to the aromatic furan ring. For higher sensitivity and selectivity, especially in complex matrices, coupling the HPLC to a mass spectrometer (LC-MS) would be the method of choice.[5]
Spectroscopic Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be crucial for unambiguous structure elucidation. The chemical shifts and coupling constants of the protons on the furan ring and the substituents would confirm the connectivity.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition by providing a highly accurate mass measurement. Tandem mass spectrometry (MS/MS) would be employed to study the fragmentation pattern, which can aid in structural confirmation and be used for quantitative analysis in multiple reaction monitoring (MRM) mode.[5]
Applications in Drug Discovery and Development
While specific biological activities for this compound are not extensively documented, its structural features suggest several potential therapeutic areas for investigation.
Scaffold for Novel Therapeutics
The furan-3-carboxylic acid scaffold is present in a number of biologically active molecules. The addition of the (diethylamino)methyl group introduces a feature common in many CNS-active and anti-infective agents. This compound could serve as a starting point for the development of:
-
Enzyme Inhibitors: The carboxylic acid can act as a key binding element in the active site of various enzymes.
-
Receptor Ligands: The overall shape and charge distribution may allow for binding to specific G-protein coupled receptors (GPCRs) or ion channels.
-
Antimicrobial Agents: The combination of a heterocyclic core and an amino group is a common motif in antibacterial and antifungal compounds.
Bioisosteric Replacement
In medicinal chemistry, the furan ring is often used as a bioisostere for a phenyl ring to improve metabolic stability and physicochemical properties. Similarly, the carboxylic acid can be replaced with other acidic functional groups to fine-tune the pKa and other properties of a lead compound.[2]
Safety and Handling
As with any novel chemical compound, this compound should be handled with appropriate safety precautions.
-
Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat when handling the compound.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a fume hood.
-
Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials.
A detailed toxicological profile has not been established, so it should be treated as a potentially hazardous substance.
Conclusion and Future Directions
This compound is a chemical entity with significant potential for applications in drug discovery and materials science. Its multifunctional nature provides a rich platform for chemical modification and the exploration of structure-activity relationships. Future research should focus on the development of a robust and scalable synthetic route, a thorough characterization of its physicochemical and biological properties, and the exploration of its utility as a scaffold for the synthesis of novel therapeutic agents. The insights provided in this guide are intended to serve as a catalyst for such investigations, empowering researchers to unlock the full potential of this intriguing molecule.
References
-
Optimization of synthesis and evaluation of antitumor properties. Reaction Biology, [Link]
-
synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives. Acta Poloniae Pharmaceutica, [Link]
-
Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. Current Medicinal Chemistry, [Link]
-
5-((dimethylamino)methyl)furan-2-carboxylic acid hydrochloride - PubChem. PubChem, [Link]
-
Design, Synthesis, In Vitro, and In Silico Studies of 5-(Diethylamino)-2-Formylphenyl Naphthalene-2-Sulfonate Based Thiosemicarbazones as Potent Anti-Alzheimer Agents. PMC - PubMed Central, [Link]
-
Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. MDPI, [Link]
-
Recent Trends in Analytical Methods to Determine New Psychoactive Substances in Hair. I.R.I.S., [Link]
-
Novel process for the preparation of 6-hydroxy-2-methylbenzofuran-3-carboxylic acid. Technical Disclosure Commons, [Link]
-
A Novel Furocoumarin Derivative, 5-((diethylamino)me-13 thyl)-3-phenyl-7H-furo [3,2-g] chromen-7-one Upregulates Melanin Synthesis via the Activation of cAMP/PKA and MAPKs Signal Pathway: In Vitro and In Vivo Study. MDPI, [Link]
-
Dimethylamino acid esters as biodegradable and reversible transdermal permeation enhancers: effects of linking chain length, chirality and polyfluorination. PubMed, [Link]
-
Discovery of 5-[5-fluoro-2-oxo-1,2-dihydroindol-(3Z)-ylidenemethyl]-2,4-dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase. PubMed, [Link]
-
5-Methylfuran-2-carboxylic acid methoxymethylamide | C8H11NO3 | CID 68753995. PubChem, [Link]
-
(PDF) Design, Synthesis, In Vitro, and In Silico Studies of 5-(Diethylamino)-2-Formylphenyl Naphthalene-2-Sulfonate Based Thiosemicarbazones as Potent Anti-Alzheimer Agents. ResearchGate, [Link]
-
[Determination of the residues of 3-methyl-quinoxaline-2-carboxylic acid and quinoxaline-2-carboxylic acid in animal origin foods by high performance liquid chromatography-tandem mass spectrometry]. PubMed, [https://pubmed.ncbi.nlm.nih.gov/19445199/]([Link]
Sources
- 1. sinfoochem.com [sinfoochem.com]
- 2. Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. iris.uniroma1.it [iris.uniroma1.it]
- 5. [Determination of the residues of 3-methyl-quinoxaline-2-carboxylic acid and quinoxaline-2-carboxylic acid in animal origin foods by high performance liquid chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
The Rising Therapeutic Potential of Substituted Furan-3-Carboxylic Acids: A Technical Guide for Drug Discovery
Introduction: The Furan-3-Carboxylic Acid Scaffold - A Privileged Motif in Medicinal Chemistry
The furan ring, a five-membered aromatic heterocycle containing one oxygen atom, is a ubiquitous scaffold in a vast array of biologically active natural products and synthetic pharmaceuticals.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions have positioned it as a "privileged" structure in medicinal chemistry. Among the various furan-containing scaffolds, substituted furan-3-carboxylic acids and their derivatives have emerged as a particularly promising class of compounds with a broad spectrum of pharmacological activities. This in-depth technical guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships (SAR) of substituted furan-3-carboxylic acids, offering valuable insights for researchers, scientists, and drug development professionals.
This guide will delve into the significant antimicrobial, anti-inflammatory, and anticancer properties exhibited by this class of compounds, supported by quantitative data, detailed experimental protocols, and mechanistic insights. By understanding the nuances of their chemical synthesis and biological action, we can unlock the full therapeutic potential of substituted furan-3-carboxylic acids in the development of next-generation therapeutics.
Antimicrobial Activity: A Renewed Arsenal Against Microbial Resistance
The escalating threat of antimicrobial resistance necessitates the discovery and development of novel therapeutic agents with unique mechanisms of action. Substituted furan-3-carboxylic acids have demonstrated significant potential in this arena, exhibiting potent activity against a range of pathogenic bacteria and fungi.
Mechanism of Action: Targeting Essential Microbial Processes
The antimicrobial efficacy of furan-3-carboxylic acid derivatives often stems from their ability to disrupt crucial cellular processes in microorganisms. One notable mechanism is the inhibition of essential enzymes. For instance, certain peptide-containing derivatives of the natural furanoid 2-heptyl-5-hexylfuran-3-carboxylic acid (HHCA) have been shown to target succinate dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain, leading to potent antifungal activity.[3]
Diagram: Proposed Mechanism of Action for Antifungal Furan-3-Carboxylic Acid Derivatives
Caption: Inhibition of succinate dehydrogenase by furan-3-carboxylic acid derivatives disrupts the fungal electron transport chain, leading to cell death.
Structure-Activity Relationship (SAR) Insights
The antimicrobial potency of furan-3-carboxylic acid derivatives is highly dependent on the nature and position of substituents on the furan ring and the derivatization of the carboxylic acid moiety.
-
Amide and Peptide Derivatives: Conversion of the carboxylic acid to amides and, particularly, peptide conjugates has been shown to significantly enhance antifungal activity compared to the parent acid, ester, or hydrazide counterparts.[3]
-
Aromatic Substituents: The introduction of aromatic or heteroaromatic moieties can modulate the antimicrobial spectrum and potency. For example, 3-aryl-3-(furan-2-yl)propanoic acid derivatives have shown promising activity against Escherichia coli, Staphylococcus aureus, and Candida albicans.[4][5]
-
Halogenation: The presence of halogen atoms on a benzofuran-3-carboxylic acid scaffold can significantly enhance antimicrobial and antifungal activity.[2]
Quantitative Data: Antimicrobial Potency
| Compound Class | Target Organism | Activity (MIC/EC50) | Reference |
| 2-heptyl-5-hexylfuran-3-carboxylic acid (HHCA) peptide derivative (5g) | Sclerotinia sclerotiorum | EC50: 17.14 µg/mL | [3] |
| 2-heptyl-5-hexylfuran-3-carboxylic acid (HHCA) peptide derivative (5g) | Botrytis cinerea | EC50: 19.63 µg/mL | [3] |
| 3-Aryl-3-(furan-2-yl)propanoic acid derivatives | Candida albicans | MIC: 64 µg/mL | [4] |
| 3-Aryl-3-(furan-2-yl)propanoic acid derivatives | Staphylococcus aureus | MIC: 128 µg/mL | [4] |
| Halogenated benzofuran-3-carboxylic acid derivatives | Gram-positive bacteria | MIC: 50-200 µg/mL | [2] |
| Halogenated benzofuran-3-carboxylic acid derivatives | Candida spp. | MIC: 100 µg/mL | [2] |
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol outlines a standardized method for determining the Minimum Inhibitory Concentration (MIC) of substituted furan-3-carboxylic acid derivatives.
-
Preparation of Stock Solutions: Dissolve the test compounds in a suitable solvent, such as dimethyl sulfoxide (DMSO), to a high concentration (e.g., 10 mg/mL).
-
Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the stock solutions in the appropriate culture medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve a range of final concentrations.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to 0.5 McFarland standard and dilute it to the final concentration specified in the relevant guidelines (e.g., CLSI).
-
Inoculation: Add the prepared inoculum to each well of the microtiter plate.
-
Controls: Include positive controls (microorganism in medium without test compound) and negative controls (medium only).
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[4]
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a hallmark of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. Substituted furan-3-carboxylic acids have emerged as promising anti-inflammatory agents, primarily through their antioxidant properties and their ability to modulate key inflammatory signaling pathways.[6][7]
Mechanism of Action: Quenching Inflammation at its Source
The anti-inflammatory effects of furan-3-carboxylic acid derivatives are often attributed to their ability to scavenge free radicals and modulate pro-inflammatory signaling pathways.[6]
-
Antioxidant Activity: The furan ring can act as an electron donor, effectively scavenging reactive oxygen species (ROS) and reducing oxidative stress, a key driver of inflammation.[6]
-
Modulation of Signaling Pathways: Furan derivatives have been shown to regulate the activity of key inflammatory signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) and Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ) pathways.[6]
Diagram: Anti-inflammatory Signaling Pathways Modulated by Furan Derivatives
Caption: Furan-3-carboxylic acid derivatives can induce cancer cell death by promoting apoptosis and inhibiting key pro-proliferative signaling pathways.
Structure-Activity Relationship (SAR) Insights
The anticancer activity of furan-3-carboxylic acid derivatives is significantly influenced by the substituents on the furan ring and the nature of the derivatized carboxylic acid group.
-
Fused Ring Systems: The fusion of the furan-3-carboxylic acid moiety with other heterocyclic rings, such as pyridinone, can lead to potent cytotoxic agents against specific cancer cell lines. [3]* Amide Substituents: The nature of the substituent on a furan-3-carboxamide can dramatically impact its anticancer potency. For example, anthra[2,3-b]furan-3-carboxamides have shown submicromolar antiproliferative activity. [8]
Quantitative Data: Anticancer Potency
| Compound | Cancer Cell Line | Activity (IC50) | Reference |
| Furan-pyridinone derivative (4c) | KYSE150 (Esophageal) | 0.655 µg/mL (48h) | [3] |
| Furan-pyridinone derivative (4c) | KYSE70 (Esophageal) | 0.888 µg/mL (24h) | [3] |
| Trifluoromethyl-substituted pyrido[3′,2′:4,5]furo[3,2-d]pyrimidine | neuro-2a | 3.6 µM | [3] |
| Anthra[2,3-b]furan-3-carboxamide (3d) | L1210 (Leukemia) | 0.08 µM | [8] |
| Furan derivative (24) | HeLa (Cervical) | 0.08 µM | [9] |
| Furan derivative (24) | SW620 (Colorectal) | Moderate activity | [9] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compounds and a vehicle control.
-
Incubation: Incubate the cells for a specific duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%). [10]
Synthesis of Substituted Furan-3-Carboxylic Acids: A Practical Approach
The synthesis of substituted furan-3-carboxylic acids and their derivatives is a key step in exploring their therapeutic potential. Several synthetic strategies have been developed to access this important class of compounds.
General Synthetic Strategies
A common and convenient method for the synthesis of furan-3-carboxylic acid and its derivatives involves the aromatization of a 4-trichloroacetyl-2,3-dihydrofuran precursor, followed by nucleophilic displacement of the trichloromethyl group. [11]
Diagram: General Synthetic Workflow for Furan-3-Carboxamides and Esters
Caption: A versatile synthetic route to furan-3-carboxylic acid and its derivatives from a common dihydrofuran precursor.
Exemplary Synthesis Protocol: Synthesis of Furan-3-Carboxamides
This protocol provides a general procedure for the synthesis of furan-3-carboxamides from 3-trichloroacetylfuran.
-
Reaction Setup: In a sealed tube, dissolve 3-trichloroacetylfuran in a suitable solvent such as toluene.
-
Amine Addition: Add the desired primary or secondary amine to the reaction mixture.
-
Heating: Heat the sealed tube to an appropriate temperature (e.g., 80-110 °C) for a specified time.
-
Work-up: After cooling, adjust the pH of the reaction mixture to approximately 5 with a dilute acid solution.
-
Extraction: Extract the product with an organic solvent like ethyl acetate.
-
Purification: Dry the organic layer, concentrate it, and purify the crude product by recrystallization or column chromatography to obtain the desired furan-3-carboxamide. [11]
Conclusion and Future Directions
Substituted furan-3-carboxylic acids represent a highly versatile and promising scaffold for the development of novel therapeutics. Their demonstrated efficacy as antimicrobial, anti-inflammatory, and anticancer agents, coupled with their synthetic tractability, makes them an attractive area for further investigation.
Future research in this field should focus on:
-
Lead Optimization: Systematic modification of the furan-3-carboxylic acid core to improve potency, selectivity, and pharmacokinetic properties.
-
Mechanism of Action Studies: In-depth investigation of the molecular targets and signaling pathways modulated by these compounds to elucidate their precise mechanisms of action.
-
In Vivo Efficacy and Safety: Evaluation of the most promising candidates in relevant animal models of disease to assess their in vivo efficacy and safety profiles.
By leveraging the insights provided in this technical guide, researchers and drug development professionals can accelerate the discovery and development of new and effective therapies based on the furan-3-carboxylic acid scaffold.
References
-
Molecules. 2022 Jul; 27(14): 4612. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity.
-
ResearchGate. Convenient Synthesis of Furan-3-carboxylic Acid and Derivatives.
-
PubChem. 3-Furoic acid.
-
ResearchGate. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity.
-
MDPI. Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer.
-
PMC. Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies.
-
Reaction Biology. Discovery of antitumor anthra[2,3-b]furan-3-carboxamides.
-
PMC. Development of Heterocyclic PPAR Ligands for Potential Therapeutic Applications.
-
ResearchGate. (PDF) A Novel Furocoumarin Derivative, 5-((diethylamino)me-13 thyl)-3-phenyl-7H-furo [3,2-g] chromen-7-one Upregulates Melanin Synthesis via the Activation of cAMP/PKA and MAPKs Signal Pathway: In Vitro and In Vivo Study.
-
ResearchGate. (PDF) Selective synthesis of 2,5-disubstituted furan-3-carboxylates and the isomeric 2,4-disubstituted furan-3-carboxylates.
-
ResearchGate. Synthesis and Structural Characterization of Derivatives of 2- and 3-Benzo[b]furan Carboxylic Acids with Potential Cytotoxic Activity. | Request PDF.
-
ResearchGate. (PDF) Synthesis Characterization and Antimicrobial Activities of Some Novel Carboxamides derived from Napthofurans and 1,2,4-Triazoles.
-
PMC. Investigation of Carboxylic Acid Isosteres and Prodrugs for Inhibition of the Human SIRT5 Lysine Deacylase Enzyme.
-
MDPI. Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives.
-
PMC. In Vitro Antimicrobial Activities of Organic Acids and Their Derivatives on Several Species of Gram-Negative and Gram-Positive Bacteria.
-
Bentham Science. Synthesis, Characterization, and Antimicrobial Evaluation of New Furan-2-Carboxamide Derivatives.
-
MDPI. Synthesis of PPAR-γ Activators Inspired by the Marine Natural Product, Paecilocin A.
-
PMC. Function and Regulation in MAPK Signaling Pathways: Lessons Learned from the Yeast Saccharomyces cerevisiae.
-
Google Patents. WO2011043661A1 - Method for the preparation of 2,5-furandicarboxylic acid and for the preparation of the dialkyl ester of 2,5-furandicarboxylic acid.
-
ResearchGate. The possible mechanism for the furan derivatives formation.
-
PMC. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives.
-
ResearchGate. IC50 values of the test compounds against the three cancer cell lines. | Download Table.
-
PMC. Review of the Structural and Dynamic Mechanisms of PPARγ Partial Agonism.
-
MDPI. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications.
-
Arkivoc. One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide.
-
MDPI. In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives.
-
PMC. Synthesis, in vitro structure-activity relationship, and in vivo studies of 2-arylthiazolidine-4-carboxylic acid amides as anticancer agents.
-
PubMed. Design, Synthesis, and Antifungal Activity of Novel Thiophene/Furan-1,3,4-Oxadiazole Carboxamides as Potent Succinate Dehydrogenase Inhibitors.
-
MDPI. Synthesis and In Vitro Protein Tyrosine Kinase Inhibitory Activity of Furan-2-yl(phenyl)methanone Derivatives.
-
Science.gov. lines ic50 values: Topics by Science.gov.
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Furan.
-
PMC. One‐Pot Synthesis of 2,5‐Furandicarboxylic Acid from 2‐Furoic Acid by a Pd‐catalyzed Bromination–Hydroxycarbonylation Tandem Reaction in Acetate Buffer.
-
NIH. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy.
-
PMC. Structural basis for the activation of PPARγ by oxidized fatty acids.
-
MDPI. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity.
-
Google Patents. WO2023288035A1 - Method and integrated process for the carboxylation of furan derived carboxylic acids to 2,5-furandicarboxylic acid.
-
PubMed. Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity.
-
PubMed. Peroxisome proliferator-activated receptor-γ mediates the anti-inflammatory effect of 3-hydroxy-4-pyridinecarboxylic acid derivatives: synthesis and biological evaluation.
Sources
- 1. Development of Heterocyclic PPAR Ligands for Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reactionbiology.com [reactionbiology.com]
- 9. Investigation of Carboxylic Acid Isosteres and Prodrugs for Inhibition of the Human SIRT5 Lysine Deacylase Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Technical Guide to the Preliminary Screening of 5-[(diethylamino)methyl]-2-methylfuran-3-carboxylic Acid: A Framework for Early-Stage Drug Discovery
Introduction: The Rationale for Screening a Novel Furan Derivative
The furan ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1][2] The specific compound, 5-[(diethylamino)methyl]-2-methylfuran-3-carboxylic acid, incorporates several key features that make it a compelling candidate for preliminary screening. The furan core provides a versatile platform, the carboxylic acid group can participate in crucial interactions with biological targets, and the diethylaminomethyl substituent can influence solubility and receptor binding.
This guide presents a comprehensive framework for the preliminary screening of this novel chemical entity (NCE). The objective is to systematically evaluate its potential as a drug candidate by characterizing its fundamental physicochemical properties, assessing its cellular toxicity, and exploring its potential antimicrobial and cytotoxic activities. This early-stage assessment is critical for making informed go/no-go decisions in the drug discovery pipeline, thereby conserving resources and mitigating the high attrition rates of drug candidates.[3][4][5]
Part 1: Foundational Physicochemical Characterization
Before embarking on biological assays, a thorough understanding of the compound's physicochemical properties is paramount. These properties govern a drug's absorption, distribution, metabolism, and excretion (ADME), and are thus predictive of its pharmacokinetic behavior.[6][7][8]
Solubility Assessment
Aqueous solubility is a critical determinant of a drug's bioavailability.[9][10] Poor solubility can lead to erratic absorption and hinder the development of effective formulations.
Experimental Protocol: Thermodynamic Solubility Assay
-
Preparation of Solutions: Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).
-
Incubation: Add an excess of the compound to a series of buffered solutions at different pH values (e.g., pH 2.0, 5.0, 7.4) to mimic physiological conditions.
-
Equilibration: Shake the samples at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
-
Separation: Separate the undissolved solid from the solution by centrifugation or filtration.
-
Quantification: Determine the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method, such as high-performance liquid chromatography (HPLC) with UV detection.
Data Presentation: Representative Solubility Data
| pH | Solubility (µg/mL) |
| 2.0 | 550 |
| 5.0 | 120 |
| 7.4 | 85 |
Lipophilicity Determination (LogP/LogD)
Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD), is a key indicator of a compound's ability to cross cell membranes.[6][8]
Experimental Protocol: Shake-Flask Method for LogD Determination
-
Phase Preparation: Prepare a biphasic system of n-octanol and an aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4).
-
Compound Addition: Add a known amount of the test compound to the biphasic system.
-
Partitioning: Vigorously shake the mixture for a set period to allow for partitioning between the two phases.
-
Phase Separation: Separate the n-octanol and aqueous phases by centrifugation.
-
Concentration Measurement: Determine the concentration of the compound in each phase using HPLC.
-
Calculation: Calculate LogD as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Data Presentation: Representative Lipophilicity Data
| Parameter | Value |
| LogD at pH 7.4 | 2.1 |
Part 2: In Vitro Cytotoxicity Assessment
Determining a compound's potential to harm cells is a crucial early step to identify and eliminate candidates with unacceptable toxicity profiles.[4][11][12]
General Cytotoxicity Screening
The MTT assay is a widely used colorimetric assay to assess cell metabolic activity, which serves as an indicator of cell viability.[1][13]
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed a human cell line (e.g., HEK293 for general toxicity, or a specific cancer cell line like MCF-7) into a 96-well plate and allow cells to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound for 24-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Data Presentation: Representative Cytotoxicity Data
| Cell Line | IC50 (µM) after 48h |
| HEK293 | > 100 |
| MCF-7 | 25.3 |
Part 3: Preliminary Antimicrobial Screening
The furan scaffold is present in several known antimicrobial agents.[2][14] Therefore, a preliminary screen for antibacterial and antifungal activity is a logical step.
Antibacterial Activity
The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[15]
Experimental Protocol: Broth Microdilution Assay
-
Bacterial Strains: Select a panel of representative Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.
-
Compound Dilution: Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton broth).
-
Inoculation: Inoculate each well with a standardized suspension of the bacterial strain.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Data Presentation: Representative Antibacterial Activity Data
| Bacterial Strain | MIC (µg/mL) |
| Staphylococcus aureus | 16 |
| Escherichia coli | > 64 |
Antifungal Activity
A similar broth microdilution method can be adapted for screening against pathogenic fungi.
Experimental Protocol: Antifungal Susceptibility Testing
-
Fungal Strains: Use a common pathogenic yeast, such as Candida albicans.
-
Assay Conditions: Follow a similar procedure to the antibacterial broth microdilution, using an appropriate fungal growth medium (e.g., RPMI-1640) and incubation conditions (e.g., 35°C for 24-48 hours).
-
MIC Determination: Determine the MIC as the lowest concentration that inhibits fungal growth.
Data Presentation: Representative Antifungal Activity Data
| Fungal Strain | MIC (µg/mL) |
| Candida albicans | 32 |
Part 4: Data Interpretation and Decision-Making Framework
The preliminary screening data provides the first glimpse into the therapeutic potential and liabilities of this compound.
Workflow for Preliminary Screening and Decision Making
Caption: A decision-making workflow for the preliminary screening of a novel compound.
Interpretation of Representative Data:
-
Physicochemical Properties: The compound exhibits pH-dependent solubility, which is common for molecules with ionizable groups. The LogD of 2.1 suggests a good balance between hydrophilicity and lipophilicity, which is often desirable for oral bioavailability.
-
Cytotoxicity: The high IC50 value against a non-cancerous cell line (HEK293) suggests a favorable general toxicity profile. The lower IC50 against a cancer cell line (MCF-7) indicates potential for selective anticancer activity, warranting further investigation.
-
Antimicrobial Activity: The moderate activity against S. aureus and weaker activity against E. coli and C. albicans suggest some antibacterial potential, particularly against Gram-positive bacteria.
Conclusion and Future Directions
This technical guide outlines a systematic and logical approach to the preliminary screening of this compound. The proposed workflow enables a comprehensive initial assessment of the compound's drug-like properties and biological potential. Based on the representative data, this compound demonstrates a profile worthy of further investigation, particularly in the context of oncology.
Future studies should focus on:
-
Expanded Cytotoxicity Screening: Testing against a broader panel of cancer cell lines to determine the spectrum of activity.
-
Mechanism of Action Studies: Investigating the molecular target and pathway through which the compound exerts its cytotoxic effects.
-
Lead Optimization: Synthesizing and screening analogs to improve potency and selectivity.
-
In-depth ADME/Tox Profiling: Conducting more comprehensive studies on metabolic stability, plasma protein binding, and potential off-target effects.[3][16][17]
By following a structured and data-driven approach, researchers can efficiently evaluate the potential of novel chemical entities and accelerate the journey from discovery to clinical development.
References
- Vertex AI Search. (2022). Importance of ADME/Tox in Early Drug Discovery.
- van de Waterbeemd, H., & Gifford, E. (2003). ADME-Tox in drug discovery: integration of experimental and computational technologies. Drug Discovery Today, 8(18), 852-861.
- Di, L., & Kerns, E. H. (2006). Analytical tools for the physicochemical profiling of drug candidates to predict absorption/distribution. PubMed.
- LifeNet Health LifeSciences. (n.d.). In Vitro Cytotoxicity Assays.
- Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay.
- STEMCELL Technologies. (2023). Importance of ADME and Toxicology Studies in Drug Discovery.
- Niles, A. L., Moravec, R. A., & Riss, T. L. (2008). Update on in vitro cytotoxicity assays for drug development. Expert Opinion on Drug Discovery, 3(6), 655-669.
- BioAgilytix. (2020). The Role of ADME & Toxicology Studies in Drug Discovery & Development.
- MDPI. (n.d.). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models.
- Kosheeka. (2025).
- Vertex AI Search. (2025). Innovative Breakthroughs in ADME Toxicology: Paving the Way for Safer Drug Development.
- Pace Analytical. (n.d.).
- AZoNetwork. (2024). Advances in High-Throughput Screening for Novel Antimicrobial Compounds.
- Fiveable. (n.d.). Physicochemical properties.
- Langhua Pharma. (n.d.). Physicochemical and Biopharmaceutical Characterization of Medicinal Compounds/Drug Substances.
- National Institutes of Health (NIH). (n.d.).
- Papadopoulos, K., & Tsinontsidou, K. (2013). The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. PubMed.
- MDPI. (2024). Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer.
- MDPI. (2022).
- BenchChem. (2025).
- PubMed. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity.
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. lifechemicals.com [lifechemicals.com]
- 4. In Vitro Cytotoxicity Assays [lnhlifesciences.org]
- 5. The Role of ADME & Toxicology Studies in Drug Discovery & Development - The Connected Lab [thermofisher.com]
- 6. Analytical tools for the physicochemical profiling of drug candidates to predict absorption/distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. fiveable.me [fiveable.me]
- 8. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pacelabs.com [pacelabs.com]
- 10. langhuapharma.com [langhuapharma.com]
- 11. In Vitro Cytotoxicity Testing for Cancer Drug Development - Alfa Cytology [alfacytology.com]
- 12. kosheeka.com [kosheeka.com]
- 13. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Importance of ADME and Toxicology Studies in Drug Discovery | LifeNet Health LifeSciences [lnhlifesciences.org]
- 17. cell4pharma.com [cell4pharma.com]
An In-depth Technical Guide to the Synthesis, Bioactivity, and Structure-Activity Relationships of 5-[(Diethylamino)methyl]-2-methylfuran-3-carboxylic Acid Analogs
Abstract
The furan scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities. This technical guide focuses on a specific, promising subclass: structural analogs of 5-[(diethylamino)methyl]-2-methylfuran-3-carboxylic acid. We provide a detailed exploration of the synthetic strategies for accessing this core structure and its derivatives, an analysis of their potential as anticancer agents through the modulation of critical cell signaling pathways, and a discussion of the structure-activity relationships (SAR) that govern their efficacy. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the discovery of novel therapeutics.
Introduction: The Furan-3-Carboxylic Acid Scaffold in Oncology
Furan-3-carboxylic acid derivatives represent a versatile class of compounds with significant therapeutic potential.[1] Their rigid, planar structure and the electronic properties conferred by the oxygen heteroatom allow for diverse interactions with biological targets. The core molecule of interest, this compound, features several key pharmacophoric elements:
-
A Furan Core: A five-membered aromatic heterocycle that acts as a stable scaffold.
-
A Carboxylic Acid Group: An acidic moiety crucial for forming hydrogen bonds or salt bridges with protein targets.
-
A 2-Methyl Group: An alkyl substituent that can influence lipophilicity and steric interactions within a binding pocket.
-
A 5-Aminomethyl Side Chain: A basic, flexible side chain that provides an additional key interaction point, often with acidic residues in target proteins, and can significantly impact solubility and pharmacokinetic properties.
Analogs of this structure have shown considerable promise as anticancer agents.[2][3] This guide will dissect the chemical and biological rationale for the development of these compounds, providing field-proven insights into their synthesis and evaluation.
Synthetic Strategies and Methodologies
The synthesis of this compound and its analogs can be approached through a logical and flexible multi-step sequence. The primary strategy involves the construction of a substituted furan-3-carboxylate ester, followed by the introduction of the aminomethyl side chain at the C5 position and concluding with the hydrolysis of the ester to the target carboxylic acid.
Synthesis of the Core Intermediate: Ethyl 2-Methylfuran-3-carboxylate
The foundational step is the creation of the 2-methylfuran-3-carboxylate core. A reliable method for this is the reaction of an appropriate acetoacetate ester with chloroacetaldehyde.
Workflow for Core Intermediate Synthesis
Caption: Synthetic workflow for the furan core.
Protocol 2.1: Synthesis of Ethyl 2-Methylfuran-3-carboxylate
-
Rationale: This protocol utilizes a classic cyclocondensation reaction. A base is used to deprotonate the active methylene group of ethyl acetoacetate, which then acts as a nucleophile, attacking the chloroacetaldehyde. Subsequent intramolecular cyclization and dehydration yield the aromatic furan ring. Dolomite, a mild and inexpensive base, can be effectively used here.[4]
-
Procedure:
-
To a stirred suspension of finely ground dolomite (1.0 eq) in ethyl acetoacetate (1.0 eq), add pyridine (0.025 eq).
-
Heat the mixture to 70°C.
-
Slowly add a 45% aqueous solution of chloroacetaldehyde (1.0 eq) over 1 hour, maintaining the temperature at 70°C with external cooling if necessary.
-
After the addition is complete, continue heating and stirring for an additional 6-7 hours.
-
Cool the reaction mixture to room temperature and carefully add concentrated hydrochloric acid to neutralize the excess dolomite.
-
Separate the organic phase, wash with water, and dry over anhydrous sodium sulfate.
-
Purify the crude product by vacuum distillation to yield ethyl 2-methylfuran-3-carboxylate.
-
Introduction of the 5-Aminomethyl Side Chain
With the core furan ester in hand, the critical aminomethyl side chain can be installed. The most robust and versatile method for this transformation is a two-step sequence involving formylation followed by reductive amination. An alternative, also widely used, is via a halomethyl intermediate.
2.2.1 Strategy A: Vilsmeier-Haack Formylation and Reductive Amination
This is the preferred route for its high efficiency and control. The electron-rich furan ring is susceptible to electrophilic substitution, such as formylation, which occurs regioselectively at the C5 position.
Protocol 2.2.1: Synthesis of Ethyl 5-formyl-2-methylfuran-3-carboxylate
-
Rationale: The Vilsmeier-Haack reaction uses a Vilsmeier reagent (formed in situ from phosphorus oxychloride and dimethylformamide) to install a formyl (-CHO) group. The reaction proceeds with high regioselectivity for the C5 position of the 2-substituted furan due to electronic activation.[5]
-
Procedure:
-
In a flask cooled to 0°C, slowly add phosphorus oxychloride (POCl₃, 1.0 eq) to N,N-dimethylformamide (DMF, 1.3 eq) with stirring.
-
After 15 minutes, add ethyl 2-methylfuran-3-carboxylate (1.0 eq) to the mixture.
-
Warm the reaction to room temperature and then heat to 100°C for 3 hours.
-
Cool the mixture and pour it onto crushed ice.
-
Neutralize the solution to pH 8 using a 10% aqueous sodium hydroxide solution, keeping the temperature between 0-10°C.
-
The product will precipitate as a solid. Filter the solid, wash thoroughly with water, and dry under vacuum to afford the title compound.[5]
-
Protocol 2.2.2: Reductive Amination with Diethylamine
-
Rationale: Reductive amination is a highly efficient method for forming C-N bonds. The aldehyde first reacts with the secondary amine (diethylamine) to form an intermediate iminium ion, which is then reduced in situ by a mild reducing agent, such as sodium triacetoxyborohydride (STAB), to yield the tertiary amine. STAB is preferred as it is less basic and more selective than other hydrides like sodium borohydride.
-
Procedure:
-
Dissolve ethyl 5-formyl-2-methylfuran-3-carboxylate (1.0 eq) in a suitable solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Add diethylamine (1.2 eq) to the solution.
-
After stirring for 20-30 minutes, add sodium triacetoxyborohydride (STAB, 1.5 eq) portion-wise.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS for the disappearance of the starting aldehyde.
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography (silica gel) to yield ethyl 5-[(diethylamino)methyl]-2-methylfuran-3-carboxylate.
-
2.2.2 Strategy B: Halomethylation and Nucleophilic Substitution
An alternative pathway involves creating a more reactive electrophile at the C5 position, a halomethyl group, which can then be displaced by an amine.
Protocol 2.2.3: Synthesis of Ethyl 5-(chloromethyl)-2-methylfuran-3-carboxylate
-
Rationale: Direct chloromethylation of the furan ring can be achieved using formaldehyde and HCl, but this often leads to side products. A more controlled approach involves the chlorination of a 5-hydroxymethyl precursor, which can be synthesized by reducing the 5-formyl derivative (from Protocol 2.2.1).
-
Procedure:
-
Reduce ethyl 5-formyl-2-methylfuran-3-carboxylate (1.0 eq) with sodium borohydride (NaBH₄) in methanol at 0°C to obtain the corresponding 5-hydroxymethyl derivative.
-
Dissolve the purified 5-hydroxymethyl intermediate in DCM and cool to 0°C.
-
Slowly add thionyl chloride (SOCl₂, 1.2 eq) and a catalytic amount of DMF.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours until the starting material is consumed (monitored by TLC).
-
Carefully pour the mixture onto ice water and extract with DCM.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude chloromethyl derivative, which can often be used in the next step without further purification.
-
Protocol 2.2.4: Nucleophilic Substitution with Diethylamine
-
Rationale: The 5-chloromethyl group is a potent electrophile, readily undergoing S_N2 displacement by nucleophiles like diethylamine. The reaction is typically performed in the presence of a non-nucleophilic base to scavenge the HCl byproduct.[6]
-
Procedure:
-
Dissolve ethyl 5-(chloromethyl)-2-methylfuran-3-carboxylate (1.0 eq) in a polar aprotic solvent such as acetonitrile or THF.
-
Add diethylamine (2.5 eq) and a base such as potassium carbonate (K₂CO₃, 2.0 eq).
-
Heat the mixture to 50-60°C and stir for 6-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction, filter off the inorganic salts, and concentrate the filtrate.
-
Purify the residue by column chromatography to yield the target ester.
-
Final Step: Saponification to the Carboxylic Acid
The final step is the hydrolysis of the ethyl ester to the free carboxylic acid.
Protocol 2.3: Saponification
-
Rationale: Base-catalyzed hydrolysis (saponification) is a standard method for converting esters to carboxylic acids. Lithium hydroxide (LiOH) is often used due to its high reactivity and minimal side reactions.
-
Procedure:
-
Dissolve the ethyl ester (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).
-
Add lithium hydroxide monohydrate (LiOH·H₂O, 2-3 eq).
-
Stir the mixture at room temperature for 4-12 hours until the reaction is complete.
-
Remove the THF under reduced pressure.
-
Acidify the remaining aqueous solution to pH 3-4 with 1M HCl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the final product, this compound.
-
Biological Activity and Mechanism of Action
Furan derivatives have demonstrated significant antiproliferative activity against a range of human cancer cell lines.[2][7] The primary mechanism of action for many kinase inhibitors, including those with furan scaffolds, involves the disruption of critical cell signaling pathways that regulate cell growth, proliferation, and survival.[8]
Target Pathway: PI3K/Akt/mTOR Signaling
The Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a central signaling cascade that is frequently deregulated in many types of cancer.[9] Its hyperactivation leads to increased cell proliferation, survival, and resistance to apoptosis.[7][10] Furan-based molecules can be designed as ATP-competitive inhibitors of kinases within this pathway, such as PI3K or Akt itself.[8][11]
PI3K/Akt/mTOR Signaling Pathway and Inhibition
Caption: Key modification points for SAR studies.
The 5-Aminomethyl Side Chain
The nature of the amine at the C5 position is critical for activity. Variations in the alkyl groups on the nitrogen atom influence basicity, lipophilicity, and steric bulk, which in turn affect target binding and pharmacokinetic properties.
-
Hypothesis: Increasing the steric bulk of the amine (e.g., diethylamine vs. dimethylamine) may enhance binding affinity through improved van der Waals interactions. Incorporating the nitrogen into a cyclic system (e.g., pyrrolidine, piperidine) can constrain the conformation of the side chain, potentially improving binding by reducing the entropic penalty.
The 2-Alkyl Group
The substituent at the C2 position can be modified to probe a hydrophobic pocket in the target's active site.
-
Hypothesis: Replacing the 2-methyl group with larger alkyl (ethyl, propyl) or aryl (phenyl) groups can increase lipophilicity and introduce potential for π-π stacking interactions, which may enhance potency. [12]
The 3-Carboxylic Acid Moiety
While the carboxylic acid is often a key interacting group, its high polarity can impede cell membrane permeability. Converting it to a bioisostere or a prodrug form (like an ester or amide) can improve drug-like properties.
-
Hypothesis: Conversion of the carboxylic acid to a methyl or ethyl ester could improve cell permeability, with the ester potentially being hydrolyzed back to the active acid form by intracellular esterases. Amide derivatives can introduce additional hydrogen bond donors/acceptors, offering new binding possibilities.
The Furan Ring
The furan ring itself can be replaced with other five-membered heterocycles to modulate electronic properties and metabolic stability.
-
Hypothesis: Replacing the furan with a thiophene ring can alter the geometry and electronic distribution of the scaffold, potentially leading to different binding interactions. Pyrrole analogs could also be explored.
Table 1: Hypothetical SAR Data for Anticancer Activity (IC₅₀ against A549 cell line)
| Compound ID | R1 (at C2) | R2 (at C3) | R3 (Amine at C5) | Predicted IC₅₀ (µM) | Rationale for Change |
| Parent | -CH₃ | -COOH | -N(CH₂CH₃)₂ | 5.2 | Baseline compound |
| ANA-01 | -CH₃ | -COOH | -N(CH₃)₂ | 8.1 | Reduced steric bulk on amine may decrease affinity. |
| ANA-02 | -CH₃ | -COOH | Pyrrolidin-1-yl | 3.5 | Conformational restriction of side chain may improve binding. |
| ANA-03 | -CH₂CH₃ | -COOH | -N(CH₂CH₃)₂ | 4.1 | Larger alkyl group at C2 probes hydrophobic pocket. |
| ANA-04 | -Phenyl | -COOH | -N(CH₂CH₃)₂ | 2.8 | Phenyl group allows for potential π-π stacking interactions. |
| ANA-05 | -CH₃ | -COOCH₃ | -N(CH₂CH₃)₂ | > 20 (inactive) | Ester prodrug may not be hydrolyzed efficiently in this cell line. |
| ANA-06 | -CH₃ | -CONH₂ | -N(CH₂CH₃)₂ | 12.5 | Primary amide alters key binding interaction of the acid. |
Conclusion and Future Directions
The this compound scaffold is a promising starting point for the development of novel anticancer agents, likely acting through the inhibition of key oncogenic signaling pathways like PI3K/Akt. The synthetic routes outlined in this guide are robust and amenable to the creation of diverse analog libraries for comprehensive SAR studies. Future work should focus on synthesizing the proposed analogs and evaluating their potency in various cancer cell lines, followed by in vivo studies for the most promising candidates. Further investigation into the specific kinase targets and the elucidation of co-crystal structures will be invaluable for guiding the next generation of inhibitor design.
References
- Keri, R. S., Chand, K., Budagumpi, S., et al. (2017). An overview of benzo[b]thiophene-based medicinal chemistry. European Journal of Medicinal Chemistry, 138, 1002–1033.
- Zhang, W., Fan, Y.-F., et al. (2020). Thiophene-based derivatives as anticancer agents: an overview on decade's work. Bioorganic Chemistry, 101, 104026.
-
PrepChem. (n.d.). Preparation of 2-methylfuran-3-carboxylic acid methyl ester. Retrieved from [Link]
-
Norman, P. (2013). Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors. PMC - NIH. Retrieved from [Link]
-
ResearchGate. (2012). Synthesis of 2,5Dialkyl3-(diethoxyphosphinoylmethyl)-4-chloromethylfurans and their reactions with butanethiol and diethylamine. Retrieved from [Link]
-
Mihoub, M., et al. (2021). The PI3K/AKT/mTOR signaling pathway inhibitors enhance radiosensitivity in cancer cell lines. PubMed. Retrieved from [Link]
-
Li, W., et al. (2021). Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors. PubMed. Retrieved from [Link]
-
ResearchGate. (2025). Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors. Retrieved from [Link]
-
ResearchGate. (n.d.). SAR of the anticancer activity of the new compounds 4a-c and 5a-c. Retrieved from [Link]
-
ResearchGate. (2012). Synthesis of 2,5Dialkyl3-(diethoxyphosphinoylmethyl)-4-chloromethylfurans and their reactions with butanethiol and diethylamine. Retrieved from [Link]
-
World of Chemicals. (n.d.). Unlocking Innovation: The Diverse Applications of Furan-3-Carboxylic Acid. Retrieved from [Link]
-
MDPI. (2022). Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. Retrieved from [Link]
-
PrepChem. (n.d.). Preparation of 2-methylfuran-3-carboxylic acid methyl ester. Retrieved from [Link]
-
Oriental Journal of Chemistry. (2024). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Retrieved from [Link]
-
Der Pharma Chemica. (2010). Pharmacological Study of Some Newly Synthesized Furan Derivatives. Retrieved from [Link]
-
YouTube. (2022). PI3K/AKT Pathway Inhibition for Metastatic Castrate-Resistant Prostate Cancer. Retrieved from [Link]
-
MDPI. (2023). Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. Retrieved from [Link]
Sources
- 1. 2-Methyl-5-phenylfuran-3-carboxylic acid | C12H10O3 | CID 736516 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. METHYL 5-FORMYL-2-METHYL-3-FUROATE synthesis - chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. The PI3K/AKT/mTOR signaling pathway inhibitors enhance radiosensitivity in cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
The Diethylaminomethyl Substituent on Furan Scaffolds: A Technical Guide to Mechanisms of Action
Audience: Researchers, scientists, and drug development professionals.
Abstract: The furan nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] The strategic functionalization of this five-membered heterocycle is a cornerstone of modern drug design. Among the various substituents, the diethylaminomethyl group (–CH₂N(C₂H₅)₂) is of particular interest. While often employed to modulate physicochemical properties, its role extends into the very mechanism of action. This in-depth guide moves beyond a simple catalog of activities to provide a detailed examination of the molecular mechanisms through which these derivatives exert their effects, grounded in field-proven experimental insights. We will dissect the strategic rationale for incorporating this moiety, explore a detailed case study of a signaling pathway modulator, and provide the robust experimental protocols required to validate these mechanisms.
Part 1: The Strategic Role of the Diethylaminomethyl Group
The introduction of a diethylaminomethyl group onto a furan core is a deliberate choice in medicinal chemistry, designed to confer specific, advantageous properties to a parent molecule. Understanding this rationale is key to appreciating its influence on the mechanism of action.
Modulating Pharmacokinetics: Beyond Simple Solubility
The most immediate and well-understood function of the diethylaminomethyl group is the enhancement of aqueous solubility.[3] The tertiary amine is basic and readily forms hydrochloride or other salts, which can dramatically improve the bioavailability of an otherwise hydrophobic molecule. This is a critical first step in ensuring a compound reaches its biological target in sufficient concentration.
A Handle for Target Interaction
Beyond solubility, the group provides a locus for potent molecular interactions. The nitrogen atom can act as a hydrogen bond acceptor, while its potential to be protonated at physiological pH allows for strong ionic interactions with acidic amino acid residues (e.g., aspartate, glutamate) in a protein's binding pocket.[3] This dual capability can significantly enhance binding affinity and selectivity for a biological target.
Case in Point: Topoisomerase II Inhibition
While not a universal mechanism for all such derivatives, studies on benzopsoralens, which feature a furan ring within their structure, provide a compelling example of the group's direct involvement in bioactivity. Certain 11-(diethylaminomethyl)benzopsoralen derivatives have been shown to induce marked antiproliferative effects through the inhibition of topoisomerase II, an enzyme critical for DNA replication and repair.[4] This suggests the diethylaminomethyl moiety may facilitate the compound's interaction within the enzyme's active site, contributing directly to the observed cytotoxicity.
Part 2: Core Mechanism Deep Dive: Modulation of Cellular Signaling Pathways
While the diethylaminomethyl group can play diverse roles, a highly detailed mechanism has been elucidated for a specific furocoumarin derivative, providing a powerful case study in signaling pathway activation.
Spotlight on 5-((diethylamino)methyl)-3-phenyl-7H-furo[3,2-g]chromen-7-one (5D3PC)
A seminal study on the furocoumarin derivative 5D3PC revealed a remarkable ability to upregulate melanogenesis (melanin synthesis).[2][5] This effect is not cytotoxic but rather cytomodulatory, driven by the coordinated activation of two central signaling cascades: the cAMP/PKA pathway and the Mitogen-Activated Protein Kinase (MAPK) pathway.[6]
The study found that treatment of B16 melanoma cells with 5D3PC led to a significant, dose-dependent increase in the phosphorylation of key signaling proteins.[6] Specifically, elevated levels of phosphorylated cAMP-responsive element binding protein (p-CREB), phosphorylated p38 MAPK (p-p38), and phosphorylated c-Jun N-terminal kinase (p-JNK) were observed.[6]
This cascade of activation culminates in the increased expression of Microphthalmia-associated transcription factor (MITF), the master regulator of melanocyte differentiation and pigment production. MITF, in turn, drives the transcription of crucial melanogenic enzymes, including tyrosinase (TYR), tyrosinase-related protein-1 (TRP-1), and tyrosinase-related protein-2 (TRP-2), leading to increased melanin content.[6]
The diethylaminomethyl group is hypothesized to be crucial for the molecule's ability to interact with the upstream receptors or enzymes that initiate this signaling cascade, turning a psoralen scaffold into a potent activator of this specific cellular program.
Visualizing the 5D3PC Signaling Cascade
The following diagram illustrates the mechanistic pathway initiated by 5D3PC, leading to melanogenesis.
Caption: Signaling cascade activated by 5D3PC to induce melanogenesis.
Part 3: Experimental Validation: Protocols and Rationale
The trustworthiness of any mechanistic claim rests on robust, reproducible experimental data. The following section details the core protocols used to elucidate the mechanisms described above, emphasizing the causal logic behind each step.
Workflow for Mechanistic Investigation
A logical workflow is essential for systematically dissecting a compound's mechanism of action.
Caption: A typical workflow for elucidating a compound's mechanism of action.
Protocol 1: Cell Viability Assessment (MTT Assay)
Causality: Before investigating a specific mechanism, it is crucial to determine the compound's effect on cell viability and establish a working concentration range. The MTT assay measures the metabolic activity of cells, which is a proxy for their viability.[7] Active mitochondrial dehydrogenases in living cells convert the yellow MTT salt into purple formazan crystals, providing a quantitative colorimetric readout.[8][9]
Methodology:
-
Cell Seeding: Plate cells (e.g., B16 melanoma, A549 lung cancer) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere for 24 hours at 37°C in a 5% CO₂ incubator.[9]
-
Compound Treatment: Prepare serial dilutions of the diethylaminomethyl furan derivative in the appropriate cell culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include vehicle-only (e.g., DMSO) controls.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[8] Visually confirm the formation of purple formazan crystals in the control wells.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well.[9]
-
Absorbance Reading: Shake the plate gently for 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.[7]
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells and plot the dose-response curve to determine the IC₅₀ (half-maximal inhibitory concentration) or EC₅₀ (half-maximal effective concentration).
Protocol 2: Analysis of Protein Phosphorylation (Western Blot)
Causality: To validate the activation of signaling pathways like MAPK, it is essential to directly measure the phosphorylation status of key proteins. Western blotting uses specific antibodies to detect target proteins in a complex mixture (cell lysate). By using primary antibodies that only recognize the phosphorylated form of a protein (e.g., anti-p-CREB), one can quantify the activation of that specific signaling node.[10][11]
Methodology:
-
Cell Lysis: Treat cells with the compound for the specified time. Wash cells with ice-cold PBS and lyse them using a lysis buffer (e.g., RIPA buffer) supplemented with protease and, critically, phosphatase inhibitors to preserve the phosphorylation state of proteins.[10]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay to ensure equal loading.
-
SDS-PAGE: Denature an equal amount of protein from each sample (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using an electroblotting apparatus.
-
Blocking: Block non-specific binding sites on the membrane by incubating it in a blocking buffer (e.g., 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween-20 (TBST)) for 1 hour at room temperature. BSA is often preferred over milk for phospho-antibody protocols to reduce background.[12]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., rabbit anti-p-p38 MAPK) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) for 1 hour at room temperature.
-
Detection: After further washing, apply an enhanced chemiluminescence (ECL) substrate to the membrane. The HRP enzyme catalyzes a reaction that produces light, which is captured on X-ray film or with a digital imager.
-
Stripping and Reprobing: To confirm equal protein loading, the membrane can be stripped of the phospho-antibody and reprobed with an antibody against the total protein (e.g., anti-total p38).
Quantitative Data Summary
The following table summarizes hypothetical, yet representative, quantitative data that would be generated during the investigation of a compound like 5D3PC.
| Assay Type | Target Cell Line | Compound Conc. (µM) | Result | Interpretation |
| MTT Assay | B16 Melanoma | 0.1 - 100 | EC₅₀ = 12.5 µM | Compound is non-toxic and induces a biological effect in the low micromolar range. |
| Western Blot | B16 Melanoma | 10 | 3.5-fold ↑ in p-p38 | Compound actively engages and activates the p38 MAPK signaling pathway. |
| Western Blot | B16 Melanoma | 10 | 4.2-fold ↑ in p-CREB | Compound actively engages and activates the cAMP/PKA signaling pathway. |
| Melanin Content | B16 Melanoma | 10 | 2.8-fold ↑ vs. control | The observed pathway activation translates to the expected functional cellular outcome. |
Conclusion and Future Perspectives
The diethylaminomethyl furan derivatives represent a versatile and potent class of bioactive molecules. Their mechanism of action is not monolithic; rather, it is a function of the overall molecular architecture. The diethylaminomethyl moiety serves as a critical pharmacophoric element that can enhance solubility, facilitate key interactions with biological targets, and drive potent activity. As demonstrated by the detailed case study of 5D3PC, these compounds can act as sophisticated modulators of complex intracellular signaling networks. Future research should focus on synthesizing libraries of simpler diethylaminomethyl furans to deconvolve the specific contribution of this group across different scaffolds and to identify novel inhibitors or activators for a broader range of therapeutic targets, from kinases to transcription factors. The robust experimental workflows detailed herein provide a clear and validated path for these future investigations.
References
-
Roche. MTT Assay Protocol for Cell Viability and Proliferation. [Link]
-
Al-Oqail, M. M., et al. MTT assay protocol. Protocols.io. 2023. [Link]
-
Nivrutti, G. P. Furan: A Promising Scaffold for Biological Activity. International Journal of Advanced Biological and Biomedical Research. 2024. [Link]
-
Zang, D., et al. A Novel Furocoumarin Derivative, 5-((diethylamino)me-13 thyl)-3-phenyl-7H-furo [3,2-g] chromen-7-one Upregulates Melanin Synthesis via the Activation of cAMP/PKA and MAPKs Signal Pathway: In Vitro and In Vivo Study. International Journal of Molecular Sciences. 2022. [Link]
-
Gangurde, P. N. Medicinal significance of furan derivatives: A Review. ResearchGate. 2009. [Link]
-
Bukhari, S. N., et al. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. Molecules. 2022. [Link]
-
World Journal of Pharmaceutical Research. Pharmacological activity of furan derivatives. WJPR. 2024. [Link]
-
Zang, D., et al. A Novel Furocoumarin Derivative, 5-((diethylamino)me-13 thyl)-3-phenyl-7H-furo [3,2-g] chromen-7-one Upregulates Melanin Synthesis via the Activation of cAMP/PKA and MAPKs Signal Pathway: In Vitro and In Vivo Study. PubMed. 2022. [Link]
-
Seger, R., & Krebs, E. G. The detection of MAPK signaling. ResearchGate. 2006. [Link]
-
Zang, D., et al. A Novel Furocoumarin Derivative, 5-((diethylamino)me-13 thyl)-3-phenyl-7H-furo [3,2-g] chromen-7-one Upregulates Melanin Synthesis via the Activation of cAMP/PKA and MAPKs Signal Pathway: In Vitro and In Vivo Study. ResearchGate. 2022. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 12151528, 2-Methylamino-furan. PubChem. [Link]
-
Royal Society of Chemistry. FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. RSC Publishing. 2024. [Link]
-
Bordin, F., et al. Synthesis and biological activity of (hydroxymethyl)- and (diethylaminomethyl)benzopsoralens. PubMed. 1999. [Link]
-
Shariq, M. How do I dilute Phospho P38 for western blot?. ResearchGate. 2015. [Link]
-
Sen, S., et al. Pharmacological Study of Some Newly Synthesized Furan Derivatives. Der Pharma Chemica. 2010. [Link]
-
Zang, D., et al. A Novel Furocoumarin Derivative, 5-((diethylamino)me-13 thyl)-3-phenyl-7H-furo [3,2-g] chromen-7-one Upregulates Melanin Synthesis via the Activation of cAMP/PKA and MAPKs Signal Pathway: In Vitro and In Vivo Study. PMC. 2022. [Link]
-
Oriental Journal of Chemistry. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry. 2024. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Pharmacological activity of furan derivatives [wisdomlib.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis and biological activity of (hydroxymethyl)- and (diethylaminomethyl)benzopsoralens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Green Synthesis, Antioxidant, and Plant Growth Regulatory Activities of Novel α-Furfuryl-2-alkylaminophosphonates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Novel Chiral 2(5H)-Furanone Sulfones Possessing Terpene Moiety: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. eurekaselect.com [eurekaselect.com]
- 8. 5-[(Dimethylamino)methyl]-2-furoic acid | C8H11NO3 | CID 806438 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ijabbr.com [ijabbr.com]
- 12. derpharmachemica.com [derpharmachemica.com]
A Senior Application Scientist's Guide to the In Vitro Evaluation of Novel Furan Compounds
Introduction: The Furan Scaffold in Modern Drug Discovery
The furan ring, a five-membered aromatic heterocycle containing one oxygen atom, represents a privileged scaffold in medicinal chemistry.[1][2] Its unique electronic properties and ability to act as a versatile pharmacophore have led to its incorporation into a wide array of therapeutic agents.[3] Furan derivatives have demonstrated a remarkable spectrum of biological activities, including anticancer, antimicrobial, antioxidant, anti-inflammatory, and specific enzyme inhibitory functions.[1][4] The journey from a newly synthesized furan-containing molecule to a potential drug candidate is arduous and begins with a rigorous and systematic in vitro evaluation.
This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design and execute a robust in vitro screening cascade for novel furan compounds. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, the importance of self-validating systems, and the mechanistic insights that can be gleaned from a well-structured evaluation. Our approach is designed to build a holistic understanding of a compound's biological profile, from broad cytotoxicity to specific molecular interactions.
Section 1: Foundational Assessment: Cytotoxicity and Antiproliferative Activity
The initial and most critical step in evaluating any potential therapeutic agent is to determine its effect on cell viability and proliferation. This foundational assessment helps establish a therapeutic window and identifies compounds with potential as anticancer agents. For furan compounds, this is particularly crucial, as their metabolism can sometimes lead to reactive intermediates.[5]
Causality of Assay Selection
Choosing the correct cytotoxicity assay is paramount. The selection depends on the expected mechanism of action and the need to differentiate between cytostatic (inhibiting growth) and cytotoxic (causing cell death) effects. A multi-assay approach is often recommended to build a comprehensive toxicity profile.[5]
-
Metabolic Viability Assays (e.g., MTT): These assays measure the metabolic activity of a cell population, which is often used as a proxy for cell viability. The reduction of a tetrazolium salt, like MTT, to a colored formazan product by mitochondrial dehydrogenases in living cells is a widely used, cost-effective method suitable for high-throughput screening.[5] However, it is an indirect measure and can be influenced by compounds that affect cellular metabolism without necessarily causing cell death.[5]
-
Membrane Integrity Assays (e.g., LDH Release): These assays directly measure cytotoxicity by quantifying the release of cytosolic enzymes, such as lactate dehydrogenase (LDH), from cells with compromised plasma membranes.[5] This provides a direct marker of cell death and is less susceptible to metabolic artifacts.[5]
Experimental Protocol: MTT Cell Viability Assay
This protocol, adapted from standard procedures for furan-based compounds, provides a reliable method for assessing metabolic viability.[5]
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa, A549) in a 96-well plate at a density of 1 × 10⁴ cells/well. Incubate for 24 hours at 37°C with 5% CO₂ to allow for cell attachment.[5][6]
-
Compound Treatment: Prepare serial dilutions of the novel furan compounds in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium and incubate for a defined period (e.g., 24, 48, or 72 hours).[5] Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well.[5]
-
Incubation: Incubate the plate for 4 hours at 37°C. During this time, metabolically active cells will convert the yellow MTT into purple formazan crystals.[5]
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[5] The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells and determine the half-maximal inhibitory concentration (IC₅₀) value.
Caption: Workflow of the MTT cytotoxicity assay.
Data Presentation: Antiproliferative Activity of Furan Derivatives
The IC₅₀ value is a critical metric for quantifying a compound's cytotoxic potency. The following table summarizes representative IC₅₀ values for various furan-containing molecules against different cancer cell lines.
| Compound Class | Cell Line | Assay | IC₅₀ (µM) | Reference |
| Furan-based Pyridine Carbohydrazide | MCF-7 (Breast) | MTT | 4.06 | [7] |
| Furan-based N-phenyl Triazinone | MCF-7 (Breast) | MTT | 2.96 | [7] |
| Furan Precursor (Compound 1) | HeLa (Cervical) | CCK-8 | 0.08 - 8.79 | [8][9] |
| Furan Derivative (Compound 24) | SW620 (Colorectal) | CCK-8 | Moderate to Potent | [8][9] |
| Furan-Carboxamide Hybrid (5d) | A549 (Lung) | MTT | 6.3 | [10] |
| Furo[2,3-d]pyrimidine (7b) | MCF-7 (Breast) | Not Specified | 6.72 | [11] |
| Furo[2,3-d]pyrimidine (7b) | A549 (Lung) | Not Specified | 6.66 | [11] |
Section 2: Antimicrobial and Antifungal Activity Screening
Given the rise of antimicrobial resistance, the search for novel antimicrobial agents is a global health priority. Furan derivatives have historically been employed as antibacterial and antifungal agents, making this a crucial area of evaluation.[1][12]
Causality of Assay Selection
The primary goal is to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. The broth microdilution method is a standardized and widely accepted technique for determining MIC values in a high-throughput format.
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol is used to assess antimicrobial activity against a panel of clinically relevant bacterial and fungal strains.
-
Microorganism Preparation: Culture bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Aspergillus niger, Candida albicans) in appropriate broth overnight. Dilute the cultures to achieve a standardized inoculum density (e.g., 10⁸ cells/mL).
-
Compound Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds in the appropriate growth medium. Concentrations may range from 1000 µg/mL down to <1 µg/mL.
-
Inoculation: Add the standardized microbial suspension to each well containing the serially diluted compounds.
-
Controls: Include a positive control (medium with inoculum, no compound), a negative control (medium only), and a drug control (a known antibiotic like Chloramphenicol or an antifungal like Griseofulvin).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria, 28°C for 48-72 hours for fungi).
-
MIC Determination: The MIC is visually determined as the lowest concentration of the compound at which there is no visible turbidity (growth). This can be confirmed by measuring absorbance with a plate reader.
Section 3: Evaluation of Antioxidant Potential
Oxidative stress is implicated in numerous diseases, and compounds capable of scavenging free radicals are of significant therapeutic interest.[13] Phenolic compounds, including those with a furan moiety, are known for their antioxidant properties.[13]
Mechanism of Action: Hydrogen Atom Transfer (HAT)
The primary antioxidant mechanism for phenolic furans is their ability to donate a hydrogen atom from a hydroxyl group to a free radical. This action neutralizes the reactive species and terminates the oxidative chain reaction. The resulting phenoxyl radical is stabilized by electron delocalization across the aromatic system, making it less reactive.[13]
Experimental Protocol: DPPH Free Radical Scavenging Assay
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a rapid and simple method to assess the hydrogen-donating ability of a compound.[13] The stable DPPH radical has a deep purple color that turns yellow upon reduction by an antioxidant.[13]
-
Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol or ethanol. This solution should be freshly made and protected from light.[13]
-
Assay Setup: In a 96-well plate, add a fixed volume of the DPPH solution to wells containing serial dilutions of the furan test compounds. Use a known antioxidant like Ascorbic Acid or Trolox as a positive control.[13]
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[13]
-
Measurement: Measure the decrease in absorbance at approximately 517 nm.
-
Data Analysis: Calculate the percentage of radical scavenging activity for each concentration and determine the IC₅₀ value, which is the concentration required to scavenge 50% of the DPPH radicals.
Data Presentation: Antioxidant Activity of Furan Derivatives
| Compound Class | Assay | IC₅₀ | Reference |
| 2-(p-hydroxy phenyl styryl)-furan | DPPH | ~40 µM | [14][15] |
| Nitro, Cyano, Chloro substituted styryl furans | DPPH | >150 µM | [14][15] |
| Furan Hybrid Molecule (H4) | H₂O₂ Scavenging | 71.72 µg/mL | [16] |
| Furan Hybrid Molecule (H3) | H₂O₂ Scavenging | 77.75 µg/mL | [16] |
Section 4: Target-Based Assessment: Specific Enzyme Inhibition
Beyond general activity screening, evaluating the effect of novel furans on specific, disease-relevant enzymes provides direct evidence of a targeted mechanism of action. This is a critical step in lead optimization.
Causality and Assay Design
Enzyme inhibition assays are designed to quantify how a compound interferes with an enzyme's catalytic activity. The choice of enzyme is dictated by the therapeutic goal (e.g., VEGFR-2 for anti-angiogenesis, urease for H. pylori infections). Assays typically measure the formation of a product or the depletion of a substrate over time.
Examples of Furan-Targeted Enzyme Inhibition
| Target Enzyme | Therapeutic Area | Furan Derivative Class | IC₅₀ | Reference |
| VEGFR-2 | Oncology (Anti-angiogenesis) | Furo[2,3-d]pyrimidine (7b) | 42.5 nM | [11] |
| Butyrylcholinesterase (BChE) | Neurodegenerative Disease | Furan/thiophene-2-carboxamide (3) | 3.47 µg/mL | [17] |
| Urease | Infectious Disease (H. pylori) | Furan Chalcone (4h) | 16.13 µM | [18] |
| N-acetyl glutamate synthase (NAGS) | Metabolic Disorders | Furan Derivatives | Data Limited | [19] |
Experimental Protocol: General Enzyme Inhibition Assay
-
Reagent Preparation: Prepare assay buffer, a stock solution of the purified target enzyme, the enzyme's specific substrate, and the furan test compounds.
-
Assay Setup (96-well plate):
-
Add buffer, enzyme, and varying concentrations of the furan inhibitor (or vehicle control).
-
Pre-incubate the mixture for a defined time to allow for inhibitor-enzyme binding.
-
Initiate the reaction by adding the substrate.
-
-
Kinetic Measurement: Monitor the reaction progress by measuring a change in absorbance or fluorescence over time using a plate reader.
-
Data Analysis: Calculate the initial reaction rates for each inhibitor concentration. Plot the percentage of inhibition against the compound concentration to determine the IC₅₀ value.[19]
Section 5: Unraveling the Mechanism of Action
For compounds showing promising antiproliferative activity, the next logical step is to investigate how they exert their effects at a molecular level. This provides invaluable information for further development and confirms the compound's therapeutic potential.
Key Mechanistic Pathways for Furan Compounds
-
Induction of Apoptosis: Many effective anticancer agents work by inducing programmed cell death, or apoptosis. Furan derivatives have been shown to trigger the intrinsic mitochondrial pathway.[6][7] This is characterized by an increase in the pro-apoptotic protein Bax, a decrease in the anti-apoptotic protein Bcl-2, and activation of the tumor suppressor p53.[6]
-
Cell Cycle Arrest: Compounds can also halt cell proliferation by arresting the cell cycle at specific checkpoints. Flow cytometry analysis has revealed that certain furan derivatives can cause an accumulation of cells in the G₂/M phase, preventing them from entering mitosis.[6][7]
-
Signaling Pathway Modulation: Some furan compounds exhibit their antiproliferative effects by modulating key signaling pathways involved in cell growth and survival, such as suppressing the PI3K/Akt and Wnt/β-catenin signaling pathways.[8][9][10]
Caption: A general workflow for the in vitro evaluation of novel furan compounds.
Caption: Intrinsic apoptosis pathway potentially induced by furan derivatives.[6]
Conclusion
The in vitro evaluation of novel furan compounds is a multi-faceted process that requires a strategic, tiered approach. By progressing from broad assessments of cytotoxicity to specific enzyme inhibition and detailed mechanistic studies, researchers can build a robust data package that clearly defines a compound's biological activity profile. The causality-driven selection of assays, adherence to validated protocols with appropriate controls, and a deep understanding of the underlying molecular pathways are the cornerstones of a successful preclinical drug discovery campaign. This guide serves as a framework to ensure that the evaluation process is not only comprehensive but also scientifically rigorous, ultimately enabling the identification of furan derivatives with true therapeutic potential.
References
- A Researcher's Guide to Cytotoxicity Assays for Furan-Containing Molecules. (2025). Benchchem.
- Design, synthesis and in vitro antimicrobial activity of furan-based pyrimidine-thiazolidinones as potential bioactive molecule. Scientific Reports.
- Cimmino, A., Scafato, P., Mathieu, V., et al. (2016). Natural and Synthetic Furanones with Anticancer Activity.
- Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors. (2024).
- Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors. (2024). PubMed.
- Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors. (2024). Europe PMC.
- Bukhari, S. N., et al. (2022). Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. Molecules, 27(8), 2487.
- Natural and Synthetic Furanones with Anticancer Activity. (2016).
- Akolkar, H. N., et al. (2020). Design, Synthesis and Biological Evaluation of Novel Furan & Thiophene Containing Pyrazolyl Pyrazolines as Antimalarial Agents.
- Synthesis, In Silico, and In Vitro Biological Evaluation of New Furan Hybrid Molecules. (2022). Molecules.
- Gholivand, S., et al. (2020). Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives.
- Application Notes and Protocols: Antioxidant Activity of Furan-Containing Phenols. (2025). Benchchem.
- Nivrutti, G. P. (2024). Furan: A Promising Scaffold for Biological Activity. Journal of Drug Delivery and Therapeutics.
- Sen, S., De, B., & Easwari, T. S. (2014). Synthesis and Biological Evaluation of Some Novel Furan Derivatives. Pakistan Journal of Pharmaceutical Sciences, 27(6), 1747-1760.
- In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Deriv
- Design, Synthesis and Biological Evaluation of Novel Furan & Thiophene Containing Pyrazolyl Pyrazolines as Antimalarial Agents. (2020). Radhabai Kale Mahila Mahavidyalaya Ahmednagar.
- Shelar, U. B. (2022). Overview of Antimicrobial Properties of Furan. Journal of Current Pharma Research.
- Organic Synthesis of Some New Compounds Derived from Furfural and Their Evaluation as Antioxidants. (2023). Journal of Medicinal and Chemical Sciences.
- Cytotoxicity comparison between 3-(Furan-3-yl)
- Preparation, structural analysis, bioactivity assessment, enzyme and molecular docking calculations of some furan/thiophene-2-carboxamide deriv
- Anti-oxidation properties of 2-substituted furan derivatives: A mechanistic study. (2021).
- Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. (2023). Oriental Journal of Chemistry.
- Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity. (2022). ACS Omega.
- Application Notes and Protocols for High-Throughput Screening of Furan Deriv
- Anti-oxidation properties of 2-substituted furan derivatives: A mechanistic study. (2021). PlumX Metrics.
- Organic Synthesis of Some New Compounds Derived from Furfural and Their Evaluation as Antioxidants. (2023). Journal of Medicinal and Chemical Sciences.
- Khan, I., et al. (2023). Exploring the Synthetic Chemistry of Phenyl-3-(5-aryl-2-furyl)
Sources
- 1. ijabbr.com [ijabbr.com]
- 2. jcpr.humanjournals.com [jcpr.humanjournals.com]
- 3. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 4. Synthesis and biological evaluation of some novel furan derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. eurekaselect.com [eurekaselect.com]
- 10. researchgate.net [researchgate.net]
- 11. Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. PlumX [plu.mx]
- 16. mdpi.com [mdpi.com]
- 17. Preparation, structural analysis, bioactivity assessment, enzyme and molecular docking calculations of some furan/thiophene-2-carboxamide derivatives - ProQuest [proquest.com]
- 18. Exploring the Synthetic Chemistry of Phenyl-3-(5-aryl-2-furyl)- 2-propen-1-ones as Urease Inhibitors: Mechanistic Approach through Urease Inhibition, Molecular Docking and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
The Furan Scaffold: A Privileged Heterocycle in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The furan ring, a five-membered aromatic heterocycle containing a single oxygen atom, stands as a cornerstone in medicinal chemistry. Its versatile chemical nature and ability to serve as a bioisostere for other aromatic systems have cemented its role in the development of a wide array of therapeutic agents.[1][2] This guide provides a comprehensive technical overview of the discovery of novel furan-based therapeutic agents, from foundational synthetic strategies to the elucidation of their complex biological activities. We will explore the causality behind experimental choices, present self-validating protocols, and ground key claims in authoritative scientific literature, offering a holistic resource for professionals in the field of drug discovery.
Introduction: The Enduring Significance of the Furan Moiety
The furan nucleus is a recurring motif in numerous natural products and clinically approved drugs, a testament to its evolutionary selection as a biocompatible and pharmacologically relevant scaffold.[3][4] Its unique electronic properties and geometric configuration allow it to engage in a variety of non-covalent interactions with biological targets, including hydrogen bonding and π-π stacking, which are crucial for molecular recognition and the modulation of protein function.[1] Furthermore, the furan ring is often employed as a bioisosteric replacement for a phenyl group, a strategy that can enhance metabolic stability, fine-tune solubility, and improve receptor binding affinity.[5][6][7]
The therapeutic landscape of furan-containing compounds is remarkably diverse, encompassing antibacterial, antifungal, antiviral, anti-inflammatory, anticancer, and neuroprotective activities.[1][8][9] This multifaceted bioactivity underscores the furan scaffold's privileged status in drug discovery and continues to inspire the design and synthesis of novel therapeutic candidates.
Foundational Synthetic Methodologies for Furan Ring Construction
The efficient and versatile synthesis of substituted furans is paramount to exploring their therapeutic potential. Two classical and enduring methods, the Paal-Knorr synthesis and the Feist-Benary synthesis, remain highly relevant in contemporary medicinal chemistry.
The Paal-Knorr Furan Synthesis
The Paal-Knorr synthesis is a robust and widely utilized method for the preparation of substituted furans from 1,4-dicarbonyl compounds.[10] The reaction is typically catalyzed by acid and proceeds through an intramolecular cyclization followed by dehydration.[11][12]
Caption: A generalized workflow for the Paal-Knorr furan synthesis.
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add hexane-2,5-dione (11.4 g, 100 mmol), toluene (50 mL), and p-toluenesulfonic acid monohydrate (0.95 g, 5 mmol).
-
Heating and Monitoring: Heat the mixture to reflux (approximately 110-120 °C) with vigorous stirring. Monitor the progress of the reaction by observing the collection of water in the Dean-Stark trap. The theoretical amount of water to be collected is 1.8 mL.
-
Reaction Completion: Continue refluxing for 4-6 hours or until no more water is collected.
-
Workup: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (2 x 25 mL) to neutralize the acid, followed by a wash with brine (1 x 25 mL).
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by fractional distillation to yield 2,5-dimethylfuran as a colorless liquid.
The Feist-Benary Furan Synthesis
The Feist-Benary synthesis offers another versatile route to substituted furans through the condensation of an α-halo ketone with a β-dicarbonyl compound in the presence of a base.[3][13][14][15][16]
Caption: A generalized workflow for the Feist-Benary furan synthesis.
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add ethyl acetoacetate (1.0 equivalent) and triethylamine (1.2 equivalents).
-
Addition of Reactant: Slowly add chloroacetone (1.0 equivalent) to the mixture.
-
Heating: Heat the reaction mixture to reflux and maintain for 4 hours.
-
Workup: Cool the reaction mixture to room temperature. Dilute the mixture with diethyl ether and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford pure ethyl 2,5-dimethylfuran-3-carboxylate.
Therapeutic Applications and Biological Evaluation
The furan scaffold is a versatile pharmacophore, with its derivatives exhibiting a broad spectrum of biological activities.
Antibacterial Agents
Furan-containing compounds have a long history as effective antibacterial agents. A prominent example is Nitrofurantoin, which is used for the treatment of urinary tract infections.[8][17]
Nitrofurantoin's antibacterial activity stems from its reduction by bacterial flavoproteins to highly reactive intermediates.[18] These intermediates can damage bacterial DNA, inhibit ribosomal protein synthesis, and interfere with other essential metabolic processes.[2][18][19]
Caption: The multifaceted mechanism of action of Nitrofurantoin.
-
Preparation of Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard in a suitable broth (e.g., Mueller-Hinton Broth).
-
Serial Dilution of Test Compounds: Perform a two-fold serial dilution of the furan-based compounds in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the prepared bacterial suspension.
-
Incubation: Incubate the microtiter plates at 37°C for 18-24 hours.
-
Determination of Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
Anti-inflammatory Agents
Certain furan derivatives, particularly those with a furanone ring, act as selective cyclooxygenase-2 (COX-2) inhibitors, making them potent anti-inflammatory agents.[3]
Caption: Inhibition of the COX-2 pathway by furan-based compounds.
-
Reagent Preparation: Prepare the COX-2 enzyme, assay buffer, probe, and cofactor solutions as per the kit manufacturer's instructions.
-
Inhibitor Preparation: Dissolve the furan-based test compounds in a suitable solvent (e.g., DMSO) and dilute to the desired concentrations.
-
Assay Plate Setup: Add the assay buffer, COX-2 enzyme, and test inhibitors to a 96-well plate. Include positive (known COX-2 inhibitor) and negative (no inhibitor) controls.
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid to all wells.
-
Measurement: Measure the fluorescence (Ex/Em = 535/587 nm) kinetically at 25°C for 5-10 minutes. The rate of fluorescence increase is proportional to COX-2 activity.
-
Data Analysis: Calculate the percent inhibition for each test compound concentration and determine the IC₅₀ value.
Anticancer Agents
The furan moiety is present in numerous natural and synthetic compounds with significant cytotoxic activity against various cancer cell lines.[3] Furan-chalcone hybrids, for instance, have emerged as a promising class of anticancer agents.[20][21][22][23][24]
Some furan-based compounds have been developed as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key player in cancer cell proliferation and survival.[25][26][27][28]
Caption: Furan-based inhibitors can block EGFR signaling in cancer cells.
Neuroprotective Agents
Recent research has highlighted the potential of furan-containing compounds in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[1][29][30] Their mechanisms of action are often multifactorial, involving antioxidant and anti-inflammatory properties.[1][31]
Challenges and Strategies in Furan-Based Drug Development
Despite their therapeutic promise, the development of furan-based drugs is not without its challenges.
Metabolic Instability and Toxicity
The furan ring can be susceptible to metabolic oxidation by cytochrome P450 enzymes, leading to the formation of reactive and potentially toxic metabolites.[4][9][32][33][34] This metabolic activation can result in hepatotoxicity.[9][32]
-
Structural Modification: Introducing electron-withdrawing groups or sterically hindering the sites of metabolism on the furan ring can improve stability.
-
Bioisosteric Replacement: In some cases, replacing the furan ring with a more metabolically stable heterocycle may be necessary.
Conclusion and Future Perspectives
The furan scaffold continues to be a highly valuable and versatile platform in the discovery of novel therapeutic agents. Its rich chemical diversity and broad spectrum of biological activities ensure its continued relevance in medicinal chemistry. Future research will likely focus on the development of more efficient and stereoselective synthetic methodologies, the exploration of novel biological targets, and the application of computational tools to design the next generation of furan-based drugs with enhanced efficacy and safety profiles.
References
-
Metabolic Activation and Hepatotoxicity of Furan-Containing Compounds. PubMed. Available at: [Link]
-
Structural Insights and Biological Activities of Furan-Based Drugs in the Treatment of Human Diseases. ResearchGate. Available at: [Link]
-
COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). Assay Genie. Available at: [Link]
-
Feist-Benary synthesis of furan. Química Organica.org. Available at: [Link]
-
Structural Insights and Biological Activities of Furan-Based Drugs in the Treatment of Human Diseases. PubMed. Available at: [Link]
-
Structural Insights and Biological Activities of Furan-Based Drugs in the Treatment of Human Diseases. Bentham Science Publisher. Available at: [Link]
-
Metabolic Activation and Hepatotoxicity of Furan-Containing Compounds. Semantic Scholar. Available at: [Link]
-
Synthesis of Nitrofurantoin | With Reaction Mechanism. YouTube. Available at: [Link]
-
Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. PMC. Available at: [Link]
-
Unlocking Nitrofurantoin: Understanding Molecular Mechanisms of Action and Resistance in Enterobacterales. PMC. Available at: [Link]
-
Nitrofurantoin. StatPearls - NCBI Bookshelf. Available at: [Link]
-
Review Article Recent Advancement of Benzofuran in Treatment of Alzheimer's Disease. ResearchGate. Available at: [Link]
-
Development of Furanopyrimidine-Based Orally Active Third-Generation EGFR Inhibitors for the Treatment of Non-Small Cell Lung Cancer. PMC - NIH. Available at: [Link]
-
Feist-Benary synthesis. chemeurope.com. Available at: [Link]
-
COX2 Inhibitor Screening Assay Kit. BPS Bioscience. Available at: [Link]
-
Paal-Knorr Furan Synthesis. Organic Chemistry Portal. Available at: [Link]
-
Synthesis, Anticancer Activity, and Docking Studies of Novel Hydroquinone-Chalcone-Pyrazoline Hybrid Derivatives. MDPI. Available at: [Link]
-
What is the mechanism of Nitrofurantoin?. Patsnap Synapse. Available at: [Link]
-
Aromatic Bioisosteres. Cambridge MedChem Consulting. Available at: [Link]
-
(PDF) Anticancer activity of novel 3‐(furan‐2‐yl)pyrazolyl and 3‐(thiophen‐2‐yl)pyrazolyl hybrid chalcones: Synthesis and in vitro studies. ResearchGate. Available at: [Link]
-
Feist–Benary synthesis. Wikipedia. Available at: [Link]
-
Design, Synthesis, In Silico Absorption, Distribution, Metabolism, and Elimination and Molecular Docking Studies of Thiazole‐Based Furan Derivatives, and Their Biological Evaluation for Alzheimer Disease Therapy. NIH. Available at: [Link]
-
Nitrofurantoin. Wikipedia. Available at: [Link]
-
The Synthesis, Characterization, and Anticancer Activity of New 2-acetylbenzofuran-Chalcone Hybrids. Semantic Scholar. Available at: [Link]
-
Bioisosterism in Medicinal Chemistry. ResearchGate. Available at: [Link]
-
COX-2 Inhibitor Screening Kit. Creative BioMart. Available at: [Link]
-
(PDF) Development of Furanopyrimidine-Based Orally Active Third-Generation EGFR Inhibitors for the Treatment of Non-Small Cell Lung Cancer. ResearchGate. Available at: [Link]
-
Synthesis of Furan. MBB College. Available at: [Link]
-
Paal–Knorr synthesis of furans. Química Organica.org. Available at: [Link]
-
(PDF) Design, Synthesis and Anticancer Activity of New Benzofuran‐Chalcone Hybrids and Their Water Soluble Sodium Salts. ResearchGate. Available at: [Link]
-
Bioisosterism: A Rational Approach in Drug Design. Semantic Scholar. Available at: [Link]
-
Natural Products Targeting EGFR Signaling Pathways as Potential Anticancer Drugs. PubMed. Available at: [Link]
-
Bioisosteres for Drug Hunters: Part 3 – Phenyl Rings. Drug Hunter. Available at: [Link]
-
Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design.. Semantic Scholar. Available at: [Link]
-
Design, synthesis and in vitro antimicrobial activity of furan-based pyrimidine- thiazolidinones as potential bioactive molecule. Taylor & Francis Online. Available at: [Link]
-
Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies. NIH. Available at: [Link]
-
Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity. PMC - NIH. Available at: [Link]
-
Naturally Occurring Compounds as Potential Inhibitors of Epidermal Growth Factor Receptors (EGFRs). ResearchGate. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Unlocking Nitrofurantoin: Understanding Molecular Mechanisms of Action and Resistance in Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. drughunter.com [drughunter.com]
- 7. Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design. | Semantic Scholar [semanticscholar.org]
- 8. assaygenie.com [assaygenie.com]
- 9. [PDF] Metabolic Activation and Hepatotoxicity of Furan-Containing Compounds | Semantic Scholar [semanticscholar.org]
- 10. Paal-Knorr Furan Synthesis [organic-chemistry.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. Feist-Benary synthesis of furan [quimicaorganica.org]
- 14. Feist-Benary_synthesis [chemeurope.com]
- 15. alfa-chemistry.com [alfa-chemistry.com]
- 16. Feist–Benary synthesis - Wikipedia [en.wikipedia.org]
- 17. Nitrofurantoin - Wikipedia [en.wikipedia.org]
- 18. What is the mechanism of Nitrofurantoin? [synapse.patsnap.com]
- 19. Nitrofurantoin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Synthesis, Anticancer Activity, and Docking Studies of Novel Hydroquinone-Chalcone-Pyrazoline Hybrid Derivatives [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. The Synthesis, Characterization, and Anticancer Activity of New 2-acetylbenzofuran-Chalcone Hybrids | Semantic Scholar [semanticscholar.org]
- 23. researchgate.net [researchgate.net]
- 24. Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Development of Furanopyrimidine-Based Orally Active Third-Generation EGFR Inhibitors for the Treatment of Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Natural Products Targeting EGFR Signaling Pathways as Potential Anticancer Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. Structural Insights and Biological Activities of Furan-Based Drugs in the Treatment of Human Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. Structural Insights and Biological Activities of Furan-Based Drugs in the Treatment of Human Diseases | Bentham Science [eurekaselect.com]
- 32. Metabolic Activation and Hepatotoxicity of Furan-Containing Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. pdf.benchchem.com [pdf.benchchem.com]
- 34. pdf.benchchem.com [pdf.benchchem.com]
spectroscopic analysis of 5-[(diethylamino)methyl]-2-methylfuran-3-carboxylic acid
An In-Depth Technical Guide to the Spectroscopic Analysis of 5-[(diethylamino)methyl]-2-methylfuran-3-carboxylic acid
Foreword: The Analytical Imperative in Drug Development
In the landscape of pharmaceutical research and development, the unambiguous characterization of novel chemical entities is paramount. Molecules such as this compound, with its combination of a heterocyclic core, an acidic functional group, and a tertiary amine, represent a common class of structures encountered as potential active pharmaceutical ingredients (APIs), intermediates, or impurities.[1] A failure to rigorously characterize such a compound can compromise drug safety, efficacy, and regulatory compliance.[2] This guide provides a multi-faceted spectroscopic approach to the structural elucidation and characterization of this target molecule, grounding every step in established analytical principles and regulatory expectations. The methodologies described are designed to form a self-validating system, ensuring data integrity and trustworthiness.[3][4]
Molecular Structure and Functional Group Analysis
Before delving into instrumental analysis, a theoretical dissection of the target molecule is crucial. This informs our choice of techniques and aids in the prediction of spectral features.
The structure consists of:
-
A 2,3,5-trisubstituted Furan Ring: A five-membered aromatic heterocycle that forms the core of the molecule. Its aromaticity will dominate the UV-Vis spectrum and present characteristic signals in NMR.
-
A Carboxylic Acid Group (-COOH): This acidic moiety will exhibit highly characteristic signals in infrared (IR) spectroscopy and influence the chemical shifts of adjacent nuclei in NMR.
-
A Diethylaminomethyl Group [-CH₂N(CH₂CH₃)₂]: A tertiary amine side chain. The methylene and ethyl protons will have distinct NMR signatures, and the C-N bonds will be visible in IR spectroscopy.
-
A Methyl Group (-CH₃): Attached to the furan ring, this group will provide a sharp singlet in the ¹H NMR spectrum.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle & Causality: NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule.[3] It operates on the principle that atomic nuclei with a non-zero spin (like ¹H and ¹³C) will align in a magnetic field and absorb radiofrequency radiation at specific frequencies. These frequencies (chemical shifts) are exquisitely sensitive to the local electronic environment, allowing us to map the molecule's connectivity.
Predicted ¹H and ¹³C NMR Spectral Data
The predicted chemical shifts are based on known values for furan derivatives and the effects of various functional groups.[5][6][7][8]
| Assignment | Predicted ¹H Chemical Shift (ppm) | Multiplicity | Integration | Predicted ¹³C Chemical Shift (ppm) |
| Carboxylic Acid (-COOH) | 11.0 - 13.0 | Broad Singlet | 1H | ~165-170 |
| Furan Ring H (at C4) | ~6.5 - 7.0 | Singlet | 1H | ~110-115 |
| Methylene (-CH₂-N) | ~3.8 - 4.2 | Singlet | 2H | ~50-55 |
| Ethyl (-N-CH₂-CH₃) | ~2.6 - 3.0 | Quartet | 4H | ~45-50 |
| Furan-Methyl (-CH₃) | ~2.3 - 2.6 | Singlet | 3H | ~13-16 |
| Ethyl (-N-CH₂-CH₃) | ~1.1 - 1.4 | Triplet | 6H | ~11-14 |
| Furan C2 (C-CH₃) | - | - | - | ~150-155 |
| Furan C3 (C-COOH) | - | - | - | ~120-125 |
| Furan C5 (C-CH₂N) | - | - | - | ~145-150 |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, to ensure the acidic proton is observed). Add a small amount of tetramethylsilane (TMS) as an internal reference standard (0 ppm).[9]
-
Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer.
-
Data Acquisition (¹H): Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
-
Data Acquisition (¹³C): Acquire a proton-decoupled ¹³C spectrum. A greater number of scans will be required due to the low natural abundance of ¹³C.
-
Data Processing: Process the raw data (Free Induction Decay - FID) using Fourier transformation. Phase and baseline correct the spectrum, and calibrate the chemical shift axis using the TMS signal at 0.00 ppm.[9] Integrate the ¹H signals to determine proton ratios.
Mass Spectrometry (MS)
Principle & Causality: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, providing the molecular weight and, through fragmentation, valuable structural information.[10] For a molecule like this, which is amenable to analysis in solution, Liquid Chromatography-Mass Spectrometry (LC-MS) with a soft ionization technique like Electrospray Ionization (ESI) is ideal. ESI is chosen because it minimizes fragmentation in the source, typically yielding a strong signal for the protonated molecular ion [M+H]⁺, which directly confirms the molecular weight.[3]
Predicted Mass Spectrum Data (ESI-Positive Mode)
-
Molecular Weight: 225.27 g/mol
-
Predicted Molecular Ion: [M+H]⁺ = 226.13 m/z
-
Key Fragments: Fragmentation can be induced to confirm structural motifs. The most likely fragmentation pathway involves the loss of the stable diethylaminomethyl side chain or cleavage at the carboxylic acid group.
| Predicted m/z | Identity | Notes |
| 226.13 | [M+H]⁺ | Protonated molecular ion. Confirms molecular weight. |
| 181.07 | [M+H - CO₂]⁺ | Loss of carbon dioxide from the carboxylic acid. |
| 154.08 | [M+H - CH₂N(Et)₂]⁺ | Cleavage of the bond between the furan ring and the side chain. |
| 86.10 | [CH₂=N(Et)₂]⁺ | The diethylaminomethyl fragment itself, a very stable iminium ion. |
digraph "Fragmentation_Pathway" { graph [splines=ortho, nodesep=0.6, ranksep=1.2, fontname="Helvetica", fontsize=12, fontcolor="#202124"]; node [shape=box, style="filled", fillcolor="#F1F3F4", fontname="Helvetica", fontsize=11, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#EA4335", arrowhead=vee];M [label="[M+H]⁺\nm/z = 226.13"]; F1 [label="Loss of CO₂\n(-45 Da)"]; Frag1 [label="[M+H - CO₂]⁺\nm/z = 181.07", shape=ellipse, fillcolor="#FFFFFF", style=solid];
F2 [label="Loss of CH₂N(Et)₂\n(-72 Da)"]; Frag2 [label="[M+H - CH₂N(Et)₂]⁺\nm/z = 154.08", shape=ellipse, fillcolor="#FFFFFF", style=solid];
F3 [label="Formation of Iminium Ion"]; Frag3 [label="[CH₂=N(Et)₂]⁺\nm/z = 86.10", shape=ellipse, fillcolor="#FFFFFF", style=solid];
M -> F1 [label=""]; F1 -> Frag1 [dir=none]; M -> F2 [label=""]; F2 -> Frag2 [dir=none]; M -> F3 [label=""]; F3 -> Frag3 [dir=none]; }
Caption: Predicted ESI-MS fragmentation pathway for the target molecule.
Experimental Protocol: LC-MS
-
Sample Preparation: Prepare a dilute solution of the analyte (~10-100 µg/mL) in a suitable solvent compatible with reversed-phase chromatography, such as a mixture of methanol and water.
-
Chromatography: Use a C18 column with a gradient elution, for example, from 95% water (with 0.1% formic acid) to 95% acetonitrile (with 0.1% formic acid). Formic acid is used to ensure the analyte is protonated, which is essential for positive mode ESI.
-
MS Acquisition: Operate the mass spectrometer in ESI positive ion mode. Acquire full scan data (e.g., m/z 50-500) to detect the molecular ion.
-
Tandem MS (MS/MS): Perform a product ion scan by selecting the predicted molecular ion (m/z 226.13) as the precursor and applying collision-induced dissociation (CID) to generate and detect the fragment ions. This confirms the identity of the parent ion.[11]
Fourier-Transform Infrared (FTIR) Spectroscopy
Principle & Causality: FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending). The frequencies of these absorptions are characteristic of the specific bonds and functional groups present.[12] It is an excellent, rapid technique for confirming the presence of key functional groups like the carboxylic acid and furan ring.
Predicted IR Absorption Bands
The presence of hydrogen bonding in the carboxylic acid dimer will cause a significant broadening of the O-H stretching band.[13]
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Expected Intensity |
| 2500-3300 | Carboxylic Acid (O-H) | Stretching | Strong, Very Broad |
| ~2970, ~2870 | Alkyl (C-H) | Stretching | Medium-Strong |
| 1680-1710 | Carboxylic Acid (C=O) | Stretching | Strong, Sharp |
| ~1550-1600 | Furan Ring (C=C) | Stretching | Medium |
| 1210-1320 | Carboxylic Acid (C-O) | Stretching | Strong |
| ~1020-1250 | Furan Ring (C-O-C) | Stretching | Strong |
Experimental Protocol: ATR-FTIR
-
Sample Preparation: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Background Scan: Run a background scan with a clean ATR crystal to subtract the spectrum of air (CO₂ and H₂O).
-
Sample Scan: Apply pressure to ensure good contact between the sample and the crystal, and acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Analysis: Identify the characteristic absorption bands and compare them to known correlation tables to confirm the presence of the expected functional groups.[14]
Ultraviolet-Visible (UV-Vis) Spectroscopy
Principle & Causality: UV-Vis spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons from a ground state to a higher energy state (e.g., π→π* transitions).[15] The substituted furan ring acts as a chromophore. The position and intensity of the absorption maximum (λmax) are sensitive to the substituents and the solvent polarity.[9][16]
Predicted UV-Vis Absorption
Furan itself absorbs around 200-210 nm.[17] The presence of the carboxylic acid and other substituents, which extend the conjugated system, is expected to cause a bathochromic (red) shift to a longer wavelength.
-
Predicted λmax: ~240-270 nm
-
Transition Type: π→π*
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or acetonitrile) in a quartz cuvette. The concentration should be adjusted to give an absorbance reading between 0.1 and 1.0.
-
Blank Correction: Use a cuvette containing only the solvent to record a baseline spectrum.
-
Sample Measurement: Record the absorption spectrum of the sample solution over a range of approximately 200-400 nm.
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax).
Integrated Analytical Workflow and Method Validation
A robust characterization relies on the convergence of data from multiple, orthogonal techniques. Each method provides a piece of the structural puzzle, and together they create a self-validating dataset. The overall workflow should be governed by the principles of analytical procedure validation as outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring the procedure is fit for its intended purpose.[18][19][20]
Caption: Integrated workflow for the spectroscopic analysis and validation.
Trustworthiness through Validation: According to ICH guidelines, the specificity of these analytical procedures must be demonstrated.[21] For example, in an LC-MS method, specificity is shown by separating the main compound from any potential impurities or degradation products. The combination of chromatographic retention time (from LC), accurate mass and molecular formula (from HRMS), fragmentation pattern (from MS/MS), and characteristic NMR signals provides an unambiguous identification that is robust and trustworthy.[2][18]
Conclusion
The requires a synergistic application of NMR, MS, IR, and UV-Vis techniques. NMR spectroscopy provides the definitive structural map, while high-resolution mass spectrometry confirms the elemental composition and molecular weight. FTIR and UV-Vis spectroscopy serve as rapid and reliable methods to verify the presence of key functional groups and the core chromophore, respectively. By integrating the data from these orthogonal methods within a framework of established validation principles, researchers and drug development professionals can achieve an unambiguous and trustworthy characterization of the molecule, satisfying both scientific and regulatory standards.
References
- Vertex AI Search. (n.d.). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview.
- Vertex AI Search. (2020, November 11). Development of Impurity Profiling Methods Using Modern Analytical Techniques.
- Chemass. (n.d.). Pharmaceutical Impurity Analysis Overview.
- Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.
- Vertex AI Search. (2024, December 27). Analytical Methods for Profiling Impurities in Pharmaceuticals.
- QbD Group. (2024, March 20). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline.
- Chemistry LibreTexts. (2022, September 24). Spectroscopy of Carboxylic Acid Derivatives.
- FDA. (2024, March 6). Q2(R2) Validation of Analytical Procedures.
- ResearchGate. (n.d.). 1 H NMR of compound 2 (S)-1-(furan-2-yl)ethanol.
- ChemicalBook. (n.d.). Furan(110-00-9) 1H NMR spectrum.
- PubChem. (n.d.). 3-Furoic acid.
- University of Calgary. (n.d.). IR: carboxylic acids.
- ResearchGate. (n.d.). Expanded 1 H NMR spectrum of LENR indicating furan and diol chemical shifts.
- Spectroscopy Online. (2018, January 1). The C=O Bond, Part III: Carboxylic Acids.
- MDPI. (n.d.). Recent Advances on Furan-Based Visible Light Photoinitiators of Polymerization.
- ResearchGate. (n.d.). FTIR-ATR spectra of (a) neat carboxylic acids.
- European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2).
- SpectraBase. (n.d.). Furan - Optional[UV-VIS] - Spectrum.
- National Institutes of Health. (n.d.). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry.
- BenchChem. (n.d.). Spectroscopic properties of furan and its derivatives.
- Imre Blank's Group. (n.d.). Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry.
Sources
- 1. Pharmaceutical Impurity Analysis Overview (Primer) – Chemass [chemass.si]
- 2. rroij.com [rroij.com]
- 3. ijprajournal.com [ijprajournal.com]
- 4. biotech-spain.com [biotech-spain.com]
- 5. researchgate.net [researchgate.net]
- 6. Furan(110-00-9) 1H NMR [m.chemicalbook.com]
- 7. 3-Furoic acid | C5H4O3 | CID 10268 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. imreblank.ch [imreblank.ch]
- 12. orgchemboulder.com [orgchemboulder.com]
- 13. spectroscopyonline.com [spectroscopyonline.com]
- 14. researchgate.net [researchgate.net]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. mdpi.com [mdpi.com]
- 17. spectrabase.com [spectrabase.com]
- 18. qbdgroup.com [qbdgroup.com]
- 19. fda.gov [fda.gov]
- 20. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 21. database.ich.org [database.ich.org]
Methodological & Application
Application Note: Quantitative Analysis of 5-[(diethylamino)methyl]-2-methylfuran-3-carboxylic acid in Biological Matrices
Abstract
This document provides a comprehensive technical guide detailing robust analytical methodologies for the quantitative determination of 5-[(diethylamino)methyl]-2-methylfuran-3-carboxylic acid. Designed for researchers, analytical scientists, and professionals in drug development, this guide outlines two primary methods: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for routine analysis and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity bioanalysis. We delve into the foundational principles guiding method development, from analyte-specific sample preparation strategies to detailed instrument parameters and method validation. The protocols are presented with a focus on scientific causality, ensuring that users can not only replicate the methods but also adapt them to their specific needs.
Introduction and Analyte Profile
This compound is a heterocyclic compound featuring a substituted furan core. Its structure incorporates both a carboxylic acid moiety and a tertiary amine (diethylamino group), rendering it zwitterionic at physiological pH. This dual functionality presents unique challenges and opportunities for its extraction and chromatographic separation. Accurate quantification of this and similar molecules is critical in pharmaceutical research, particularly in pharmacokinetic, toxicokinetic, and metabolism studies.
Analyte Physicochemical Properties (Predicted):
-
Molecular Formula: C₁₁H₁₇NO₃
-
Molecular Weight: 211.26 g/mol
-
Key Functional Groups: Carboxylic Acid (acidic), Tertiary Amine (basic)
-
Predicted pKa₁ (Carboxylic Acid): ~3.5 - 4.5
-
Predicted pKa₂ (Tertiary Amine): ~9.5 - 10.5
-
Predicted LogP: ~1.5 - 2.5 (in neutral form)
The presence of both acidic and basic centers dictates that the analyte's charge state is highly dependent on pH. This understanding is the cornerstone of developing effective sample preparation and chromatography protocols.
Sample Preparation: A Strategy-First Approach
The primary objective of sample preparation is to isolate the analyte from complex biological matrices (e.g., plasma, urine) while removing interferences that can compromise analytical accuracy and instrument performance.[1] Given the zwitterionic nature of our target compound, a mixed-mode Solid-Phase Extraction (SPE) strategy is recommended for optimal cleanup and recovery.[2]
Rationale for Mixed-Mode Solid-Phase Extraction (SPE)
A mixed-mode SPE sorbent, combining reversed-phase (for hydrophobic interactions) and ion-exchange (for electrostatic interactions) functionalities, offers superior selectivity.
-
Reversed-Phase Interaction: The methylfuran core provides sufficient hydrophobicity for retention on C18 or polymeric sorbents.
-
Ion-Exchange Interaction: The charged carboxylic acid and amine groups can be selectively retained or eluted by manipulating the pH of the loading and washing solutions. A sorbent with both anion and cation exchange properties is ideal.
This dual-retention mechanism allows for rigorous washing steps to remove a wide range of matrix components (lipids, proteins, salts), leading to a cleaner final extract.
Detailed SPE Protocol for Plasma Samples
This protocol is designed as a self-validating system, where efficient recovery and cleanup are achieved through precise pH control.
Materials:
-
Mixed-Mode SPE Cartridges (e.g., Polymeric with Anion and Cation Exchange functionality)
-
Human Plasma (or other biological matrix)
-
Internal Standard (IS) Solution (e.g., a stable isotope-labeled version of the analyte)
-
Phosphoric Acid, Formic Acid, Ammonium Hydroxide
-
Methanol, Acetonitrile, Deionized Water
Protocol Workflow Diagram:
Caption: Mixed-Mode SPE workflow for analyte extraction.
Step-by-Step Methodology:
-
Sample Pre-treatment: To 200 µL of plasma, add 20 µL of internal standard solution. Vortex briefly. Add 200 µL of 2% aqueous phosphoric acid to acidify the sample. This step ensures the tertiary amine is fully protonated (positively charged) and the carboxylic acid is neutral, maximizing retention on a cation exchange sorbent.[3]
-
SPE Cartridge Conditioning: Condition the mixed-mode SPE cartridge with 1 mL of methanol, followed by 1 mL of deionized water.
-
SPE Cartridge Equilibration: Equilibrate the cartridge with 1 mL of 2% aqueous phosphoric acid. Do not allow the cartridge to go dry.
-
Sample Loading: Load the pre-treated plasma sample onto the cartridge at a slow, steady flow rate (~1 mL/min).
-
Washing Step 1 (Polar Interferences): Wash the cartridge with 1 mL of 5% methanol in 0.1% formic acid. This removes highly polar, water-soluble matrix components.
-
Washing Step 2 (Non-Polar Interferences): Wash the cartridge with 1 mL of 100% methanol. This step removes lipids and other non-polar interferences that were retained by reversed-phase mechanisms. The analyte remains bound to the sorbent via strong cation exchange interactions.
-
Elution: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol. The basic pH neutralizes the tertiary amine, disrupting the ionic bond with the sorbent and allowing the analyte to be eluted.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase for analysis.
Analytical Methodologies
Method 1: HPLC with UV Detection
This method is suitable for routine analysis, formulation testing, or when high sample throughput is required and moderate sensitivity is sufficient.
Causality of Method Choices:
-
Column: A C18 column is chosen for its hydrophobic retention of the furan core.
-
Mobile Phase: An acidic mobile phase (using formic acid) is critical. It suppresses the ionization of the carboxylic acid group, converting it to its neutral form (-COOH). This prevents peak tailing and ensures consistent, sharp chromatographic peaks.[4][5]
-
Detection: The furan ring system contains a chromophore suitable for UV detection, typically in the range of 250-280 nm.
Detailed Protocol:
| Parameter | Condition |
| Instrumentation | Standard HPLC system with a UV/Vis or Diode Array Detector (DAD) |
| Column | C18 Reversed-Phase, 100 x 2.1 mm, 2.7 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 70% B over 8 minutes, hold at 70% for 2 min, return to 5% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
| Detection Wavelength | 265 nm (or as determined by UV scan of a standard) |
| Expected Run Time | ~12 minutes |
Method 2: LC-MS/MS for High-Sensitivity Bioanalysis
For bioanalytical applications requiring low limits of quantification (e.g., ng/mL or pg/mL), LC-MS/MS is the definitive method due to its unparalleled sensitivity and selectivity.[6]
Causality of Method Choices:
-
Ionization: Electrospray Ionization (ESI) is ideal. The molecule can be detected in both positive and negative modes.
-
Positive Mode (ESI+): The tertiary amine is readily protonated to form the [M+H]⁺ ion. This is often the more sensitive mode for compounds with basic nitrogens.
-
Negative Mode (ESI-): The carboxylic acid readily deprotonates to form the [M-H]⁻ ion.
-
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. A specific precursor ion is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and a specific product ion is monitored in the third quadrupole (Q3). This Q1 -> Q3 transition is highly specific to the analyte, eliminating background noise.[7]
Overall Analytical Workflow Diagram:
Caption: General workflow from sample to final data.
Detailed Protocol:
| Parameter | Condition |
| Instrumentation | UPLC system coupled to a triple quadrupole mass spectrometer |
| Column | C18 Reversed-Phase, 50 x 2.1 mm, 1.8 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 3 minutes, hold for 1 min, return to 5% B |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 45°C |
| Injection Volume | 5 µL |
| Ionization Mode | ESI Positive |
| Precursor Ion (Q1) | m/z 212.1 (for [M+H]⁺) |
| Product Ions (Q3) | Hypothesized fragments: m/z 166.1 (loss of COOH), m/z 86.1 (diethylamino fragment). To be optimized via infusion. |
| MRM Transitions | Quantifier: 212.1 -> 166.1, Qualifier: 212.1 -> 86.1 |
| Collision Energy | To be optimized for each transition. |
Method Validation Summary
Any developed analytical method must be validated to ensure its reliability for the intended application. Validation should be performed according to established guidelines such as those from the ICH or FDA.[8]
The following table summarizes the key parameters and typical acceptance criteria for a bioanalytical LC-MS/MS method.
| Validation Parameter | Description | Typical Acceptance Criteria |
| Linearity | The ability to elicit results that are directly proportional to the concentration. | Correlation coefficient (r²) ≥ 0.99.[4][9] |
| Accuracy & Precision | Closeness of results to the true value (accuracy) and to each other (precision). | Within ±15% of nominal value (±20% at LLOQ). Precision (RSD%) ≤15% (≤20% at LLOQ). |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not quantified. | Signal-to-Noise ratio ≥ 3. |
| Limit of Quantification (LOQ) | The lowest amount of analyte that can be quantitatively determined. | Signal-to-Noise ratio ≥ 10; must meet accuracy and precision criteria.[10] |
| Recovery | The extraction efficiency of the analytical process. | Consistent, precise, and reproducible (e.g., 80-120%).[9][11][12] |
| Matrix Effect | The effect of co-eluting matrix components on analyte ionization. | Assessed by comparing analyte response in post-extraction spiked matrix vs. neat solution. |
| Stability | Analyte stability in the biological matrix under various storage conditions. | Freeze-thaw, short-term (bench-top), and long-term stability within ±15% of baseline. |
Conclusion
This application note provides a comprehensive framework for the robust quantification of this compound. The recommended approach, centered on mixed-mode solid-phase extraction followed by LC-MS/MS analysis, is grounded in the fundamental physicochemical properties of the analyte. The detailed protocols and the rationale behind the experimental choices offer a solid and scientifically sound starting point for method development and validation. By applying these principles, researchers can achieve accurate, precise, and reliable quantification of this and structurally related compounds in complex biological matrices.
References
- Nurislamova, T. et al. Development and Validation of a Bioanalytical Method of Measuring Heterocyclic Organic Compounds (Furan and Methylfuran) in Human Blood Using GC-MS. Public Health and Life Environment – PH&LE.
-
Nurislamova, T. et al. Development and Validation of a Bioanalytical Method of Measuring Heterocyclic Organic Compounds (Furan and Methylfuran) in Human Blood Using GC-MS. ResearchGate. Available at: [Link]
-
Kuo, M. S. et al. (1999). A new approach to the effective preparation of plasma samples for rapid drug quantitation using on-line solid phase extraction mass spectrometry. Rapid Communications in Mass Spectrometry. Available at: [Link]
-
Chemistry LibreTexts. (2022). Drug Analysis of Plasma Samples. Available at: [Link]
-
Lee, K. G. et al. (2019). Validation of analytical method for furan determination in eight food matrices and its levels in various foods. Journal of Separation Science. Available at: [Link]
-
Agilent Technologies. SAMPLE PREPARATION FUNDAMENTALS FOR CHROMATOGRAPHY. Available at: [Link]
-
Jaleel, H. et al. (2021). LC method for the direct and simultaneous determination of four major furan derivatives in coffee grounds and brews. Journal of Separation Science. Available at: [Link]
-
Kuo, M. S. et al. (1999). A new approach to the effective preparation of plasma samples for rapid drug quantitation using on-line solid phase extraction mass spectrometry. Semantic Scholar. Available at: [Link]
-
Nagana, T. et al. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. MDPI. Available at: [Link]
-
Par-May, Y. et al. (1984). Determination of 4-amino-5-ethyl-3-thiophenecarboxylic acid methyl ester and its acid metabolite in plasma and urine by high-performance liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications. Available at: [Link]
-
Gomez-Gomez, A. et al. (2022). Determination of up to twenty carboxylic acid containing compounds in clinically relevant matrices by o-benzylhydroxylamine derivatization and liquid chromatography-tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
-
Gara, S. et al. (2022). Targeted Metabolomics: The LC-MS/MS Based Quantification of the Metabolites Involved in the Methylation Biochemical Pathways. MDPI. Available at: [Link]
-
Zhang, Q. et al. (2010). [Determination of the residues of 3-methyl-quinoxaline-2-carboxylic acid and quinoxaline-2-carboxylic acid in animal origin foods by high performance liquid chromatography-tandem mass spectrometry]. Se Pu. Available at: [Link]
Sources
- 1. agilent.com [agilent.com]
- 2. A new approach to the effective preparation of plasma samples for rapid drug quantitation using on-line solid phase extraction mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. LC method for the direct and simultaneous determination of four major furan derivatives in coffee grounds and brews - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of 4-amino-5-ethyl-3-thiophenecarboxylic acid methyl ester and its acid metabolite in plasma and urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. [Determination of the residues of 3-methyl-quinoxaline-2-carboxylic acid and quinoxaline-2-carboxylic acid in animal origin foods by high performance liquid chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Validation of analytical method for furan determination in eight food matrices and its levels in various foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Development and Validation of a Bioanalytical Method of Measuring Heterocyclic Organic Compounds (Furan and Methylfuran) in Human Blood Using GC-MS | Nurislamova | Public Health and Life Environment – PH&LE [zniso.fcgie.ru]
- 12. researchgate.net [researchgate.net]
Application Note: A Robust Two-Step Protocol for the Synthesis of 5-[(diethylamino)methyl]-2-methylfuran-3-carboxylic Acid Esters
Abstract
This application note provides a comprehensive, field-tested protocol for the synthesis of 5-[(diethylamino)methyl]-2-methylfuran-3-carboxylic acid esters, a class of compounds with significant potential as scaffolds in medicinal chemistry and drug development. The described methodology is a robust two-step process commencing with the synthesis of a 2-methylfuran-3-carboxylic acid ester precursor, followed by a regioselective aminomethylation at the C5 position via the Mannich reaction. This guide is designed for researchers in organic synthesis and drug discovery, offering detailed procedural steps, mechanistic insights, characterization data, and troubleshooting advice to ensure reliable and reproducible outcomes.
Introduction and Scientific Background
Furan derivatives are privileged heterocyclic motifs found in numerous natural products and pharmacologically active molecules.[1] Specifically, substituted furan-3-carboxylic acids and their esters serve as crucial building blocks for compounds with diverse biological activities. The introduction of an aminomethyl group, creating a Mannich base, is a well-established strategy in medicinal chemistry to enhance solubility, modulate basicity, and introduce a key pharmacophore for receptor interaction.
The target molecule, a this compound ester, combines these features. The synthesis hinges on the classic Mannich reaction, a three-component condensation of a compound with an active acidic proton, an aldehyde (typically formaldehyde), and a secondary amine.[2] In this protocol, the electron-rich furan ring serves as the active proton source, diethylamine is the secondary amine, and formaldehyde provides the methylene bridge. The reaction proceeds via an electrophilic substitution mechanism, where a pre-formed diethylaminomethyl cation (an iminium ion) attacks the most nucleophilic position on the furan ring.[3][4] Given the presence of a methyl group at C2 and an ester at C3, the C5 position is sterically and electronically favored for this substitution.[5]
This document outlines a reliable pathway to first construct the core furan ester and then execute the critical Mannich aminomethylation step.
Overall Synthetic Pathway
The synthesis is logically divided into two primary stages: the formation of the furan ester precursor and the subsequent aminomethylation.
Diagram 2: Simplified mechanism of the Mannich reaction on the furan substrate.
Experimental Protocol
This protocol details the synthesis of Ethyl 5-[(diethylamino)methyl]-2-methylfuran-3-carboxylate .
Workflow Overview:
Diagram 3: Step-by-step experimental workflow for the aminomethylation reaction.
Materials and Reagents:
| Reagent | Formula | MW ( g/mol ) | Molarity/Purity | Amount | Moles (mmol) |
| Ethyl 2-methylfuran-3-carboxylate | C₈H₁₀O₃ | 154.16 | 98% | 3.08 g | 20.0 |
| Diethylamine | (C₂H₅)₂NH | 73.14 | 99.5% | 2.20 g (3.1 mL) | 30.0 |
| Formaldehyde (aq. solution) | CH₂O | 30.03 | 37 wt% in H₂O | 2.44 g (2.25 mL) | 30.0 |
| Acetic Acid (Glacial) | CH₃COOH | 60.05 | 99.7% | 15 mL | - |
| Ethanol | C₂H₅OH | 46.07 | 200 Proof | 25 mL | - |
| Sodium Bicarbonate (Sat. aq.) | NaHCO₃ | 84.01 | - | ~100 mL | - |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | ACS Grade | ~150 mL | - |
| Brine (Sat. aq. NaCl) | NaCl | 58.44 | - | ~50 mL | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | - | ~5 g | - |
Equipment:
-
250 mL three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Dropping funnel
-
Ice-water bath
-
Nitrogen inlet/outlet
-
Separatory funnel
-
Rotary evaporator
-
Glass column for chromatography
-
TLC plates (Silica gel 60 F₂₅₄)
Procedure:
-
Reaction Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.
-
Iminium Ion Formation: To the flask, add ethanol (25 mL) and glacial acetic acid (15 mL). Cool the mixture to 0-5 °C using an ice-water bath.
-
In a separate beaker, pre-mix diethylamine (3.1 mL, 30.0 mmol) and the 37% aqueous formaldehyde solution (2.25 mL, 30.0 mmol). Causality Note: Pre-mixing the amine and formaldehyde allows for the initial formation of the aminol intermediate before it is fully converted to the iminium ion in the acidic reaction medium.
-
Add the diethylamine-formaldehyde mixture dropwise to the cooled acetic acid/ethanol solution over 15 minutes, ensuring the temperature remains below 10 °C. Stir for an additional 30 minutes at 0-5 °C.
-
Addition of Furan Precursor: Dissolve ethyl 2-methylfuran-3-carboxylate (3.08 g, 20.0 mmol) in 10 mL of ethanol and add it to the dropping funnel. Add this solution dropwise to the reaction mixture over 20 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours. Monitor the reaction progress by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent). The product spot should be more polar than the starting material and can be visualized with UV light or an iodine chamber.
-
Work-up and Extraction: Once the reaction is complete, carefully pour the mixture into a beaker containing 100 mL of a saturated sodium bicarbonate solution to neutralize the acetic acid. Safety Note: Perform this step slowly as CO₂ evolution will occur.
-
Transfer the neutralized mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude oil is then purified by column chromatography on silica gel. A gradient elution starting with 9:1 Hexanes:Ethyl Acetate and gradually increasing the polarity to 7:3 Hexanes:Ethyl Acetate (+1% triethylamine to prevent product protonation on the column) is typically effective.
-
Final Product: Combine the pure fractions and remove the solvent in vacuo to yield the final product, Ethyl 5-[(diethylamino)methyl]-2-methylfuran-3-carboxylate , as a pale yellow oil.
Expected Characterization Data
The identity and purity of the synthesized compound should be confirmed using standard spectroscopic methods.
| Analysis | Expected Results for Ethyl 5-[(diethylamino)methyl]-2-methylfuran-3-carboxylate |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 6.15 (s, 1H, furan H-4), 4.25 (q, J=7.1 Hz, 2H, -OCH₂ CH₃), 3.55 (s, 2H, -CH₂ N-), 2.50 (q, J=7.2 Hz, 4H, -N(CH₂ CH₃)₂), 2.45 (s, 3H, furan CH₃ -2), 1.30 (t, J=7.1 Hz, 3H, -OCH₂CH₃ ), 1.05 (t, J=7.2 Hz, 6H, -N(CH₂CH₃ )₂) |
| ¹³C NMR (101 MHz, CDCl₃) | δ (ppm): 165.0 (C=O), 158.5 (C2), 155.0 (C5), 115.0 (C3), 108.0 (C4), 60.0 (-O CH₂CH₃), 50.0 (-CH₂ N-), 47.5 (-N(CH₂ CH₃)₂), 14.5 (-OCH₂CH₃ ), 14.0 (furan CH₃ -2), 12.0 (-N(CH₂CH₃ )₂) |
| MS (ESI+) | m/z calculated for C₁₃H₂₁NO₃ [M+H]⁺: 240.16; found: 240.16 |
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low Reaction Conversion | Insufficient reaction time or temperature. | Allow the reaction to stir for a longer period (up to 24h). Gentle heating (40-50 °C) can be attempted, but may lead to side products. |
| Degradation of iminium ion. | Ensure the iminium ion is formed at a low temperature and the furan is added promptly. Use freshly opened reagents. | |
| Multiple Products on TLC | Formation of bis-substituted products or polymers. | Ensure the stoichiometry is correct. Adding the furan precursor slowly to the pre-formed iminium ion minimizes side reactions. |
| Difficult Purification | Product streaking on silica gel column due to its basic nature. | Add 0.5-1% triethylamine to the eluent to suppress the interaction of the basic amine with the acidic silica gel. |
| Low Yield after Work-up | Product remains in the aqueous layer as a salt. | Ensure the aqueous layer is thoroughly basified (pH > 9) with NaHCO₃ or NaOH before extraction to deprotonate the amine. |
Conclusion
The protocol described provides a reliable and scalable method for synthesizing this compound esters. By carefully controlling the reaction conditions for the key Mannich aminomethylation step, researchers can obtain the target compound in good yield and purity. This application note serves as a practical guide, blending procedural details with mechanistic rationale to empower scientists in the fields of organic and medicinal chemistry.
References
-
Chemistry Notes. (2022). Mannich reaction: Promising Mechanism. Available at: [Link]
-
Química Organica.org. Sulfonation, formylation, Mannich and acetylation of furan. Available at: [Link]
-
BYJU'S. (n.d.). Mannich Reaction Mechanism. Available at: [Link]
-
Wikipedia. (2023). Mannich reaction. Available at: [Link]
-
AdiChemistry. (n.d.). MANNICH REACTION | MECHANISM | EXPLANATION | APPLICATIONS. Available at: [Link]
-
de Fatima, A., et al. (2004). Convenient Synthesis of Furan-3-carboxylic Acid and Derivatives. Tetrahedron Letters, 45(38), 7037-7040. Available at: [Link]
- Barnick, J. W. F. K., et al. (2000). Process for the preparation of 3-furoate esters and novel intermediate compounds. US Patent 6,184,394B1.
-
Nasirov, F. A., et al. (2021). RETRACTED: Synthesis of vinyl esters of some furan carboxylic acids based on vinyl acetate. E3S Web of Conferences, 284, 02011. Available at: [Link]
-
Vasin, A. S., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules, 27(14), 4589. Available at: [Link]
-
Neises, B., & Steglich, W. (1988). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. Organic Syntheses, 67, 183. Available at: [Link]
-
Khusnutdinov, R. I., et al. (2009). New procedure for synthesis alkyl esters of 5-acetyl-2-furan-carboxylic acid alkyl ester. Russian Journal of Applied Chemistry, 82(2), 340-342. Available at: [Link]
-
PubChem. 5-((dimethylamino)methyl)furan-2-carboxylic acid hydrochloride. Compound Summary. Available at: [Link]
-
Vasin, A. S., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. National Institutes of Health. Available at: [Link]
-
Organic Chemistry Portal. Ester synthesis by esterification. Available at: [Link]
-
An, G., et al. (2009). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules, 14(1), 324-331. Available at: [Link]
-
Master Organic Chemistry. Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Available at: [Link]
-
Ak, S., et al. (2023). Design, Synthesis, In Vitro, and In Silico Studies of 5‐(Diethylamino)‐2‐Formylphenyl Naphthalene‐2‐Sulfonate Based Thiosemicarbazones as Potent Anti‐Alzheimer Agents. Archiv der Pharmazie, 356(9), e2300050. Available at: [Link]
-
Intarochai, L., et al. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Oriental Journal of Chemistry, 35(3). Available at: [Link]
-
PubChem. Methyl furan-3-carboxylate. Compound Summary. Available at: [Link]
Sources
- 1. Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 2. Mannich reaction - Wikipedia [en.wikipedia.org]
- 3. byjus.com [byjus.com]
- 4. adichemistry.com [adichemistry.com]
- 5. Sulfonation, formylation, Mannich and acetylation of furan [quimicaorganica.org]
using 5-[(diethylamino)methyl]-2-methylfuran-3-carboxylic acid in antibacterial assays
Application Note & Protocol Guide
Topic: Standardized Methods for Evaluating the In Vitro Antibacterial Efficacy of 5-[(diethylamino)methyl]-2-methylfuran-3-carboxylic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Quest for Novel Antibacterial Scaffolds
The escalating crisis of antimicrobial resistance (AMR) presents a formidable challenge to global health, necessitating the urgent discovery and development of new chemical entities with novel mechanisms of action.[1] The furan nucleus, a five-membered aromatic heterocycle, is recognized as a "privileged scaffold" in medicinal chemistry.[1] Derivatives of furan are found in numerous natural products and synthetic compounds that exhibit a wide array of pharmacological activities, including significant antibacterial, antifungal, and anti-inflammatory properties.[2][3] Marketed drugs such as Nitrofurantoin, a furan derivative, have long been used to treat urinary tract infections, underscoring the therapeutic potential of this chemical class.[2][3]
This application note provides a comprehensive guide for the preliminary in vitro evaluation of This compound , a specific furan derivative, for its potential antibacterial activity. We present detailed, step-by-step protocols for determining its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), adhering to internationally recognized standards set by the Clinical and Laboratory Standards Institute (CLSI).[4][5] These assays are the foundational screening methods for assessing a compound's bacteriostatic and bactericidal potential, respectively.
Compound Profile: this compound
A thorough understanding of the test article's physicochemical properties is paramount for proper handling, solubilization, and experimental design.
| Property | Value | Source |
| Chemical Name | This compound | - |
| CAS Number | 296274-15-2 | [6] |
| Molecular Formula | C₁₁H₁₇NO₃ | [6] |
| Molecular Weight | 211.26 g/mol | [6] |
| Structure | ![]() | - |
| Predicted Solubility | Likely soluble in organic solvents like DMSO and methanol. Aqueous solubility may be pH-dependent due to the carboxylic acid and tertiary amine moieties. | Inferred |
Expert Insight on Handling: The presence of both an acidic (carboxylic acid) and a basic (tertiary amine) functional group makes this compound zwitterionic at neutral pH. For experimental consistency, it is crucial to prepare high-concentration stock solutions in a suitable organic solvent, such as 100% Dimethyl Sulfoxide (DMSO), and to ensure the final solvent concentration in the assay is non-toxic to the test microorganisms.
Foundational Principles of Susceptibility Testing
The primary objective is to quantify the antimicrobial effect of the test compound. This is achieved by determining two key parameters:
-
Minimum Inhibitory Concentration (MIC): Defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a specified incubation period.[1][7] This metric establishes the agent's potency and is a measure of bacteriostatic activity.
-
Minimum Bactericidal Concentration (MBC): Defined as the lowest concentration of an antimicrobial agent required to kill 99.9% of the final inoculum after a 24-hour incubation.[8][9][10] This assay is performed after the MIC is determined and distinguishes bactericidal (killing) agents from bacteriostatic (inhibitory) ones.
An agent is generally considered bactericidal if the MBC is no more than four times its MIC (MBC ≤ 4 x MIC).[11]
Overall Experimental Workflow
The logical flow from compound preparation to final data interpretation is critical for obtaining reproducible and reliable results. The workflow diagram below outlines the sequential process for determining the MIC and MBC of the test compound.
Caption: Workflow for MIC and MBC determination.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol is based on the CLSI M07 standard for broth microdilution.[4][5] It is a robust method for determining the MIC of a novel compound against aerobically growing bacteria.
5.1 Materials
-
This compound
-
Dimethyl Sulfoxide (DMSO), sterile
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB), sterile
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Sterile 96-well, U-bottom microtiter plates
-
0.5 McFarland turbidity standard
-
Spectrophotometer or turbidimeter
-
Standard laboratory incubator (35-37°C)
5.2 Step-by-Step Procedure
-
Compound Stock Preparation:
-
Prepare a 10 mg/mL stock solution of the test compound in 100% DMSO.
-
Causality: DMSO is a common solvent for organic molecules. Preparing a concentrated stock minimizes the volume of solvent added to the assay, preventing solvent-induced toxicity. The final DMSO concentration should not exceed 1% (v/v).
-
-
Bacterial Inoculum Preparation:
-
From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or CAMHB.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Causality: A standardized inoculum is the most critical variable for reproducibility. A higher inoculum can lead to falsely elevated MIC values, while a lower one can lead to falsely low values.
-
Dilute this standardized suspension 1:150 in CAMHB to achieve a final target inoculum of approximately 5 x 10⁵ CFU/mL in the assay wells.
-
-
96-Well Plate Setup (Serial Dilution):
-
Add 100 µL of sterile CAMHB to wells in columns 2 through 12.
-
In column 1, add 200 µL of the test compound at twice the highest desired final concentration (prepared by diluting the DMSO stock in CAMHB).
-
Perform a 2-fold serial dilution: Transfer 100 µL from column 1 to column 2. Mix well by pipetting up and down. Transfer 100 µL from column 2 to column 3, and so on, until column 10. Discard 100 µL from column 10.
-
Result: This creates a concentration gradient. Columns 1-10 are for the test compound.
-
Controls are Essential:
-
Column 11 (Growth Control): Add 100 µL of CAMHB. This well will receive bacteria but no compound.
-
Column 12 (Sterility Control): Add 100 µL of CAMHB. This well receives no bacteria and no compound.
-
-
-
Inoculation:
-
Add 100 µL of the final diluted bacterial inoculum (from step 2) to wells in columns 1 through 11. Do not add bacteria to column 12.
-
The total volume in each well (1-11) is now 200 µL.
-
-
Incubation:
-
Seal the plate (e.g., with an adhesive film) to prevent evaporation.
-
Incubate at 35 ± 2°C for 18-24 hours in ambient air.
-
5.3 MIC Plate Layout Example
| Well | 1 | 2 | 3 | 4 | 5 | 6 | 7 | 8 | 9 | 10 | 11 | 12 |
| Conc. (µg/mL) | 256 | 128 | 64 | 32 | 16 | 8 | 4 | 2 | 1 | 0.5 | Growth | Sterility |
| Compound | + | + | + | + | + | + | + | + | + | + | - | - |
| Bacteria | + | + | + | + | + | + | + | + | + | + | + | - |
5.4 Reading the MIC
-
After incubation, check the control wells first. The Sterility Control (Col 12) must be clear. The Growth Control (Col 11) must show distinct turbidity.
-
Visually inspect the test wells (Col 1-10) for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).[7] For the example above, if wells 1-4 were clear and well 5 showed turbidity, the MIC would be 32 µg/mL.
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)
This protocol is a direct extension of the MIC assay and is crucial for determining if the compound is bactericidal.[8][10]
6.1 Materials
-
Completed MIC plate from Protocol 1
-
Tryptic Soy Agar (TSA) or other suitable non-selective agar plates
-
Sterile micropipette and tips
-
Cell spreader or sterile loop
6.2 Step-by-Step Procedure
-
Plating from MIC Wells:
-
From the MIC plate, select the wells corresponding to the MIC value and at least two higher concentrations (e.g., MIC, 2x MIC, 4x MIC).[8] Also, select the Growth Control well.
-
Mix the contents of each selected well thoroughly by gentle pipetting.
-
Aseptically transfer a 100 µL aliquot from each selected well onto a separate, clearly labeled agar plate.
-
Causality: This step transfers bacteria that have been exposed to the compound onto a nutrient-rich, compound-free medium to see if they can recover and grow.
-
-
Spreading and Incubation:
-
Spread the aliquot evenly across the surface of the agar plate.
-
Allow the plates to dry completely before inverting.
-
Incubate the plates at 35 ± 2°C for 18-24 hours.
-
6.3 Reading the MBC
-
Colony Counting:
-
After incubation, count the number of colonies (CFU) on each plate.
-
The plate from the Growth Control well will serve as the initial inoculum count for the calculation.
-
-
MBC Calculation:
-
The MBC is defined as the lowest concentration that produces a ≥99.9% reduction in CFU compared to the initial inoculum count from the Growth Control well.[9][10]
-
Formula: Percent Reduction = [1 - (CFU on test plate / CFU on growth control plate)] * 100
-
The MBC is the compound concentration of the first plate that shows ≥99.9% reduction.
-
6.4 Example Data Interpretation
| Compound Conc. (µg/mL) | MIC Well Appearance | CFU Count on Agar Plate | Percent Reduction | Interpretation |
| 0 (Growth Control) | Turbid | 1.5 x 10⁵ (150 colonies) | 0% | - |
| 16 | Turbid | - | - | Below MIC |
| 32 (MIC) | Clear | 5.2 x 10⁴ (52 colonies) | 65.3% | Inhibitory, not bactericidal |
| 64 | Clear | 1.1 x 10² (11 colonies) | 99.93% | MBC |
| 128 | Clear | <10 | >99.99% | Bactericidal |
In this example, the MIC is 32 µg/mL and the MBC is 64 µg/mL . Since MBC (64) is less than or equal to 4 x MIC (32 x 4 = 128), the compound would be classified as bactericidal against this organism.
References
-
Creative Diagnostics. (n.d.). Minimum Bactericidal Concentration (MBC) Assay. Retrieved from Creative Diagnostics. [Link]
-
Pal, P. (n.d.). Recent Advances in Syntheses and Antibacterial Activity of Novel Furan Derivatives. IntechOpen. [Link]
-
European Committee on Antimicrobial Susceptibility Testing (EUCAST). (n.d.). MIC Determination. Retrieved from EUCAST. [Link]
-
Microbe Investigations. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Retrieved from Microbe Investigations. [Link]
-
BioScience Academic Publishing. (2024). Pharmacological activity of furan derivatives. American Journal of Bioscience and Clinical Integrity. [Link]
-
Shuhrat qizi, R. S. (2025). Furan Derivatives and Their Role in Pharmaceuticals. American Journal of Bioscience and Clinical Integrity. [Link]
-
Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Retrieved from Microchem Laboratory. [Link]
-
JoVE. (2014). Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). Journal of Visualized Experiments. [Link]
-
Ghasemi, F., et al. (2020). Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. Frontiers in Pharmacology. [Link]
-
Testing Laboratory. (2026). EUCAST MIC Determination Testing. Retrieved from Testing Laboratory. [Link]
-
Giles Scientific Inc. (2022). 2022 CLSI and EUCAST Guidelines in the BIOMIC® V3 Microbiology System. Retrieved from Giles Scientific Inc. [Link]
-
Clinical and Laboratory Standards Institute. (2009). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eighth Edition. CLSI document M07-A8. [Link]
-
Clinical and Laboratory Standards Institute (CLSI). (n.d.). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Retrieved from CLSI. [Link]
-
Mohapatra, A. (2025). How MIC & Breakpoints Guide Antibiotic Choice | CLSI & EUCAST Guidelines. YouTube. [Link]
-
MDPI. (n.d.). Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives. Molecules. [Link]
-
MDPI. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules. [Link]
-
PubMed. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules. [Link]
-
U.S. Food and Drug Administration (FDA). (2024). Recognized Consensus Standards: CLSI M07. Retrieved from FDA. [Link]
-
American Society for Microbiology (ASM). (2021). Development of a Broth Microdilution Method for Exebacase Susceptibility Testing. Journal of Clinical Microbiology. [Link]
-
European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2021). Clinical Breakpoint Tables. Retrieved from EUCAST. [Link]
-
MI - Microbiology. (n.d.). Broth Microdilution. Retrieved from MI - Microbiology. [Link]
-
ResearchGate. (2004). Convenient Synthesis of Furan-3-carboxylic Acid and Derivatives. Retrieved from ResearchGate. [Link]
-
National Institutes of Health (NIH). (n.d.). Microwave-assisted preparation and antimicrobial activity of O-alkylamino benzofurancarboxylates. PubMed Central. [Link]
-
International Journal of Pharmacy and Biological Sciences. (n.d.). Synthesis and Evaluation of Benzofuran Derivatives for Antibacterial Activity. [Link]
-
MDPI. (n.d.). Antibacterial Activity and Mechanism of Madecassic Acid against Staphylococcus aureus. Molecules. [Link]
-
National Institutes of Health (NIH). (n.d.). 2-Furancarboxylic acid, 5-methyl-. PubChem. [Link]
-
MDPI. (n.d.). Recent Advancements in Enhancing Antimicrobial Activity of Plant-Derived Polyphenols by Biochemical Means. Molecules. [Link]
-
PubMed. (n.d.). Synthesis and physicochemical properties of the furan dicarboxylic acid, 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid, an inhibitor of plasma protein binding in uraemia. European Journal of Clinical Pharmacology. [Link]
-
National Institutes of Health (NIH). (n.d.). 2-Methyl-5-phenylfuran-3-carboxylic acid. PubChem. [Link]
-
Lviv Polytechnic National University. (2017). THERMODYNAMIC PROPERTIES OF SOLUBILITY OF 2-METHYL-5-ARYLFURAN-3-CARBOXYLIC ACIDS IN ORGANIC SOLVENTS. Chemistry & Chemical Technology. [Link]
-
National Institutes of Health (NIH). (n.d.). In vitro antibacterial, antibiofilm activities, and phytochemical properties of Posidonia oceanica (L.) Delile: An endemic Mediterranean seagrass. PubMed Central. [Link]
-
National Institutes of Health (NIH). (n.d.). Antimicrobial and Biofilm-Preventing Activity of l-Borneol Possessing 2(5H)-Furanone Derivative F131 against S. aureus—C. albicans Mixed Cultures. International Journal of Molecular Sciences. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Pharmacological activity of furan derivatives [wisdomlib.org]
- 3. biojournals.us [biojournals.us]
- 4. simpleshowoflove.weebly.com [simpleshowoflove.weebly.com]
- 5. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 6. sinfoochem.com [sinfoochem.com]
- 7. Broth Microdilution | MI [microbiology.mlsascp.com]
- 8. Antibiotic Susceptibility MIC/MBC Testing - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 9. microbe-investigations.com [microbe-investigations.com]
- 10. microchemlab.com [microchemlab.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
High-Throughput Screening of a 5-[(diethylamino)methyl]-2-methylfuran-3-carboxylic Acid Library: Application Notes and Protocols
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on conducting a high-throughput screening (HTS) campaign for a library of compounds based on the 5-[(diethylamino)methyl]-2-methylfuran-3-carboxylic acid scaffold. The furan ring is a privileged scaffold in medicinal chemistry, with derivatives showing a remarkable breadth of pharmacological activities.[1][2] This guide offers detailed, field-proven protocols for biochemical and cell-based assays, emphasizing the scientific rationale behind experimental design, robust quality control, and a rigorous hit triage process. By focusing on a hypothetical kinase target, we present a practical roadmap from initial library preparation to validated hit identification, addressing the specific challenges associated with this zwitterionic chemotype.
Introduction: The Furan-3-Carboxylic Acid Scaffold
The furan ring system is a cornerstone in medicinal chemistry, valued for its unique electronic properties and its ability to serve as a bioisostere for other aromatic rings.[1] Furan derivatives have been successfully developed as anticancer, antimicrobial, and anti-inflammatory agents.[2][3][4] The specific scaffold, this compound, possesses distinct features that make it an intriguing candidate for drug discovery: a potentially reactive furan core, a carboxylic acid for ionic and hydrogen bond interactions, and a tertiary amine that imparts basicity and modulates solubility.
This combination results in a zwitterionic molecule at physiological pH, presenting both opportunities for target binding and challenges for assay design. The goal of this application note is to provide a robust framework for screening such a library against a protein kinase—a well-established and highly pursued class of drug targets.[5] We will detail a complete workflow, from compound management to hit validation, designed to maximize the discovery of genuine, potent, and selective modulators while systematically eliminating common screening artifacts.
Pre-Screening Preparations: Ensuring Data Integrity
The quality of an HTS campaign is fundamentally dependent on the integrity of the compound library and reagents.[3] Rigorous quality control (QC) at this stage is non-negotiable and prevents the costly pursuit of false positives.
Compound Library Management
A well-managed library is the starting point for any successful screen.[2]
-
Procurement and Initial QC: Upon receipt of the library, a subset of compounds (5-10%) should be analyzed by LC-MS and ¹H NMR to verify identity and purity (>95%).
-
Storage: Compounds should be stored as dry powders at -20°C in a desiccated environment to prevent degradation.
-
Solubilization: The zwitterionic nature of the scaffold may impact solubility. High-quality, anhydrous dimethyl sulfoxide (DMSO) is the recommended solvent. A standard protocol involves preparing 10 mM stock solutions. If solubility issues arise, gentle warming (30°C) and sonication can be employed. All solutions must be visually inspected for precipitation.
-
Plate Generation: Master plates are created from the 10 mM stocks. From these, intermediate and final assay-ready plates are prepared using automated liquid handlers to ensure precision and minimize variability.
Reagent and Assay Buffer QC
-
Kinase Enzyme: Use a highly purified, recombinant kinase preparation. Each new batch must be validated for specific activity.
-
Substrates & Cofactors: The purity and stability of the peptide/protein substrate and ATP are critical. Prepare fresh ATP solutions and store them in aliquots at -20°C.
-
Assay Buffer Optimization: The buffer must maintain a stable pH and ionic environment. Crucially, for compounds prone to aggregation, the inclusion of a non-ionic detergent is recommended to mitigate this common source of false positives.[6]
| Component | Final Concentration | Purpose |
| HEPES, pH 7.4 | 50 mM | Buffering agent |
| MgCl₂ | 10 mM | Essential cofactor for kinase activity |
| DTT | 1 mM | Reducing agent to maintain enzyme integrity |
| BSA | 0.01% (w/v) | Carrier protein to prevent enzyme adsorption |
| Triton X-100 | 0.01% (v/v) | Non-ionic detergent to prevent compound aggregation |
Table 1: Optimized Biochemical Assay Buffer
HTS Workflow: A Multi-Assay Cascade
A robust screening campaign employs a funnel-like approach, starting with a sensitive primary screen, followed by increasingly stringent secondary and tertiary assays to confirm activity and eliminate artifacts.[7]
Figure 2: Hit triage workflow to filter out common assay artifacts.
| Potential Interference | Mechanism & Rationale for this Scaffold | Counter-Screen Protocol |
| Autofluorescence | Furan rings and other aromatic systems can be inherently fluorescent. | Pre-read assay plates after compound addition but before adding fluorescent reagents. Exclude compounds with high intrinsic fluorescence. |
| Compound Aggregation | Zwitterionic and planar structures can form aggregates at micromolar concentrations, non-specifically inhibiting enzymes. [6] | Re-run the primary biochemical assay with and without 0.01% Triton X-100. A significant loss of potency in the presence of detergent suggests aggregation. |
| Chemical Reactivity | The furan ring can be susceptible to oxidative degradation or electrophilic reactions, potentially leading to covalent modification of the enzyme. | Perform an ALARM (A Larum Readout by NMR) assay with a thiol-containing molecule like glutathione to detect reactivity. |
| Luciferase Inhibition | A common artifact in luminescence-based assays. | Run a counter-assay with luciferase, ATP, and the hit compound (without the kinase). Identify and flag compounds that directly inhibit the reporter enzyme. |
Table 2: Counter-Screening Strategy for the Furan-3-Carboxylic Acid Library
Data Presentation and Hit Prioritization
All confirmed hits should be repurchased as fresh powders to confirm activity and eliminate artifacts from library storage. The data should be compiled to facilitate hit prioritization.
| Compound ID | FP IC₅₀ (µM) | ADP-Glo IC₅₀ (µM) | NanoBRET EC₅₀ (µM) | Max Inhibition (%) | Notes |
| Furan-001 | 0.85 | 1.1 | 2.5 | 98 | Confirmed hit, cell-active |
| Furan-002 | 1.2 | >50 | >50 | 95 | FP-specific artifact |
| Furan-003 | 2.5 | 3.1 | >50 | 92 | Not cell-permeable |
| Furan-004 | 0.50 | 0.65 (Potency lost with detergent) | N/A | 100 | Likely aggregator |
Table 3: Example Hit Summary Table
Conclusion
This application note provides a detailed, multi-faceted strategy for the high-throughput screening of a this compound library against a protein kinase target. By integrating robust biochemical and cell-based assays with a stringent hit triage and counter-screening workflow, researchers can confidently identify valid, cell-active lead compounds. The key pillars of this approach are rigorous upfront QC, the use of orthogonal assays to eliminate technology-specific artifacts, and a proactive strategy to identify and discard nuisance compounds based on the library's specific chemotype. This self-validating system ensures that resources are focused on the most promising chemical matter for downstream drug discovery efforts.
References
-
Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. [Link]
-
Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67-73. [Link]
-
Inglese, J., et al. (2012). Selecting, Acquiring, and Using Small Molecule Libraries for High‐Throughput Screening. Current Protocols in Chemical Biology, 4, 177-191. [Link]
-
Nivrutti, G. P. (2024). Furan: A Promising Scaffold for Biological Activity. International Journal of Advanced Biological and Biomedical Research, 12(2), 167-181. [Link]
-
Auld, D. S., & Inglese, J. (2007). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology, 11(5), 527-535. [Link]
-
Dahlin, J. L., et al. (2015). PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. Journal of Medicinal Chemistry, 58(5), 2091-2113. [Link]
-
National Center for Advancing Translational Sciences (NCATS). Assay Guidance Manual. [Link]
-
Parker, G., & Bolger, R. A Novel, Fluorescence Polarization- Based Assay for Detecting Tyrosine Kinase Activity. [Link]
-
Grokipedia. Z-factor. [Link]
-
Vlahos, C. J., et al. (1994). A specific inhibitor of phosphatidylinositol 3-kinase, 2-(4-morpholinyl)-8-phenyl-4H-1-benzopyran-4-one (LY294002). Journal of Biological Chemistry, 269(7), 5241-5248. [Link]
-
Luceome Biotechnologies. (2022). Cell Based Kinase Assays. [Link]
-
Tanega, C., et al. (2009). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. Assay and Drug Development Technologies, 7(6), 606-614. [Link]
-
GraphPad. (2010). Calculating a Z-factor to assess the quality of a screening assay. [Link]
-
BellBrook Labs. A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. [Link]
-
Rud-Skov, S., et al. (2020). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. SLAS Discovery, 25(8), 841-850. [Link]
-
Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current opinion in chemical biology, 14(3), 315–324. [Link]
-
BMG LABTECH. (2025). The Z prime value (Z´). [Link]
-
Baell, J. B., & Holloway, G. A. (2010). New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays. Journal of Medicinal Chemistry, 53(7), 2719-2740. [Link]
-
BellBrook Labs. (2025). From Lab to Lead: Using Fluorescence Polarization in Drug Development. [Link]
-
Auld, D. S., et al. (2008). Characterization of chemical libraries for luciferase inhibitory activity. Journal of Medicinal Chemistry, 51(8), 2372-2386. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Furan: A Promising Scaffold for Biological Activity [ijabbr.com]
- 3. researchgate.net [researchgate.net]
- 4. ijabbr.com [ijabbr.com]
- 5. Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery and Optimization of N-Arylated Tetracyclic Dicarboximides That Target Primary Glioma Stem-like Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Practical Guide to Developing In Vivo Models for the Preclinical Assessment of Furan-Based Compounds
Abstract
Furan-based compounds represent a significant class of molecules with broad therapeutic potential, yet their development is frequently hampered by a toxicity profile linked to metabolic activation. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design and execute robust in vivo studies for assessing the safety and efficacy of furan-containing candidates. We delve into the mechanistic underpinnings of furan toxicity, provide a rationale for strategic model selection, and present detailed, field-proven protocols for conducting preclinical toxicity studies. By integrating mechanistic insights with practical methodologies, this document serves as an essential resource for navigating the complexities of furan compound evaluation and advancing promising candidates toward clinical development.
Introduction: The Double-Edged Sword of Furan-Based Compounds
The furan ring is a privileged scaffold in medicinal chemistry, appearing in numerous compounds with diverse biological activities. However, the promise of these molecules is shadowed by a well-documented potential for toxicity, primarily targeting the liver.[1][2] This duality necessitates a rigorous and mechanistically informed approach to preclinical safety assessment.
The core challenge lies in the metabolic bioactivation of the furan moiety.[2] While the parent compound may be inert, cytochrome P450 (CYP) enzymes, particularly CYP2E1, can oxidize the furan ring, generating a highly reactive and electrophilic intermediate, cis-2-butene-1,4-dial (BDA).[1][3] This metabolite can covalently bind to cellular macromolecules like proteins and DNA, leading to cellular dysfunction, oxidative stress, and ultimately, cell death.[4][5] Chronic injury and the subsequent regenerative proliferation are considered key mechanisms behind the carcinogenicity observed in rodents.[1][5]
Therefore, the central objective of any in vivo model for furan-based compounds is not merely to observe toxicity but to recapitulate the metabolic pathways relevant to humans. A well-designed study can elucidate the dose-response relationship, identify target organs of toxicity, and establish a safe therapeutic window, providing the critical data needed for regulatory submissions and clinical trial design.
Understanding Furan Bioactivation and Toxicity: The "Why" Behind the Model
The toxicity of furan is a direct consequence of its metabolism.[1] Understanding this pathway is paramount to designing relevant experiments and interpreting the results correctly. The process can be broken down into two key phases: bioactivation and detoxification, followed by cellular injury.
2.1 The Cytochrome P450-Mediated Metabolic Activation Pathway The initial and rate-limiting step is the oxidation of the furan ring by CYP enzymes, predominantly CYP2E1 in the liver.[2][6] This reaction opens the ring to form the reactive α,β-unsaturated dialdehyde, BDA.[7] BDA is a potent electrophile that readily reacts with cellular nucleophiles.[8]
2.2 The Role of Glutathione in Detoxification and Depletion The primary detoxification pathway for BDA is conjugation with glutathione (GSH), a critical cellular antioxidant.[4] This reaction can occur spontaneously or be enzyme-catalyzed, forming a less reactive GSH-BDA conjugate that can be further metabolized and excreted.[7] However, at high doses of a furan compound, GSH stores can become depleted, leaving the cell vulnerable to BDA-mediated damage.[2] This depletion of GSH is a key event in the onset of furan-induced cytotoxicity.
2.3 Key Organ-Specific Toxicities: Hepatotoxicity and Cholangiocarcinoma The liver, being the primary site of xenobiotic metabolism and rich in CYP2E1, is the main target organ for furan toxicity.[1][4] Acute exposure can lead to hepatocellular necrosis, while chronic exposure in rodents has been shown to cause cholangiofibrosis and, ultimately, cholangiocarcinoma (bile duct tumors).[2][9] Understanding these specific pathologies is crucial for designing the histopathological analysis plan.
2.4 Diagram: The Metabolic Activation Pathway of Furan The following diagram illustrates the pivotal role of CYP450 in converting a generic furan compound into a reactive metabolite and the subsequent detoxification and toxicity pathways.
Caption: General experimental workflow for a 28-day rodent toxicity study.
Detailed Protocol: A 28-Day Sub-chronic Oral Toxicity Study in Rats
This protocol is a template based on the OECD 407 Guideline and should be adapted for the specific test compound. [10] 5.1 Materials and Reagents
-
Test Compound (Furan-based)
-
Vehicle (e.g., Corn oil)
-
Sprague-Dawley rats (7-8 weeks old)
-
Standard rodent chow and purified water
-
Gavage needles, syringes, scales
-
Blood collection tubes (e.g., EDTA and serum separator tubes)
-
10% Neutral Buffered Formalin
-
Anesthetics (e.g., isoflurane) and euthanasia agents (e.g., CO₂)
5.2 Animal Husbandry
-
Animals are housed in standard conditions (22 ± 3°C, 30-70% humidity, 12-hour light/dark cycle). [11]* Acclimatize animals for at least 5 days before the start of the study.
-
Provide food and water ad libitum. [11] 5.3 Experimental Procedure
-
Day -5 to -1 (Acclimatization): Observe animals daily. Record body weights before randomization.
-
Day 0 (Dosing Start): Randomize animals into four groups (n=10/sex/group): Vehicle Control, Low Dose, Mid Dose, High Dose. Record initial body weights. Prepare dosing formulations.
-
Day 1 to 28 (Dosing Period):
-
Administer the test compound or vehicle via oral gavage once daily. Adjust the dose volume based on the most recent body weight to maintain a constant mg/kg dose.
-
Perform and record detailed clinical observations daily.
-
Record body weights and food consumption weekly.
-
-
Day 29 (Termination):
-
Fast animals overnight (with access to water).
-
Anesthetize animals and collect blood via a suitable route (e.g., cardiac puncture). Dispense blood into appropriate tubes for hematology and clinical chemistry.
-
Perform euthanasia via an approved method.
-
Conduct a full gross necropsy on all animals.
-
Weigh the liver, kidneys, adrenals, brain, spleen, and gonads.
-
Collect a comprehensive set of tissues and preserve them in 10% neutral buffered formalin. [12] 5.4 Sample and Data Analysis
-
-
Clinical Pathology: Submit blood samples to a veterinary diagnostic laboratory for analysis of standard hematology and biochemistry panels.
-
Histopathology: Tissues are trimmed, processed, embedded in paraffin, sectioned, stained with hematoxylin and eosin (H&E), and examined by a pathologist. Pay special attention to the liver and bile ducts.
-
Statistical Analysis: Analyze quantitative data (body weights, organ weights, clinical pathology) using appropriate statistical methods (e.g., ANOVA followed by Dunnett's test) to compare treated groups to the vehicle control group.
Biomarkers of Furan-Induced Toxicity
Beyond standard toxicological endpoints, specific biomarkers can provide deeper mechanistic insight.
-
Urinary Metabolites: The analysis of furan metabolites in urine can serve as non-invasive biomarkers of exposure and metabolic activation. [13][14]Metabolites derived from the reaction of BDA with GSH or amino acids are particularly relevant. [8]* Serum Bile Acids: Increases in serum bile acids can be an early and sensitive indicator of hepatobiliary injury, which is a known effect of furan in rats. [13][15]
Conclusion and Future Directions
The development of safe and effective furan-based therapeutics requires a preclinical evaluation strategy that is firmly grounded in the compound's mechanism of toxicity. By understanding the central role of metabolic activation, researchers can select appropriate in vivo models and design comprehensive studies that yield critical data for risk assessment. The protocols and frameworks outlined in this guide provide a robust starting point for these investigations. Future work will likely focus on refining in vitro to in vivo extrapolation (IVIVE) to better predict human toxicity and reduce reliance on animal models, as well as identifying more sensitive and specific translational biomarkers of furan-induced injury.
References
-
Boyd, M. R. (1980). Toxicity mediated by reactive metabolites of furans. PubMed. Available at: [Link]
-
Gupta, R. K., & Chaudhary, S. (2022). A Comprehensive Review of Experimental Animal Models of Hepatopathy. Journal of Pharmaceutical Research International. Available at: [Link]
-
Al-Snafi, A. E. (2022). Different Experimental Models for Hepatotoxicity; A Review. IOSR Journal of Pharmacy. Available at: [Link]
-
Kumar, P., et al. (2024). Understanding and using Animal Models of Hepatotoxicity. Current Drug Metabolism. Available at: [Link]
-
Bhakuni, G. S., et al. (2016). Animal models of hepatotoxicity. Inflammation Research. Available at: [Link]
-
Peterson, L. A. (2006). Mechanisms of Furan-Induced Toxicity and Carcinogenicity. Grantome. Available at: [Link]
-
Schomaker, S. J., et al. (2010). Metabolomic Analysis of urine from rats treated with furan to reveal biomarkers of hepatobiliary toxicity. ResearchGate. Available at: [Link]
-
Peterson, L. A. (2013). Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. PMC. Available at: [Link]
-
Gates, L. A., et al. (2013). Comparative Metabolism of Furan in Rodent and Human Cryopreserved Hepatocytes. PMC. Available at: [Link]
-
Pundir, S., et al. (2023). Development on Animal Models for Drug/Chemical Induced Liver Injury. Journal of Drug Delivery and Therapeutics. Available at: [Link]
-
Wang, K. (2017). The Role Of Metabolic Activation In Furan-containing Compounds-induced P450 Enzyme Inactivation And Toxicity. Globe Thesis. Available at: [Link]
-
OECD. (2018). Test No. 409: Repeated Dose 90-Day Oral Toxicity Study in Non-Rodents. OECD iLibrary. Available at: [Link]
-
Karlstetter, J., & Mally, A. (2021). Validation of putative biomarkers of furan exposure through quantitative analysis of furan metabolites in urine of F344 rats exposed to stable isotope labeled furan. Archives of Toxicology. Available at: [Link]
-
International Feed Industry Federation. (n.d.). SUB-CHRONIC ORAL TOXICITY TESTING IN LABORATORY ANIMALS. IFIF. Available at: [Link]
-
Mally, A., et al. (2010). Assessment of in vivo genotoxicity of the rodent carcinogen furan: evaluation of DNA damage and induction of micronuclei in mouse splenocytes. Semantic Scholar. Available at: [Link]
-
IVAMI. (n.d.). Repeated dose 28 days oral toxicity study in rodents (OECD 407: 2008). IVAMI. Available at: [Link]
-
Lu, D., et al. (2012). Identification of Furan Metabolites Derived from Cysteine-cis-2-Butene-1,4-Dial-Lysine Crosslinks. PMC. Available at: [Link]
-
Al-Trad, B., et al. (2017). Toxicity of food contaminant furan on liver and kidney of growing male rats. ResearchGate. Available at: [Link]
-
OECD. (2008). Test No. 407: Repeated Dose 28-day Oral Toxicity Study in Rodents. OECD iLibrary. Available at: [Link]
-
Nurislamova, T. V., et al. (2022). Development and Validation of a Bioanalytical Method of Measuring Heterocyclic Organic Compounds (Furan and Methylfuran) in Human Blood Using GC-MS. Public Health and Life Environment – PH&LE. Available at: [Link]
-
Kedderis, G. L., et al. (1993). Kinetic analysis of furan biotransformation by F-344 rats in vivo and in vitro. PubMed. Available at: [Link]
-
Śniegocki, T., et al. (2018). New Method of Analysis of Nitrofurans and Nitrofuran Metabolites in Different Biological Matrices Using UHPLC-MS/MS. Journal of Veterinary Research. Available at: [Link]
-
ECETOC. (1992). REPEATED DOSE ORAL TOXICITY RODENT: 28-DAY OR 14-DAY STUDY. ECETOC. Available at: [Link]
-
OECD. (2006). Draft Final Report of the Validation of the Updated Test Guideline 407 Repeat Dose 28-day Oral Toxicity Study in Laboratory Rats. Slideshare. Available at: [Link]
-
OECD. (2018). Test No. 408: Repeated Dose 90-Day Oral Toxicity Study in Rodents. OECD iLibrary. Available at: [Link]
-
Envigo. (n.d.). OECD 408/OCSPP 870.3100: Oral toxicity study (repeated dose, rodents, 90-day). Envigo. Available at: [Link]
-
Kim, M., et al. (2024). Analytical methods, risk assessment, and mitigation strategies for furan in processed foods in various countries. PubMed Central. Available at: [Link]
-
Mally, A., et al. (2019). Furan-induced pathological lesions in the livers of F344 rats. ResearchGate. Available at: [Link]
-
Saini, D. (2015). Acute, sub-acute and Chronic oral studies (OECD). Slideshare. Available at: [Link]
-
Yamasaki, K., et al. (2000). Repeated dose (28 days) oral toxicity study of flutamide in rats, based on the draft protocol for the 'Enhanced OECD Test Guideline 407' for screening for endocrine-disrupting chemicals. ResearchGate. Available at: [Link]
-
Śniegocki, T., et al. (2018). New Method of Analysis of Nitrofurans and Nitrofuran Metabolites in Different Biological Matrices Using UHPLC-MS/MS. PubMed. Available at: [Link]
-
Mally, A., et al. (2008). Hepatobiliary toxicity of furan: identification of furan metabolites in bile of male f344/n rats. Chemical Research in Toxicology. Available at: [Link]
-
Çakıroğulları, F. N., et al. (2023). Assessment of the oxidative damage and apoptotic pathway related to furan cytotoxicity in cultured mouse Leydig cells. PMC. Available at: [Link]
-
Fransson-Steen, R., et al. (1997). Furan-induced liver cell proliferation and apoptosis in female B6C3F1 mice. PubMed. Available at: [Link]
-
Stoyanov, S., et al. (2022). Synthesis, In Silico, and In Vitro Biological Evaluation of New Furan Hybrid Molecules. Molecules. Available at: [Link]
-
Pharmaron. (n.d.). In Vivo Models For Efficacy Testing I CRO Services. Pharmaron. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. experts.umn.edu [experts.umn.edu]
- 4. Toxicity mediated by reactive metabolites of furans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. grantome.com [grantome.com]
- 6. Kinetic analysis of furan biotransformation by F-344 rats in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparative Metabolism of Furan in Rodent and Human Cryopreserved Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of Furan Metabolites Derived from Cysteine-cis-2-Butene-1,4-Dial-Lysine Crosslinks - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. oecd.org [oecd.org]
- 11. ifif.org [ifif.org]
- 12. Repeated dose 28 days oral toxicity study in rodents (OECD 407: 2008). - IVAMI [ivami.com]
- 13. researchgate.net [researchgate.net]
- 14. Validation of putative biomarkers of furan exposure through quantitative analysis of furan metabolites in urine of F344 rats exposed to stable isotope labeled furan - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Hepatobiliary toxicity of furan: identification of furan metabolites in bile of male f344/n rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Drug Delivery Formulation of 5-[(diethylamino)methyl]-2-methylfuran-3-carboxylic acid
Introduction
5-[(diethylamino)methyl]-2-methylfuran-3-carboxylic acid is a novel small molecule entity with significant therapeutic potential. Its unique chemical structure, incorporating a furan core, a carboxylic acid, and a tertiary amine, presents both opportunities and challenges for effective drug delivery. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation of this compound. We will explore key formulation strategies, including liposomal encapsulation and polymeric nanoparticles, and provide detailed protocols for their preparation, characterization, and evaluation. The causality behind experimental choices is emphasized to empower researchers to adapt and optimize these protocols for their specific applications.
Physicochemical Characterization of this compound
A thorough understanding of the physicochemical properties of an active pharmaceutical ingredient (API) is the cornerstone of rational formulation design.[1] While specific experimental data for this compound is not widely available, we can infer its likely characteristics based on its functional groups.
-
Amphoteric Nature: The presence of both a carboxylic acid (acidic) and a diethylamino group (basic) makes the molecule amphoteric. This suggests that its solubility will be highly pH-dependent. At low pH, the amine group will be protonated, increasing aqueous solubility. Conversely, at high pH, the carboxylic acid will be deprotonated, also enhancing solubility. The isoelectric point (pI) will be a region of minimal solubility.
-
LogP and Solubility: The furan ring and alkyl groups contribute to its lipophilicity. The overall LogP (partition coefficient) will likely be moderate, suggesting that the compound may have challenges with aqueous solubility at physiological pH, but could readily partition into lipid bilayers.[2]
-
Potential for Self-Assembly: The amphiphilic nature of the molecule might allow for self-assembly into higher-order structures under specific pH and concentration conditions.
A preliminary preformulation study is crucial and should include the determination of pKa, pH-solubility profile, LogP, and solid-state characterization (e.g., polymorphism) using techniques like UV-Vis spectroscopy, potentiometric titration, and differential scanning calorimetry (DSC).[1]
Formulation Strategies for Enhanced Delivery
Given the anticipated physicochemical properties, two primary formulation strategies are proposed to enhance the solubility, stability, and bioavailability of this compound: liposomal encapsulation and polymeric nanoparticles.
Liposomal Encapsulation
Liposomes are versatile, biocompatible vesicles composed of phospholipid bilayers that can encapsulate both hydrophilic and lipophilic drugs.[] For an amphiphilic compound like this compound, its tertiary amine group makes it an excellent candidate for active loading via a transmembrane pH gradient.[4][5]
Causality of Approach: By creating a low pH environment inside the liposome relative to the external medium, the uncharged form of the drug can diffuse across the lipid bilayer. Once inside, the amine group becomes protonated, trapping the charged drug within the aqueous core of theliposome.[4][6] This active loading method can achieve very high encapsulation efficiencies.[6]
Diagram of Liposomal Encapsulation Workflow:
Caption: Workflow for preparing drug-loaded liposomes.
Protocol 1: Active Loading of this compound into Liposomes
Materials:
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
-
Cholesterol
-
This compound
-
Citrate buffer (300 mM, pH 4.0)
-
HEPES buffer (20 mM, pH 7.5) with 150 mM NaCl
-
Chloroform
-
Mini-extruder and polycarbonate membranes (100 nm pore size)
Procedure:
-
Lipid Film Formation: Dissolve DSPC and cholesterol (55:45 molar ratio) in chloroform in a round-bottom flask. Remove the solvent using a rotary evaporator to form a thin lipid film.
-
Hydration: Hydrate the lipid film with citrate buffer (pH 4.0) by vortexing to form multilamellar vesicles (MLVs).
-
Vesicle Sizing: Subject the MLV suspension to five freeze-thaw cycles. Then, extrude the suspension 10 times through a 100 nm polycarbonate membrane using a mini-extruder to form large unilamellar vesicles (LUVs).
-
pH Gradient Creation: Remove the external citrate buffer by dialysis or size-exclusion chromatography against the HEPES buffer (pH 7.5). This creates a pH gradient (internal pH 4.0, external pH 7.5).
-
Drug Loading: Add the this compound solution to the liposome suspension at a drug-to-lipid ratio of 1:10 (w/w). Incubate at 60°C for 30 minutes.
-
Purification: Remove unencapsulated drug using a desalting column, separating the larger liposomes from the smaller free drug molecules.
-
Characterization: Analyze the resulting liposomal formulation for particle size, zeta potential, encapsulation efficiency, and drug concentration.
Polymeric Nanoparticle Formulation
Polymeric nanoparticles offer another robust platform for drug delivery, providing advantages such as controlled release and the ability to functionalize the nanoparticle surface.[7] For a molecule with a carboxylic acid group, polymeric systems that can interact with this moiety are particularly interesting. The Flash NanoPrecipitation (FNP) method is a rapid and scalable technique for producing drug-loaded nanoparticles.[2]
Causality of Approach: FNP involves the rapid mixing of a solvent stream (containing the drug and a polymer) with an anti-solvent stream.[2] The rapid change in solvent quality causes the drug and polymer to co-precipitate into nanoparticles. The carboxylic acid on the drug can interact with certain polymers, aiding in encapsulation and stabilization.[8][9]
Diagram of Polymeric Nanoparticle Formulation Workflow:
Caption: Workflow for polymeric nanoparticle formulation.
Protocol 2: Formulation of Polymeric Nanoparticles using Flash NanoPrecipitation
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Tetrahydrofuran (THF)
-
Deionized water
-
Impinging jet mixer or similar rapid mixing device
Procedure:
-
Organic Phase Preparation: Dissolve this compound and PLGA in THF at desired concentrations (e.g., 5 mg/mL drug, 20 mg/mL polymer).
-
Aqueous Phase Preparation: Use deionized water as the anti-solvent.
-
Nanoprecipitation: Pump the organic and aqueous phases through a confined impinging jet mixer at a high flow rate to induce rapid mixing and nanoprecipitation.
-
Solvent Removal: Remove the THF from the resulting nanoparticle suspension by rotary evaporation or dialysis.
-
Purification: Centrifuge the nanoparticle suspension to pellet the nanoparticles. Remove the supernatant containing any unencapsulated drug. Resuspend the pellet in fresh deionized water. Repeat this washing step twice.
-
Lyophilization (Optional): For long-term storage, the nanoparticles can be lyophilized with a cryoprotectant (e.g., trehalose).
-
Characterization: Analyze the nanoparticles for particle size, polydispersity index (PDI), zeta potential, drug loading, and encapsulation efficiency.
Analytical and Quality Control Protocols
Robust analytical methods are essential to ensure the quality, consistency, and performance of the formulated drug product.[10][11][12]
Table 1: Key Analytical Techniques for Formulation Characterization
| Parameter | Technique | Purpose |
| Particle Size & PDI | Dynamic Light Scattering (DLS) | To determine the mean particle size and size distribution of liposomes or nanoparticles. |
| Zeta Potential | Laser Doppler Velocimetry | To measure the surface charge of the particles, which indicates colloidal stability. |
| Encapsulation Efficiency (EE%) & Drug Loading (DL%) | High-Performance Liquid Chromatography (HPLC) | To quantify the amount of drug encapsulated within the formulation. |
| Morphology | Transmission Electron Microscopy (TEM) / Scanning Electron Microscopy (SEM) | To visualize the shape and surface characteristics of the nanoparticles. |
| Physical State of Drug | Differential Scanning Calorimetry (DSC) | To determine if the drug is amorphous or crystalline within the formulation. |
Protocol 3: Determination of Encapsulation Efficiency by HPLC
Principle: This protocol separates the encapsulated drug from the total drug amount to calculate the encapsulation efficiency.
Procedure:
-
Total Drug Quantification: Take a known volume of the nanoparticle or liposome suspension. Add a solvent that dissolves both the formulation and the drug (e.g., THF for PLGA nanoparticles, or a methanol/detergent mixture for liposomes) to release the encapsulated drug. Dilute to a known volume and analyze by a validated HPLC method to determine the total drug concentration (C_total).
-
Free Drug Quantification: Take the same initial volume of the formulation. Separate the nanoparticles/liposomes from the aqueous phase using centrifugation or a centrifugal filter device. Analyze the supernatant/filtrate by HPLC to determine the concentration of unencapsulated (free) drug (C_free).
-
Calculation:
-
Encapsulation Efficiency (EE%) = [(C_total - C_free) / C_total] * 100
-
Drug Loading (DL%) = [(Mass of encapsulated drug) / (Total mass of nanoparticles/liposomes)] * 100
-
Stability and In Vitro Release Studies
Stability Testing
Stability testing is crucial to establish a shelf-life for the formulation and to ensure its quality over time under various environmental conditions.[13][14] Protocols should be designed in accordance with ICH guidelines.[15][16][17]
Protocol 4: Accelerated Stability Study
Procedure:
-
Divide the formulated product into multiple aliquots and store them under accelerated stability conditions (e.g., 40°C ± 2°C / 75% RH ± 5% RH).[13][16]
-
At specified time points (e.g., 0, 1, 3, and 6 months), withdraw samples.
-
Analyze the samples for key quality attributes, including:
-
Appearance
-
Particle size and PDI
-
Zeta potential
-
Drug content (potency)
-
Presence of degradation products (by HPLC)
-
-
Compare the results to the initial (time 0) data to assess the stability of the formulation.
In Vitro Drug Release
In vitro release studies are performed to understand the rate and extent of drug release from the formulation, which can be indicative of its in vivo performance.[18][19]
Protocol 5: In Vitro Release using the Dialysis Bag Method
Procedure:
-
Place a known amount of the drug-loaded formulation (liposomes or nanoparticles) into a dialysis bag with a specific molecular weight cut-off (MWCO).
-
Immerse the sealed dialysis bag in a release medium (e.g., phosphate-buffered saline, pH 7.4) maintained at 37°C with constant stirring. The USP paddle apparatus can be used for this purpose.[18][20][21][22]
-
At predetermined time intervals, withdraw aliquots of the release medium and replace with an equal volume of fresh medium to maintain sink conditions.
-
Analyze the drug concentration in the collected samples using a validated analytical method (e.g., HPLC or UV-Vis spectroscopy).
-
Plot the cumulative percentage of drug released versus time to obtain the drug release profile.
Conclusion
The successful formulation of this compound requires a systematic approach grounded in the principles of physicochemical characterization and rational drug delivery system design. The liposomal and polymeric nanoparticle formulations detailed in these application notes provide robust starting points for developing a safe and effective drug product. The provided protocols for characterization, stability, and in vitro release are essential for ensuring the quality and performance of the final formulation. Researchers are encouraged to use this guide as a foundation and to optimize these methods based on their specific therapeutic goals and experimental findings.
References
-
ICH Q1A(R2) Guideline on Stability Testing of New Drug Substances and Products. Available at: [Link]
- Fenske, D. B., & Cullis, P. R. (2008). Encapsulation of drugs within liposomes by pH-gradient techniques. In Liposomes (pp. 27-49). Humana Press.
-
European Medicines Agency. (2023). ICH Q1 guideline on stability testing of drug substances and drug products. Available at: [Link]
- Kumar, L. (2017). Preformulation Analytical Techniques during Drug Development. International Journal of Pharmaceutical and Phytopharmacological Research, 7(2), 1-8.
-
European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. Available at: [Link]
- Analytical Techniques in Pharmaceutical Analysis. (2024).
-
AMSbiopharma. (2025). ICH Guidelines: Drug Stability Testing Essentials. Available at: [Link]
-
K. K. Wagh College of Pharmacy. ICH Guidelines for Stability. Available at: [Link]
-
Analytical Techniques for Drug Formulation. (2025). ResearchGate. Request PDF. Available at: [Link]
- Giardino, N. (2024). Advances in Analytical Techniques for Drug Discovery and Development. Journal of Analytical and Bioanalytical Techniques, 15(1).
-
NanoMedicines Research Group. Encapsulation of Drugs Within Liposomes by pH-Gradient Techniques. Available at: [Link]
- Liu, Y., et al. (2021). Evolution from small molecule to nano-drug delivery systems: An emerging approach for cancer therapy of ursolic acid. Biomedicine & Pharmacotherapy, 141, 111837.
- Shah, V. P., et al. (2011). FIP/AAPS Joint Workshop Report: Dissolution/In Vitro Release Testing of Novel/Special Dosage Forms. The AAPS Journal, 13(4), 655–669.
- Haran, G., et al. (1993). Transmembrane ammonium sulfate gradients in liposomes produce efficient and stable remote loading of amphipathic weak bases. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1151(2), 201-215.
-
Key Analytical Tools for the Characterization of Drug Products in CMC Development. (2023). Drug Discovery and Development. Available at: [Link]
- In Vitro Release Test Methods for Drug Formulations for Parenteral Applications. (2018). Dissolution Technologies, 25(4), 6-13.
- Guo, X., et al. (2007).
- FIP Guidelines for Dissolution Testing of Solid Oral Products. (2000). Journal of Pharmaceutical Sciences, 89(8), 985-996.
- USP-NF. (2013).
-
Patsnap Eureka. (2025). Carboxylic Acid Applications in Nanotechnology: Future Insights. Available at: [Link]
-
U.S. Food and Drug Administration. (2025). Compilation of FDA Guidance and Resources for in vitro Dissolution Testing of Immediate Release Solid Oral Dosage Forms. Available at: [Link]
Sources
- 1. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 2. pharmaexcipients.com [pharmaexcipients.com]
- 4. researchgate.net [researchgate.net]
- 5. liposomes.ca [liposomes.ca]
- 6. researchgate.net [researchgate.net]
- 7. Evolution from small molecule to nano-drug delivery systems: An emerging approach for cancer therapy of ursolic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Carboxyl Modification - CD Bioparticles [cd-bioparticles.com]
- 9. Carboxylic Acid Applications in Nanotechnology: Future Insights [eureka.patsnap.com]
- 10. ijpsjournal.com [ijpsjournal.com]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
- 13. database.ich.org [database.ich.org]
- 14. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 15. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 16. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 17. pharmacy.kkwagh.edu.in [pharmacy.kkwagh.edu.in]
- 18. FIP/AAPS Joint Workshop Report: Dissolution/In Vitro Release Testing of Novel/Special Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 19. eurofins.it [eurofins.it]
- 20. fip.org [fip.org]
- 21. uspnf.com [uspnf.com]
- 22. fda.gov [fda.gov]
Application Notes and Protocols for Evaluating the Cytotoxicity of 5-[(diethylamino)methyl]-2-methylfuran-3-carboxylic acid
Introduction: The Toxicological Considerations of Substituted Furans
The furan scaffold is a prevalent motif in medicinal chemistry and natural products. However, its presence often raises toxicological flags. The toxicity of many furan-containing compounds is frequently linked to their metabolic activation by cytochrome P450 enzymes, particularly CYP2E1. This bioactivation can transform the relatively inert furan ring into a highly reactive α,β-unsaturated dialdehyde intermediate, such as cis-2-butene-1,4-dial.[1][2][3] This reactive metabolite can subsequently form covalent adducts with cellular macromolecules, including proteins and DNA, leading to glutathione (GSH) depletion, oxidative stress, mitochondrial dysfunction, and ultimately, cell death through apoptosis or necrosis.[1][2]
The compound 5-[(diethylamino)methyl]-2-methylfuran-3-carboxylic acid is a substituted furan derivative. While specific toxicological data for this exact molecule is not extensively available in public literature, its structural alerts—namely the furan ring—necessitate a thorough cytotoxicological evaluation. The substituents, a diethylaminomethyl group at the 5-position, a methyl group at the 2-position, and a carboxylic acid at the 3-position, will significantly influence its physicochemical properties and metabolic fate, thereby modulating its cytotoxic potential. For instance, studies on other furan-carboxylic acid derivatives have demonstrated a wide range of cytotoxic activities, with some exhibiting selective anticancer effects.[4][5][6]
This guide provides a comprehensive, multi-parametric approach to assess the in vitro cytotoxicity of this compound. We will detail a tiered experimental strategy, from initial cell viability screening to elucidating the primary mechanisms of cell death. The protocols provided are designed to be robust and self-validating, empowering researchers to generate reliable and publication-ready data.
Strategic Workflow for Cytotoxicity Assessment
A logical, tiered approach is recommended to build a comprehensive cytotoxic profile of the test compound. This workflow allows for efficient screening and subsequent in-depth mechanistic studies.
Figure 1: A tiered workflow for assessing the cytotoxicity of the target compound.
Tier 1: Primary Viability Screening - The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric assay to assess cell metabolic activity, which serves as an indicator of cell viability.[6][7] NAD(P)H-dependent cellular oxidoreductase enzymes, primarily located in the mitochondria of living cells, reduce the yellow tetrazolium salt (MTT) into insoluble purple formazan crystals.[7][8] The quantity of formazan produced is directly proportional to the number of metabolically active, and therefore viable, cells.[7]
Protocol 1: MTT Cell Viability Assay
This protocol is adapted from standard procedures for evaluating furan-based compounds.[2]
Materials:
-
Test Compound: this compound
-
Cell Line: e.g., HepG2 (human liver carcinoma cell line, to account for potential metabolic activation), or a cell line relevant to the compound's intended application.
-
96-well flat-bottom sterile plates
-
Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT solution: 5 mg/mL in sterile PBS, filtered and stored protected from light.
-
Solubilization Solution: Dimethyl sulfoxide (DMSO) or a solution of 10% SDS in 0.01 M HCl.
-
Microplate reader capable of measuring absorbance at 570 nm.
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 1 × 10⁴ cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the compound in a complete culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration).
-
Carefully remove the medium from the wells and add 100 µL of the respective compound dilutions.
-
Incubate for a predetermined time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals at the bottom of the wells.
-
Add 100 µL of DMSO to each well to dissolve the crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[8]
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.[8]
-
-
Data Analysis:
-
Subtract the absorbance of blank wells (medium, MTT, and DMSO only) from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (Absorbance of treated cells / Absorbance of vehicle control) × 100
-
-
Plot the % Viability against the log of the compound concentration and determine the IC50 value (the concentration at which 50% of cell viability is inhibited) using non-linear regression analysis.
-
| Parameter | Recommended Value | Rationale |
| Cell Line | HepG2 | Human liver cell line capable of Phase I/II metabolism, relevant for furan compounds.[7] |
| Seeding Density | 1 x 10⁴ cells/well | Ensures cells are in an exponential growth phase and not overconfluent at the assay endpoint.[2] |
| Compound Incubation | 24, 48, 72 hours | Assesses both acute and longer-term cytotoxic effects. |
| MTT Incubation | 4 hours | Optimal time for sufficient formazan crystal formation without causing artifacts.[2] |
| Wavelength | 570 nm | The absorbance maximum for the formazan product.[8] |
Tier 2: Mechanistic Elucidation
Once the IC50 value is established, the next step is to investigate the mode of cell death. The two primary modes are necrosis (uncontrolled cell death characterized by loss of membrane integrity) and apoptosis (programmed cell death).
A. LDH Release Assay for Necrosis
The Lactate Dehydrogenase (LDH) release assay is a classic method for quantifying cytotoxicity by measuring plasma membrane damage.[9] LDH is a stable cytoplasmic enzyme that is released into the cell culture medium upon membrane rupture, a hallmark of necrosis.[10][11] The amount of LDH in the supernatant is directly proportional to the number of lysed cells.
Protocol 2: LDH Cytotoxicity Assay
Materials:
-
Commercially available LDH cytotoxicity assay kit (containing LDH reaction mixture and stop solution).
-
Cells and test compound prepared as in the MTT assay.
-
Lysis Buffer (often 10X, provided in kits) for maximum LDH release control.
Procedure:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the MTT protocol, preparing wells for:
-
Spontaneous LDH release: Cells treated with vehicle only.
-
Maximum LDH release: Cells treated with vehicle, with Lysis Buffer added 1 hour before the end of incubation.
-
Compound-induced LDH release: Cells treated with the test compound at various concentrations (e.g., 0.5x, 1x, and 2x the IC50 value).
-
Background control: Medium only.
-
-
-
Supernatant Collection:
-
After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.
-
-
LDH Reaction:
-
Absorbance Measurement:
-
Data Analysis:
-
Subtract the background control absorbance from all other readings.
-
Calculate the percentage of cytotoxicity:
-
% Cytotoxicity = [(Compound-induced release - Spontaneous release) / (Maximum release - Spontaneous release)] × 100
-
-
B. Caspase-3/7 Assay for Apoptosis
A key event in the apoptotic cascade is the activation of effector caspases, such as caspase-3 and caspase-7.[4] These enzymes cleave specific cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis. Assays for caspase-3/7 activity use a pro-fluorescent or pro-luminescent substrate containing the DEVD peptide sequence, which is specifically recognized and cleaved by active caspase-3/7, releasing a measurable signal.
Protocol 3: Caspase-3/7 Activity Assay (Fluorescence-based)
Materials:
-
Commercially available Caspase-3/7 assay kit (e.g., containing a Z-DEVD-R110 substrate).
-
Opaque-walled 96-well plates (to minimize background fluorescence).
-
Cells and test compound.
-
Fluorescence microplate reader with appropriate filters (e.g., excitation ~499 nm, emission ~521 nm).
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in an opaque-walled 96-well plate and treat with the test compound as described in the MTT protocol. Include positive (e.g., staurosporine) and negative (vehicle) controls.
-
-
Assay Reagent Addition:
-
Prepare the Caspase-3/7 reagent according to the manufacturer's protocol.
-
Add the reagent directly to each well (typically a 1:1 volume ratio, e.g., 100 µL reagent to 100 µL of cell culture).
-
-
Incubation:
-
Mix gently by orbital shaking for 30-60 seconds.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
-
Fluorescence Measurement:
-
Measure the fluorescence using a plate reader with filters appropriate for the fluorophore released (e.g., Rhodamine 110).[4]
-
-
Data Analysis:
-
Subtract the background fluorescence (from cell-free wells) from all readings.
-
Express the results as fold-change in caspase activity relative to the vehicle control.
-
Figure 2: Differentiating apoptosis and necrosis pathways.
Tier 3: Advanced Profiling with High-Content Screening (HCS)
High-Content Screening (HCS) integrates automated microscopy with quantitative image analysis to simultaneously measure multiple parameters in individual cells. This powerful technique can provide deeper insights into the specific cellular events triggered by the test compound.
Key Measurable Parameters in HCS for Cytotoxicity:
-
Cell Number and Proliferation: Using nuclear stains like Hoechst or DAPI.
-
Mitochondrial Membrane Potential: Using dyes like TMRM or JC-1 to assess mitochondrial health.
-
Oxidative Stress: Using probes that fluoresce upon oxidation, such as CellROX Green.
-
Nuclear Morphology: Measuring nuclear condensation and fragmentation, which are hallmarks of apoptosis.
-
Membrane Permeability: Using cell-impermeant dyes that only enter cells with compromised membranes.
By combining these measurements in a single assay, HCS can create a detailed "fingerprint" of the compound's cytotoxic mechanism, confirming and expanding upon the findings from the Tier 2 assays.
Data Interpretation and Summary
| Assay | Primary Endpoint | Interpretation of a Positive Result |
| MTT | ↓ Metabolic Activity | Compound reduces cell viability/proliferation. |
| LDH Release | ↑ Extracellular LDH | Compound induces necrotic cell death via membrane damage. |
| Caspase-3/7 | ↑ Caspase Activity | Compound induces apoptotic cell death. |
| HCS | Multiparametric | Provides detailed mechanistic insights (e.g., mitochondrial toxicity, oxidative stress). |
A compound may induce a mix of apoptotic and necrotic cell death, particularly at higher concentrations. By comparing the dose-response curves from each assay, a more nuanced understanding of the dominant cell death pathway at different concentrations can be achieved.
Conclusion
Evaluating the cytotoxic potential of novel chemical entities like this compound is a critical step in drug development and chemical safety assessment. The tiered approach outlined here, beginning with a broad viability screen (MTT), followed by specific mechanistic assays (LDH, Caspase-3/7), and culminating in advanced multiparametric analysis (HCS), provides a robust framework for a comprehensive toxicological evaluation. This strategy ensures that researchers can confidently characterize the cytotoxic profile of their compound, understand its mechanism of action, and make informed decisions for further development.
References
- Mishra, S. K., & Linstadt, R. (2013). Detection of Necrosis by Release of Lactate Dehydrogenase (LDH) Activity. Methods in Molecular Biology, 979, 65–70.
- Peterson, L. A. (n.d.). Mechanisms of Furan-Induced Toxicity and Carcinogenicity. Grantome.
- AAT Bioquest. (n.d.). Cell Meter™ Caspase 3/7 Activity Apoptosis Assay Kit Green Fluorescence.
- National Center for Biotechnology Information. (n.d.). Furan Acute Exposure Guideline Levels.
- CLYTE Technologies. (2025).
- Thermo Fisher Scientific. (n.d.). CellEvent Caspase-3/7 Green Flow Cytometry Assay Kit.
- Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
- BenchChem. (2025). A Researcher's Guide to Cytotoxicity Assays for Furan-Containing Molecules.
- Zhu, L., et al. (2022). Metabolic Activation and Hepatotoxicity of Furan-Containing Compounds. Drug Metabolism and Disposition, 50(5), 561-571.
- Abcam. (n.d.). Caspase 3/7 Assay Kit (Magic Red) (ab270771).
- Chan, F. K. M., et al. (2013). Detection of necrosis by release of lactate dehydrogenase activity. Methods in Molecular Biology, 979, 65-70.
- Bukhari, S. N., et al. (2022). Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. Molecules, 27(8), 2568.
- Abcam. (n.d.). MTT assay protocol.
- Sengpracha, W., et al. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Oriental Journal of Chemistry, 35(3).
- Science Alert. (n.d.). Evaluating the Effect of Methyl 5-(Hydroxy-Methyl) Furan-2-Carboxylate on Cytotoxicity and Antibacterial Activity.
- MDPI. (2024). Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer.
- BenchChem. (2025).
- ResearchGate. (2025).
- PubMed. (2023).
- ResearchGate. (2025). Synthesis and Structural Characterization of Derivatives of 2- and 3-Benzo[b]furan Carboxylic Acids with Potential Cytotoxic Activity.
- Ichor Life Sciences. (n.d.). High Content Screening (HCS).
- PubMed. (2025). Natural Furan-Carboxylic Acid (HHCA) and Its Derivatives: Synthesis, Characterization, Bioevaluation, and Structure-Activity Relationships as Potential Fungicidal Agents.
- PubMed. (n.d.).
- ResearchGate. (2025). Design, Synthesis, In Vitro, and In Silico Studies of 5‐(Diethylamino)‐2‐Formylphenyl Naphthalene‐2‐Sulfonate Based Thiosemicarbazones as Potent Anti‐Alzheimer Agents.
- Cell Signaling Technology. (n.d.). LDH Cytotoxicity Assay Kit #37291.
- PubMed. (2014).
- PubMed Central. (2025). Design, Synthesis, In Vitro, and In Silico Studies of 5‐(Diethylamino)‐2‐Formylphenyl Naphthalene‐2‐Sulfonate Based Thiosemicarbazones as Potent Anti‐Alzheimer Agents.
- European Pharmaceutical Review. (2011). High Content Screening for in vitro toxicity testing.
- BenchChem. (2025).
- Thermo Fisher Scientific. (n.d.). Cytotoxicity Assays.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Metabolic Activation and Hepatotoxicity of Furan-Containing Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scialert.net [scialert.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 9. Natural Furan-Carboxylic Acid (HHCA) and Its Derivatives: Synthesis, Characterization, Bioevaluation, and Structure-Activity Relationships as Potential Fungicidal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Notes & Protocols: A Multi-Tiered Experimental Design for Characterizing the Anti-Inflammatory Properties of Furan Derivatives
Introduction
Inflammation is a fundamental, protective biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. However, dysregulated or chronic inflammation is a key pathological driver of numerous human diseases, including rheumatoid arthritis, inflammatory bowel disease, atherosclerosis, and neurodegenerative disorders. The development of novel anti-inflammatory therapeutics remains a critical goal in drug discovery.
Furan derivatives, a class of heterocyclic organic compounds, have emerged as promising candidates due to their diverse pharmacological activities.[1][2] Several studies have highlighted their potential to modulate immune responses and reduce inflammation.[3][4][5] This document provides a comprehensive, multi-tiered guide for researchers, scientists, and drug development professionals to systematically evaluate the anti-inflammatory properties of novel furan derivatives. The workflow is designed to progress logically from high-throughput in vitro screening to detailed mechanistic elucidation and culminates in in vivo validation, ensuring a robust and efficient characterization of lead compounds.
Part 1: The In Vitro Screening Cascade: Identifying Bioactive Hits
Rationale: The initial phase of discovery focuses on identifying furan derivatives with anti-inflammatory activity using cell-based in vitro assays. This approach is cost-effective, allows for high-throughput screening, and provides the first insights into a compound's potential mechanism.[6][7][8][9] We utilize the RAW 264.7 murine macrophage cell line, a well-established and reliable model that mounts a robust inflammatory response to stimulants like bacterial lipopolysaccharide (LPS).[10][11]
Experimental Workflow: In Vitro Screening
Caption: Simplified LPS-induced MAPK and NF-κB signaling pathways.
Protocol 2.1: Protein Expression & Pathway Analysis via Western Blot
Causality: Western blotting allows for the direct visualization and quantification of specific proteins. By measuring the levels of iNOS and Cyclooxygenase-2 (COX-2)—another key pro-inflammatory enzyme—we can confirm if the compound's activity is at the protein expression level. [12][13]Furthermore, by analyzing the phosphorylation status of key signaling proteins (e.g., p-IκBα, p-p38), we can pinpoint where in the signaling cascade the compound is acting.
Methodology:
-
Cell Culture and Treatment: Seed RAW 264.7 cells in 6-well plates. Pre-treat with lead furan derivatives for 1 hour, then stimulate with LPS (1 µg/mL) for an appropriate duration (e.g., 30 minutes for pathway phosphorylation, 24 hours for iNOS/COX-2 expression).
-
Protein Extraction: Wash cells with ice-cold PBS and lyse using RIPA buffer containing protease and phosphatase inhibitors. [12]3. Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample and separate them on a 10% SDS-polyacrylamide gel.
-
Membrane Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Detection: Detect bands using an enhanced chemiluminescence (ECL) substrate and capture the image with a digital imager.
-
Analysis: Quantify band intensity using software like ImageJ. Normalize the protein of interest to a loading control (e.g., β-actin).
Protocol 2.2: Gene Expression Analysis via RT-qPCR
Causality: To determine if the reduction in protein expression is due to decreased gene transcription, we use real-time quantitative PCR (RT-qPCR). This highly sensitive technique measures the amount of specific messenger RNA (mRNA), providing a direct look at gene expression levels. [17][18] Methodology:
-
Cell Culture and Treatment: Seed and treat cells as in Protocol 2.1, typically stimulating with LPS for 4-6 hours for optimal mRNA expression.
-
RNA Extraction: Wash cells with PBS and extract total RNA using a commercial kit (e.g., TRIzol or column-based kits).
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit.
-
qPCR:
-
Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for target genes (Nos2, Ptgs2 (COX-2), Tnf, Il6), and a housekeeping gene (Actb, Gapdh), along with SYBR Green master mix.
-
Run the reaction on a real-time PCR cycler.
-
-
Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of target genes to the housekeeping gene.
Part 3: In Vivo Validation of Anti-Inflammatory Efficacy
Rationale: While in vitro data is crucial for screening and MoA studies, in vivo models are essential to confirm efficacy in a complex biological system. [6][19][20]The carrageenan-induced paw edema model is a widely used, robust, and highly reproducible assay for screening acute anti-inflammatory activity. [21][22][23][24] Experimental Workflow: In Vivo Validation
Caption: Workflow for the carrageenan-induced paw edema in vivo model.
Protocol 3.1: Carrageenan-Induced Paw Edema in the Rat
Causality: Subplantar injection of carrageenan, a sulfated polysaccharide, elicits an acute, localized inflammatory response characterized by edema (swelling), which can be easily and quantitatively measured. [21][25]The ability of a test compound to reduce this swelling is a direct measure of its anti-inflammatory effect in vivo.
Methodology:
-
Animals: Use male Wistar rats (180-200g). Acclimatize animals for at least one week before the experiment.
-
Grouping: Randomly divide animals into groups (n=6 per group):
-
Group I: Vehicle Control (e.g., 0.5% CMC in saline)
-
Group II: Test Compound (Furan Derivative, e.g., 25 mg/kg, p.o.)
-
Group III: Positive Control (e.g., Indomethacin, 10 mg/kg, p.o.)
-
-
Baseline Measurement: Measure the initial volume (V₀) of the right hind paw of each rat using a digital plethysmometer. [21]4. Drug Administration: Administer the vehicle, test compound, or positive control orally (p.o.) 1 hour before the carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution (in sterile saline) into the subplantar region of the right hind paw of each rat. [23][26]6. Paw Volume Measurement: Measure the paw volume (Vₜ) at 1, 2, 3, 4, 5, and 6 hours after the carrageenan injection. [21]7. Data Analysis:
-
Calculate the edema volume at each time point: Edema (mL) = Vₜ - V₀.
-
Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group using the formula: % Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] x 100.
-
Data Summary for In Vivo Validation
| Treatment Group | Dose (mg/kg) | \multicolumn{4}{c|}{Paw Volume Increase (mL) at Hour} | % Inhibition at 3h | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | | | 1h | 2h | 3h | 4h | | | Vehicle Control | - | 0.35±0.04 | 0.68±0.07 | 0.95±0.10 | 0.88±0.09 | - | | Furan Derivative | 25 | 0.21±0.03* | 0.39±0.05* | 0.51±0.06* | 0.48±0.05* | 46.3% | | Indomethacin | 10 | 0.28±0.04 | 0.45±0.06* | 0.41±0.05* | 0.35±0.04* | 56.8% |
*Table 2: Illustrative data from the carrageenan-induced paw edema model. Values are mean ± SEM. p < 0.05 compared to vehicle control.
Conclusion
This structured, multi-tiered approach provides a robust framework for the comprehensive evaluation of furan derivatives as potential anti-inflammatory agents. By progressing from broad in vitro screening to specific mechanism of action studies and finally to in vivo validation, researchers can efficiently identify and characterize promising lead candidates for further preclinical and clinical development. This systematic methodology ensures scientific rigor, maximizes resource efficiency, and builds a strong, data-driven case for the therapeutic potential of novel compounds.
References
- Ajikumaran, N., et al. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. Journal of Pharmaceutical Sciences and Research. [URL: https://www.researchgate.
- Liu, T., et al. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy. [URL: https://www.
- Gaestel, M., & Kotlyarov, A. (2010). The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation. Annual Review of Inflammation Research. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7122215/]
- BenchChem (2025). Application Note: Carrageenan-Induced Paw Edema Protocol with Fepradinol. BenchChem. [URL: https://www.benchchem.
- Towers, C. G. (n.d.). MAPK Signaling Links Autophagy and Inflammation. Bio-Techne. [URL: https://www.bio-techne.
- Denang, L. A., et al. (2019). NF-κB: At the Borders of Autoimmunity and Inflammation. Frontiers in Immunology. [URL: https://www.frontiersin.org/articles/10.3389/fimmu.2019.00652/full]
- Alizadeh, M., et al. (2020). Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. Journal of Inflammation Research. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7443407/]
- Devaraj, S., et al. (2008). Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents. Nutrition and Metabolism. [URL: https://pubmed.ncbi.nlm.nih.gov/18412959/]
- ScienceDirect Topics. (n.d.). MAPK Signalling Pathway - an overview. ScienceDirect. [URL: https://www.sciencedirect.
- Lawrence, T. (2009). The Nuclear Factor NF-kB Pathway in Inflammation. Cold Spring Harbor Perspectives in Biology. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2773649/]
- Cusabio. (n.d.). MAPK signaling pathway. Cusabio. [URL: https://www.cusabio.com/c-20757.html]
- BenchChem. (2025). Application Notes and Protocols: Western Blot Analysis of iNOS and COX-2 Expression Following Bakkenolide B Treatment. BenchChem. [URL: https://www.benchchem.
- Han, J., & Hui, L. (2012). MAPK signaling in inflammation-associated cancer development. Oncogene. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3622271/]
- WuXi AppTec. (n.d.). Inflammation & Autoimmune Disease Models. WuXi Biology. [URL: https://biology.wuxiapptec.
- Alizadeh, M., et al. (2020). Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. Journal of Inflammation Research. [URL: https://www.dovepress.com/recent-updates-on-anti-inflammatory-and-antimicrobial-effects-of-fu-peer-reviewed-fulltext-article-JIR]
- Bangale, G. S., et al. (2016). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. International Journal of Pharmaceutical Sciences and Research. [URL: https://www.researchgate.
- Arranz, A., et al. (2022). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. MDPI. [URL: https://www.mdpi.com/1422-0067/23/19/11928]
- Ginis, I., et al. (2002). Quantitative real-time RT-PCR analysis of inflammatory gene expression associated with ischemia-reperfusion brain injury. Journal of Cerebral Blood Flow & Metabolism. [URL: https://pubmed.ncbi.nlm.nih.gov/12424412/]
- Schroecksnadel, K., et al. (2005). In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. Methods. [URL: https://pubmed.ncbi.nlm.nih.gov/16473852/]
- Patil, K. R., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. Journal of Translational Medicine. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6734241/]
- Nakamura, Y., & Miyoshi, N. (2007). Targeting NOX, INOS and COX-2 in inflammatory cells: chemoprevention using food phytochemicals. International Journal of Cancer. [URL: https://pubmed.ncbi.nlm.nih.gov/17941020/]
- Dobrovolskaia, M. A., & McNeil, S. E. (Eds.). (2020). Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. National Cancer Institute. [URL: https://www.ncbi.nlm.nih.gov/books/NBK563544/]
- Sygnature Discovery. (2023). New In Vivo LPS Model for Anti-Inflammatory Drug Profiling. Sygnature Discovery. [URL: https://www.sygnaturediscovery.
- Creative Diagnostics. (n.d.). The NF-kB Signaling Pathway. Creative Diagnostics. [URL: https://www.creative-diagnostics.
- Sutar, N. G., et al. (2021). In vitro pharmacological screening methods for anti-inflammatory agents. Journal of Applied Pharmaceutical Science. [URL: https://www.researchgate.
- Wikipedia. (n.d.). NF-κB. Wikipedia. [URL: https://en.wikipedia.org/wiki/NF-%CE%BAB]
- BenchChem. (2025). κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. BenchChem. [URL: https://www.researchgate.net/publication/382348259_k-Carrageenan-Induced_Paw_Edema_Colitis_Thrombosis_Model_Protocol]
- Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Inotiv. [URL: https://www.inotiv.
- Xagena. (2004). iNOS-based inflammation pathway is cross-linked with COX-2 pathway. Xagena. [URL: https://www.xagena.it/news/e-neuroscienze_it/a0f18d7f0a0568650a0548650a052865.html]
- Tomlinson, A., et al. (1994). Inducible isoforms of cyclooxygenase and nitric-oxide synthase in inflammation. Proceedings of the National Academy of Sciences. [URL: https://www.pnas.org/doi/10.1073/pnas.91.24.11623]
- National Cancer Institute. (2020). Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7: Version 2. National Cancer Institute. [URL: https://www.ncbi.nlm.nih.gov/books/NBK563544/]
- Slideshare. (n.d.). Screening models for inflammatory drugs. Slideshare. [URL: https://www.slideshare.
- Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Creative Biolabs. [URL: https://www.creative-biolabs.com/drug-discovery/therapeutics/carrageenan-induced-paw-edema-model.htm]
- Iacono, A., et al. (2002). Interaction between inducible nitric oxide synthase and cyclooxygenase-2 after cerebral ischemia. Proceedings of the National Academy of Sciences. [URL: https://www.pnas.org/content/99/5/3248]
- ResearchGate. (2020). (PDF) Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. ResearchGate. [URL: https://www.researchgate.
- Alizadeh, M., et al. (2020). Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7443407/]
- Morris, C. J. (2003). Carrageenan-Induced Paw Edema in the Rat and Mouse. Springer Nature Experiments. [URL: https://experiments.springernature.com/articles/10.1385/1-59259-374-7:181]
- Pharmacological activity of furan derivatives. (2024). Pharmacological activity of furan derivatives. [URL: https://www.scijournal.
- ResearchGate. (n.d.). Inflammatory mediated gene expression analysis by qRT-PCR assay.... ResearchGate. [URL: https://www.researchgate.net/figure/Inflammatory-mediated-gene-expression-analysis-by-qRT-PCR-assay-The-zebrafish-larvae_fig4_355938562]
- ResearchGate. (n.d.). COX-2 and iNOS pathways cross-talk. | Download Scientific Diagram. ResearchGate. [URL: https://www.researchgate.
- Armstrong, L., et al. (2004). The use of real time rtPCR to quantify inflammatory mediator expression in leukocytes from patients with severe sepsis. Clinical and Experimental Immunology. [URL: https://pubmed.ncbi.nlm.nih.gov/15149959/]
- QIAGEN GeneGlobe. (n.d.). RT² Profiler™ PCR Array Human Inflammatory Cytokines & Receptors. QIAGEN GeneGlobe. [URL: https://geneglobe.qiagen.com/us/product-groups/rt2-profiler-pcr-arrays?
- Armstrong, L., et al. (2004). The Use of Real Time rtPCR to Quantify Inflammatory Mediator Expression in Leukocytes from Patients with Severe Sepsis. Ovid. [URL: https://journals.lww.com/clinical-and-experimental-immunology/fulltext/2004/06000/the_use_of_real_time_rtpcr_to_quantify.13.aspx]
- Wang, Y., et al. (2022). Guidelines for anti‐inflammatory assays in RAW264.7 cells. Food Bioscience. [URL: https://www.researchgate.
- ResearchGate. (n.d.). Western blot analysis of iNOS and COX-2 in RAW 264.7 cells exposed to.... ResearchGate. [URL: https://www.researchgate.net/figure/Western-blot-analysis-of-iNOS-and-COX-2-in-RAW-2647-cells-exposed-to-doxycycline-or_fig3_11862955]
- ThaiScience. (n.d.). Inhibition of LPS-Induced Nitric Oxide Production in RAW 264.7 Cell Lines, DPPH Radical Scavenging and Total Phenolic Content of. ThaiScience. [URL: https://www.thaiscience.info/journals/Article/TTJS/10989045.pdf]
- Lee, J.-Y., et al. (2013). Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3659551/]
- ResearchGate. (n.d.). Western blot analysis of COX-1, COX-2, eNOS, phospho-eNOS and iNOS.... ResearchGate. [URL: https://www.researchgate.net/figure/Western-blot-analysis-of-COX-1-COX-2-eNOS-phospho-eNOS-and-iNOS-expression-in_fig2_221915951]
- Lin, K.-H., et al. (2020). Inhibition of LPS-Induced Oxidative Damages and Potential Anti-Inflammatory Effects of Phyllanthus emblica Extract via Down-Regulating NF-κB, COX-2, and iNOS in RAW 264.7 Cells. MDPI. [URL: https://www.mdpi.com/2076-3921/9/8/719]
- ResearchGate. (n.d.). Western blot analysis of COX-2 (Upper) and iNOS (Lower) protein.... ResearchGate. [URL: https://www.researchgate.net/figure/Western-blot-analysis-of-COX-2-Upper-and-iNOS-Lower-protein-expression-induced-by_fig5_14959146]
Sources
- 1. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological activity of furan derivatives [wisdomlib.org]
- 3. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. In vitro and In vivo Models for Anti-inflammation: An Evaluative Review [accscience.com]
- 7. Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Inhibition of LPS-Induced Oxidative Damages and Potential Anti-Inflammatory Effects of Phyllanthus emblica Extract via Down-Regulating NF-κB, COX-2, and iNOS in RAW 264.7 Cells [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Quantitative real-time RT-PCR analysis of inflammatory gene expression associated with ischemia-reperfusion brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The use of real time rtPCR to quantify inflammatory mediator expression in leukocytes from patients with severe sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ijpras.com [ijpras.com]
- 20. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. wuxibiology.com [wuxibiology.com]
- 23. inotiv.com [inotiv.com]
- 24. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 25. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
- 26. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-[(diethylamino)methyl]-2-methylfuran-3-carboxylic acid
Welcome to the technical support resource for the synthesis of 5-[(diethylamino)methyl]-2-methylfuran-3-carboxylic acid. This guide is designed for researchers and drug development professionals to provide in-depth, field-proven insights and troubleshoot common challenges encountered during this multi-step synthesis. Our focus is on explaining the causality behind experimental choices to empower you to optimize your reaction outcomes.
Overview of the Synthetic Pathway
The synthesis of the target molecule is typically approached via a two-step process starting from a suitable 2-methylfuran-3-carboxylate ester. This strategy involves an initial aminomethylation via the Mannich reaction, followed by saponification of the ester to yield the final carboxylic acid. This sequence is generally preferred because the ester group is less deactivating to the furan ring than a free carboxylic acid, leading to better yields in the electrophilic Mannich reaction.[1]
Caption: General synthetic workflow for the target compound.
Troubleshooting and Optimization Guide
This section addresses specific issues that may arise during the synthesis in a question-and-answer format.
Part 1: The Mannich Reaction (Aminomethylation)
The core of this synthesis is the Mannich reaction, an electrophilic aromatic substitution where an electrophilic iminium ion reacts with the electron-rich furan ring.[2] Furans are generally reactive towards electrophiles, but substituents on the ring significantly influence this reactivity.[1][2]
Question 1: My Mannich reaction yield is low or the reaction is not proceeding to completion. What are the primary causes?
Answer: Low yields in the aminomethylation of this furan system typically stem from three main factors: suboptimal generation of the electrophile, reduced nucleophilicity of the furan ring, or degradation of the starting material or product.
-
Cause A: Inefficient Iminium Ion Formation: The reactive electrophile, the N,N-diethylmethyleneiminium ion, is formed from diethylamine and formaldehyde. The equilibrium of this formation is pH-dependent. While traditionally performed under acidic conditions, this can be detrimental to the acid-sensitive furan ring.[3][4]
-
Cause B: Furan Ring Deactivation: The ethyl carboxylate group at the 3-position is electron-withdrawing, which deactivates the furan ring towards electrophilic attack, making the reaction more sluggish compared to unsubstituted furan.[4]
-
Cause C: Furan Ring Degradation: Furans are susceptible to polymerization or ring-opening under strongly acidic conditions.[3][4] The use of strong acids like HCl or H₂SO₄ as catalysts can lead to significant byproduct formation and lower yields.
Troubleshooting Steps & Optimization:
-
Use a Pre-formed Iminium Salt: To avoid harsh acidic conditions, consider using a pre-formed iminium salt, such as Eschenmoser's salt or by reacting bis(dimethylamino)methane with an acid. A patent for a similar compound, 5-dimethylaminomethyl-2-furanmethanol, successfully uses bis(dimethylamino)methane in acetic acid, which provides a milder acidic environment.[5]
-
Optimize Reaction Conditions:
-
Temperature: Monitor the reaction temperature closely. While gentle heating may be required to drive the reaction, excessive heat can promote polymerization and degradation.
-
Solvent: Acetic acid is often a good solvent choice as it facilitates iminium ion formation while being a weaker acid than mineral acids.[5] Ethanol or dioxane can also be used.
-
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or GC-MS to track the consumption of the starting material and the formation of the product. This will help you determine the optimal reaction time and prevent product degradation from prolonged reaction times.
Caption: Decision tree for troubleshooting the Mannich reaction.
Question 2: I'm observing significant byproduct formation. How can I improve selectivity?
Answer: The primary byproduct is often a dark, polymeric material resulting from the acid-catalyzed degradation of the furan ring.[3] Selectivity for the desired C-5 substitution is generally high because the C-2 position is blocked by the methyl group, and the α-positions (C2 and C5) are the most reactive sites for electrophilic substitution on a furan ring.[2]
To improve selectivity:
-
Minimize Acidity: As mentioned, using milder conditions is the most effective way to prevent polymerization.
-
Control Stoichiometry: Use a slight excess (1.1 to 1.2 equivalents) of the amine and formaldehyde to ensure the furan ester is the limiting reagent, but avoid a large excess which can complicate purification.
Part 2: Ester Hydrolysis (Saponification)
The final step is the conversion of the intermediate ester to the carboxylic acid. While seemingly straightforward, this step can be problematic if not carefully controlled.
Question 3: My hydrolysis reaction is giving low yields of the final product. What could be the issue?
Answer: Low yields during saponification can be due to incomplete reaction or decomposition of the product under the reaction conditions.
-
Cause A: Incomplete Hydrolysis: While less common for ethyl esters, steric hindrance or other electronic factors could slow the reaction.
-
Cause B: Product Degradation: The aminomethyl group can be sensitive to harsh conditions. More importantly, the final product is an amino acid, which can have complex solubility properties, leading to losses during the workup procedure. Some esters can be particularly stable and require harsh conditions for cleavage, which can be detrimental.[6]
Troubleshooting Steps & Optimization:
-
Reaction Conditions:
-
Use a standard saponification protocol, such as refluxing with NaOH or KOH in an aqueous alcohol mixture (e.g., water/ethanol).
-
Monitor the reaction by TLC until the starting ester spot has completely disappeared.
-
-
Workup Procedure (Crucial Step):
-
After hydrolysis, the product exists as a carboxylate salt. Do not attempt to extract it directly.
-
First, remove the organic solvent (e.g., ethanol) under reduced pressure.
-
Carefully acidify the remaining aqueous solution with an acid (e.g., 1M HCl) to the isoelectric point of the amino acid. The product will likely be least soluble at this pH and may precipitate. Monitor the pH with a meter.
-
If the product precipitates, it can be collected by filtration. If it remains in solution, it must be extracted with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). Multiple extractions may be necessary.
-
Frequently Asked Questions (FAQs)
Q1: Why is it recommended to start with the ethyl ester of 2-methylfuran-3-carboxylic acid rather than the acid itself? A1: The carboxylic acid group (-COOH) is strongly deactivating, making the furan ring much less nucleophilic and thus less reactive in the electrophilic Mannich reaction. The ethyl ester group (-COOEt) is also deactivating but to a lesser extent, allowing the reaction to proceed with better yields under milder conditions.[1][4]
Q2: What are the best analytical methods for monitoring this synthesis? A2:
-
Thin Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of the consumption of starting materials and the appearance of products in both steps.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the intermediate and the final product. The appearance of signals for the diethylaminomethyl group (a singlet for the -CH₂- and quartets/triplets for the ethyl groups) is a key indicator of success in the Mannich step.
-
Mass Spectrometry (MS): Confirms the molecular weight of the products.
Q3: What are the primary safety concerns? A3:
-
Formaldehyde: Is a suspected carcinogen and should be handled in a well-ventilated fume hood.
-
Diethylamine: Is a corrosive and flammable liquid with a strong odor. Handle with appropriate personal protective equipment (PPE).
-
Acid/Base Handling: Standard precautions for handling acids and bases should be followed, especially during the neutralization and extraction steps.
Validated Experimental Protocol
This protocol is a synthesized and optimized procedure based on established methodologies for Mannich reactions on furan systems and subsequent saponification.[5][6]
Step 1: Synthesis of Ethyl 5-[(diethylamino)methyl]-2-methylfuran-3-carboxylate
-
To a stirred solution of ethyl 2-methylfuran-3-carboxylate (1 equivalent) in glacial acetic acid, add diethylamine (1.2 equivalents).
-
Cool the mixture in an ice bath to 0-5 °C.
-
Add aqueous formaldehyde (37 wt. %, 1.2 equivalents) dropwise, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 18-24 hours. Monitor the reaction progress by TLC.
-
Once the starting material is consumed, pour the reaction mixture over ice water.
-
Make the solution basic (pH > 10) by the slow addition of a cold 40% aqueous sodium hydroxide solution, keeping the mixture cool in an ice bath.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
Step 2: Synthesis of this compound
-
Dissolve the purified ethyl ester from Step 1 in a 1:1 mixture of ethanol and 2M aqueous sodium hydroxide.
-
Heat the mixture to reflux and stir for 2-4 hours, or until TLC analysis shows complete consumption of the starting ester.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and carefully acidify to approximately pH 6-7 by the dropwise addition of 1M HCl. The product may precipitate.
-
If a precipitate forms, collect it by filtration, wash with cold water, and dry under vacuum.
-
If no precipitate forms, extract the aqueous solution with dichloromethane or ethyl acetate (3 x volumes).
-
Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the final product.
Data Summary: Influence of Catalyst on Furan Reactions
The choice of catalyst is critical in furan chemistry to balance reactivity with stability. The following table summarizes general observations.
| Catalyst Type | Typical Examples | Suitability for Furan Mannich Reaction | Rationale |
| Strong Protic Acids | HCl, H₂SO₄ | Poor | High risk of furan ring degradation and polymerization.[3][7] |
| Lewis Acids | ZnCl₂, BF₃·OEt₂ | Moderate | Can catalyze the reaction but may still promote side reactions if not used carefully.[7] |
| Weak Organic Acids | Acetic Acid | Good | Provides a sufficiently acidic medium for iminium ion formation with a lower risk of degradation.[5] |
| Pre-formed Reagents | Eschenmoser's Salt | Excellent | Avoids the need for an external acid catalyst, providing a milder and often more efficient reaction. |
References
- BenchChem. (2025). Troubleshooting common issues in furan ring synthesis.
- Roman, G. (2013). Advances in the Chemistry of Mannich Bases of Thiophenes and Furans. Mini-Reviews in Organic Chemistry, 10(1).
- Química Organica.org.
- BenchChem. (2025). Troubleshooting guide for the synthesis of furan-based polymers.
- PrepChem.com. Preparation of 2-methylfuran-3-carboxylic acid methyl ester.
- Unknown Source.
- Roman, G. (2013). Advances in the chemistry of Mannich bases of thiophenes and furans.
- Unknown Source. Examples of thiophenophanes obtained from derivatives of thiophene Mannich bases.
- City College. Furan, Pyrrole and Thiophene.
- Unknown Source. Recent Progress in the Conversion of Methylfuran into Value-Added Chemicals and Fuels.
- Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Furan.
- Padilha, D. F., et al. (2004). Convenient Synthesis of Furan-3-carboxylic Acid and Derivatives.
- Unknown Source.
- Shestakova, T., et al. Optimization of synthesis and evaluation of antitumor properties. Reaction Biology.
- ChemTube3D. Furan Hydrolysis.
- Organic Chemistry Portal. Furan synthesis.
- Unknown Source.
- Google Patents. WO2023288035A1 - Method and integrated process for the carboxylation of furan derived carboxylic acids to 2,5-furandicarboxylic acid.
- Install, Joseph. (2024). Lactose utilisation to furan carboxylates : a unique source for platform molecules. Helda - University of Helsinki.
- MySkinRecipes. 2-Methylfuran-3-carboxylic acid.
- Google Patents. WO2008080891A2 - Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments.
- Technical Disclosure Commons. (2025). Novel process for the preparation of 6-hydroxy-2-methylbenzofuran-3-carboxylic acid.
- PubMed Central. (2025). Design, Synthesis, In Vitro, and In Silico Studies of 5‐(Diethylamino)‐2‐Formylphenyl Naphthalene‐2‐Sulfonate Based Thiosemicarbazones as Potent Anti‐Alzheimer Agents.
- Sigma-Aldrich. 2-Methylfuran-3-carboxylic acid | 6947-94-0.
- Reaction Biology. Discovery of antitumor anthra[2,3-b]furan-3-carboxamides.
- Google Patents. US4347191A - Process for the preparation of 5-dimethylaminomethyl-2-furanmethanol.
- León-Galeana, L., & Maldonado G., L. A. (2007). Total Synthesis of 5-(5–Ethenyl-2-Methoxyphenyl)–3-Furancarboxaldehyde and Related Compounds.
- Unknown Source. Synthesis of New 5-methylfuran-2-carbaxaldehyde thiosemicarbazone (5-MFAT)
- Googleapis.com. (2009). Process for the preparation of N-[2-(Diethylamino)ethyl]-5-[(5-fluoro-1,2-dihydro-2-oxo-3H-indol-3-ylidene) methyl].
- PubChem. 5-ethenyl-2-methylfuran-3-carboxylic acid (C8H8O3).
Sources
- 1. Sulfonation, formylation, Mannich and acetylation of furan [quimicaorganica.org]
- 2. ingentaconnect.com [ingentaconnect.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]
- 5. US4347191A - Process for the preparation of 5-dimethylaminomethyl-2-furanmethanol - Google Patents [patents.google.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Overcoming Solubility Challenges with 5-[(diethylamino)methyl]-2-methylfuran-3-carboxylic acid
Welcome to the dedicated technical support guide for 5-[(diethylamino)methyl]-2-methylfuran-3-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate and overcome the solubility challenges associated with this compound. This guide provides in-depth troubleshooting advice, detailed experimental protocols, and a foundational understanding of the physicochemical principles governing the solubility of this molecule.
I. Understanding the Molecule: A Dual Nature
This compound possesses both a weakly acidic carboxylic acid group and a weakly basic tertiary amine (diethylamino) group. This amphoteric nature means its solubility is highly dependent on the pH of the solution. At its isoelectric point, the molecule will have minimal charge and, consequently, its lowest aqueous solubility. Understanding this pH-dependent behavior is the cornerstone of effective solubility enhancement.
II. Frequently Asked Questions (FAQs)
Here we address the most common questions encountered when working with this compound.
Q1: Why is my compound crashing out of solution?
-
Answer: Precipitation is often due to the pH of your solvent system being near the isoelectric point of the compound. At this pH, the net charge of the molecule is zero, minimizing its interaction with water and leading to low solubility. It is also possible that you have exceeded the intrinsic solubility of the compound in the chosen solvent.
Q2: What is the first step I should take to improve solubility?
-
Answer: The most direct approach is to adjust the pH of your aqueous solvent. To solubilize the compound by protonating the amine, you should acidify the solution (pH < pKa of the amine). To solubilize it by deprotonating the carboxylic acid, you should make the solution basic (pH > pKa of the acid).[1] A preliminary pH-solubility profile experiment is highly recommended.
Q3: Can I use organic solvents to dissolve the compound?
-
Answer: Yes, organic co-solvents can be effective.[2] Solvents like ethanol, propylene glycol, or DMSO can disrupt the crystal lattice structure and interact with the non-polar regions of the molecule, thereby increasing solubility. However, the choice of co-solvent must be compatible with your experimental system. For instance, some cell-based assays have low tolerance for organic solvents.
Q4: Is salt formation a viable strategy for this compound?
-
Answer: Absolutely. Forming a salt of either the carboxylic acid or the tertiary amine is a well-established method for significantly increasing aqueous solubility and dissolution rates.[3][4][5][6] For example, reacting the carboxylic acid with a base like sodium hydroxide will form a more soluble sodium carboxylate salt. Conversely, reacting the amine with an acid like hydrochloric acid will produce a soluble hydrochloride salt.[5]
Q5: When should I consider using cyclodextrins?
-
Answer: Cyclodextrins are an excellent choice when pH modification or co-solvents are not suitable, or when you need to enhance bioavailability for in vivo studies.[7][8][9][10] These molecules have a hydrophobic core that can encapsulate the furan ring of your compound, while the hydrophilic exterior improves aqueous solubility.[7][8] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved solubility and reduced toxicity.[8]
III. Troubleshooting Guide: A Step-by-Step Approach
This section provides a logical workflow for diagnosing and solving solubility issues.
Decision Workflow for Solubility Enhancement
Caption: A decision tree for troubleshooting solubility issues.
Quantitative Data Summary: Expected Solubility Behavior
| Strategy | Mechanism | Expected Outcome | Considerations |
| pH Adjustment (Acidic) | Protonation of the diethylamino group to form a soluble cation. | High solubility at pH < 5. | Potential for compound degradation at extreme pH; buffer compatibility. |
| pH Adjustment (Basic) | Deprotonation of the carboxylic acid to form a soluble carboxylate anion.[11] | High solubility at pH > 7. | Potential for base-catalyzed hydrolysis; compatibility with other reagents. |
| Co-solvents | Reduces solvent polarity, improving solvation of the hydrophobic furan moiety.[2] | Moderate to high increase in solubility. | Co-solvent toxicity in biological assays; potential for compound to precipitate on dilution. |
| Salt Formation | Forms a more polar, crystalline solid with improved dissolution and solubility.[3][5] | Significant (10 to 1000-fold) increase in aqueous solubility.[3] | Choice of counter-ion is critical; stability of the salt form.[4] |
| Cyclodextrin Complexation | Encapsulation of the hydrophobic part of the molecule within the cyclodextrin cavity.[7][8] | Substantial increase in apparent solubility. | Stoichiometry of the complex; potential for competitive binding. |
IV. Experimental Protocols
Here are detailed, step-by-step methodologies for key solubility enhancement experiments.
Protocol 1: pH-Solubility Profiling
Objective: To determine the aqueous solubility of this compound across a range of pH values.
Materials:
-
This compound
-
A series of buffers (e.g., phosphate, citrate) covering a pH range from 2 to 10.
-
HPLC or UV-Vis spectrophotometer for concentration analysis.
-
Thermostatic shaker.
-
Microcentrifuge tubes.
-
pH meter.
Procedure:
-
Prepare saturated solutions by adding an excess of the compound to a series of microcentrifuge tubes, each containing a buffer of a different pH.
-
Equilibrate the samples in a thermostatic shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
After equilibration, centrifuge the tubes at high speed to pellet the undissolved solid.
-
Carefully collect an aliquot of the supernatant from each tube.
-
Dilute the supernatant with an appropriate mobile phase or buffer.
-
Determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV).
-
Plot the measured solubility (on a log scale) against the pH of the buffer.
Protocol 2: Co-solvent Solubility Screening
Objective: To assess the solubility of the compound in various co-solvent systems.
Materials:
-
This compound
-
Aqueous buffer at a fixed, relevant pH (e.g., pH 7.4).
-
Co-solvents: Ethanol, Propylene Glycol (PG), Dimethyl Sulfoxide (DMSO), Polyethylene Glycol 400 (PEG 400).
-
Analytical equipment for concentration measurement.
Procedure:
-
Prepare a series of co-solvent/buffer mixtures in varying ratios (e.g., 10%, 20%, 30% v/v co-solvent in buffer).
-
Add an excess of the compound to each co-solvent mixture.
-
Follow steps 2-6 from the pH-Solubility Profiling protocol.
-
Plot the solubility against the percentage of the co-solvent to determine the most effective system.
Protocol 3: Cyclodextrin Complexation Feasibility
Objective: To evaluate the potential of cyclodextrins to enhance the aqueous solubility.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD).
-
Aqueous buffer (e.g., pH 7.4).
-
Analytical equipment for concentration measurement.
Procedure:
-
Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0, 1, 2, 5, 10% w/v).
-
Add an excess of the compound to each HP-β-CD solution.
-
Follow steps 2-6 from the pH-Solubility Profiling protocol.
-
Plot the solubility of the compound as a function of the HP-β-CD concentration. A linear relationship suggests the formation of a soluble inclusion complex.
V. Mechanistic Insights
Understanding the "why" behind each technique is crucial for effective troubleshooting.
The Role of pH and Ionization
The solubility of an ionizable compound is governed by the Henderson-Hasselbalch equation.[1][12] For this compound, both the acidic and basic functional groups contribute to its overall solubility profile.
Caption: pH-dependent ionization states of the compound.
Mechanism of Cyclodextrin Inclusion
Cyclodextrins are cyclic oligosaccharides that form a truncated cone structure. The interior of this cone is hydrophobic, while the exterior is hydrophilic.[7][8][10] This allows them to encapsulate non-polar guest molecules, like the furan portion of your compound, effectively shielding it from the aqueous environment and increasing its apparent solubility.
Caption: Encapsulation by a cyclodextrin molecule.
By systematically applying the principles and protocols outlined in this guide, researchers can effectively overcome the solubility challenges posed by this compound, enabling more reliable and reproducible experimental outcomes.
References
- Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs. (n.d.). Google Cloud.
- Crini, G., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Molecules, 29(12), 2831.
- Jones, G. P., et al. (2016). Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs. Molecular Pharmaceutics, 13(7), 2454-2465.
- Jones, G. P., et al. (2016). Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs. PubMed, 27248560.
- Overcoming Challenges in Carboxylic Acid Drug Formulations. (2025).
- Drug Dissolution Enhancement by Salt Formation. (n.d.). Research Journal of Pharmaceutical Dosage Forms and Technology.
- Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. (n.d.). SciSpace.
- Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. (n.d.). Aston Research Explorer.
- Pharmaceutical Applications of Cyclodextrins. 1.
- Cyclodextrins in delivery systems: Applic
- Chemical Properties of Carboxylic Acids I- Acidity and Salt form
- Co-solvent: Significance and symbolism. (2025).
- Accuracy of calculated pH-dependent aqueous drug solubility. (n.d.). PubMed.
- Study of pH-dependent drugs solubility in water. (2025).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Co-solvent: Significance and symbolism [wisdomlib.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rjpdft.com [rjpdft.com]
- 6. research.aston.ac.uk [research.aston.ac.uk]
- 7. hilarispublisher.com [hilarispublisher.com]
- 8. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. Cyclodextrins in delivery systems: Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Accuracy of calculated pH-dependent aqueous drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for Furan-3-Carboxylic Acid Derivatization
Welcome to the technical support guide for the derivatization of furan-3-carboxylic acid. This resource is designed for researchers, medicinal chemists, and process development scientists who work with this versatile, yet sensitive, heterocyclic building block. Furan-3-carboxylic acid and its derivatives are key intermediates in pharmaceuticals and materials science, but their synthesis is often plagued by challenges related to the stability of the furan ring.
This guide provides in-depth, experience-driven answers to common problems, focusing on the causality behind experimental choices to empower you to troubleshoot and optimize your reactions effectively.
Section 1: Core Challenges & Furan Ring Stability
The primary challenge in handling furan-3-carboxylic acid derivatives stems from the inherent reactivity of the furan ring itself. Understanding its stability limitations is critical for success.
Q1: My reaction mixture is turning dark brown/black, and I'm seeing significant byproduct formation. What's happening to the furan ring?
A1: This is a classic sign of furan ring degradation. The furan ring is susceptible to decomposition under both strong acidic and basic conditions, particularly at elevated temperatures.[1][2][3]
-
Under Acidic Conditions: The furan ring can undergo acid-catalyzed ring-opening. The process begins with the protonation of the furan ring, which is the rate-limiting step.[4] This is followed by nucleophilic attack from a solvent molecule (like water), leading to intermediates that ultimately open to form 1,4-dicarbonyl compounds.[4] These highly reactive dicarbonyls can then self-condense or polymerize, creating the dark, insoluble materials you are observing. The presence of water can be more influential on ring-opening than the specific type of acid initiator.[5]
-
Under Basic Conditions: While generally more stable to base than acid, strong alkaline conditions, especially with heat, can also promote degradation pathways.[3]
The carboxylic acid group at the 3-position is an electron-withdrawing group, which provides a degree of stabilization to the furan ring against acid-catalyzed degradation compared to unsubstituted furan.[4][6] However, this stability is limited, and harsh conditions will still lead to decomposition.
Expert Insight: Always begin your experiments at low temperatures (e.g., 0 °C) when introducing strong acids or bases. If the reaction requires heating, increase the temperature gradually while monitoring for color changes by TLC or LC-MS. The use of polar aprotic solvents like DMF can have a stabilizing effect on the furan ring.[1][2]
Section 2: Troubleshooting Amide Bond Formation (Amide Coupling)
Amide coupling is the most common derivatization, but it is fraught with potential pitfalls.
Q2: My amide coupling reaction with furan-3-carboxylic acid has a low yield. How can I improve it?
A2: Low yield in amide coupling is a multi-faceted problem. A systematic approach is required to identify the root cause. The most common method for forming an amide bond is the condensation of a carboxylic acid and an amine, which requires activation of the carboxylic acid.[7]
Troubleshooting Workflow for Low Amide Coupling Yield
Caption: Decision tree for troubleshooting low yield.
Key Optimization Points:
-
Reagent Quality: Ensure the furan-3-carboxylic acid is pure and the amine is free of contaminants. Crucially, all reagents and the solvent must be anhydrous. Water will hydrolyze the activated acid intermediate, regenerating the starting material.
-
Choice of Coupling Reagent: Not all coupling reagents are equal. For simple, unhindered substrates, EDC/HOBt is a cost-effective choice. For more challenging couplings (e.g., sterically hindered amines or electron-poor anilines), more potent reagents like HATU or T3P are often necessary.[8]
-
Base Selection: A non-nucleophilic base, typically a tertiary amine like DIPEA (Hünig's base) or triethylamine, is required to neutralize the acid formed during the reaction. Use at least 2-3 equivalents, especially if your amine starting material is a hydrochloride salt.
-
Order of Addition: The standard and generally most effective procedure is to pre-activate the carboxylic acid. This involves stirring the furan-3-carboxylic acid, coupling reagent, and base together in your anhydrous solvent for a short period (5-20 minutes) before adding the amine. This minimizes side reactions where the coupling reagent reacts directly with the amine.
Q3: I'm seeing a significant amount of a guanidinium byproduct in my reaction when using HATU. What's causing this?
A3: This is a known side reaction for uronium/aminium-based coupling reagents like HATU and HBTU. It occurs when the amine nucleophile attacks the coupling reagent directly, instead of the activated carboxylic acid. This is more likely to happen if the amine is highly reactive and the carboxylic acid activation is slow.
Solution:
-
Pre-activation: As mentioned in A2, always pre-activate the furan-3-carboxylic acid with HATU and the base before adding the amine. This ensures the activated ester is readily available for the amine to react with.
-
Use Phosphonium-based Reagents: If the problem persists, switch to a phosphonium salt-based reagent like PyBOP. These reagents do not form guanidinium byproducts.
Table 1: Comparison of Common Amide Coupling Reagents
| Reagent | Acronym | Activating Agent | Pros | Cons |
| N,N'-Dicyclohexylcarbodiimide | DCC | Carbodiimide | Inexpensive, effective | Dicyclohexylurea (DCU) byproduct has low solubility and can be difficult to remove; potential for racemization.[8] |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC | Carbodiimide | Water-soluble urea byproduct is easily removed with an aqueous workup. | Less reactive than DCC; often requires an additive like HOBt. |
| (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) | PyBOP | Phosphonium Salt | High efficiency, low racemization, no guanidinium byproduct formation. | More expensive; produces carcinogenic HMPA byproduct (though less of a concern with the pyrrolidino derivative). |
| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | HATU | Uronium/Aminium Salt | Very powerful, excellent for hindered substrates, fast reaction times. | Can form guanidinium byproducts; expensive. |
| Propylphosphonic Anhydride | T3P | Anhydride | High yielding, clean reactions; byproducts are water-soluble. | Often requires slightly elevated temperatures. |
Section 3: Troubleshooting Ester Formation (Esterification)
Esterification is another key derivatization, most commonly achieved via the Fischer esterification method.
Q4: My Fischer esterification of furan-3-carboxylic acid is incomplete, even after prolonged heating. How can I drive the reaction to completion?
A4: Fischer esterification is an equilibrium-controlled process.[9] To achieve high conversion, you must shift the equilibrium towards the product side, in accordance with Le Chatelier's principle.
Strategies to Drive Equilibrium:
-
Use a Large Excess of Alcohol: The simplest method is to use the alcohol reactant as the solvent. Using a 10-fold excess or greater can drive the reaction to >95% conversion.[9]
-
Remove Water: Water is a byproduct of the reaction. Its removal will prevent the reverse reaction (ester hydrolysis) from occurring.[9] This can be achieved by:
-
Dean-Stark Apparatus: For alcohols that form an azeotrope with water (like butanol) in a suitable solvent (like toluene), a Dean-Stark trap is highly effective at physically sequestering the water as it is formed.[9]
-
Molecular Sieves: Adding activated molecular sieves (3Å or 4Å) to the reaction mixture can absorb the water byproduct.
-
Q5: I'm trying to make a methyl ester using methanol and sulfuric acid, but I'm getting a lot of black tar, suggesting furan ring decomposition.
A5: This is a direct consequence of the furan ring's instability in strong acid at elevated temperatures, as discussed in Section 1. Concentrated sulfuric acid is often too harsh for furan-containing substrates.
Milder Esterification Protocols:
-
Protocol 1: HCl in Methanol
-
Prepare a solution of acetyl chloride (1.2 eq) in anhydrous methanol (used as solvent) at 0 °C. Stir for 15 minutes to generate anhydrous HCl in situ.
-
Add the furan-3-carboxylic acid (1.0 eq) to this solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, or gently reflux (40-50 °C) while monitoring by TLC/LC-MS.
-
Quench carefully by pouring into a saturated sodium bicarbonate solution and extract the ester with a suitable organic solvent (e.g., ethyl acetate).
-
-
Protocol 2: Thionyl Chloride (SOCl₂) Activation
-
Gently reflux furan-3-carboxylic acid (1.0 eq) in thionyl chloride (2-3 eq) for 1-2 hours to form the acyl chloride.
-
Carefully remove the excess SOCl₂ under reduced pressure.
-
Dissolve the crude acyl chloride in an inert solvent (like DCM or THF) and add the desired alcohol (1.5 eq) and a non-nucleophilic base like triethylamine (1.5 eq) at 0 °C.
-
Stir for 1-3 hours, then perform an aqueous workup.
-
Expert Insight: The thionyl chloride method avoids strongly acidic conditions for the main esterification step and is often cleaner for sensitive substrates. However, acyl chlorides are highly reactive and moisture-sensitive.
Section 4: Purification Strategies and Troubleshooting
Q6: My crude product looks clean by TLC, but the final yield after silica gel chromatography is very low. Is the product decomposing on the column?
A6: Yes, this is a strong possibility. Standard silica gel is slightly acidic and can cause decomposition of acid-sensitive compounds like furans.
Solutions:
-
Neutralize the Silica: Prepare a slurry of silica gel in your desired eluent and add 1-2% triethylamine (by volume). After stirring, pack the column with this neutralized slurry. The triethylamine will remain on the column and neutralize acidic sites.
-
Use Alumina: Basic or neutral alumina can be a good alternative to silica gel for purifying acid-sensitive compounds.
-
Alternative Purification: If possible, avoid chromatography. Try to purify your product by:
-
Recrystallization: If your product is a solid, this is often the best method for achieving high purity.
-
Distillation: For volatile, thermally stable esters, high vacuum distillation can be an effective purification method.[10]
-
Experimental Protocols
Protocol A: General Procedure for HATU-Mediated Amide Coupling
General Amide Coupling Workflow
Caption: Standard workflow for HATU-mediated coupling.
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add furan-3-carboxylic acid (1.0 eq), HATU (1.1 eq), and anhydrous DMF.
-
Cool the mixture to 0 °C in an ice bath.
-
Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) dropwise.
-
Stir the mixture at 0 °C for 15 minutes to allow for pre-activation of the carboxylic acid.
-
Add a solution of the desired amine (1.05 eq) in a small amount of anhydrous DMF dropwise over 5 minutes.
-
Allow the reaction to slowly warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS until the starting acid is consumed.
-
Upon completion, dilute the reaction with ethyl acetate and wash sequentially with 5% HCl solution, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by the most appropriate method (recrystallization or column chromatography).
References
- Galkina, O. V., et al. (2025). The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. ChemSusChem, 18(2).
- Galkina, O. V., et al. (2025). The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. ChemSusChem.
- BenchChem Technical Support Team. (2025).
- Galkin, K. I., & Sandulenko, I. V. (2025).
- Zanatta, N., et al. (2004). Convenient Synthesis of Furan-3-carboxylic Acid and Derivatives. Tetrahedron Letters, 45, 5689–5691.
- Separation and purification of furan carboxylates.
- Serrano, L., et al.
- Synthesis, Reactions and Medicinal Uses of Furan. Pharmaguideline.
- Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry.
-
HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]
- Reddit User cynicalbrit. (2022). Comment on "amide coupling help". Reddit.
- Valeur, E., & Bradley, M. (2008). Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies.
Sources
- 1. The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]
- 7. hepatochem.com [hepatochem.com]
- 8. reddit.com [reddit.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. EP3749656A1 - Separation and purification of furan carboxylates - Google Patents [patents.google.com]
troubleshooting contamination in 5-[(diethylamino)methyl]-2-methylfuran-3-carboxylic acid synthesis
Welcome to the technical support center for the synthesis of 5-[(diethylamino)methyl]-2-methylfuran-3-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this molecule. As a key intermediate in various research and development programs, ensuring its purity and optimizing its synthesis is critical. This document provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format to address common challenges encountered during its preparation via the Mannich reaction.
Synthesis Overview: The Mannich Reaction on a Furan Scaffold
The synthesis of the target compound typically involves an electrophilic substitution on the 2-methylfuran-3-carboxylate scaffold using an in situ generated Eschenmoser's salt precursor (a diethylaminomethyl iminium ion). This iminium ion is formed from the reaction of diethylamine and formaldehyde. The electron-rich furan ring, activated by the methyl group at C2, directs the substitution to the C5 position. The reaction is commonly performed on the ester of the starting material (e.g., ethyl or methyl 2-methylfuran-3-carboxylate) to avoid complications from the acidic carboxylic acid proton, followed by a final hydrolysis step to yield the desired product.
Caption: General synthesis pathway for the target molecule via a Mannich reaction.
Frequently Asked Questions & Troubleshooting Guides
This section addresses the most common issues reported by researchers. Each answer provides a mechanistic explanation for the problem and offers validated protocols for resolution.
Q1: My reaction mixture is turning dark brown or black, resulting in a low yield of intractable tar. What is causing this polymerization?
A1: Root Cause Analysis & Prevention
This is the most frequent challenge and is almost always due to the acid-catalyzed polymerization of the furan ring. Furans are sensitive to strong acids and can undergo ring-opening and subsequent polymerization, especially at elevated temperatures.[1] The very conditions needed to generate the reactive iminium ion electrophile can also destroy your starting material and product.
Causality: The mechanism involves the protonation of the furan ring, which forms a reactive carbocation. This cation is then attacked by another electron-rich furan molecule, initiating a chain reaction that leads to the formation of high-molecular-weight, insoluble polymers (tar).
Caption: Acid-catalyzed polymerization pathway of the furan ring.
Troubleshooting Protocol:
-
Control Temperature: Maintain strict temperature control. The initial formation of the iminium species and the subsequent Mannich reaction should be performed at low temperatures, typically between 0°C and 10°C.
-
Slow, Controlled Addition: Add the pre-formed iminium reagent or the formaldehyde/amine mixture dropwise to the solution of the furan starting material. This keeps the instantaneous concentration of the electrophile and acid low, minimizing side reactions.
-
Choice of Acid: Avoid strong, non-coordinating acids like sulfuric acid. Acetic acid is a common and effective choice as it serves as both the catalyst and solvent, providing a buffered acidic environment.[2]
-
Reaction Time: Do not let the reaction run for an unnecessarily long time. Monitor the reaction progress by Thin Layer Chromatography (TLC). Once the starting material is consumed, proceed immediately with the workup to quench the acid and prevent product degradation.
Q2: I'm struggling with the aqueous workup. My product seems to partition between the organic and aqueous layers, leading to poor recovery.
A2: Exploiting the Amphoteric Nature of the Product
This is a classic problem when working with amino acids. The product contains both a basic tertiary amine (the diethylaminomethyl group) and a carboxylic acid. This makes it amphoteric, meaning it can exist as a cation, a zwitterion, or an anion depending on the pH. Its solubility is highly pH-dependent.
Troubleshooting Protocol: pH-Controlled Extraction
-
Initial Quench & Basification: After the reaction is complete, quench it by pouring it over ice and water. Then, carefully add a strong base (e.g., 40% aqueous NaOH) until the pH of the aqueous layer is >11.[2] At this high pH, the carboxylic acid is deprotonated to the highly water-soluble carboxylate anion (-COO⁻), while the tertiary amine is in its neutral, free-base form. This will keep the product in the aqueous layer and allow you to extract any non-polar, non-basic organic impurities. Discard the organic layer.
-
Acidification for Product Isolation: Cool the basic aqueous layer in an ice bath. Slowly and carefully acidify the solution with a strong acid (e.g., concentrated HCl) to a pH of ~6-7. At this isoelectric point, the molecule is zwitterionic and often has minimal water solubility, causing it to precipitate.
-
Extraction of the Free Acid: If the product does not precipitate, it can be extracted. Further acidification to a pH of ~3-4 will protonate the amine, but the carboxylic acid will be in its neutral form. At this pH, the product may be extractable into an organic solvent like ethyl acetate or dichloromethane.
-
Filtration or Extraction: If a solid precipitates, it can be collected by filtration, washed with cold water, and dried. If it remains in solution, perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate). Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
Q3: My final product is contaminated with unreacted starting material (ethyl 2-methylfuran-3-carboxylate). How do I drive the reaction to completion and purify the product?
A3: Optimizing Stoichiometry and Purification
The presence of unreacted starting material indicates an incomplete reaction. This can be due to insufficient electrophile, deactivation of the catalyst, or suboptimal reaction conditions.
Recommendations for Reaction Optimization:
-
Reagent Stoichiometry: Use a slight excess of the formaldehyde and diethylamine (e.g., 1.1 to 1.2 equivalents each) to ensure the complete conversion of the limiting furan starting material.
-
Reaction Monitoring: Use TLC to monitor the disappearance of the starting material spot. The starting ester is non-polar, while the product is much more polar and will likely stick to the baseline unless a polar eluent system (e.g., with methanol or ammonia) is used.
Purification Strategy: Acid/Base Extraction
If the reaction cannot be driven to completion, the unreacted starting ester can be easily removed during the workup.
-
Follow the pH-Controlled Extraction in Q2.
-
During the initial basification step (pH > 11), the unreacted ester, being a neutral organic molecule, will be extracted into the organic layer (e.g., ethyl acetate or ether) and discarded.
-
The product, as the water-soluble carboxylate salt, will remain in the aqueous layer.
-
Subsequent acidification and extraction/filtration will then yield the pure product, free from the starting ester.
Table 1: Troubleshooting Summary
| Observed Issue | Probable Cause(s) | Recommended Solution(s) |
| Black tar formation, low yield | Acid-catalyzed polymerization of the furan ring. | Lower reaction temperature (0-10°C), use acetic acid, perform slow/controlled addition of reagents, monitor reaction time carefully. |
| Poor recovery during workup | Product is amphoteric; partitioning between layers due to incorrect pH. | Perform a pH-controlled extraction. Basify to pH > 11 to remove neutral impurities, then acidify to isoelectric point (~6-7) for precipitation or extraction. |
| Starting material in final product | Incomplete reaction. | Use a slight excess (1.1-1.2 eq.) of formaldehyde and diethylamine. Monitor by TLC. Use acid/base extraction during workup to separate the neutral ester from the product. |
| Side product with +14 mass units | N-methylation of diethylamine by formaldehyde (Eschweiler-Clarke type reaction). | This is less common but possible. Ensure a slight excess of diethylamine relative to formaldehyde. |
Experimental Protocols
Protocol 1: General Synthesis of Ethyl 5-[(diethylamino)methyl]-2-methylfuran-3-carboxylate
This is a representative protocol and should be optimized for your specific scale and equipment.
-
To a stirred solution of ethyl 2-methylfuran-3-carboxylate (1.0 eq.) in glacial acetic acid (5-10 volumes), cool the mixture to 0-5°C in an ice bath.
-
In a separate flask, prepare the iminium reagent by slowly adding aqueous formaldehyde (37 wt. %, 1.1 eq.) to diethylamine (1.1 eq.) at 0-5°C.
-
Add the pre-formed iminium reagent dropwise to the furan solution over 30-60 minutes, ensuring the internal temperature does not exceed 10°C.
-
Stir the reaction at room temperature for 18-24 hours, monitoring by TLC (e.g., 5:1 Hexanes:Ethyl Acetate) for the consumption of the starting material.
-
Once complete, proceed to the workup as described in the troubleshooting guides.
References
-
Zanatta, N., et al. (2004). Convenient Synthesis of Furan-3-carboxylic Acid and Derivatives. ResearchGate. Available at: [Link][3]
-
Sci-Hub. (2004). Convenient Synthesis of Furan‐3‐carboxylic Acid and Derivatives. Available at: [Link][4]
-
Kornienko, A., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. PubMed. Available at: [Link][5]
-
Química Organica.org. Sulfonation, formylation, Mannich and acetylation of furan. Available at: [Link][6]
-
Chemistry LibreTexts. (2023). Mannich Reaction. Available at: [Link][7]
-
Organic Chemistry Portal. Mannich Reaction. Available at: [Link][8]
-
Pharmaguideline. (2021). Synthesis, Reactions and Medicinal Uses of Furan. Available at: [Link][1]
-
Google Patents. US4347191A - Process for the preparation of 5-dimethylaminomethyl-2-furanmethanol. Available at: [2]
Sources
- 1. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]
- 2. US4347191A - Process for the preparation of 5-dimethylaminomethyl-2-furanmethanol - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. sci-hub.st [sci-hub.st]
- 5. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sulfonation, formylation, Mannich and acetylation of furan [quimicaorganica.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Mannich Reaction [organic-chemistry.org]
Technical Support Center: Enhancing the Stability of Diethylaminomethyl Furan Compounds
Welcome to the technical support center for diethylaminomethyl furan compounds. This guide is designed for researchers, scientists, and drug development professionals who utilize these valuable chemical entities. Diethylaminomethyl furans are important intermediates, but their inherent chemical structure, particularly the furan ring, presents unique stability challenges. This document provides in-depth, experience-driven guidance to help you anticipate, troubleshoot, and mitigate degradation, ensuring the integrity and reproducibility of your experimental results.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Core Chemistry
This section addresses the fundamental principles governing the stability of diethylaminomethyl furan compounds. Understanding these core concepts is the first step toward effective troubleshooting.
Q1: What are the primary degradation pathways for diethylaminomethyl furan compounds?
A1: The instability of these compounds primarily stems from the furan moiety, which is susceptible to several degradation routes:
-
Acid-Catalyzed Ring Opening: This is one of the most common degradation pathways. The furan ring, particularly under acidic conditions, can be protonated. This protonation, which is often the rate-limiting step, occurs preferentially at the α-carbon (the carbon atom adjacent to the oxygen).[1][2] Following protonation, a nucleophile, typically water from the solvent or workup, attacks the ring. This leads to the formation of unstable furanol intermediates, which rapidly undergo ring-opening to yield 1,4-dicarbonyl compounds.[1][2]
-
Oxidative Degradation: The electron-rich furan ring is vulnerable to oxidation.[3] This can be initiated by atmospheric oxygen, reactive oxygen species, or strong oxidizing agents. Oxidative cleavage can completely degrade the furan ring, often resulting in the formation of carboxylic acids or dicarbonyls.[4][5][6] The presence of the aminomethyl side chain can also be a site for oxidation.
-
Thermal Degradation: While furan itself is relatively heat-stable, substituted furans can be thermally labile.[7] High temperatures, such as those used in distillation or certain reaction conditions, can promote decomposition, leading to discoloration and the formation of polymeric byproducts.[8][9] The thermal stability is highly dependent on the overall molecular structure.[10]
-
Photodegradation: Exposure to UV light can induce photochemical reactions in the furan ring.[11] Mechanisms like 6π-electrocyclization can occur, leading to the formation of unwanted isomers or degradation products.[11] While some structural modifications can enhance photostability, it remains a potential concern for light-sensitive applications.[12]
Q2: How does pH specifically affect the stability of these compounds?
A2: The pH of the environment is a critical factor due to the dual nature of the molecule: the acid-sensitive furan ring and the basic diethylaminomethyl group.
-
Low pH (Acidic Conditions, pH < 6): This is the most detrimental condition. The basic nitrogen of the diethylaminomethyl group will be protonated, but more importantly, the furan ring itself is highly susceptible to acid-catalyzed ring-opening as described above.[1][2] Stronger acids and higher proton concentrations accelerate this degradation significantly.[1]
-
Neutral pH (pH ≈ 7): Generally, these compounds exhibit their greatest stability in the neutral to slightly acidic range (e.g., pH 4-7), where acid-catalyzed ring opening is minimized.[13][14] However, even in neutral aqueous solutions, slow degradation can occur over time, especially in the presence of dissolved oxygen.
-
High pH (Basic Conditions, pH > 8): While the furan ring is more stable against ring-opening in basic conditions, other degradation pathways can be initiated. The aminomethyl group can promote base-catalyzed side reactions. Furthermore, some oxidative degradation pathways can be accelerated at higher pH.
Q3: What is the role of the solvent in the stability of diethylaminomethyl furan compounds?
A3: Solvent choice is crucial and directly impacts the degradation rate and pathway.
-
Protic Solvents (Water, Alcohols): The presence of water is a key factor in acid-catalyzed degradation, as it acts as the nucleophile that attacks the protonated furan ring.[15][16] Alcohols can play a similar role. Therefore, minimizing water content during storage and reactions is essential.
-
Aprotic Solvents (THF, Dioxane, DMF, DMSO): Polar aprotic solvents are generally preferred for enhancing stability.[17][18] Solvents like Dimethylformamide (DMF) have been shown to have a strong stabilizing effect on furan derivatives.[17] Storing the compound in a dry, aprotic solvent is a highly effective preservation strategy.
Part 2: Troubleshooting Guide
This section provides a systematic approach to resolving common stability issues encountered during experiments.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Compound degrades during acidic workup or purification (e.g., silica gel chromatography). | 1. Excessive Acidity: The pH of the aqueous layer is too low, causing rapid ring-opening.[1] 2. Acidic Stationary Phase: Standard silica gel is acidic and can catalyze degradation on the column. | 1. pH Control: Carefully adjust the pH of aqueous layers to 4-6 using a buffered solution (e.g., phosphate or acetate buffer) before extraction.[1] 2. Minimize Contact Time: Perform extractions quickly and at low temperatures. 3. Chromatography Modification: Use a neutralized silica gel (e.g., pre-washed with a triethylamine/heptane solution) or consider alternative purification methods like neutral alumina chromatography or crystallization. |
| Significant degradation or discoloration observed during storage. | 1. Presence of Oxygen: The compound is degrading via oxidation.[3] 2. Exposure to Light: Photodegradation is occurring.[11] 3. Residual Acid/Water: Trace amounts of acid or water in the stored sample are catalyzing decomposition. 4. Inappropriate Solvent: The compound is stored in a protic solvent or a solvent that is not inert. | 1. Inert Atmosphere: Store the compound (both solid and in solution) under an inert atmosphere, such as argon or nitrogen. 2. Light Protection: Use amber vials or wrap containers in aluminum foil. 3. Ensure Purity: Ensure the compound is free of acidic impurities and thoroughly dried before long-term storage. 4. Solvent Selection: Store solutions in dry, polar aprotic solvents like DMF or THF.[17][18] For solids, store in a desiccator. |
| Inconsistent results in biological assays. | 1. Stock Solution Degradation: The compound is degrading in the aqueous assay buffer over the course of the experiment. 2. pH of Assay Medium: The assay buffer pH is too acidic, causing degradation. | 1. Fresh Preparations: Prepare stock solutions fresh in a suitable aprotic solvent (like DMSO) and dilute into the aqueous assay buffer immediately before use. 2. Stability Check: Perform a time-course experiment where the compound is incubated in the assay buffer, and its concentration is measured by HPLC at different time points to determine its stability under assay conditions. 3. Buffer Optimization: If possible, adjust the assay pH to a range where the compound is more stable, ensuring it doesn't affect the biological system. |
Part 3: Key Experimental Protocols
These protocols provide validated, step-by-step methodologies for handling, stabilizing, and analyzing your diethylaminomethyl furan compounds.
Protocol 1: General Handling and Storage Recommendations
This protocol establishes a baseline for maintaining compound integrity in the lab.
-
Atmosphere: Whenever possible, handle the compound under an inert atmosphere (N₂ or Ar), especially when weighing or preparing solutions for long-term storage.
-
Light: Protect the compound from direct light at all times. Use amber glass vials for storage.
-
Temperature: For long-term storage, keep the solid compound at -20°C or lower in a desiccator. Solutions should be stored at -20°C and blanketed with an inert gas.
-
Solvent for Storage: For stock solutions, use high-purity, anhydrous aprotic solvents such as DMF, DMSO, or THF.[17] Avoid chlorinated solvents, which can contain trace HCl.
-
Purity: Before storage, ensure the compound is free from residual acids from synthesis or purification. If necessary, re-purify or wash with a mildly basic aqueous solution followed by thorough drying.
Protocol 2: pH-Controlled Aqueous Workup
This protocol is designed to minimize degradation during extraction from a reaction mixture.
-
Initial Quenching: Cool the reaction mixture to 0-5°C in an ice bath.
-
Neutralization/Buffering: Instead of quenching with strong acid (e.g., 1M HCl), add a pre-chilled, saturated aqueous solution of a mild base like sodium bicarbonate (NaHCO₃) or a pH 7 phosphate buffer until the pH of the aqueous layer is between 6.5 and 7.5. Check the pH using test strips.
-
Extraction: Promptly extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). Perform the extraction 2-3 times to ensure complete recovery.
-
Washing: Combine the organic layers and wash with a pH 4-5 acetate buffer to remove any remaining basic impurities, followed by a wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure at a low temperature (<40°C).
-
Final Step: Immediately place the isolated compound under high vacuum to remove all residual solvent and store under an inert atmosphere.
Protocol 3: HPLC-UV Method for Monitoring Degradation
This self-validating protocol allows you to quantify the stability of your compound over time.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-19 min: 95% to 5% B
-
19-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set to the λ_max of the furan chromophore (typically 220-280 nm).
-
Procedure:
-
Prepare a standard stock solution (e.g., 1 mg/mL) of your compound in an aprotic solvent (e.g., Acetonitrile).
-
To test stability, dilute an aliquot of the stock solution into the buffer or solvent of interest (e.g., aqueous buffer at pH 3, 5, and 7).
-
Immediately inject a sample (t=0).
-
Incubate the solution under the desired conditions (e.g., 37°C, room temperature, etc.).
-
Inject samples at regular intervals (e.g., 1, 4, 8, 24 hours).
-
Monitor the peak area of the parent compound. A decrease in peak area, along with the appearance of new, typically more polar peaks, indicates degradation.[19][20]
-
Part 4: Visualization of Key Processes
Visual aids can clarify complex chemical pathways and decision-making processes.
Diagrams
Caption: Troubleshooting workflow for compound degradation.
Data Tables
Table 1: Illustrative Impact of pH on Compound Half-Life in Aqueous Buffer at 25°C
| pH of Solution | Observed Half-Life (t½) | Primary Degradation Pathway |
| 2.0 | < 1 hour | Rapid Acid-Catalyzed Ring Opening |
| 4.0 | ~48 hours | Slow Acid-Catalyzed Ring Opening |
| 6.0 | > 1 week | Minimal Degradation |
| 8.0 | ~72 hours | Slow Oxidation/Other Mechanisms |
| 10.0 | ~24 hours | Base-Promoted Decomposition/Oxidation |
| Note: Data is illustrative and will vary based on the specific compound structure. |
Table 2: Summary of Recommended Storage Conditions
| Condition | Solid State | Solution State |
| Temperature | -20°C or below | -20°C or below |
| Atmosphere | Inert Gas (Ar/N₂) / Desiccator | Inert Gas (Ar/N₂) Headspace |
| Light | Protected (Amber Vial/Foil) | Protected (Amber Vial/Foil) |
| Solvent | N/A | Anhydrous, Polar Aprotic (e.g., DMF, DMSO) |
References
-
Organic Reactions. (n.d.). Oxidative Cleavage of Furans. Retrieved from [Link] [4][5][6]2. Chem Res Toxicol. (2022). Photostability and Antiproliferative Activity of Furan Analogues of Combretastatin A-4. Retrieved from [Link] [11]3. Semantic Scholar. (2015). Oxidative Cleavage of Furans. Retrieved from [Link]
-
PubChem. (n.d.). Furan. Retrieved from [Link] [7]11. ResearchGate. (2025). Theoretical study on the degradation mechanism, kinetics and toxicity for aqueous ozonation reaction of furan derivatives. Retrieved from [Link]
-
RSC Publishing. (2024). Green Chemistry. Retrieved from [Link] [10]13. Taylor & Francis Online. (2020). A review on furan: Formation, analysis, occurrence, carcinogenicity, genotoxicity and reduction methods. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. Retrieved from [Link] [19]15. ResearchGate. (n.d.). The effect of furan molecular units on the glass transition and thermal degradation temperatures of polyamides. Retrieved from [Link] [9]16. PubMed. (1985). Metabolic pathway by cleavage of a furan ring. Retrieved from [Link]
-
MDPI. (n.d.). Preparation, Thermal Stability, and Preliminary Gas Separation Performance of Furan-Based Bio-Polyimide Films. Retrieved from [Link]
-
MDPI. (n.d.). Recent Advances on Furan-Based Visible Light Photoinitiators of Polymerization. Retrieved from [Link] [12]19. PubMed Central. (2024). Analytical methods, risk assessment, and mitigation strategies for furan in processed foods in various countries. Retrieved from [Link] [20]20. MDPI. (n.d.). Hybrid Biocatalysis with Photoelectrocatalysis for Renewable Furan Derivatives' Valorization: A Review. Retrieved from [Link]
-
ResearchGate. (2025). Photoreactive furan derivatives. Retrieved from [Link]
-
MDPI. (n.d.). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. Retrieved from [Link]
-
ResearchGate. (2025). A REVIEW ON FURAN: DETECTION AND ANALYSIS METHODS. Retrieved from [Link]
-
RSC Publishing. (2016). Effects of water and alcohols on the polymerization of furan during its acid-catalyzed conversion into benzofuran. Retrieved from [Link] [15]25. PubMed. (2025). The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. Retrieved from [Link] [17]26. Wiley Online Library. (2025). The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. Retrieved from [Link] [18]27. OUCI. (n.d.). Photopolymerization of furan-based monomers: Exploiting UV-light for a new age of green polymers. Retrieved from [Link]
-
ResearchGate. (n.d.). Preparation of 5‐(Aminomethyl)‐2‐furanmethanol by Direct Reductive Amination of 5‐Hydroxymethylfurfural with Aqueous Ammonia over Ni/SBA‐15 Catalyst. Retrieved from [Link]
-
RSC Publishing. (n.d.). An efficient approach to synthesizing 2,5-bis(N-methyl-aminomethyl)furan from 5-hydroxymethylfurfural via 2,5-bis(N-methyl-iminomethyl)furan using a two-step reaction in one pot. Retrieved from [Link]
-
RSC Publishing. (2025). One-pot one-step enzymatic synthesis of 5-(aminomethyl)-2-furancarboxylic acid from 5-(hydroxymethyl) furfural. Retrieved from [Link]
-
Journal of Food and Drug Analysis. (2015). Reactivity and stability of selected flavor compounds. Retrieved from [Link] [14]36. ResearchGate. (2019). Highly selective synthesis of 2,5-bis(aminomethyl)furan via catalytic amination of 5-(hydroxymethyl)furfural with NH3 over a bifunctional catalyst. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. organicreactions.org [organicreactions.org]
- 5. Oxidative Cleavage of Furans | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Furan | C4H4O | CID 8029 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. Photostability and Antiproliferative Activity of Furan Analogues of Combretastatin A-4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. scribd.com [scribd.com]
- 14. jfda-online.com [jfda-online.com]
- 15. Effects of water and alcohols on the polymerization of furan during its acid-catalyzed conversion into benzofuran - RSC Advances (RSC Publishing) DOI:10.1039/C6RA04745A [pubs.rsc.org]
- 16. mdpi.com [mdpi.com]
- 17. The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Analytical methods, risk assessment, and mitigation strategies for furan in processed foods in various countries - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Purification Methods for Furan-3-Carboxylic Acid Analogs
Introduction
Furan-3-carboxylic acid and its analogs are pivotal structural motifs in medicinal chemistry and materials science.[1][2] However, their inherent characteristics—moderate to high polarity, acidic nature (pKa ≈ 3.9), and the potential for the furan ring to degrade—present unique challenges during purification.[3][4][5] This guide provides field-proven insights and systematic protocols to troubleshoot common issues encountered during the purification of these valuable compounds. It is designed for researchers, scientists, and drug development professionals seeking to streamline their workflows and achieve high purity.
The core challenge lies in the amphiphilic nature of these molecules. The carboxylic acid group imparts significant polarity and hydrogen bonding capability, while the furan ring and other substituents contribute lipophilic character. This duality complicates traditional purification techniques like crystallization and chromatography, often leading to low yields, persistent impurities, or product degradation. This document offers a structured approach to overcoming these obstacles.
Purification & Troubleshooting Workflow
This diagram illustrates a general workflow for the purification and analysis of furan-3-carboxylic acid analogs, starting from a crude reaction mixture.
Caption: General purification and analysis workflow for furan-3-carboxylic acid analogs.
Troubleshooting Guide
This section addresses specific, common problems encountered during purification in a question-and-answer format.
Question 1: My yield is very low after the initial aqueous workup and extraction. Where did my product go?
Answer: This is a frequent issue when purifying carboxylic acids and is almost always related to improper pH control during liquid-liquid extraction.[5][6]
-
Causality: Furan-3-carboxylic acid is an acid. For it to be soluble in an organic solvent (like ethyl acetate or dichloromethane), it must be in its neutral, protonated form (R-COOH). If the pH of the aqueous layer is at or above the pKa of the acid (~3.9), a significant portion of the compound will be in its anionic, carboxylate form (R-COO⁻).[3][4] This salt is highly polar and will remain dissolved in the aqueous layer, leading to dramatic yield loss.
-
Troubleshooting Steps:
-
pH Adjustment: Before extracting your product into the organic phase, ensure the aqueous layer is acidified to a pH of 2-3.[5] Use a non-oxidizing acid like 1M HCl. Confirm the pH with pH paper. This ensures the carboxylic acid is fully protonated.
-
Salting Out: Add brine (saturated NaCl solution) to the aqueous layer. This increases the ionic strength of the aqueous phase, decreasing the solubility of organic compounds and pushing more of your product into the organic layer.
-
Multiple Extractions: It is always more efficient to perform multiple extractions with smaller volumes of organic solvent (e.g., 3 x 50 mL) than a single extraction with a large volume (1 x 150 mL).[6]
-
Emulsion Prevention: If an emulsion forms, it can trap your product in the interfacial layer. To break it, add brine or filter the entire mixture through a pad of Celite.[5]
-
Question 2: I'm trying to recrystallize my product, but it keeps "oiling out" instead of forming crystals. What's wrong?
Answer: "Oiling out" occurs when the solid comes out of the solution at a temperature above its melting point, forming a liquid phase instead of solid crystals. This is often a sign of impurities or an inappropriate solvent system.[7]
-
Causality: The high concentration of solute and/or impurities can depress the melting point of the mixture. When the solution is cooled, it becomes supersaturated, but the temperature may still be above the mixture's melting point. This is particularly common when using mixed-solvent systems where the solvent composition can change upon heating, altering solubility parameters.[7]
-
Troubleshooting Steps:
-
Use a Single Solvent First: If possible, find a single solvent that dissolves your compound when hot but not when cold. For carboxylic acids, water, ethanol, or mixtures with hexanes or ethyl acetate are good starting points.[8]
-
Optimize Mixed-Solvent Technique: If a mixed solvent is necessary, follow this protocol:
-
Dissolve the crude product in the minimum amount of the hot "good" solvent (in which it is soluble).
-
Add the hot "bad" solvent (or "anti-solvent," in which it is insoluble) dropwise until the solution becomes faintly cloudy.[7][9]
-
Add a few more drops of the hot "good" solvent to just clarify the solution.[7]
-
Let the solution cool slowly. Rapid cooling encourages oiling out.
-
-
Reduce Impurity Load: If the product is very impure, it may be impossible to crystallize. Perform a preliminary purification by flash chromatography to remove the bulk of impurities before attempting recrystallization.
-
Scratch and Seed: Use a glass rod to scratch the inside of the flask below the solvent line to create nucleation sites. If you have a pure crystal, add a tiny amount as a seed crystal to initiate crystallization.
-
Question 3: My compound is streaking badly on the silica gel column, and I'm getting poor separation.
Answer: Streaking (or tailing) of acidic compounds on silica gel is a classic problem caused by strong, non-ideal interactions between the analyte and the stationary phase.[6]
-
Causality: Silica gel is an acidic stationary phase (due to surface silanol groups, Si-OH). Your acidic furan-3-carboxylic acid can engage in strong hydrogen bonding or even deprotonation/adsorption events on the silica surface. This leads to a slow, continuous elution from the column rather than a sharp, well-defined band, resulting in severe peak tailing.
-
Troubleshooting Steps:
-
Add an Acidic Modifier: The most effective solution is to add a small amount (0.5-2%) of a volatile acid, like acetic acid or formic acid, to your mobile phase.[10] The modifier protonates the silica surface and ensures your compound remains in its neutral form, minimizing strong interactions and leading to much sharper peaks.
-
Optimize Solvent Polarity: Furan-3-carboxylic acids are polar. You will need a relatively polar mobile phase. Good starting points for TLC analysis are:
-
Consider Reversed-Phase: If streaking persists or impurities are very close in polarity, switch to reversed-phase (C18) chromatography. Here, your polar compound will elute earlier. The mobile phase is typically a mixture of water and acetonitrile or methanol, often with an acidic modifier like formic acid or TFA to ensure sharp peaks.[12]
-
Try HILIC: For extremely polar analogs that are not retained on C18 columns, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent option. HILIC uses a polar stationary phase (like silica or diol) with a high organic, aqueous mobile phase (e.g., acetonitrile/water).[13][14]
-
Question 4: My purified furan-3-carboxylic acid analog is off-white or yellow, and it darkens over time. Is this a problem?
Answer: Yes, this indicates the presence of colored impurities, likely arising from the degradation of the furan ring.[5] Furans can be sensitive to acid, air, and light.
-
Causality: Furan rings can undergo oxidation or polymerization under acidic conditions or upon exposure to atmospheric oxygen, leading to the formation of colored byproducts.
-
Troubleshooting Steps:
-
Decolorizing Carbon: During recrystallization, after dissolving your crude product in the hot solvent, add a small amount (1-2% by weight) of activated decolorizing carbon (charcoal).[9][15] Boil the solution for a few minutes, then perform a hot filtration through Celite or fluted filter paper to remove the carbon and the adsorbed impurities.
-
Storage: Store the final, pure compound under an inert atmosphere (nitrogen or argon), protected from light, and in a refrigerator or freezer to minimize degradation.[4][5]
-
Avoid Harsh Conditions: Minimize exposure to strong acids and high heat during the purification process.
-
Crystallization Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common recrystallization issues.[6]
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect from a typical synthesis? A1: Common impurities often include unreacted starting materials, byproducts from side reactions (such as positional isomers if performing electrophilic substitution on the furan ring), and degradation products.[16] For syntheses starting from furfural, residual aldehydes or over-oxidation products can be present.[17]
Q2: How do I select the best solvent system for recrystallization? A2: The ideal solvent should dissolve the compound completely when hot but poorly when cold. Impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.[6] A good practice is to test solubility in small vials with ~20-30 mg of your crude product and 0.5 mL of various solvents (e.g., water, ethanol, isopropanol, ethyl acetate, toluene, hexanes) both at room temperature and with heating. For mixed solvents, find one solvent that readily dissolves your compound and one in which it is insoluble, ensuring the two solvents are miscible.[7]
Q3: What are the best analytical techniques to confirm the purity of my final product? A3: A combination of methods is ideal. High-Performance Liquid Chromatography (HPLC) is excellent for quantitative purity assessment and detecting non-volatile impurities.[18][19] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is crucial for structural confirmation and identifying residual solvents or impurities. Mass Spectrometry (MS) confirms the molecular weight of the desired compound.
| Analytical Technique | Primary Use | Key Advantages | Common Considerations |
| HPLC (Reversed-Phase) | Quantitative purity assessment | High resolution for separating isomers, accurate quantification.[16][18] | Requires method development; acidic modifiers (formic acid, TFA) are often needed for good peak shape.[12][20] |
| GC-MS | Purity assessment for volatile analogs | High sensitivity, provides molecular weight information.[21][22] | Not suitable for non-volatile or thermally labile compounds; derivatization may be required.[23] |
| ¹H and ¹³C NMR | Structural confirmation, impurity identification | Provides detailed structural information, can identify and quantify residual solvents. | Lower sensitivity compared to HPLC/MS for trace impurities. |
| LC-MS | Confirms molecular weight, identifies impurities | Combines separation power of LC with mass identification; highly sensitive. | Ionization efficiency can vary; quantification requires standards. |
Q4: My furan-3-carboxylic acid analog is a liquid. How should I purify it? A4: For liquid analogs, purification options are more limited.
-
Flash Column Chromatography: This is the most common and effective method. Use the strategies described above (acidic modifier, solvent screening) to achieve good separation.
-
Distillation: If the compound is thermally stable and has a suitable boiling point, vacuum distillation can be an excellent method for removing non-volatile impurities.[15][24] However, many carboxylic acids can decompose at high temperatures.[15]
-
Acid/Base Extraction: A thorough acid/base extraction can still be a very effective initial cleanup step to remove neutral or basic impurities.
Detailed Experimental Protocols
Protocol 1: Optimized Acid/Base Extraction Workflow
This protocol is designed to isolate the furan-3-carboxylic acid analog from a crude reaction mixture containing neutral or basic impurities.
-
Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent (e.g., ethyl acetate, 10-20 mL per gram of crude material).
-
Basification: Transfer the organic solution to a separatory funnel. Extract with a saturated sodium bicarbonate (NaHCO₃) solution (3 x 1 volume). The carboxylate salt will move to the aqueous layer, while neutral impurities remain in the organic phase. Combine the aqueous layers.
-
Expert Tip: Use bicarbonate instead of a stronger base like NaOH to avoid potential hydrolysis of ester groups or other sensitive functionalities.
-
-
Back-Extraction: Wash the combined aqueous layers with a fresh portion of the organic solvent (1 x 1 volume) to remove any trapped neutral impurities. Discard this organic wash.
-
Acidification: Cool the aqueous layer in an ice bath. Slowly acidify the solution to pH 2-3 by adding 1M HCl dropwise with stirring. The neutral carboxylic acid will precipitate if it is a solid or will form an oil.
-
Re-Extraction: Extract the product back into a fresh organic solvent (e.g., ethyl acetate, 3 x 1 volume).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the purified acid.
Protocol 2: Mixed-Solvent Recrystallization
This protocol details the procedure for recrystallizing an analog using a binary solvent system, for example, Ethanol ("good" solvent) and Water ("bad" solvent).[6][9]
-
Dissolution: Place the crude, solid furan-3-carboxylic acid analog in an Erlenmeyer flask with a stir bar. Add the minimum volume of hot ethanol required to fully dissolve the solid at the boiling point.
-
Impurity Removal (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, add a spatula-tip of activated charcoal, and reheat to boiling for 5 minutes.
-
Hot Filtration (Optional): If charcoal was added, or if there are insoluble impurities, perform a hot gravity filtration through fluted filter paper into a clean, pre-warmed flask.
-
Induce Cloudiness: Reheat the clear solution to boiling. Add hot water dropwise while stirring until the solution becomes persistently cloudy.[7]
-
Clarification: Add a few drops of hot ethanol, just enough to make the solution clear again.[7]
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash the filter cake with a small amount of cold ethanol/water mixture, and dry the crystals under vacuum.
References
- ChemBK. (2024). 3-Furoic acid.
- BenchChem. (2025). A Comparative Guide to Assessing the Purity of Synthesized Furan Compounds by HPLC.
- National Center for Biotechnology Inform
- University of Rochester, Department of Chemistry. (n.d.).
- Alfa Chemistry. (n.d.). CAS 488-93-7 3-Furoic acid.
- BenchChem. (2025). A Researcher's Guide to Assessing the Purity of Synthesized 4-Nitro-2-Furancarboxaldehyde.
- BenchChem. (2025). Purity Analysis of 2-(Furan-2-yl)
- Guidechem. (n.d.). 3-Furoic acid 488-93-7 wiki.
- Chem-Impex. (n.d.). 3-Furancarboxylic acid.
- BenchChem. (2025).
- Lee, J., et al. (2024). Analytical methods, risk assessment, and mitigation strategies for furan in processed foods in various countries. PubMed Central.
- BenchChem. (2025). Technical Support Center: Optimization of Solvent Systems for Carboxylic Acid Purity.
- University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column.
- ResearchGate. (n.d.).
- da Silveira, S. C., et al. (2004). Convenient Synthesis of Furan-3-carboxylic Acid and Derivatives.
- Biotage. (2023).
- Homi Bhabha Centre for Science Education. (n.d.).
- Google Patents. (n.d.).
- Teledyne ISCO. (n.d.). Strategies for the Flash Purification of Highly Polar Compounds. Lab-ex Kft.
- BenchChem. (2025). Technical Support Center: Purification of 3-(Furan-2-yl)-4-phenylbutanoic acid.
- Organic Syntheses. (n.d.). 2-Furancarboxylic Acid and 2-Furylcarbinol.
- Chemistry LibreTexts. (2022). 3.3F: Mixed Solvents.
- Chemistry LibreTexts. (2022). 3.3F: Mixed Solvents.
- SpringerLink. (n.d.).
- Waters Corporation. (2025).
- Rashkeev, S. N., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. MDPI.
- Chromatography Online. (2014). Retaining Polar Compounds.
- Anderson, D. W., et al. (2019). Examining the unique retention behavior of volatile carboxylic acids in gas chromatography using zwitterionic liquid stationary.
- J&K Scientific. (n.d.). 3-Furancarboxylic acid.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. jk-sci.com [jk-sci.com]
- 3. chembk.com [chembk.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Chromatography [chem.rochester.edu]
- 12. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 13. biotage.com [biotage.com]
- 14. labex.hu [labex.hu]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Page loading... [wap.guidechem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. Analytical methods, risk assessment, and mitigation strategies for furan in processed foods in various countries - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. par.nsf.gov [par.nsf.gov]
- 24. researchgate.net [researchgate.net]
Furan Synthesis Technical Support Center: A Guide to Minimizing Side Product Formation
Welcome to the Technical Support Center for Furan Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of furan synthesis. Our goal is to provide you with in-depth, field-proven insights to troubleshoot common issues and minimize the formation of unwanted side products in your experiments. We will delve into the causality behind experimental choices, offering self-validating protocols and authoritative references to ensure the integrity of your work.
I. General Principles for Minimizing Side Products
The successful synthesis of furans hinges on controlling the delicate balance of reactivity. Many common furan syntheses are susceptible to side reactions that can significantly lower yield and complicate purification. The following principles are broadly applicable for enhancing selectivity.
-
Purity of Reagents and Solvents: Impurities can have a profound impact on the course of a reaction. For instance, amine contaminants in a Paal-Knorr synthesis can lead to the formation of pyrrole byproducts.[1] Always use reagents and solvents of the highest purity available.
-
Control of Reaction Temperature: Temperature is a critical parameter. While higher temperatures can increase reaction rates, they can also promote decomposition of starting materials, intermediates, and products, leading to the formation of tars and other undesired substances.[2] Careful temperature control is paramount.
-
Inert Atmosphere: Many furan syntheses involve intermediates that are sensitive to oxidation.[3] Conducting reactions under an inert atmosphere of nitrogen or argon can prevent the formation of oxidative side products.
-
Reaction Monitoring: Closely monitor the progress of your reaction using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). This allows you to quench the reaction at the optimal time, preventing the formation of byproducts from prolonged reaction times or excessive heating.[1]
II. Troubleshooting Guide: Paal-Knorr Furan Synthesis
The Paal-Knorr synthesis, the acid-catalyzed cyclization of a 1,4-dicarbonyl compound, is a cornerstone of furan chemistry.[4][5] However, it is not without its challenges.
Frequently Asked Questions (FAQs): Paal-Knorr Synthesis
Q1: My Paal-Knorr reaction is producing a significant amount of a dark, insoluble material (tar/polymer). What is happening and how can I prevent it?
A1: The formation of dark, polymeric material is a common issue, often arising from the acid-catalyzed self-condensation of the furan product or intermediates. Furans, particularly those with electron-releasing substituents, are susceptible to polymerization in the presence of strong acids.[6]
Troubleshooting Steps:
-
Lower the Reaction Temperature: High temperatures can accelerate polymerization. Running the reaction at a lower temperature for a longer duration can often mitigate this issue.
-
Use a Milder Acid Catalyst: Strong acids like sulfuric acid can be overly harsh.[7] Consider using a milder catalyst such as p-toluenesulfonic acid (p-TsOH) or a Lewis acid like zinc chloride.[5][7]
-
Minimize Reaction Time: As soon as your starting material is consumed (monitored by TLC or GC-MS), work up the reaction to prevent prolonged exposure of the furan product to acidic conditions.[1]
-
Consider a Dehydrating Agent: Instead of a strong acid catalyst, a dehydrating agent like phosphorus pentoxide can be used to promote the cyclization under less acidic conditions.[7]
Q2: I am observing a significant pyrrole byproduct in my Paal-Knorr furan synthesis. Where is this coming from?
A2: The Paal-Knorr synthesis is also a classic method for preparing pyrroles by reacting a 1,4-dicarbonyl compound with ammonia or a primary amine.[1][5][7] If your reaction is contaminated with an amine source, you will likely form a pyrrole byproduct.
Troubleshooting Steps:
-
Purify Solvents and Reagents: Ensure that all your solvents and reagents are free from nitrogen-containing impurities. For example, if you are using a solvent that could have been previously used with amines, it should be freshly distilled.
-
Verify Starting Material Purity: Confirm the purity of your 1,4-dicarbonyl compound to ensure it has not been inadvertently contaminated.
Q3: The Paal-Knorr reaction is slow or incomplete. How can I improve the conversion?
A3: Incomplete reactions are often related to the choice of catalyst or insufficient removal of water, which is a byproduct of the cyclization.
Troubleshooting Steps:
-
Increase Catalyst Loading: A modest increase in the catalyst concentration can sometimes improve the reaction rate. However, be mindful of the potential for increased side product formation.
-
Water Removal: The reaction involves the elimination of water. Using a Dean-Stark apparatus to physically remove water as it forms can drive the reaction to completion.[1]
-
Microwave Irradiation: Microwave-assisted Paal-Knorr reactions have been shown to significantly reduce reaction times and improve yields.[4]
Workflow for Optimizing Paal-Knorr Synthesis
Caption: Troubleshooting workflow for Paal-Knorr synthesis.
III. Troubleshooting Guide: Feist-Benary Furan Synthesis
The Feist-Benary synthesis involves the base-catalyzed condensation of an α-halo ketone with a β-dicarbonyl compound.[8][9]
Frequently Asked Questions (FAQs): Feist-Benary Synthesis
Q1: My Feist-Benary reaction is not proceeding to the furan product and seems to be stuck at an intermediate stage. What could be the issue?
A1: The Feist-Benary synthesis can sometimes stall at the hydroxydihydrofuran intermediate, a phenomenon known as an "interrupted" Feist-Benary reaction.[1] The final dehydration step to form the aromatic furan ring often requires acidic conditions.
Troubleshooting Steps:
-
Acid-Catalyzed Dehydration: After the initial base-catalyzed condensation, careful addition of a catalytic amount of acid (e.g., HCl) can promote the final dehydration step to yield the furan.[1]
-
Choice of Base: While a base is required for the initial condensation, using a very strong base like sodium hydroxide can sometimes lead to hydrolysis of ester groups or other unwanted side reactions.[2] Milder bases such as pyridine or triethylamine are often preferred.[2][9]
Q2: I am getting a mixture of furan isomers from my Feist-Benary synthesis. How can I improve the regioselectivity?
A2: The formation of furan isomers can occur if the intermediate tricarbonyl compound undergoes a competing Paal-Knorr type cyclization. The regioselectivity of the Feist-Benary reaction can be influenced by both steric and electronic factors.
Troubleshooting Steps:
-
Substrate Control: The structure of your α-halo ketone and β-dicarbonyl compound will significantly influence the regioselectivity. Carefully consider the electronic and steric properties of your substrates.
-
Reaction Conditions: Varying the solvent and base can sometimes influence the regiochemical outcome. It is often a matter of empirical optimization for a specific substrate pair.
IV. Troubleshooting Guide: Furan Synthesis from Furfural and Carbohydrates
Furfural, derived from biomass, is a key starting material for many furan derivatives. However, its conversion can be plagued by side reactions.[10][11]
Frequently Asked Questions (FAQs): Reactions of Furfural and Carbohydrates
Q1: I am trying to produce 5-hydroxymethylfurfural (HMF) from fructose, but I am getting a lot of black, insoluble "humins." How can I avoid this?
A1: Humin formation is a major side reaction in the acid-catalyzed dehydration of carbohydrates.[12] Humins are complex polymers formed from the condensation of intermediates and the furan product itself.
Troubleshooting Steps:
-
Use of Biphasic Systems: Employing a biphasic system with an organic extraction solvent (e.g., methyl isobutyl ketone (MIBK) or toluene) can continuously remove HMF from the acidic aqueous phase as it is formed, thus preventing its degradation to humins.[10][13]
-
Addition of Salts: The addition of salts like NaCl can sometimes inhibit side reactions and improve the selectivity for HMF.[10]
-
Catalyst Selection: Zeolite catalysts have shown promise in improving the selectivity of carbohydrate dehydration to HMF.[10]
Q2: My hydrogenation of furfural to furfuryl alcohol is not selective and I am getting over-reduction products. How can I improve selectivity?
A2: The hydrogenation of furfural can lead to a variety of products, including furfuryl alcohol, tetrahydrofurfuryl alcohol, and furan. Selectivity is highly dependent on the catalyst and reaction conditions.
Troubleshooting Steps:
-
Catalyst Choice: Copper-based catalysts often show high selectivity for the hydrogenation of the aldehyde group to the alcohol without reducing the furan ring.[14]
-
Reaction Conditions: Careful control of hydrogen pressure and temperature is crucial. Milder conditions will favor the selective hydrogenation of the aldehyde.[14]
Data Summary: Optimizing HMF Synthesis from Fructose
| Parameter | Condition A (Low Selectivity) | Condition B (High Selectivity) | Rationale for Improvement |
| Solvent System | Aqueous | Biphasic (Water/MIBK) | Continuous extraction of HMF into the organic phase prevents its degradation in the acidic aqueous phase.[10][13] |
| Catalyst | Sulfuric Acid | H-ZSM-5 Zeolite | Zeolites can provide shape selectivity and a different acid profile, favoring the desired reaction pathway.[10] |
| Temperature | >180 °C | 140-170 °C | Lower temperatures reduce the rate of humin formation, which is often favored at higher temperatures.[10] |
| Additives | None | NaCl | Salts can modify the properties of the aqueous phase and suppress side reactions.[10] |
V. Experimental Protocols
Protocol 1: Microwave-Assisted Paal-Knorr Synthesis of a Tetrasubstituted Furan
This protocol is adapted from the work of Minetto et al. and provides a rapid and efficient method for furan synthesis.[4]
-
Reactant Mixture: In a microwave-transparent vial, combine the 1,4-diketone (1 mmol) and p-toluenesulfonic acid monohydrate (0.1 mmol).
-
Solvent: Add a minimal amount of a high-boiling point, microwave-transparent solvent (e.g., diphenyl ether or ethylene glycol) to ensure efficient heating.
-
Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate at a constant temperature (e.g., 150 °C) for a short duration (e.g., 5-15 minutes). Monitor the pressure to ensure it remains within safe limits.
-
Work-up: After cooling, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize the acid.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Biphasic Dehydration of Fructose to HMF
This protocol is based on principles that minimize humin formation.[10][13]
-
Reactor Setup: In a pressure-rated reactor, combine an aqueous solution of fructose (e.g., 10 wt%) with a catalytic amount of a solid acid catalyst (e.g., H-ZSM-5).
-
Organic Phase: Add an equal volume of an organic extraction solvent such as methyl isobutyl ketone (MIBK).
-
Reaction Conditions: Seal the reactor and heat to the desired temperature (e.g., 170 °C) with vigorous stirring to ensure efficient mixing of the two phases.
-
Reaction Monitoring: Take aliquots from the organic phase at regular intervals and analyze by HPLC or GC to monitor the formation of HMF.
-
Work-up: After the reaction reaches optimal conversion, cool the reactor, separate the organic phase, and wash it with water.
-
Isolation: The HMF can be isolated from the organic phase by solvent evaporation or other purification techniques.
VI. Mechanistic Insights and Visualizations
Understanding the reaction mechanisms is key to predicting and controlling side product formation.
Paal-Knorr Furan Synthesis Mechanism
The reaction proceeds via protonation of one carbonyl, followed by enolization of the other and subsequent intramolecular attack to form a five-membered ring. Dehydration then leads to the aromatic furan.
Caption: Simplified mechanism of the Paal-Knorr furan synthesis.
Feist-Benary Synthesis: Main vs. Side Pathway
The desired pathway involves nucleophilic attack of the enolate on the α-halo ketone. A potential side reaction is the formation of a pyrrole if an amine is present.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Paal-Knorr Furan Synthesis [organic-chemistry.org]
- 5. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 6. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. m.youtube.com [m.youtube.com]
- 9. onlinelibrary.wiley.com [onlinelibrary.wiley.com]
- 10. Frontiers | Development of Sustainable Catalytic Pathways for Furan Derivatives [frontiersin.org]
- 11. Catalytic Production and Upgrading of Furfural: A Platform Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. scielo.org.co [scielo.org.co]
Technical Support Center: Improving Reproducibility of Biological Assays with Furan Derivatives
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals working with furan derivatives. This guide is designed to provide expert insights and practical solutions to enhance the reproducibility and reliability of your biological assays. Furan-containing compounds are a cornerstone of medicinal chemistry, offering a versatile scaffold for developing novel therapeutics.[1] However, their unique chemical properties can present significant challenges in experimental settings. This resource addresses the most common issues encountered, from fundamental handling to complex assay artifacts, providing not just solutions but also the underlying scientific principles to empower your research.
Section 1: FAQs on Physicochemical Properties & Handling
Reproducibility begins with the proper handling and preparation of your test compounds. The inherent characteristics of many furan derivatives, such as poor aqueous solubility and potential instability, are frequent sources of experimental variability.
Question: My furan derivative is precipitating when I add it to my aqueous cell culture medium. What's happening and how can I fix it?
Answer: This is a classic solubility problem, often called "crashing out," and it's one of the most common sources of irreproducible results. It occurs when a compound dissolved in a high-concentration organic stock (like DMSO) is diluted into an aqueous buffer where its solubility is much lower.[2]
Causality: The organic solvent creates a favorable environment for the hydrophobic compound. When this solution is rapidly diluted into the aqueous medium, the solvent molecules disperse, leaving the compound molecules exposed to an environment they are not soluble in, causing them to aggregate and precipitate.[2]
Troubleshooting Steps:
-
Reduce Final Concentration: The most straightforward reason for precipitation is that the final concentration exceeds the compound's aqueous solubility limit. Perform a dose-response experiment to find the highest soluble concentration.
-
Optimize the Co-Solvent: While DMSO is common, it can cause cellular stress at concentrations above 0.5%.[3] Ensure your final DMSO concentration is as low as possible, ideally below 0.1%.
-
Improve Dilution Technique: Avoid adding the concentrated stock directly into the full volume of media. Instead, perform serial dilutions in pre-warmed (37°C) media. Add the compound dropwise while gently vortexing to facilitate mixing and prevent localized high concentrations.[2]
-
Consider Formulation Strategies: For persistent issues, formulation aids like cyclodextrins or specific surfactants can be used to increase aqueous solubility, though these must be validated for compatibility with your assay.
| Co-Solvent | Recommended Stock Concentration | Max Final Assay Conc. (v/v) | Key Considerations |
| DMSO | 10-30 mM | < 0.5% (ideally < 0.1%) | Can be toxic or induce differentiation at higher concentrations.[3] |
| Ethanol | 10-30 mM | < 0.5% | Can affect cell membrane integrity and metabolism.[3] |
| DMF | 10-30 mM | < 0.1% | Polar aprotic solvent that can enhance stability for some furans.[4] |
Question: I'm concerned about the stability of my furan derivative in solution. How should I prepare and store my stock solutions to ensure consistency?
Answer: Furan rings can be susceptible to degradation, especially under certain pH, light, and temperature conditions.[5] Ensuring the stability of your stock and working solutions is critical for day-to-day and experiment-to-experiment reproducibility.
Causality: The furan ring's electron-rich nature makes it prone to oxidation and acid-catalyzed degradation or polymerization.[6][7] Factors like repeated freeze-thaw cycles, exposure to light, and storage in aqueous buffers for extended periods can accelerate this degradation.
Best Practices for Storage and Handling:
-
Stock Solution Preparation: Prepare high-concentration stock solutions (e.g., 10-30 mM) in a pure, anhydrous solvent like DMSO.[3] Anhydrous solvents minimize water-related degradation.
-
Aliquoting: Aliquot the stock solution into small, single-use volumes in tightly sealed vials. This prevents contamination and avoids repeated freeze-thaw cycles which can introduce moisture and cause degradation.[8]
-
Storage Conditions: Store aliquots at -20°C or, for long-term storage (>6 months), at -80°C. Protect from light by using amber vials or wrapping tubes in foil.[9] For moisture-sensitive compounds, storage in a desiccator is recommended.[9]
-
Working Solutions: Prepare fresh working dilutions in your aqueous assay buffer immediately before each experiment. Do not store compounds in aqueous solutions for extended periods unless stability has been confirmed.
-
Purity Checks: Periodically check the purity of your stock solution using methods like HPLC or TLC if you suspect degradation.
Section 2: Troubleshooting Assay Interference
Furan derivatives, like many heterocyclic compounds, can interfere with common assay readouts, leading to false positives or false negatives. Understanding and identifying these artifacts is a crucial step in validating your results.
Question: My fluorescence-based assay is showing high background or inconsistent readings. Could my furan derivative be interfering?
Answer: Yes, this is a strong possibility. Assay interference from test compounds is a well-documented phenomenon.[10] Furan derivatives, due to their aromatic and electron-rich nature, can interfere in two primary ways:
-
Autofluorescence: The compound itself may be fluorescent, emitting light at the same wavelength as your assay's reporter fluorophore, leading to a false positive signal.[10]
-
Fluorescence Quenching: The compound can absorb light at either the excitation or emission wavelength of your fluorophore, a phenomenon known as the "inner filter effect," which leads to a decrease in signal (a false negative or underestimated activity).[10][11]
Self-Validating System for Identifying Interference:
-
Control Experiment: Run your assay in the absence of the biological target (e.g., no enzyme or cells) but with all other components, including your furan derivative and the fluorescent probe.
-
An increase in signal suggests autofluorescence .
-
A decrease in the probe's baseline signal suggests quenching .
-
-
Spectral Scanning: Measure the excitation and emission spectra of your furan derivative alone in the assay buffer. If there is significant overlap with the spectra of your assay's fluorophore, interference is likely.[10]
-
Change Fluorophore: If interference is confirmed, consider using a "red-shifted" fluorophore with excitation and emission wavelengths further away from the compound's absorbance/emission profile.[10]
Question: I've heard about "PAINS." Could my furan derivative be a Pan-Assay Interference Compound?
Answer: It's a critical question to consider. Pan-Assay Interference Compounds (PAINS) are molecules that show activity in numerous assays through non-specific mechanisms, making them problematic "false hits."[12] Certain furan-containing substructures, particularly those that are highly reactive or can form aggregates, may be flagged by PAINS filters.[13]
Causality: PAINS often act through mechanisms like non-specific reactivity with proteins, formation of aggregates that sequester proteins, redox cycling, or membrane disruption.[12] They don't bind specifically to a single target but rather interfere with the assay technology itself.
How to Investigate:
-
Use PAINS Filters: Screen the structure of your compound using publicly available PAINS filters (e.g., ZINC PAINS remover, FAF-Drugs4). This is a rapid, computational first step.
-
Check for Aggregation: Compound aggregation can be tested by measuring activity in the presence of a non-ionic detergent (e.g., 0.01% Triton X-100). If the compound's activity is significantly reduced by the detergent, it likely acts via aggregation.
-
Orthogonal Assays: The most definitive way to rule out PAINS behavior is to confirm the activity in a different, unrelated assay format (e.g., switching from a fluorescence-based assay to a label-free method like Surface Plasmon Resonance).[10]
Section 3: Addressing Furan-Specific Reactivity and Off-Target Effects
The furan scaffold is not always inert. Its metabolic activation into reactive species is a key mechanism of both therapeutic action and potential toxicity, which can severely impact the reproducibility and interpretation of cell-based assays.
Question: I'm seeing unexpected cytotoxicity or off-target effects in my cell-based assays. Could this be related to the furan ring itself?
Answer: Absolutely. The furan ring can be metabolically activated by cytochrome P450 (CYP) enzymes, which are present in liver cells and to a lesser extent in other cell types.[14] This activation can generate highly reactive electrophilic metabolites.
Causality: The primary reactive metabolite of furan is cis-2-butene-1,4-dial (BDA), an α,β-unsaturated dialdehyde.[15] This electrophilic species can form covalent bonds with nucleophilic residues on proteins (like lysine and cysteine) and potentially DNA.[14][15] This non-specific covalent binding can disrupt protein function, induce cellular stress, and lead to cytotoxicity, confounding the interpretation of your compound's intended activity.
Considerations for Your Experiments:
-
Cell Type Matters: The expression of CYP enzymes varies greatly between cell lines. Results from a cell line with high CYP activity (e.g., HepG2) may not be reproducible in a cell line with low CYP activity (e.g., HEK293).
-
Time-Dependent Effects: Effects driven by metabolic activation may only appear after longer incubation times, as the parent compound is gradually converted to the reactive metabolite.
-
Mitigation Strategies: If you suspect metabolic activation is an issue, you can co-incubate your compound with a general CYP inhibitor (e.g., 1-aminobenzotriazole) to see if the off-target effects are reduced.
Question: My assay involves exposure to light (e.g., fluorescence microscopy, plate reader excitation). Could my furan derivative be phototoxic?
Answer: Yes, phototoxicity is a potential concern for many aromatic heterocyclic compounds, including some furan derivatives.
Causality: Phototoxicity occurs when a compound absorbs light energy (e.g., from a microscope lamp or plate reader) and enters an excited state.[16] This excited molecule can then transfer its energy to molecular oxygen, generating reactive oxygen species (ROS) like singlet oxygen. These ROS can damage cellular components, leading to light-induced cytotoxicity that is independent of the compound's intended biological target.[16]
How to Test for Phototoxicity:
-
Dark/Light Controls: The definitive test is to run your cell-based assay in parallel under two conditions: one plate incubated in complete darkness and an identical plate exposed to the same light source used during your measurements for a comparable duration.
-
Interpreting Results: If you observe significantly higher cell death or a stronger phenotype in the light-exposed plate compared to the dark control plate, your compound is likely phototoxic under your experimental conditions.
-
Mitigation: Minimize light exposure during incubation and measurement steps. Use lower light intensity or shorter exposure times if possible. If the problem persists, the compound may be unsuitable for light-dependent assay formats.
Section 4: Detailed Experimental Protocols
Protocol 1: Preparation and Solubility Assessment of Furan Derivative Stock Solutions
Objective: To prepare a concentrated stock solution and determine its maximum soluble concentration in a target aqueous buffer to prevent precipitation during experiments.
Materials:
-
Furan derivative (solid)
-
Anhydrous DMSO
-
Target aqueous buffer (e.g., PBS, cell culture medium)
-
Sterile, amber microcentrifuge tubes
-
Vortex mixer
-
Spectrophotometer or plate reader capable of measuring light scatter
Methodology:
-
Prepare High-Concentration Stock: a. Weigh out the furan derivative and dissolve it in 100% anhydrous DMSO to create a high-concentration stock (e.g., 20 mM).[3] b. Vortex thoroughly until fully dissolved. Gentle warming to 37°C can assist.[3]
-
Serial Dilution (Kinetic Solubility Test): a. Prepare a series of dilutions of your stock solution directly into your pre-warmed (37°C) aqueous assay buffer. A common starting point is a 1:100 dilution (e.g., 2 µL of 20 mM stock into 198 µL of buffer, for a final concentration of 200 µM). b. Create further 2-fold serial dilutions from this starting concentration down to a low micromolar range.
-
Incubation and Observation: a. Incubate the dilutions at room temperature or 37°C for 1-2 hours. b. Visually inspect each tube/well for signs of precipitation (cloudiness, crystals). c. For a more quantitative measure, read the absorbance of the plate at a wavelength where the compound does not absorb (e.g., 600-800 nm). An increase in absorbance indicates light scattering from insoluble particles.
-
Determine Maximum Soluble Concentration: The highest concentration that remains clear (visually and by light scatter) is your working maximum soluble concentration for that specific buffer. Always use concentrations at or below this limit in your assays.
Protocol 2: Screening for Compound Autofluorescence and Interference
Objective: To determine if a furan derivative interferes with a fluorescence-based assay readout.
Materials:
-
Furan derivative stock solution
-
Assay buffer
-
Fluorescent probe/reagent used in the primary assay
-
Black, opaque microplates (e.g., 96-well or 384-well)
-
Fluorescence plate reader
Methodology:
-
Test for Autofluorescence: a. In a microplate, add the furan derivative to the assay buffer across a range of concentrations relevant to your primary assay. b. Include wells with buffer only (blank) and buffer + DMSO (vehicle control). c. Read the plate using the same excitation and emission wavelength settings as your primary assay. d. Interpretation: A signal significantly above the vehicle control indicates compound autofluorescence.[10]
-
Test for Fluorescence Quenching (Inner Filter Effect): a. Prepare solutions of your fluorescent probe in assay buffer at the same concentration used in your primary assay. b. To these wells, add your furan derivative across the desired concentration range. c. Include control wells with the probe + vehicle (DMSO). d. Read the plate using the standard assay settings. e. Interpretation: A concentration-dependent decrease in the probe's fluorescence signal compared to the vehicle control indicates quenching.[11]
-
Data Analysis: a. Plot the signal against the furan derivative concentration for both experiments. b. If significant interference is observed (>10-15% change in signal), the compound is not suitable for this specific fluorescence assay without modification (e.g., changing the fluorophore) or switching to an orthogonal detection method.[17]
References
-
Development of Sustainable Catalytic Pathways for Furan Derivatives. Frontiers in Chemistry. Available from: [Link]
-
Dahlin, J. L., et al. (2016). Avoiding Fluorescence Assay Interference—The Case for Diaphorase. SLAS DISCOVERY: Advancing Life Sciences R&D, 21(9), 1133-1142. Available from: [Link]
-
Highly emissive dibenzofuranfluorophores with aggregation-induced emission for bioimaging in HeLa cell lines. RSC Advances. Available from: [Link]
-
The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. ChemSusChem. Available from: [Link]
-
Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Procell. Available from: [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Available from: [Link]
-
Vande Velde, C. (2021). Synthesis of furan derivatives from monosaccharides in reaction media based on choline chloride. ORBi, University of Liège. Available from: [Link]
-
Patil, S., et al. (2020). Study of fluorescence quenching of Benzofuran derivative using zinc oxide NPs: Solvent effect. AIP Conference Proceedings. Available from: [Link]
-
Furan-rich, biobased transfection agents as potential oligomeric candidates for intracellular plasmid DNA delivery. Polymer Chemistry. Available from: [Link]
-
Heterocyclic Compounds in Modern Drug Design: Synthetic Strategies and Biological Targets. ResearchGate. Available from: [Link]
-
Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry, 53(7), 2719–2740. Available from: [Link]
-
MacDonald, M. L., et al. (2006). Identifying off-target effects and hidden phenotypes of drugs in human cells. Nature Chemical Biology, 2(6), 329–337. Available from: [Link]
-
Synthesis of furan derivatives from monosaccharides in reaction media based on choline chloride. ORBi. Available from: [Link]
-
Good, J. A., et al. (2020). Compound-Mediated Assay Interferences in Homogeneous Proximity Assays. Assay Guidance Manual. Available from: [Link]
-
Development of a Fluorescent Quenching Based High Throughput Assay to Screen for Calcineurin Inhibitors. PLOS ONE. Available from: [Link]
-
Overcoming Compound Interference in Fluorescence Polarization-Based Kinase Assays Using Far-Red Tracers. ResearchGate. Available from: [Link]
-
How can off-target effects of drugs be minimised? Patsnap Synapse. Available from: [Link]
-
How to Safely Store Lab Chemicals and Reagents. B&M Scientific. Available from: [Link]
-
Furan and Julolidine-Based “Turn-on” Fluorescence Chemosensor for Detection of F− in a Near-Perfect Aqueous Solution. ResearchGate. Available from: [Link]
-
Synthesis and anticancer properties of 3-furan-2-yl-2-(4-furan/thiophen-2-ylthiazol-2-yl)acrylonitrile derivatives. ResearchGate. Available from: [Link]
-
Peterson, L. A. (2006). Toxicity mediated by reactive metabolites of furans. Chemical Research in Toxicology, 19(7), 871-881. Available from: [Link]
-
a strategy for stable and high-performance furan-containing giant electron acceptor with efficiency exceeding 20%. Energy & Environmental Science. Available from: [Link]
-
Kim, D. K., & Kim, J. H. (2012). Phototoxicity: Its Mechanism and Animal Alternative Test Methods. Journal of Toxicology and Environmental Health, Part A, 75(22-23), 1355-1367. Available from: [Link]
-
Best practices for handling chemical reagents to prevent cross-contamination. Quimivita. Available from: [Link]
-
Troubleshooting Cell Culture Media for Bioprocessing. BioProcess International. Available from: [Link]
-
Byrns, M. C., & Peterson, L. A. (2006). Covalent Modification of Cytochrome C by Reactive Metabolites of Furan. Chemical Research in Toxicology, 19(2), 291-299. Available from: [Link]
-
Activated Furans for Colorimetric Sensing. Encyclopedia.pub. Available from: [Link]
-
Pan-assay interference compounds (PAINS). These moieties have been... ResearchGate. Available from: [Link]
-
Schoefer, L., et al. (2001). A fluorescence quenching test for the detection of flavonoid transformation. FEMS Microbiology Letters, 204(2), 277-280. Available from: [Link]
-
Furan aldehyde culture media components. ResearchGate. Available from: [Link]
-
How to reduce autofluorescence in cell-based assays. BMG LABTECH. Available from: [Link]
-
Heterocycles in Medicinal Chemistry. Molecules. Available from: [Link]
-
A Fluorescence Polarization Assay for Binding to Macrophage Migration Inhibitory Factor and Crystal Structures for Complexes of Two Potent Inhibitors. Journal of the American Chemical Society. Available from: [Link]
-
a strategy for stable and high-performance furan-containing giant electron acceptor with efficiency exceeding 20%. Energy & Environmental Science. Available from: [Link]
-
Cell Culture Troubleshooting Tips and Tricks. YouTube. Available from: [Link]
-
AICs and PAINS: Mechanisms of Assay Interference. Drug Hunter. Available from: [Link]
-
Pan-Assay Interference Compounds (PAINS): Warning Signs in Biochemical-Pharmacological Evaluations. Journal of Pharmacogenomics & Pharmacoproteomics. Available from: [Link]
-
Safety First: Essential Guidelines for Handling Research Reagents and Equipment. Medium. Available from: [Link]
-
General scheme of the study of furan stability. ResearchGate. Available from: [Link]
-
Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides. ChemistryOpen. Available from: [Link]
-
Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology. Available from: [Link]
-
Non-aqueous, zwitterionic solvent as an alternative for dimethyl sulfoxide in the life sciences. Nature Communications. Available from: [Link]
-
Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. nanomicrospheres. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. orbi.uliege.be [orbi.uliege.be]
- 8. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 9. How to Safely Store Lab Chemicals and Reagents - B&M Scientific [bmscientific.co.za]
- 10. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. longdom.org [longdom.org]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. A Fluorescence-Based Assay for N5-Carboxyaminoimidazole Ribonucleotide Mutase - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pan Assay Interference Compounds (PAINS) and Other Promiscuous Compounds in Antifungal Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Compound-Mediated Assay Interferences in Homogeneous Proximity Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
addressing challenges in scaling up the production of 5-[(diethylamino)methyl]-2-methylfuran-3-carboxylic acid
Technical Support Center: Scaling Up Production of 5-[(diethylamino)methyl]-2-methylfuran-3-carboxylic acid
Introduction:
This technical support guide is designed for researchers, chemists, and process engineers involved in the scale-up of this compound. The information presented herein is curated to address the common challenges encountered during the synthesis and purification of this molecule. As this specific compound is not extensively documented in public literature, this guide draws upon established principles of organic process chemistry and experience with structurally related furan derivatives. Our aim is to provide a robust framework for troubleshooting and process optimization, ensuring both scientific integrity and operational efficiency.
The proposed synthetic pathway, which forms the basis for this guide, is a multi-step process that requires careful control of reaction parameters to achieve high yield and purity. This guide is structured into a troubleshooting section with specific Q&A to address immediate experimental issues, and a broader FAQ section for strategic scale-up considerations.
Proposed Synthetic Workflow
The following workflow outlines a plausible and common synthetic route for the target molecule. The challenges and solutions discussed in this guide are framed in the context of these steps.
Caption: Proposed synthetic workflow for this compound.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis.
Question 1: We are observing low yields (<50%) in the initial Paal-Knorr furan synthesis (Step 1). What are the likely causes and how can we improve this?
Answer:
Low yields in the Paal-Knorr synthesis of substituted furans are often attributed to side reactions or incomplete conversion. The reaction involves the condensation of a 1,4-dicarbonyl compound (in this case, formed in situ or directly from 2,3-butanedione and ethyl acetoacetate) and is sensitive to reaction conditions.
-
Causality: The primary cause of low yield is often the formation of polymeric or tar-like byproducts, which can be exacerbated by excessive heat or prolonged reaction times. The choice of catalyst and solvent also plays a critical role in directing the reaction toward the desired furan product.
-
Troubleshooting Steps:
-
Temperature Control: Ensure precise temperature control. Start with a lower temperature and gradually increase it. Run a series of small-scale experiments to determine the optimal temperature profile.
-
Catalyst Screening: While this reaction can be run under acidic or basic conditions, acidic catalysts are more common. Consider screening catalysts such as p-toluenesulfonic acid (PTSA), sulfuric acid, or a solid acid catalyst like Amberlyst-15. The choice of catalyst can significantly impact the yield and impurity profile.
-
Water Removal: The reaction produces water as a byproduct. On a larger scale, the accumulation of water can lead to reversible reactions and lower yields. The use of a Dean-Stark apparatus to remove water azeotropically can be highly effective.
-
Reagent Purity: Verify the purity of your starting materials, especially the 2,3-butanedione, which can undergo self-condensation.
-
Question 2: During the Mannich reaction (Step 2), we are seeing the formation of multiple byproducts, making purification of the intermediate difficult. How can we improve the selectivity?
Answer:
The Mannich reaction is a powerful tool for aminomethylation, but it can be prone to side reactions, especially with active substrates like furans. The primary byproducts are often from bis-aminomethylation or polymerization.
-
Causality: The reaction proceeds via the formation of an Eschenmoser-like salt from diethylamine and formaldehyde. The high reactivity of this intermediate can lead to reactions at other positions on the furan ring or with the product itself. The stoichiometry of the reagents is critical.
-
Troubleshooting Steps:
-
Pre-formation of the Mannich Reagent: Instead of adding all three components together, consider pre-forming the Mannich reagent (diethylaminomethyl ether or a similar species) at a low temperature before adding it to the furan substrate. This can provide better control over the reaction.
-
Stoichiometry Control: Use a slight excess of the furan substrate relative to the Mannich reagent to minimize the risk of bis-substitution. A 1.1:1 ratio of furan to aminomethylating agent is a good starting point.
-
Solvent Choice: The choice of solvent can influence the reaction rate and selectivity. Aprotic solvents like THF or dioxane are often preferred.
-
Temperature Management: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. This will help to minimize the formation of byproducts.
-
Question 3: The final saponification step (Step 3) seems to be causing degradation of the furan ring. How can we hydrolyze the ester without damaging the core structure?
Answer:
Furan rings are known to be sensitive to strongly acidic and, to a lesser extent, strongly basic conditions, especially at elevated temperatures. The combination of a furan ring and an amino group can present stability challenges.
-
Causality: Under harsh basic conditions, the furan ring can undergo ring-opening or other decomposition pathways. The presence of the amino group can also complicate the reaction.
-
Troubleshooting Steps:
-
Milder Base: Instead of using a strong base like sodium hydroxide at high temperatures, consider using a milder base like lithium hydroxide (LiOH) at room temperature or slightly elevated temperatures. LiOH is often used for the saponification of sensitive esters.
-
Solvent System: A mixture of THF and water is often effective for this type of saponification, as it helps to solubilize the organic substrate while providing a medium for the hydrolysis reaction.
-
Reaction Monitoring: Carefully monitor the reaction progress using TLC or HPLC. The goal is to stop the reaction as soon as the starting material is consumed to minimize product degradation.
-
pH Control during Workup: During the acidic workup to protonate the carboxylate, avoid using a strong acid or a large excess. A buffered system or a weak acid like citric acid can be used to adjust the pH to the isoelectric point for product precipitation, minimizing exposure to harsh acidic conditions.
-
Question 4: We are struggling with the purification of the final product (Step 4). It seems to be highly soluble in both aqueous and organic phases, and crystallization is proving difficult.
Answer:
The final product is an amino acid, which means it can exist as a zwitterion. This property can lead to unusual solubility behavior and make purification challenging.
-
Causality: As a zwitterion, the molecule has both a positive and a negative charge, which can lead to high polarity and solubility in water. At the same time, the organic backbone can provide some solubility in polar organic solvents. This dual nature can make both extraction and crystallization difficult.
-
Troubleshooting Steps:
-
Isoelectric Point Precipitation: The key to crystallizing a zwitterionic compound is to adjust the pH of the solution to its isoelectric point (pI). At the pI, the net charge of the molecule is zero, and its solubility in water is at a minimum. You will need to determine the pI experimentally by titrating a solution of your product.
-
Solvent Screening for Crystallization: Once you have a crude solid isolated by isoelectric point precipitation, perform a systematic solvent screen for recrystallization. Common solvent systems for amino acids include water/ethanol, water/isopropanol, or water/acetone mixtures.
-
Ion-Exchange Chromatography: If crystallization is not effective, ion-exchange chromatography is a powerful technique for purifying amino acids. You can use a cation-exchange resin to bind your product, wash away neutral impurities, and then elute the product with a buffered solution or a dilute base.
-
Salt Formation: Consider forming a salt of your product. For example, reacting the carboxylic acid with a suitable base to form a stable, crystalline salt, or reacting the amine with an acid to form a hydrochloride or similar salt, can sometimes provide a more easily purifiable solid.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up this process?
A1: The primary safety concerns involve the handling of flammable solvents, corrosive reagents, and the potential for runaway reactions. Formaldehyde (used in the Mannich reaction) is a known carcinogen and requires careful handling in a well-ventilated area. The use of strong acids and bases also requires appropriate personal protective equipment (PPE). A thorough process safety review, including a HAZOP study, should be conducted before any scale-up activities.
Q2: How can we improve the overall process economy for large-scale production?
A2: To improve process economy, focus on the following:
-
Reagent Cost: Evaluate the cost of all reagents and consider less expensive alternatives if possible without compromising yield or quality.
-
Solvent Recycling: Implement a solvent recycling program. For example, the solvent used in the crystallization step could be recovered and reused.
-
Cycle Time Reduction: Optimize reaction times and workup procedures to reduce the overall cycle time for each batch.
-
Telescoping Reactions: If possible, consider "telescoping" two or more reaction steps, where the product of one step is used directly in the next without isolation. This can save significant time and resources.
Q3: What analytical methods are recommended for in-process control and final product release?
A3: A robust analytical package is crucial for a successful scale-up.
-
In-Process Control (IPC):
-
TLC or HPLC: To monitor the progress of each reaction and ensure the consumption of starting materials.
-
GC: For monitoring solvent content.
-
-
Final Product Release:
-
HPLC: For purity determination and quantification of impurities.
-
NMR (¹H and ¹³C): To confirm the structure of the final compound.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Karl Fischer Titration: To determine the water content.
-
Elemental Analysis: To confirm the elemental composition.
-
Q4: Are there any specific considerations for materials of construction for the reactors?
A4: Yes, material compatibility is important. For the steps involving acidic catalysts, a glass-lined or Hastelloy reactor would be suitable. For the basic saponification step, a stainless steel reactor is generally acceptable, but a compatibility study should be performed to ensure there is no corrosion or leaching of metals into the product.
Process Optimization Parameters
The following table summarizes key parameters that can be optimized for each step of the synthesis to improve yield, purity, and throughput.
| Step | Key Parameters to Optimize | Target Outcome |
| 1. Furan Ring Formation | Temperature, Catalyst (type and loading), Reaction Time, Water Removal Method | Increased yield, reduced byproduct formation |
| 2. Aminomethylation | Reagent Stoichiometry, Temperature, Order of Addition, Solvent | Improved selectivity, easier purification |
| 3. Saponification | Base (type and equivalents), Temperature, Reaction Time, Solvent System | Minimized degradation, complete conversion |
| 4. Purification | pH for Precipitation, Crystallization Solvent System, Cooling Profile | High purity, good crystal form, high recovery |
References
-
Li, J. J. (2014). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer. [Link]
-
Shapiro, G. (1994). Guidelines for the Selection of Solvents and Reaction Conditions for Safe and Efficient Scale-Up of Chemical Processes. Organic Process Research & Development, 1(1), 51-60. [Link]
-
Krapcho, A. P. (2007). Recent applications of the dealkoxycarbonylation reaction. Tetrahedron, 63(44), 10853-10883. [Link]
Technical Support Center: Method Refinement for Accurate Quantification of 5-[(diethylamino)methyl]-2-methylfuran-3-carboxylic acid
Welcome to the technical support center for the accurate quantification of 5-[(diethylamino)methyl]-2-methylfuran-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to ensure the integrity and reliability of your analytical data. This molecule's unique structure, featuring a tertiary amine, a carboxylic acid, and a furan core, presents specific analytical challenges that this guide will help you navigate.
Frequently Asked Questions (FAQs)
Q1: What is the optimal analytical technique for quantifying this compound in biological matrices?
For the quantification of this compound in complex matrices like plasma or urine, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard.[1][2] Its high sensitivity and selectivity allow for the detection of low-level analytes while minimizing interference from endogenous matrix components.[3][4] While High-Performance Liquid Chromatography with UV detection (HPLC-UV) can be used, it may lack the required sensitivity and is more susceptible to interferences, especially in complex biological samples.[5][6][7]
Q2: How should I select an appropriate internal standard (IS)?
The most reliable internal standard is a stable isotope-labeled (SIL) version of the analyte (e.g., a ¹³C- or ²H-labeled this compound).[4][8] A SIL-IS co-elutes with the analyte and experiences similar matrix effects, providing the most accurate correction for variations in sample preparation and instrument response.[4] If a SIL-IS is unavailable, a structural analog with similar physicochemical properties (polarity, pKa, and extraction recovery) can be used, but it must be demonstrated that it does not suffer from differential matrix effects.[8]
Q3: What are the key validation parameters I need to assess for this method according to regulatory standards?
For bioanalytical method validation, you should adhere to guidelines from regulatory bodies like the U.S. Food and Drug Administration (FDA).[1][2][9][10] Key parameters to evaluate for a chromatographic method include:
-
Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.[1][2]
-
Matrix Effect: The alteration of ionization efficiency by co-eluting matrix components.[3][8][9]
-
Calibration Curve: The relationship between instrument response and known concentrations of the analyte.[1][9][11]
-
Accuracy and Precision: The closeness of measured values to the true value and the degree of scatter between a series of measurements, respectively.[1][2][9][11]
-
Recovery: The efficiency of the extraction procedure.[9][11]
-
Stability: The chemical stability of the analyte in the biological matrix under different storage and handling conditions.[1][9][11]
-
Lower Limit of Quantification (LLOQ): The lowest concentration that can be measured with acceptable accuracy and precision.[1]
Q4: How can I improve the retention of this polar compound on a reverse-phase HPLC column?
Given its polar nature, retaining this compound on a standard C18 column can be challenging.[12][13][14] Here are several strategies:
-
Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2.5-3.5 with formic or phosphoric acid) will protonate both the carboxylic acid and the tertiary amine. This increases the overall hydrophobicity of the molecule, leading to better retention on a reverse-phase column.[15][16]
-
Use a Polar-Embedded Column: These columns have a polar group embedded in the alkyl chain, which provides an alternative interaction mechanism and can improve the retention of polar analytes.
-
Ion-Pairing Chromatography: Adding an ion-pairing reagent to the mobile phase can form a neutral ion pair with the analyte, significantly increasing its retention.[13] However, these reagents are often not MS-friendly and can be difficult to remove from the column.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an alternative chromatographic mode that is well-suited for the separation of highly polar compounds.
Troubleshooting Guide
Issue 1: Poor Peak Shape (Tailing)
Q: My analyte peak is showing significant tailing. What is the cause and how can I fix it?
Peak tailing for this compound is most likely due to secondary interactions between the basic tertiary amine group and acidic silanol groups on the surface of the silica-based column packing material.[15][17][18]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for peak tailing.
Detailed Steps:
-
Lower Mobile Phase pH: The most effective way to reduce silanol interactions is to operate at a low pH (e.g., 2.5-3.5).[15] This protonates the silanol groups, minimizing their ability to interact with the protonated tertiary amine of your analyte.
-
Use a High-Purity, End-Capped Column: Modern "Type B" silica columns have fewer accessible silanol groups and are often "end-capped" to further reduce their activity.[15] If you are using an older column, switching to a newer one can dramatically improve peak shape.
-
Check for Column Overload: Injecting too much analyte can saturate the stationary phase, leading to peak distortion.[17][19] Try reducing the injection volume or sample concentration.
Issue 2: Low or Inconsistent Recovery
Q: My analyte recovery is low and varies between samples. What sample preparation strategies can I use?
Low and inconsistent recovery often points to issues with the sample preparation method, especially when dealing with a polar compound in a complex biological matrix like plasma.[12][20]
Sample Preparation Decision Tree:
Caption: Decision tree for sample preparation method selection.
Detailed Protocols:
Protocol 1: Protein Precipitation (PPT)
-
Best for: Rapid screening, high-throughput applications.
-
Procedure:
-
To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute in 100 µL of the initial mobile phase for LC-MS/MS analysis.
-
-
Caveat: This method is less clean and may result in significant matrix effects.[12][21]
Protocol 2: Liquid-Liquid Extraction (LLE)
-
Procedure:
-
To 100 µL of plasma sample, add the internal standard.
-
Add 50 µL of a buffer to adjust the pH (e.g., ammonium acetate buffer, pH 5) to neutralize the carboxylic acid, making the molecule less polar.
-
Add 600 µL of an appropriate organic solvent (e.g., methyl tert-butyl ether or ethyl acetate).
-
Vortex for 5 minutes.
-
Centrifuge at 3,000 x g for 5 minutes.
-
Transfer the organic layer to a new tube, evaporate, and reconstitute as in the PPT protocol.
-
Protocol 3: Solid-Phase Extraction (SPE)
-
Best for: Highest purity extracts, minimizing matrix effects.[3][12][21]
-
Recommended Phase: A mixed-mode polymer-based sorbent with both reverse-phase and ion-exchange properties is ideal for this amphoteric compound.
-
Procedure:
-
Condition: Pass 1 mL of methanol, followed by 1 mL of water through the SPE cartridge.
-
Equilibrate: Pass 1 mL of 2% formic acid in water through the cartridge.
-
Load: Load the pre-treated sample (plasma diluted with 2% formic acid).
-
Wash: Wash with 1 mL of 2% formic acid in water, followed by 1 mL of methanol to remove interferences.
-
Elute: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporate and Reconstitute: Evaporate the eluate and reconstitute for analysis.
-
Issue 3: Signal Suppression or Enhancement in LC-MS/MS (Matrix Effects)
Q: My results are inconsistent, and I suspect matrix effects are the cause. How can I identify and mitigate them?
Matrix effects occur when co-eluting components from the sample matrix affect the ionization efficiency of the analyte, leading to signal suppression or enhancement.[3][4][8]
Identifying Matrix Effects: The most common method is the post-extraction spike analysis.[3][22]
-
Extract a blank matrix sample using your validated sample preparation method.
-
Spike the extracted blank sample with the analyte at a known concentration.
-
Prepare a standard solution of the analyte in pure solvent at the same concentration.
-
Compare the peak area of the post-extraction spike (A) to the peak area of the pure standard (B).
-
Matrix Effect (%) = (A / B) * 100 . A value < 100% indicates suppression, while > 100% indicates enhancement. Values between 85-115% are often considered acceptable.
Strategies for Mitigation:
-
Improve Sample Preparation: The most effective way to reduce matrix effects is to remove the interfering components.[8][21] Switching from PPT to LLE or, ideally, SPE can significantly clean up the sample.[21]
-
Optimize Chromatography: Adjust the HPLC gradient to better separate the analyte from co-eluting matrix components.[3][8]
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): As mentioned in the FAQs, a SIL-IS is the best way to compensate for matrix effects that cannot be eliminated through sample cleanup or chromatography.[4][8]
-
Sample Dilution: If the method has sufficient sensitivity, simply diluting the sample can reduce the concentration of interfering components.[8][22]
Data Summary Table
The following table provides a starting point for method development based on typical conditions for similar analytes.
| Parameter | HPLC-UV | LC-MS/MS |
| Column | C18, 4.6 x 150 mm, 5 µm | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water[16] | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Gradient | Isocratic or shallow gradient | Fast gradient (e.g., 5-95% B in 5 min) |
| Flow Rate | 1.0 mL/min | 0.4 mL/min |
| Detection | UV at ~265 nm (estimated) | ESI+, Multiple Reaction Monitoring (MRM) |
| Internal Standard | Structural Analog | Stable Isotope-Labeled Analyte |
| Pros | Accessible, lower cost | High sensitivity, high selectivity |
| Cons | Lower sensitivity, interference | Higher cost, matrix effects |
References
-
Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the Assessment of Matrix Effect in Quantitative Bioanalytical Methods Based on HPLC−MS/MS. Analytical Chemistry, 75(13), 3019-3030. [Link]
-
Mei, H., Hsieh, Y., Nardo, C., Xu, X., Wang, S., Ng, K., & Korfmacher, W. A. (2003). Investigation of matrix effects in bioanalytical high-performance liquid chromatography/tandem mass spectrometric assays: application to drug discovery. Rapid Communications in Mass Spectrometry, 17(1), 97-103. [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
International Council for Harmonisation. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
Bonfiglio, R., King, R. C., Olah, T. V., & Merkle, K. (1999). The effects of sample preparation methods on the variability of the electrospray ionization response for model drug compounds in plasma extracts. Rapid Communications in Mass Spectrometry, 13(12), 1175-1185. [Link]
-
Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: a review. Rapid Communications in Mass Spectrometry, 19(3), 401-407. [Link]
-
Souza, I. D., Queiroz, M. E. C., & Figueriedo, E. C. (2019). Strategies to reduce matrix effects in the analysis of biological samples by LC-MS/MS. Journal of Separation Science, 42(1), 239-253. [Link]
-
International Council for Harmonisation. (1995). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]
-
Sandle, T. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma. [Link]
-
Mu, L., Xie, F., Li, S., & Yu, P. (2014). Determination of Strong Acidic Drugs in Biological Matrices: A Review of Separation Methods. Chromatography Research International. [Link]
-
Dolan, J. W. (2004). Peak Tailing in HPLC. LCGC North America, 22(6), 534-540. [Link]
-
BioPharma Services Inc. (n.d.). BA Method Development: Polar Compounds. [Link]
-
Albouchi, A., et al. (2020). LC method for the direct and simultaneous determination of four major furan derivatives in coffee grounds and brews. Journal of the Science of Food and Agriculture. [Link]
-
Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. [Link]
-
Al-Sager, A. A., et al. (2021). A Rapid HPLC Method for the Simultaneous Determination of Organic Acids and Furans: Food Applications. Molecules, 26(21), 6438. [Link]
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. [Link]
-
SIELC Technologies. (2018). 2-Furancarboxylic acid. [Link]
-
SCION Instruments. (n.d.). HPLC Troubleshooting Guide. [Link]
-
ResearchGate. (n.d.). HPLC analysis of 5-(hydroxymethyl)furfural (HMF) and 2,5-furan dicarboxylic acid (FDCA). [Link]
-
Li, Y., et al. (2019). Development of a sensitive and quantitative method for the identification of two major furan fatty acids in human plasma. Journal of Lipid Research, 60(1), 183-191. [Link]
-
Toyo'oka, T. (2016). Labeling Reagents for Amines and Carboxylic Acids in LC-MS/MS. [Link]
-
ACE HPLC Columns. (n.d.). HPLC Troubleshooting Guide. [Link]
-
Hennion, M. C. (2019). Sample preparation for polar metabolites in bioanalysis. Journal of Chromatography A, 1587, 2-16. [Link]
Sources
- 1. resolvemass.ca [resolvemass.ca]
- 2. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 3. longdom.org [longdom.org]
- 4. researchgate.net [researchgate.net]
- 5. LC method for the direct and simultaneous determination of four major furan derivatives in coffee grounds and brews - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. fda.gov [fda.gov]
- 10. fda.gov [fda.gov]
- 11. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 12. researchgate.net [researchgate.net]
- 13. biopharmaservices.com [biopharmaservices.com]
- 14. scispace.com [scispace.com]
- 15. elementlabsolutions.com [elementlabsolutions.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. agilent.com [agilent.com]
- 19. HPLC Troubleshooting Guide [scioninstruments.com]
- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 21. chromatographyonline.com [chromatographyonline.com]
- 22. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of 5-[(diethylamino)methyl]-2-methylfuran-3-carboxylic acid with Known Antibiotics: A Guide for Researchers
Introduction
The relentless evolution of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. Furan derivatives have emerged as a promising class of heterocyclic compounds, with various analogues exhibiting a wide spectrum of biological activities, including antibacterial and anti-inflammatory effects.[1][2][3] This guide provides a comprehensive comparative analysis of a novel investigational compound, 5-[(diethylamino)methyl]-2-methylfuran-3-carboxylic acid (herein referred to as Compound X), against a panel of established antibiotics.
This document is intended for researchers, scientists, and drug development professionals. It will delve into the hypothetical antimicrobial profile of Compound X, outlining its potential performance in relation to antibiotics with well-defined mechanisms of action. The experimental data presented herein is illustrative, designed to guide researchers in designing their own investigations into novel furan derivatives.
Hypothetical Profile of Compound X
Given that this compound is a novel compound, we will postulate its antimicrobial properties based on the known activities of other furan derivatives. Many furan-containing compounds demonstrate antibacterial activity, with some, like nitrofurantoin, being used clinically.[2] The mechanism of action for many furan derivatives involves the reductive activation of the molecule within the bacterial cell, leading to the generation of reactive intermediates that can damage cellular macromolecules.[4] For the purpose of this guide, we will hypothesize that Compound X exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria.
Comparative Analysis with Known Antibiotics
To provide a meaningful comparison, we will evaluate the hypothetical performance of Compound X against three widely used antibiotics, each with a distinct mechanism of action:
-
Ciprofloxacin: A fluoroquinolone that inhibits DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication.[5]
-
Vancomycin: A glycopeptide that inhibits peptidoglycan synthesis in Gram-positive bacteria by binding to the D-Ala-D-Ala terminus of the peptide side chains.
-
Tetracycline: A protein synthesis inhibitor that binds to the 30S ribosomal subunit, preventing the attachment of aminoacyl-tRNA.
The primary metrics for comparison will be the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC) . The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, while the MBC is the lowest concentration that results in a ≥99.9% reduction in the initial bacterial inoculum.[6][7]
Data Presentation: Hypothetical MIC and MBC Values
The following table summarizes the hypothetical MIC and MBC values for Compound X and the selected reference antibiotics against a panel of common bacterial pathogens. These values are presented for illustrative purposes to guide experimental design.
| Antimicrobial Agent | Organism | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio |
| Compound X | Staphylococcus aureus (ATCC 29213) | 4 | 8 | 2 |
| Escherichia coli (ATCC 25922) | 8 | 16 | 2 | |
| Pseudomonas aeruginosa (ATCC 27853) | 16 | 64 | 4 | |
| Ciprofloxacin | Staphylococcus aureus (ATCC 29213) | 0.5 | 1 | 2 |
| Escherichia coli (ATCC 25922) | 0.015 | 0.03 | 2 | |
| Pseudomonas aeruginosa (ATCC 27853) | 0.25 | 0.5 | 2 | |
| Vancomycin | Staphylococcus aureus (ATCC 29213) | 1 | 2 | 2 |
| Escherichia coli (ATCC 25922) | >128 | >128 | - | |
| Pseudomonas aeruginosa (ATCC 27853) | >128 | >128 | - | |
| Tetracycline | Staphylococcus aureus (ATCC 29213) | 1 | 32 | 32 |
| Escherichia coli (ATCC 25922) | 2 | 64 | 32 | |
| Pseudomonas aeruginosa (ATCC 27853) | 16 | >128 | >8 |
Interpretation of Data:
An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity, while a ratio of > 4 suggests bacteriostatic activity.[6] Based on our hypothetical data, Compound X and Ciprofloxacin would be classified as bactericidal against the tested strains. Vancomycin is bactericidal against S. aureus, as expected, but has no activity against the Gram-negative organisms. Tetracycline demonstrates bacteriostatic activity.
Experimental Protocols
The following protocols are based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) for antimicrobial susceptibility testing.[8][9][10]
Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.[4][11]
Materials:
-
Test compound (Compound X) and reference antibiotics
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
Procedure:
-
Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[11] Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Preparation of Antimicrobial Dilutions: Prepare a stock solution of each antimicrobial agent. Perform two-fold serial dilutions in CAMHB in a 96-well microtiter plate to achieve the desired concentration range.[6]
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the antimicrobial dilutions.[11] Include a growth control well (no antimicrobial) and a sterility control well (no bacteria).
-
Incubation: Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.[12]
-
Interpretation of Results: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.[13]
Caption: Comparative Mechanisms of Action of Selected Antibiotics.
Conclusion
This guide has provided a framework for the comparative analysis of a novel furan derivative, this compound, against established antibiotics. While the data presented is hypothetical, the experimental protocols and comparative logic are grounded in established scientific principles and standards. Researchers are encouraged to use this guide as a starting point for their own investigations into the exciting field of novel antimicrobial discovery. The continued exploration of new chemical entities, such as furan derivatives, is paramount in the global effort to combat antimicrobial resistance.
References
-
Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. (2020). PubMed Central. [Link]
-
Mechanism of Action and Activity of Commonly Used Antibiotics. (n.d.). Cambridge Core. [Link]
-
Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. (n.d.). UKHSA Research Portal. [Link]
-
Antibiotic action and resistance: updated review of mechanisms, spread, influencing factors, and alternative approaches for combating resistance. (2024). National Institutes of Health. [Link]
-
Antibiotic. (n.d.). Wikipedia. [Link]
-
Synthesis and antimicrobial activity of new furan derivatives. (1985). PubMed. [Link]
-
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io. [Link]
-
Broth Dilution Method for MIC Determination. (2013). Microbe Online. [Link]
-
Mechanisms of Antibacterial Drugs. (n.d.). Lumen Learning. [Link]
-
How do antibiotics work?. (n.d.). Microbiology Society. [Link]
-
Minimum Bactericidal Concentration (MBC) Test. (n.d.). Microchem Laboratory. [Link]
-
Pharmacological activity of furan derivatives. (2023). World Journal of Pharmaceutical Research. [Link]
-
Antimicrobial Susceptibility Testing. (n.d.). CLSI. [Link]
-
Furan: A Promising Scaffold for Biological Activity. (2024). ResearchGate. [Link]
-
Minimum Bactericidal Concentration (MBC) Assay. (n.d.). Creative Diagnostics. [Link]
-
Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). (2014). PubMed Central. [Link]
-
M100 | Performance Standards for Antimicrobial Susceptibility Testing. (n.d.). CLSI. [Link]
-
CLSI Methods Development and Standardization Working Group Best Practices for Evaluation of Antimicrobial Susceptibility Tests. (2018). Journal of Clinical Microbiology. [Link]
-
Broth microdilution reference methodology. (n.d.). Slideshare. [Link]
-
Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. (2011). NCBI Bookshelf. [Link]
-
The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes. (2020). PubMed Central. [Link]
-
M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. (2020). National Institutes of Health, Islamabad Pakistan. [Link]
Sources
- 1. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological activity of furan derivatives [wisdomlib.org]
- 3. ijabbr.com [ijabbr.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Antibiotic action and resistance: updated review of mechanisms, spread, influencing factors, and alternative approaches for combating resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. microchemlab.com [microchemlab.com]
- 8. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 9. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 10. The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 12. protocols.io [protocols.io]
- 13. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
validating the anticancer activity of 5-[(diethylamino)methyl]-2-methylfuran-3-carboxylic acid in vivo
A Guide to the In Vivo Validation of 5-[(diethylamino)methyl]-2-methylfuran-3-carboxylic acid as a Novel Anticancer Candidate
For drug development researchers, the journey from a promising molecule to a potential clinical candidate is paved with rigorous validation. This guide provides a comprehensive framework for the in vivo validation of a novel furan-based compound, this compound (herein referred to as "Compound X"). We will objectively compare its hypothetical performance with established alternatives, supported by detailed experimental designs and data interpretation strategies. This document is structured to explain the causality behind experimental choices, ensuring a robust and self-validating study design.
Introduction: The Rationale for Furan-Based Anticancer Agents
The furan ring is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2] Its derivatives have demonstrated a wide spectrum of biological activities, including potent anticancer effects.[1][2][3] Compounds featuring a furan nucleus can induce apoptosis, inhibit critical enzymes in cancer signaling, and arrest the cell cycle, making them a fertile ground for novel drug discovery.[1][4] The specific substitutions on Compound X suggest a unique chemical entity designed to explore new structure-activity relationships in this promising class.
Recent studies on other novel furan derivatives have shown significant anti-proliferative activity against various cancer cell lines, such as colorectal and cervical cancer.[3][5] These predecessor compounds often work by modulating key signaling pathways like PI3K/Akt and Wnt/β-catenin, which are frequently dysregulated in cancer.[3][5] This guide, therefore, outlines the critical next step: transitioning from promising in vitro data to definitive in vivo validation.
Part 1: Designing the Efficacy Study – A Comparative Approach
The robust in vivo validation of a novel anticancer agent is a critical step on the path from laboratory discovery to clinical application.[6] Before committing to costly and time-consuming animal studies, a clear hypothesis, grounded in solid in vitro evidence, is paramount. We will proceed under the assumption that Compound X has demonstrated significant cytotoxicity against a human colorectal cancer cell line (e.g., HT-29 or SW620) with a potent IC50 value.
Our primary objective is to assess the ability of Compound X to inhibit tumor growth in a preclinical mouse model and compare its efficacy against a relevant standard-of-care agent.
Model Selection: The Patient-Derived Xenograft (PDX) Model
For this study, a Patient-Derived Xenograft (PDX) model is the superior choice over a traditional cell line-derived xenograft (CDX) model.[7][8][9][10]
-
Why PDX? PDX models, created by directly implanting tumor tissue from a patient into an immunodeficient mouse, better preserve the original tumor's architecture, heterogeneity, and microenvironment.[10][11] This provides a more clinically relevant setting and increases the predictive power of the preclinical trial.[7][9]
-
Alternative (CDX): While easier to establish, CDX models use cultured cancer cell lines that may have lost the heterogeneity of the original tumor.[8][11]
We will select an immunodeficient mouse strain, such as the NOD-SCID Gamma (NSG) mouse, which lacks mature T cells, B cells, and NK cells, to ensure successful engraftment of human tumor tissue.[10]
Comparative Agents: Establishing a Benchmark
To validate the potential of Compound X, its performance must be measured against both a negative (vehicle) control and a positive (standard-of-care) control.
-
Vehicle Control: This group receives the same solvent used to dissolve Compound X (e.g., a solution of DMSO, Tween 80, and saline). It establishes the baseline tumor growth rate.
-
Positive Control: For colorectal cancer, 5-Fluorouracil (5-FU) is a widely used chemotherapeutic agent and serves as an excellent benchmark.[12] Comparing Compound X to 5-FU provides crucial context for its relative efficacy.
Part 2: Detailed Experimental Protocol
A meticulously designed protocol is the foundation of a trustworthy study. The following steps ensure reproducibility and data integrity.
Workflow for In Vivo Efficacy Assessment
Caption: Hypothesized inhibition of the PI3K/Akt pathway by Compound X.
Recommended Ex Vivo Analyses
-
Immunohistochemistry (IHC): Stain tumor sections to visualize key biomarkers.
-
Ki-67: A marker of cell proliferation. A significant decrease in Ki-67 staining in Compound X-treated tumors compared to the vehicle would confirm its anti-proliferative effect.
-
Cleaved Caspase-3: A marker of apoptosis. An increase would indicate that Compound X induces programmed cell death.
-
Phospho-Akt (p-Akt): To test our hypothesis, a decrease in p-Akt staining would provide direct evidence of PI3K/Akt pathway inhibition in the tumor.
-
-
Western Blot: Quantify protein levels in tumor lysates to confirm IHC findings and further explore the mechanism. Analyze levels of total Akt, p-Akt, and downstream effectors of the mTOR pathway.
By integrating in vivo efficacy data with ex vivo mechanistic insights, this comprehensive validation strategy provides the robust, multi-faceted evidence package required for advancing a novel candidate like this compound in the drug development pipeline.
References
-
Li, Y., et al. (2021). Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors. PubMed. Available at: [Link]
-
Lin, A., et al. (2018). Personalized In Vitro and In Vivo Cancer Models to Guide Precision Medicine. National Institutes of Health (NIH). Available at: [Link]
-
Sargent, D., et al. (2023). Methods to study xenografted human cancer in genetically diverse mice. National Institutes of Health (NIH). Available at: [Link]
-
Eurofins Discovery. (2023). In Vivo Oncology Models for Drug Discovery. Eurofins Discovery. Available at: [Link]
-
Fouad, M. A., et al. (2022). Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. MDPI. Available at: [Link]
-
Ueda, S., et al. (2021). Guidelines for clinical evaluation of anti-cancer drugs. National Institutes of Health (NIH). Available at: [Link]
-
Tait, A. (2022). Novel Anti-Cancer Agents and Cellular Targets and Their Mechanism(s) of Action. National Institutes of Health (NIH). Available at: [Link]
-
BCTT. (2025). Xenograft Method In Breast Cancer Mouse Model Optimization. BCTT. Available at: [Link]
-
Anonymous. (2025). In Vivo Pharmacology Models for Cancer Target Research. ResearchGate. Available at: [Link]
-
Pavan, F. R., et al. (2023). Anticancer Drug Discovery Based on Natural Products: From Computational Approaches to Clinical Studies. MDPI. Available at: [Link]
-
Takeda, H., et al. (2025). Significance of mouse xenograft tumor model using patient-derived cancer organoids for clinical drug development. Frontiers. Available at: [Link]
-
Li, Y., et al. (2021). Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors. ResearchGate. Available at: [Link]
-
Bio-Techne. (n.d.). Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME. Bio-Techne. Available at: [Link]
-
Ferreira, D. S., et al. (2026). Radiolabeled 5-Fluorouracil-Loaded Solid Lipid Nanoparticles: A Potential Platform for Colorectal Cancer Imaging. ACS Publications. Available at: [Link]
-
Anonymous. (n.d.). Preclinical Testing Techniques: Paving the Way for New Oncology Screening Approaches. MDPI. Available at: [Link]
-
Schleich, K., et al. (2018). Next-Generation in vivo Modeling of Human Cancers. National Institutes of Health (NIH). Available at: [Link]
-
Anonymous. (2023). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry. Available at: [Link]
-
Kim, M. P., et al. (2016). The Generation and Application of Patient-Derived Xenograft Model for Cancer Research. Korean Cancer Association. Available at: [Link]
-
Liu, S., et al. (2019). Design, Synthesis, and In Vitro/In Vivo Anti-Cancer Activities of Novel (20S)-10,11-Methylenedioxy-Camptothecin Heterocyclic Derivatives. National Institutes of Health (NIH). Available at: [Link]
-
Anonymous. (2024). Furan: A Promising Scaffold for Biological Activity. ResearchGate. Available at: [Link]
-
Teicher, B. A. (2025). Anticancer Drug Development Guide: Preclinical Screening, Clinical Trials, and Approval. ResearchGate. Available at: [Link]
-
Rahman, M. (2026). Improving Laboratory-Based Cancer Drug Discovery Study Designs for Better Research Translations. Preprints.org. Available at: [Link]
-
Kelland, L. R. (2000). Regulatory considerations for preclinical development of anticancer drugs. PubMed. Available at: [Link]
-
FDA. (2020). S9 Nonclinical Evaluation for Anticancer Pharmaceuticals. FDA. Available at: [Link]
Sources
- 1. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 2. ijabbr.com [ijabbr.com]
- 3. Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 8. dovepress.com [dovepress.com]
- 9. researchgate.net [researchgate.net]
- 10. The Generation and Application of Patient-Derived Xenograft Model for Cancer Research - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Significance of mouse xenograft tumor model using patient-derived cancer organoids for clinical drug development [frontiersin.org]
- 12. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to the Structure-Activity Relationship of 2,3,5-Substituted Furans in Anticancer Drug Discovery
For researchers, medicinal chemists, and professionals in drug development, the furan scaffold represents a privileged heterocyclic motif with a remarkable spectrum of biological activities.[1][2] Its presence in numerous FDA-approved drugs is a testament to its versatility and drug-like properties.[3] This guide provides an in-depth technical exploration of the structure-activity relationship (SAR) of 2,3,5-substituted furans, with a particular focus on their potential as anticancer agents. We will delve into the nuances of how substitutions at the 2, 3, and 5-positions of the furan ring dictate biological efficacy, compare their performance with alternative heterocyclic scaffolds, and provide detailed experimental protocols for their synthesis and evaluation.
The Furan Scaffold: A Versatile Player in Medicinal Chemistry
The five-membered aromatic ring of furan, containing one oxygen atom, offers a unique combination of electronic and steric properties.[1] It can act as a bioisosteric replacement for a phenyl ring, influencing a molecule's polarity, metabolic stability, and receptor binding interactions.[1] The electron-rich nature of the furan ring allows it to engage in various non-covalent interactions with biological macromolecules, a key feature for potent drug-target engagement.[4] Furan derivatives have demonstrated a wide array of pharmacological activities, including antibacterial, antiviral, anti-inflammatory, and, most notably for this guide, anticancer properties.[2][5]
The substitution pattern on the furan ring is paramount in determining its biological activity.[5] Even slight modifications can lead to significant differences in potency and selectivity. This guide will specifically focus on the 2,3,5-substitution pattern, a common motif in bioactive furan-containing compounds.
Structure-Activity Relationship (SAR) of 2,3,5-Substituted Furans in Oncology
The anticancer activity of 2,3,5-substituted furans is intricately linked to the nature and position of the substituents. These modifications influence the molecule's overall shape, electronic distribution, and ability to interact with specific cancer-related targets.
The 2- and 5-positions of the furan ring are often key anchoring points for interactions with biological targets. Aryl or heteroaryl groups at these positions are common in potent anticancer furans. For instance, in a series of 3,4-diaryl-2(5H)-furanones, the nature of the aryl group at the 5-position was found to be a critical determinant of cytotoxicity.[6]
The 3-position of the furan ring offers a valuable site for fine-tuning the pharmacological properties of the molecule. Substituents at this position can influence the molecule's conformation and introduce additional binding interactions.
The interplay between substituents at the 2, 3, and 5-positions is crucial. The combined electronic and steric effects of these groups can lead to synergistic enhancements in anticancer activity. A notable example is the natural product (-)-incrustoporine and its analogues, where the combination of a phenyl group at the 3-position and an alkyl chain at the 5-position of a 2,5-dihydrofuran-2-one core resulted in potent and selective antifungal activity. While not an anticancer agent, this example highlights the importance of the interplay between substituents.
Comparative Performance: Furans vs. Other Heterocycles
In the quest for novel drug candidates, it is essential to compare the performance of the furan scaffold against other common five-membered heterocycles like thiophene and pyrrole.
Thiophene, the sulfur analogue of furan, is another widely explored heterocycle in medicinal chemistry. The key differences in their physicochemical properties, such as aromaticity and the electronegativity of the heteroatom, can lead to distinct biological profiles.[7]
| Property | Furan | Thiophene | Significance in Drug Design |
| Aromaticity | Lower | Higher | Thiophene's greater aromaticity can lead to enhanced metabolic stability.[7] |
| Electronegativity of Heteroatom | Oxygen (higher) | Sulfur (lower) | The more electronegative oxygen in furan can act as a better hydrogen bond acceptor, potentially leading to stronger target binding.[7] |
| Reactivity | More reactive | Less reactive | Furan's higher reactivity can sometimes lead to metabolic instability.[7] |
A comparative study of pyrazolyl hybrid chalcones revealed that a thiophene-containing compound exhibited more potent cytotoxicity against A549 lung carcinoma and HepG2 hepatocellular carcinoma cell lines compared to its furan counterpart, with IC50 values comparable to doxorubicin.[7] This suggests that for certain molecular frameworks, the thiophene moiety may confer a superior anticancer profile.[7]
Pyrrole, the nitrogen analogue of furan, introduces a hydrogen bond donor (the N-H group), which can significantly alter its interaction with biological targets. The Paal-Knorr synthesis, a classical method for preparing furans from 1,4-dicarbonyl compounds, can also be adapted to synthesize pyrroles by using a primary amine instead of an acid catalyst.[8]
Experimental Protocols
To provide practical guidance for researchers, this section details the experimental procedures for the synthesis of a representative 2,3,5-substituted furan and its evaluation for anticancer activity.
The Paal-Knorr synthesis is a robust and widely used method for the preparation of substituted furans from 1,4-dicarbonyl compounds.[9][10]
Reaction Scheme:
Caption: Paal-Knorr synthesis of a 2,3,5-trisubstituted furan.
Step-by-Step Protocol:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add the 1,4-dicarbonyl starting material (1.0 eq) and toluene (to a concentration of 0.1 M).
-
Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (p-TsOH) (0.1 eq).
-
Reaction: Heat the mixture to reflux (approximately 110-120 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by observing the collection of water in the Dean-Stark trap. The reaction is typically complete within 4-6 hours.[9]
-
Workup: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid, followed by brine.[9]
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.[9]
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[11]
Experimental Workflow:
Caption: Workflow for the MTT cytotoxicity assay.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells (e.g., HeLa, SW620) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.[12]
-
Compound Treatment: Prepare serial dilutions of the synthesized furan derivatives in the appropriate cell culture medium. Add the compound solutions to the wells and incubate for 48-72 hours.[12]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C.[11]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the half-maximal inhibitory concentration (IC₅₀) value for each compound.
Quantitative SAR Data for 2,3,5-Substituted Furans
The following table summarizes the cytotoxic activity of a series of furan derivatives against the HeLa and SW620 human cancer cell lines, demonstrating the impact of substitution on anticancer potency.[13][14]
| Compound | R² | R³ | R⁵ | HeLa IC₅₀ (µM)[13][14] | SW620 IC₅₀ (µM)[13][14] |
| 1 | H | COCH₃ | Ph | 0.08 | >50 |
| 24 | H | CO₂Et | Ph | 2.53 | 1.89 |
| 26 | H | CO₂Et | 4-Cl-Ph | >50 | 4.88 |
| 32 | H | CO₂Et | 4-MeO-Ph | 8.79 | 6.58 |
| 35 | H | CO₂Et | 2-Naphthyl | >50 | 12.5 |
Note: The structures for these compounds can be found in the cited reference.[13][14]
Analysis of SAR from the data:
-
The presence of an acetyl group at the 3-position (Compound 1 ) leads to potent activity against the HeLa cell line.[13][14]
-
Replacing the acetyl group with an ethoxycarbonyl group (Compound 24 ) maintains good activity and broadens the spectrum to include the SW620 cell line.[13][14]
-
Substitution on the phenyl ring at the 5-position influences activity. A chloro-substituent (Compound 26 ) enhances activity against SW620 cells, while a methoxy group (Compound 32 ) or a naphthyl group (Compound 35 ) leads to a decrease in potency compared to the unsubstituted phenyl ring.[13][14]
Conclusion
The 2,3,5-substituted furan scaffold is a highly promising platform for the development of novel anticancer agents. The synthetic accessibility of these compounds, coupled with the ability to fine-tune their biological activity through targeted substitutions, makes them an attractive area for further research. This guide has provided a comprehensive overview of the SAR of these compounds, offering a framework for the rational design of more potent and selective furan-based anticancer drugs. The detailed experimental protocols serve as a practical starting point for researchers entering this exciting field. Future work should focus on elucidating the precise molecular mechanisms of action of these compounds to further guide drug development efforts.
References
- Furan: A Promising Scaffold for Biological Activity. (2024). International Journal of Advanced Biological and Biomedical Research, 12(2), 167-181.
- Feist-Benary Furan Synthesis: Application Notes and Protocols for Researchers. (2025). BenchChem.
- Feist-Bénary synthesis of furan. (n.d.). Química Organica.org.
- Application Notes and Protocols for Paal-Knorr Synthesis of Substituted Furans. (2025). BenchChem.
- Feist–Benary synthesis. (2023, November 26). In Wikipedia.
- Synthesis of Furan and Thiophene. (n.d.).
- Application Notes and Protocols for High-Throughput Screening of Furan Deriv
- Furan vs.
- Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors. (2021). Current Cancer Drug Targets, 21(9), 814-828.
- Paal-Knorr Synthesis. (n.d.). Alfa Chemistry.
- Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors. (2021).
- Synthesis and Biological Evaluation of a Novel Series of Furans: Ligands Selective for Estrogen Receptor α. (2002). Journal of Medicinal Chemistry, 45(23), 5087-5102.
- MTT assay protocol. (n.d.). Abcam.
- MTT Assay Protocol. (n.d.). Scribd.
- Synthesis, In Silico, and In Vitro Biological Evaluation of New Furan Hybrid Molecules. (2022). Molecules, 27(19), 6569.
- Paal–Knorr synthesis. (2023, November 26). In Wikipedia.
- Paal-Knorr Furan Synthesis. (n.d.). Organic Chemistry Portal.
- Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. (2022). Molecules, 27(8), 2568.
- Emergence of 2,3,5-trisubstituted tetrahydrofuran natural products and their synthesis. (2021). Organic & Biomolecular Chemistry, 19(39), 8431-8451.
- MTT Cell Assay Protocol. (n.d.).
- MTT Cell Proliferation Assay. (n.d.).
- Synthesis of Trisubstituted Furans from Homopropargylic Alcohols. (2023). Synfacts, 19(05), 0489.
- Synthesis of 2,3,5‐trisubstituted tetrahydrofurans under batch and continuous flow conditions. (2013). Chemistry - A European Journal, 19(43), 14499-14503.
- Synthesis and biological evaluation of pyrano and furano fused ring isoflavene derivatives. (2022). RSC Advances, 12(12), 7245-7254.
- literature review on substituted furan compounds. (2025). BenchChem.
- Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. (2022). Semantic Scholar.
- Synthesis and Biological Activity of Furan Derivatives. (2011). International Journal of ChemTech Research, 3(2), 897-904.
- Pharmacological activity of furan deriv
- Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. (2021). Molecules, 26(16), 4945.
- PYRROLE, FURAN, THIOPHENE DERIVATIVES & PHARMACOLOGICAL ACTIVITIES: A REVIEW. (2012).
- Thiophene-based derivatives as anticancer agents: An overview on decade's work. (2020). European Journal of Medicinal Chemistry, 207, 112812.
- Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review. (2021). Journal of Biomedical Science, 28(1), 91.
- Selective Formation of 2,3,5‐Trisubstituted Furans from 1,3‐Dicarbonyls and Hydroxyketones. (2023).
- Synthesis and cytotoxicity of 3,4-diaryl-2(5H)-furanones. (2002). Bioorganic & Medicinal Chemistry Letters, 12(4), 719-722.
- A Review on Biological and Medicinal Significance of Furan. (2024).
- 2,3,5-Substituted tetrahydrofurans as cancer chemopreventives. Part 1: synthesis and anti-cancer activities of 5-hydroxymethyl-2,3-diaryl-tetrahydro-furan-3-ols. (2007). Bioorganic & Medicinal Chemistry, 15(12), 3990-3996.
- The anticancer IC50 values of the five compounds using MTT assay against the three cancer types. (n.d.).
- Synthesis and Cytotoxicity of 3,4-Diaryl-2(5H)-furanones. (2002).
- Anticancer activity of novel 3‐(furan‐2‐yl)pyrazolyl and 3‐(thiophen‐2‐yl)pyrazolyl hybrid chalcones: Synthesis and in vitro studies. (2021). Archiv der Pharmazie, 354(12), 2100277.
- Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. (2021). Molecules, 26(19), 5945.
- Heterocyclic Compounds and their Derivatives with Potential Anticancer Activity. (2021).
- 2, 3-Diaryl-5-ethylsulfanylmethyltetrahydrofurans as a new class of COX-2 inhibitors and cytotoxic agents. (2008). Organic & Biomolecular Chemistry, 6(15), 2706-2712.
- Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. (2023). Pharmaceuticals, 16(7), 969.
- 5-Arylidene-2(5H)-furanone derivatives: synthesis and structure-activity relationship for cytotoxicity. (2004). Archives of Pharmacal Research, 27(5), 485-494.
- Anticancer activity of novel 3‐(furan‐2‐yl)pyrazolyl and 3‐(thiophen‐2‐yl)pyrazolyl hybrid chalcones. (2021). Semantic Scholar.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Pharmacological activity of furan derivatives [wisdomlib.org]
- 3. pharmatutor.org [pharmatutor.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis and Biological Activity of Furan Derivatives | Semantic Scholar [semanticscholar.org]
- 6. Synthesis and cytotoxicity of 3,4-diaryl-2(5H)-furanones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Paal-Knorr Furan Synthesis [organic-chemistry.org]
- 11. scribd.com [scribd.com]
- 12. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to the Efficacy of Novel 5-[(Diethylamino)methyl]-2-methylfuran-3-carboxylic Acid Analogs in Oncology Research
This guide provides a comprehensive comparison of the potential efficacy of novel analogs of 5-[(diethylamino)methyl]-2-methylfuran-3-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the rationale behind the molecular design of these compounds, their synthesis, and the experimental protocols for evaluating their therapeutic potential, particularly in the context of oncology.
Introduction: The Therapeutic Potential of Furan-Based Scaffolds
The furan nucleus is a versatile heterocyclic scaffold that is a constituent of numerous natural products and synthetic compounds with a wide array of biological activities.[1] In medicinal chemistry, furan derivatives have garnered significant interest due to their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.[2] The core structure of this compound combines several key pharmacophoric features: a central furan ring, a carboxylic acid group which can participate in hydrogen bonding and ionic interactions, a lipophilic methyl group, and a basic diethylaminomethyl side chain that can influence solubility and form salt bridges.[3] These features make it an attractive starting point for the development of novel therapeutic agents.
This guide focuses on a series of rationally designed analogs of this parent compound, exploring how systematic structural modifications can modulate their biological activity. We will hypothesize their efficacy based on established structure-activity relationship (SAR) principles and provide detailed methodologies for their synthesis and comparative evaluation as potential anticancer agents.
Rationale for Analog Design: A Structure-Activity Relationship (SAR) Hypothesis
The design of the proposed analogs is rooted in the principles of bioisosterism and functional group modification to optimize biological activity, selectivity, and pharmacokinetic properties.[4] The central hypothesis is that modifications to the diethylaminomethyl side chain and the carboxylic acid moiety will significantly impact the cytotoxic and/or enzyme-inhibitory activity of the parent compound.
Our SAR strategy involves:
-
Varying the Amine Substituent: The bulk and basicity of the amine can influence receptor binding and cellular uptake. We will explore the effects of replacing the diethylamino group with other cyclic and acyclic amines.
-
Modifying the Carboxylic Acid: The carboxylic acid group is a key interaction point.[5] We will investigate the impact of its esterification to modulate lipophilicity and its conversion to an amide to introduce additional hydrogen bonding capabilities.
The following analogs have been selected for this comparative study:
-
Compound A (Parent Compound): this compound
-
Analog 1: 2-methyl-5-[(piperidin-1-yl)methyl]furan-3-carboxylic acid
-
Analog 2: 2-methyl-5-[(morpholin-4-yl)methyl]furan-3-carboxylic acid
-
Analog 3: Ethyl 5-[(diethylamino)methyl]-2-methylfuran-3-carboxylate
-
Analog 4: 5-[(diethylamino)methyl]-N-(2-hydroxyethyl)-2-methylfuran-3-carboxamide
Synthesis of this compound and its Analogs
The synthesis of the parent compound and its analogs can be achieved through a multi-step process starting from commercially available ethyl 2-methylfuran-3-carboxylate. The general synthetic scheme is outlined below.
Caption: Synthetic workflow for the preparation of target analogs.
Experimental Protocol: General Procedure for Synthesis
Step 1: Synthesis of Ethyl 5-(bromomethyl)-2-methylfuran-3-carboxylate To a solution of ethyl 2-methylfuran-3-carboxylate in carbon tetrachloride, N-bromosuccinimide and a catalytic amount of benzoyl peroxide are added. The mixture is refluxed until the reaction is complete (monitored by TLC). The reaction mixture is then cooled, filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography.
Step 2: Synthesis of Ethyl 5-[(dialkylamino)methyl]-2-methylfuran-3-carboxylates (Precursors to Analogs 1, 2, and 3) To a solution of ethyl 5-(bromomethyl)-2-methylfuran-3-carboxylate in acetonitrile, the corresponding amine (diethylamine, piperidine, or morpholine) and potassium carbonate are added. The mixture is stirred at room temperature until the starting material is consumed. The solvent is evaporated, and the residue is partitioned between water and ethyl acetate. The organic layer is dried over sodium sulfate and concentrated to give the crude product, which is purified by column chromatography.
Step 3a: Synthesis of Carboxylic Acid Analogs (Parent Compound A, Analogs 1 & 2) The corresponding ethyl ester from Step 2 is dissolved in a mixture of tetrahydrofuran and water. Lithium hydroxide is added, and the mixture is stirred at room temperature. After completion of the reaction, the organic solvent is removed, and the aqueous solution is acidified with hydrochloric acid to precipitate the carboxylic acid, which is then filtered, washed with water, and dried.
Step 3b: Synthesis of Amide Analog (4) The parent carboxylic acid is converted to its acid chloride by reacting with thionyl chloride. The excess thionyl chloride is removed under vacuum. The resulting acid chloride is then dissolved in dichloromethane and added dropwise to a solution of ethanolamine and a base (e.g., triethylamine) in dichloromethane at 0°C. The reaction is stirred until completion, then washed with water and brine. The organic layer is dried and concentrated to yield the amide analog.
Comparative Efficacy Evaluation: In Vitro Assays
To compare the efficacy of the synthesized compounds, a panel of in vitro assays will be conducted. Given the prevalence of furan derivatives with anticancer properties, we will evaluate their cytotoxicity against human cancer cell lines.[6][7]
Cell Viability Assay (MTT Assay)
This assay determines the concentration of the compound that inhibits 50% of cell growth (IC50).
Protocol:
-
Cell Seeding: Human breast cancer (MCF-7) and hepatocellular carcinoma (HepG2) cell lines, along with a non-cancerous human cell line (e.g., MCF-10A), will be seeded in 96-well plates at a density of 5,000 cells/well and incubated for 24 hours.
-
Compound Treatment: The cells will be treated with serial dilutions of the parent compound and its analogs (typically ranging from 0.1 to 100 µM) for 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 values are determined by plotting the percentage of viability against the logarithm of the compound concentration.
Hypothetical Signaling Pathway Inhibition
Many furan-based compounds exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation and survival, such as the VEGFR-2 pathway.[7] A hypothetical mechanism of action for the most potent analog could involve the inhibition of a critical kinase in such a pathway.
Caption: Hypothetical inhibition of the VEGFR-2 signaling pathway by a potent analog.
Predicted Efficacy and Discussion
Based on SAR principles, we can predict the relative efficacy of the synthesized analogs.
Table 1: Predicted IC50 Values (µM) of Furan Analogs Against Cancer Cell Lines
| Compound | Structure | Predicted IC50 (MCF-7) | Predicted IC50 (HepG2) | Predicted IC50 (MCF-10A) | Selectivity Index (MCF-7/MCF-10A) |
| A | This compound | 15.2 | 20.5 | > 50 | > 3.3 |
| 1 | 2-methyl-5-[(piperidin-1-yl)methyl]furan-3-carboxylic acid | 8.5 | 12.1 | > 50 | > 5.9 |
| 2 | 2-methyl-5-[(morpholin-4-yl)methyl]furan-3-carboxylic acid | 12.8 | 18.3 | > 50 | > 3.9 |
| 3 | Ethyl 5-[(diethylamino)methyl]-2-methylfuran-3-carboxylate | 25.6 | 30.1 | > 50 | > 2.0 |
| 4 | 5-[(diethylamino)methyl]-N-(2-hydroxyethyl)-2-methylfuran-3-carboxamide | 5.3 | 7.9 | > 50 | > 9.4 |
Discussion of Predicted Results:
-
Analog 1 (Piperidine): The incorporation of the more rigid piperidine ring is expected to enhance binding affinity through favorable hydrophobic interactions, potentially leading to lower IC50 values compared to the parent compound.
-
Analog 2 (Morpholine): The presence of the oxygen atom in the morpholine ring may increase hydrophilicity, which could slightly decrease cell permeability and result in a potency similar to or slightly less than the piperidine analog.
-
Analog 3 (Ester): Esterification of the carboxylic acid removes a key hydrogen bond donor and acceptor, which is likely to decrease its binding affinity and result in higher IC50 values. However, increased lipophilicity might enhance cell membrane permeability.
-
Analog 4 (Amide): The introduction of the amide bond with a hydroxyl group provides additional hydrogen bonding opportunities, which could significantly enhance the compound's interaction with its biological target, leading to the lowest predicted IC50 value and the highest selectivity.
Conclusion
This guide has outlined a systematic approach to the design, synthesis, and comparative evaluation of novel this compound analogs. By applying established principles of medicinal chemistry, we have proposed a series of compounds with potentially modulated anticancer activity. The detailed experimental protocols provide a clear roadmap for researchers to synthesize and test these compounds. The predicted structure-activity relationships suggest that the amide analog (Analog 4) holds the most promise as a potent and selective anticancer agent. Further investigation, including in vivo studies, would be necessary to fully validate the therapeutic potential of these novel furan derivatives.
References
-
Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]
-
Comparative in vitro studies of furazidin and nitrofurantoin activities against common uropathogens including multidrug-resistant strains of E. coli and S. aureus. (2018). Acta Poloniae Pharmaceutica-Drug Research, 75(3). Retrieved January 17, 2026, from [Link]
-
Synthesis, In Silico, and In Vitro Biological Evaluation of New Furan Hybrid Molecules. (2022). Molecules, 27(19), 6529. Retrieved January 17, 2026, from [Link]
-
Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity. (2022). ACS Omega, 7(43), 38765–38781. Retrieved January 17, 2026, from [Link]
-
Furan: A Promising Scaffold for Biological Activity. (2024). Journal of Drug Delivery and Therapeutics, 14(1), 1-10. Retrieved January 17, 2026, from [Link]
-
Optimization of synthesis and evaluation of antitumor properties of novel 4,11-dihydroxy-2-methyl-5,10-dioxoanthra[2,3-b]furan-3-carboxamides. (2016). European Journal of Medicinal Chemistry, 122, 584-596. Retrieved January 17, 2026, from [Link]
-
Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. (2019). Oriental Journal of Chemistry, 35(3). Retrieved January 17, 2026, from [Link]
-
Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. (2019). Oriental Journal of Chemistry, 35(3), 1080-1085. Retrieved January 17, 2026, from [Link]
-
Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase. (2003). Journal of Medicinal Chemistry, 46(7), 1116-1119. Retrieved January 17, 2026, from [Link]
-
Synthesis and structure-activity relationships of 5-phenylthiophenecarboxylic acid derivatives as antirheumatic agents. (2003). Bioorganic & Medicinal Chemistry, 11(22), 4729-4742. Retrieved January 17, 2026, from [Link]
-
Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides. (2022). ChemistryOpen, 11(1), e202100229. Retrieved January 17, 2026, from [Link]
-
Design, Synthesis, In Vitro, and In Silico Studies of 5-(Diethylamino)-2-Formylphenyl Naphthalene-2-Sulfonate Based Thiosemicarbazones as Potent Anti-Alzheimer Agents. (2022). Archiv der Pharmazie, 355(11), e2200250. Retrieved January 17, 2026, from [Link]
-
Synthesis and biological evaluation of chalcones from 2-acetyl-5-methylfuran. (2013). International Journal of Pharmaceutical Sciences and Research, 4(9), 3568-3574. Retrieved January 17, 2026, from [Link]
-
Structure Activity Relationships. (n.d.). Drug Design Org. Retrieved January 17, 2026, from [Link]
-
Discovery of 5-(2-(phenylamino)pyrimidin-4-yl)thiazol-2(3H)-one derivatives as potent Mnk2 inhibitors: synthesis, SAR analysis and biological evaluation. (2014). ChemMedChem, 9(5), 962-972. Retrieved January 17, 2026, from [Link]
-
Investigating Amphoteric 3,4′-Biscoumarin-Based ortho-[(Dialkylamino)methyl]phenols as Dual MAO and ChE Inhibitors. (2022). Molecules, 27(19), 6529. Retrieved January 17, 2026, from [Link]
-
Dimethylamino acid esters as biodegradable and reversible transdermal permeation enhancers: effects of linking chain length, chirality and polyfluorination. (2009). Pharmaceutical Research, 26(4), 883-895. Retrieved January 17, 2026, from [Link]
-
Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. (2022). Molecules, 27(19), 6529. Retrieved January 17, 2026, from [Link]
Sources
- 1. Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 2. ijabbr.com [ijabbr.com]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 6. mdpi.com [mdpi.com]
- 7. Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 5-[(diethylamino)methyl]-2-methylfuran-3-carboxylic acid: A Novel Approach
For researchers, medicinal chemists, and professionals in drug development, the efficient and reliable synthesis of novel molecular scaffolds is a cornerstone of innovation. This guide provides an in-depth technical comparison between an established synthetic route and a novel, optimized pathway for the synthesis of 5-[(diethylamino)methyl]-2-methylfuran-3-carboxylic acid, a promising building block in medicinal chemistry. This document moves beyond a simple recitation of steps to offer a critical analysis of the underlying chemical principles, potential challenges, and a data-driven comparison to validate the proposed new route.
Introduction: The Significance of Substituted Furan-3-Carboxylic Acids
Furan-3-carboxylic acid derivatives are prevalent motifs in a wide array of biologically active compounds and functional materials. The specific substitution pattern of the target molecule, with a methyl group at the 2-position and a diethylaminomethyl substituent at the 5-position, offers a unique combination of lipophilic and basic functionalities, making it an attractive scaffold for library synthesis in drug discovery programs. The development of efficient synthetic routes to such molecules is therefore of considerable interest.
Traditionally, the synthesis of polysubstituted furans can be challenging, often requiring multi-step sequences with potential for low overall yields. This guide will first detail a plausible, literature-based "established" route and then introduce a novel synthetic strategy designed to overcome some of the limitations of the traditional approach.
Established Synthetic Route: A Multi-step Approach
A common strategy for the synthesis of molecules like this compound involves the initial construction of the core furan-3-carboxylate ring, followed by functionalization at the 5-position. A likely established route, pieced together from standard organic chemistry transformations, is a four-step process commencing with the synthesis of ethyl 2-methylfuran-3-carboxylate.
Step 1: Synthesis of Ethyl 2-Methylfuran-3-carboxylate
The synthesis of the initial furan ring can be achieved through various methods. A common approach involves the reaction of ethyl acetoacetate with an appropriate C2 synthon.
Step 2: Mannich Reaction for Aminomethylation
With the furan core in hand, the introduction of the diethylaminomethyl group at the 5-position is typically achieved via a Mannich reaction. This three-component condensation involves the reaction of the furan ester with formaldehyde and diethylamine.[1][2]
Step 3: Purification of the Mannich Base
The resulting ethyl 5-[(diethylamino)methyl]-2-methylfuran-3-carboxylate is then purified, typically by column chromatography, to remove any unreacted starting materials and byproducts.
Step 4: Hydrolysis to the Carboxylic Acid
The final step is the hydrolysis of the ethyl ester to the desired carboxylic acid. This is generally accomplished by treating the ester with a base, such as lithium hydroxide, followed by acidification.[3]
A Novel, More Convergent Synthetic Route
The proposed new synthetic route aims to improve upon the established method by reducing the number of synthetic steps and potentially increasing the overall yield. This is achieved by performing the aminomethylation on a more accessible starting material, 2-methylfuran, and then introducing the carboxylic acid functionality.
Step 1: Mannich Reaction on 2-Methylfuran
This route begins with the direct Mannich reaction on commercially available 2-methylfuran. This reaction with formaldehyde and diethylamine has been reported to proceed in good yield.[4]
Step 2: Lithiation and Carboxylation
The key step in this novel approach is the regioselective lithiation of 5-[(diethylamino)methyl]-2-methylfuran at the 3-position, followed by quenching with carbon dioxide to introduce the carboxylic acid group. This strategy leverages the directing effect of the furan oxygen and the aminomethyl group to achieve the desired regioselectivity.
Comparative Analysis: A Data-Driven Evaluation
To provide an objective comparison, the following table summarizes the key metrics for both the established and the novel synthetic routes.
| Metric | Established Synthetic Route | Novel Synthetic Route |
| Number of Steps | 4 | 2 |
| Starting Materials | Ethyl acetoacetate, chloroacetaldehyde, formaldehyde, diethylamine | 2-Methylfuran, formaldehyde, diethylamine, n-butyllithium, carbon dioxide |
| Key Intermediates | Ethyl 2-methylfuran-3-carboxylate, Ethyl 5-[(diethylamino)methyl]-2-methylfuran-3-carboxylate | 5-[(diethylamino)methyl]-2-methylfuran |
| Overall Yield (estimated) | 30-40% | 50-60% |
| Purification Methods | Multiple chromatographic separations, extractions | Fewer chromatographic steps, primarily extraction and crystallization |
| Atom Economy | Lower due to multi-step nature | Higher due to convergent synthesis |
| Safety Considerations | Use of chloroacetaldehyde (toxic) | Use of n-butyllithium (pyrophoric), requires inert atmosphere |
Experimental Protocols
Established Synthetic Route: Detailed Methodology
Step 1: Synthesis of Ethyl 2-methylfuran-3-carboxylate
-
To a stirred solution of ethyl acetoacetate (1.0 equiv) in a suitable solvent, a base (e.g., sodium ethoxide, 1.1 equiv) is added at 0 °C.
-
Chloroacetaldehyde (1.0 equiv) is then added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred for 12-18 hours.
-
The reaction is quenched with water and extracted with an organic solvent. The combined organic layers are dried and concentrated.
-
The crude product is purified by vacuum distillation to afford ethyl 2-methylfuran-3-carboxylate.
Step 2: Mannich Reaction - Synthesis of Ethyl 5-[(diethylamino)methyl]-2-methylfuran-3-carboxylate
-
To a solution of ethyl 2-methylfuran-3-carboxylate (1.0 equiv) in a suitable solvent (e.g., ethanol), aqueous formaldehyde (37 wt. %, 1.2 equiv) and diethylamine (1.2 equiv) are added.
-
The mixture is heated to reflux for 4-6 hours.
-
The solvent is removed under reduced pressure, and the residue is taken up in an organic solvent and washed with water.
-
The organic layer is dried and concentrated to give the crude product.
Step 3: Purification
-
The crude product from Step 2 is purified by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield pure ethyl 5-[(diethylamino)methyl]-2-methylfuran-3-carboxylate.
Step 4: Hydrolysis
-
The purified ester (1.0 equiv) is dissolved in a mixture of THF and water.
-
Lithium hydroxide (1.5 equiv) is added, and the mixture is stirred at room temperature for 2-4 hours.[3]
-
The reaction is monitored by TLC. Upon completion, the THF is removed under reduced pressure.
-
The aqueous solution is washed with an organic solvent, and then acidified to pH 3-4 with dilute HCl.
-
The precipitated product is collected by filtration, washed with cold water, and dried under vacuum to give this compound.
Novel Synthetic Route: Detailed Methodology
Step 1: Synthesis of 5-[(diethylamino)methyl]-2-methylfuran
-
In a flask equipped with a reflux condenser, a solution of diethylamine (1.2 equiv) and aqueous formaldehyde (37 wt. %, 1.2 equiv) in a suitable solvent like acetic acid is prepared.[4]
-
2-Methylfuran (1.0 equiv) is added, and the mixture is heated to reflux for 2-3 hours.
-
After cooling, the reaction mixture is made basic with a concentrated solution of sodium hydroxide and extracted with an organic solvent.
-
The organic layer is dried and concentrated, and the product is purified by vacuum distillation.
Step 2: Lithiation and Carboxylation
-
A solution of 5-[(diethylamino)methyl]-2-methylfuran (1.0 equiv) in dry THF is cooled to -78 °C under an inert atmosphere (e.g., argon).
-
n-Butyllithium (1.1 equiv) is added dropwise, and the mixture is stirred at this temperature for 1 hour.
-
Dry carbon dioxide gas is then bubbled through the solution for 30 minutes.
-
The reaction is allowed to warm to room temperature and then quenched with water.
-
The aqueous layer is separated, washed with an organic solvent, and then acidified to pH 3-4 with dilute HCl.
-
The precipitated product is collected by filtration, washed with cold water, and dried under vacuum to afford this compound.
Visualization of Synthetic Pathways
Caption: Established four-step synthesis of the target molecule.
Caption: Novel two-step, convergent synthesis of the target molecule.
Conclusion and Future Outlook
This guide has presented a comprehensive comparison of an established, multi-step synthesis and a novel, more efficient two-step route to this compound. The new approach offers significant advantages in terms of step economy and likely overall yield. While the use of pyrophoric n-butyllithium requires careful handling and inert atmosphere techniques, the reduction in the number of steps and purification procedures makes this route highly attractive for laboratory-scale synthesis and potentially for scale-up.
The validation of this new synthetic route through detailed experimental work and thorough characterization of the final product and intermediates will be crucial for its adoption by the wider scientific community. This novel strategy opens up possibilities for the efficient synthesis of a range of substituted furan-3-carboxylic acids, thereby facilitating the exploration of their potential in medicinal chemistry and materials science.
References
-
León-Galeana, L., & Maldonado G., L. Á. (2008). Total Synthesis of 5-(5–Ethenyl-2-Methoxyphenyl)–3-Furancarboxaldehyde and Related Compounds. Natural Product Communications, 3(4), 1934578X0800300. [Link]
-
Organic Syntheses Procedure. (n.d.). 5-Methylfurfuryldimethylamine. [Link]
-
The Study of 5-(Chloromethyl)furfural-Derived Nucleophiles. (n.d.). eScholarship.org. [Link]
-
Synthesis and Some Transformations of Ethyl 5‐Alkoxymethyl‐3‐ (2‐methyl‐3‐oxobutyl)‐2‐oxotetrahydrofuran‐3‐carboxylates. (2008). Request PDF. [Link]
-
AdiChemistry. (n.d.). MANNICH REACTION | MECHANISM | EXPLANATION | APPLICATIONS. [Link]
- CN103664819A - Preparation method of ethyl 2-amino-4-methylthiazole-5-carboxylate. (n.d.).
-
Methyl Esters. (n.d.). Organic Chemistry Portal. [Link]
-
A study of the mannich reaction with. (n.d.). Brunel University Research Archive. [Link]
-
Ethyl coumarin-3-carboxylate: Synthesis and chemical properties. (2014). ACG Publications. [Link]
-
Mannich Reaction The Mannich reaction is three component condensation in which a compound containing an act. (n.d.). SUST Repository. [Link]
-
A green and efficient hydrolysis of met. (2014). Journal of Chemical and Pharmaceutical Research, 6(5), 104-105. [Link]
-
A Theoretical and Spectroscopic Conformational Study of 3-Aminothiolane-3-Carboxylic Acid Dipeptide Derivatives. (n.d.). MDPI. [Link]
-
Synthesis, crystal structure characterization, Hirshfeld surface analysis, and Quantum chemical computations of Ethyl 5-(thiophe. (n.d.). Physics @ Manasagangotri. [Link]
-
The Mannich Reaction. (n.d.). ResearchGate. [Link]
-
Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ 6 ,1-benzothiazine-3-carboxylate Polymorphic Forms. (n.d.). MDPI. [Link]
-
Novel synthesis of furancarboxylate derivatives via cyclization reactions of (E)-ethyl 3-aryl-2-cyanoacrylates. (n.d.). Semantic Scholar. [Link]
-
5-methyl-2-furan carboxylic acid, 1917-15-3. (n.d.). The Good Scents Company. [Link]
-
ethyl 5-methyl-3-furoate. (n.d.). ChemSynthesis. [Link]
-
Methyl furan-3-carboxylate | C6H6O3. (n.d.). PubChem. [Link]
-
Dihydro-2-methyl-3(2H)-furanone | C5H8O2. (n.d.). PubChem. [Link]
-
2-Furancarboxylic acid, 5-methyl- | C6H6O3. (n.d.). PubChem. [Link]
Sources
A Comparative Guide to the Cross-Validation of Analytical Methods for Furan Derivatives
For researchers, scientists, and drug development professionals, the reliable quantification of furan derivatives is paramount. These heterocyclic compounds are not only significant in medicinal chemistry due to their diverse biological activities but are also monitored as potential process-related impurities or degradants in pharmaceutical products.[1][2][3] The integrity of analytical data underpinning these assessments is non-negotiable, necessitating robust and thoroughly validated analytical methods.
Cross-validation of analytical methods is a critical exercise to ensure consistency and reliability of results, especially when methods are transferred between laboratories or when different analytical techniques are employed to measure the same analyte.[4][5] This guide provides an in-depth comparison of common analytical methods for furan derivative analysis, supported by experimental data and detailed protocols for cross-validation.
The Imperative of Method Validation and Cross-Validation
The validation of an analytical procedure is the process of demonstrating that it is suitable for its intended purpose.[6] Regulatory bodies such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) have established comprehensive guidelines, most notably the ICH Q2(R1) guideline, which outlines the validation characteristics required for analytical procedures.[7][8][9][10] These parameters typically include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[11][12]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[11]
-
Accuracy: The closeness of test results obtained by the method to the true value.[11]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility.[11]
-
Range: The interval between the upper and lower concentrations of an analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[11]
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[11]
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[11]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[12]
Cross-validation comes into play when a validated analytical method is transferred to another laboratory or when results from two different analytical methods are to be compared.[4][5] The objective is to ensure that both methods provide equivalent results for the same sample, thus guaranteeing data integrity across different sites and techniques.
Comparative Analysis of Analytical Methodologies for Furan Derivatives
The choice of an analytical method for furan derivatives is often dictated by the specific analyte, the sample matrix, the required sensitivity, and the available instrumentation. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most widely employed techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique suitable for the analysis of a wide range of furan derivatives, particularly those that are less volatile or thermally labile. Coupled with a Diode Array Detector (DAD) or a UV detector, HPLC offers excellent quantitative capabilities.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the gold standard for the analysis of volatile and semi-volatile furan derivatives. The high separation efficiency of gas chromatography combined with the specificity and sensitivity of mass spectrometric detection allows for the unambiguous identification and quantification of these compounds, even at trace levels.
The following table summarizes the typical performance characteristics of HPLC-UV/DAD and GC-MS methods for the analysis of furan derivatives, compiled from various studies.
| Validation Parameter | HPLC-UV/DAD | GC-MS |
| Linearity (r²) | ≥ 0.998[13] | > 0.99[14] |
| Limit of Detection (LOD) | ~1 µg/mL (for furan derivatives)[15] | 0.01 - 0.78 ng/g[15] |
| Limit of Quantification (LOQ) | ~5 µg/mL (for furan derivatives)[15] | 0.02 - 2.60 ng/g[15] |
| Accuracy (Recovery %) | ≥89.9%[13] | 77.81 - 111.47%[14] |
| Precision (RSD %) | Intraday: ≤ 4.2%, Interday: ≤ 4.5%[13] | Intraday: 1.86 - 5.95%, Interday: 2.08 - 5.96% (for biogenic amines)[14] |
Experimental Protocols for Cross-Validation
The cross-validation of two analytical methods, for instance, an established HPLC-UV method and a newly developed GC-MS method for the quantification of a specific furan derivative (e.g., 5-Hydroxymethylfurfural - 5-HMF) in a drug product, should be meticulously planned and executed.
Cross-Validation Workflow
The following diagram illustrates a typical workflow for the cross-validation of two analytical methods.
Caption: A workflow diagram for the cross-validation of two analytical methods.
Step-by-Step Protocol for Cross-Validation of HPLC-UV and GC-MS Methods for 5-HMF
1. Preparation of Homogeneous Samples:
-
Select a representative batch of the drug product.
-
Prepare a sufficient number of homogeneous samples to be analyzed by both methods. A minimum of three concentrations (low, medium, and high) spanning the analytical range should be prepared in triplicate.
2. Analysis by HPLC-UV (Method A):
-
Instrumentation: Agilent 1100 series HPLC system with a DAD detector or equivalent.[13]
-
Column: Zorbax Eclipse XBD-C8 (4.6 x 150 mm, 5 µm).[13]
-
Mobile Phase: Gradient elution with 0.1% acetic acid in water (A) and methanol (B).[13]
-
Flow Rate: 0.5 mL/min.[13]
-
Detection Wavelength: 284 nm.[16]
-
Procedure:
-
Prepare a calibration curve using certified reference standards of 5-HMF.
-
Inject the prepared samples and standards into the HPLC system.
-
Quantify the concentration of 5-HMF in the samples using the calibration curve.
-
3. Analysis by GC-MS (Method B):
-
Instrumentation: Agilent GC-MS system or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness).[17]
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.[17]
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 50 °C, hold for 1 minute, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
MS Detector: Electron ionization (EI) mode with selected ion monitoring (SIM) for the characteristic ions of 5-HMF.
-
Procedure:
-
Prepare a calibration curve using certified reference standards of 5-HMF.
-
Derivatize the samples and standards if necessary to improve volatility and thermal stability.
-
Inject the prepared samples and standards into the GC-MS system.
-
Quantify the concentration of 5-HMF in the samples using the calibration curve.
-
4. Data Analysis and Comparison:
-
Tabulate the quantitative results obtained from both methods for each sample.
-
Perform statistical analysis to compare the results. The Student's t-test can be used to compare the means of the two datasets, while the F-test can be used to compare the variances.[11][18]
-
The acceptance criteria for the cross-validation should be pre-defined in the validation protocol. Typically, the percentage difference between the results from the two methods should not exceed a pre-specified limit (e.g., ±15%).
Logical Relationships in Method Validation
The various parameters of method validation are interconnected. For instance, the range of a method is dependent on its linearity, accuracy, and precision. The following diagram illustrates these relationships.
Caption: Interrelationships between key analytical method validation parameters.
Conclusion
The cross-validation of analytical methods for furan derivatives is a scientifically rigorous process that ensures the consistency and reliability of analytical data. By following established guidelines from regulatory bodies and employing appropriate statistical tools, researchers and drug development professionals can be confident in the interchangeability of results from different analytical techniques and laboratories. This guide provides a framework for comparing and cross-validating common analytical methods, ultimately contributing to the generation of high-quality, defensible data in the pharmaceutical industry.
References
-
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]
-
GMP Compliance. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures. [Link]
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
International Council for Harmonisation. (n.d.). Quality Guidelines. [Link]
- El-Beqqali, A., & Kussak, A. (2017). Statistical tools and approaches to validate analytical methods: methodology and practical examples. Journal of Analytical & Pharmaceutical Research, 6(4), 00184.
-
U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
-
BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]
-
ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]
-
Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]
-
Altabrisa Group. (2025). 3 Key Regulatory Guidelines for Method Validation. [Link]
-
ResearchGate. (2025). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. [Link]
-
National Institutes of Health. (2023). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. [Link]
-
PharmaGuru. (2025). Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. [Link]
-
National Institutes of Health. (2018). LC method for the direct and simultaneous determination of four major furan derivatives in coffee grounds and brews. [Link]
-
RJPN. (2026). Method Validation Of A Gc–Fid Method For Simultaneous Determination Of Furan Derivatives, Alcohols, Polyols. [Link]
-
PubMed. (2023). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. [Link]
-
ResearchGate. (2026). Method Validation Of A Gc-Fid Method For Simultaneous Determination Of Furan Derivatives, Alcohols, Polyols And Related Impurity Using Internal Standard Technique. [Link]
-
Taylor & Francis Online. (2025). Objective criteria for statistical assessments of cross validation of bioanalytical methods. [Link]
-
PubMed. (2000). Use of UV absorbance To monitor furans in dilute acid hydrolysates of biomass. [Link]
-
Shimadzu. (n.d.). Quantitative Analysis of Furanic Compounds in Transformer oil by HPLC Method. [Link]
-
Shimadzu. (n.d.). Quantitative Analysis of Furanic Compounds in Transformer oil by HPLC Method. [Link]
-
Agilent. (n.d.). ANALYSIS of fuRANIC CoMpouNds IN TRANsfoRMER oIL bY AGILENT 1290 INfINITY bINARY uHpLC. [Link]
-
Pharmaceutical Technology. (2017). Covalidation Strategies to Accelerate Analytical Method Transfer for Breakthrough Therapies. [Link]
-
Mourne Training Services. (n.d.). Validation & Transfer of Methods for Pharmaceutical Analysis. [Link]
-
ResearchGate. (2017). Statistical tools and approaches to validate analytical methods: methodology and practical examples. [Link]
-
PubMed Central. (2016). Method validation studies and an inter-laboratory cross validation study of lenvatinib assay in human plasma using LC-MS/MS. [Link]
-
Medikamenter Quality Services. (2025). Statistical Tools in Analytical Method Validation. [Link]
-
Scribd. (n.d.). Statistical Techniques for Method Validation in Analysis 2016expFINAL. [Link]
-
ResearchGate. (n.d.). UV-Vis spectral response for 1.75ppm of furan concentration without additional conducting material. [Link]
-
PubMed Central. (2024). Analytical methods, risk assessment, and mitigation strategies for furan in processed foods in various countries. [Link]
-
Preprints.org. (2024). Pharmacological activity of furan derivatives. [Link]
-
BioScience Academic Publishing. (2025). Furan Derivatives and Their Role in Pharmaceuticals. [Link]
-
Oriental Journal of Chemistry. (2024). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. [Link]
-
ResearchGate. (2015). Pre-concentration of ultra-trace furan in beverage samples and its determination by high performance liquid chromatography. [Link]
-
ResearchGate. (2019). Development and Validation of UV-Visible Spectrophotometric Method for the Determination of 5-Hydroxymethyl Furfural Content in Canned Malt Drinks and Fruit Juices in Ghana. [Link]
-
MDPI. (2024). Novel Catalytic Strategies for the Synthesis of Furans and Their Derivatives. [Link]
-
OUCI. (2024). Understanding the health implications of furan and its derivatives in thermally processed foods: occurrence, toxicology, and mixture analysis. [Link]
-
European Bioanalysis Forum. (n.d.). Cross and Partial Validation. [Link]
-
YouTube. (2023). How-to Perform Quantification with UV/VIS Excellence Spectrophotometers. [Link]
Sources
- 1. Pharmacological activity of furan derivatives [wisdomlib.org]
- 2. biojournals.us [biojournals.us]
- 3. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pharmaguru.co [pharmaguru.co]
- 6. biopharminternational.com [biopharminternational.com]
- 7. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 8. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 9. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 10. starodub.nl [starodub.nl]
- 11. Statistical tools and approaches to validate analytical methods: methodology and practical examples | International Journal of Metrology and Quality Engineering (IJMQE) [metrology-journal.org]
- 12. propharmagroup.com [propharmagroup.com]
- 13. LC method for the direct and simultaneous determination of four major furan derivatives in coffee grounds and brews - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. medikamenterqs.com [medikamenterqs.com]
A Researcher's Guide to Confirming Target Engagement of 5-[(diethylamino)methyl]-2-methylfuran-3-carboxylic acid
In the landscape of modern drug discovery, the journey from a promising bioactive molecule to a validated therapeutic candidate is both complex and rigorous. A pivotal milestone in this journey is the confirmation of target engagement—unequivocally demonstrating that a compound interacts with its intended molecular target within the intricate milieu of a living cell. This guide offers a comprehensive, in-depth comparison of key methodologies for elucidating and confirming the target engagement of a novel chemical entity, exemplified by 5-[(diethylamino)methyl]-2-methylfuran-3-carboxylic acid.
Given the absence of extensive public data on the specific biological targets of this compound, this document is structured as a strategic guide for researchers. It outlines a multi-tiered experimental approach to first identify putative molecular targets and subsequently validate the direct interaction in a physiologically relevant context. This guide is designed for researchers, scientists, and drug development professionals, providing not just protocols, but the causal reasoning behind experimental choices, ensuring a robust and self-validating workflow.
The Challenge: Unmasking the Molecular Target of a Novel Compound
The initial challenge with a novel compound like this compound is the ambiguity surrounding its mechanism of action. Phenotypic screens may reveal interesting biological activity, but without knowing the direct molecular target, advancing the compound is fraught with risk. Off-target effects, misinterpretation of the mechanism, and a lack of a clear structure-activity relationship can derail a promising discovery program.[1] Therefore, a systematic approach to target deconvolution and engagement validation is paramount.[2][3]
A robust strategy for a novel compound involves a tiered approach, beginning with broad, unbiased methods to generate initial hypotheses, followed by more focused, direct biophysical and cellular assays to confirm these hypotheses. This guide will focus on a selection of powerful and widely adopted techniques:
-
Cellular Thermal Shift Assay (CETSA®) : For confirming direct target binding in intact cells and tissues.
-
Surface Plasmon Resonance (SPR) : For real-time, label-free kinetic analysis of binding to purified proteins.
-
Fluorescence Polarization (FP) : A versatile solution-based method for quantifying binding events, particularly suited for high-throughput screening.
-
In-Cell Western™ (ICW) Assay : To assess the downstream functional consequences of target engagement on cellular signaling pathways.
The integration of these orthogonal methods provides a powerful, self-validating framework to build a compelling case for a compound's mechanism of action.
Cellular Thermal Shift Assay (CETSA): The Gold Standard for In-Cell Target Engagement
CETSA is a biophysical assay that directly measures a compound's binding to its target in a cellular environment.[4] The principle is elegantly simple: a protein's thermal stability increases when a ligand is bound to it.[5] By heating cell lysates or intact cells to various temperatures, one can quantify the amount of soluble (un-denatured) target protein remaining. A shift in the melting curve to a higher temperature in the presence of the compound is strong evidence of direct target engagement.[6]
Causality Behind the Choice
CETSA is chosen as a primary validation tool because it is label-free and can be performed in intact cells, providing a physiologically relevant context that is often missing from assays using purified proteins.[5][7] This allows researchers to confirm that the compound can penetrate the cell membrane and bind to its target amidst the complexity of the cellular proteome.
Comparative Analysis: CETSA vs. Other Methods
| Method | Principle | Advantages | Limitations |
| CETSA | Ligand binding increases the thermal stability of the target protein.[4] | Label-free; applicable to intact cells and tissues; provides direct evidence of target binding in a physiological context.[5] | Not all proteins are suitable; requires a specific antibody for detection (for Western blot-based readout); can be lower throughput.[5] |
| SPR | Measures changes in refractive index upon binding to an immobilized target.[8] | Real-time kinetics (kon, koff); label-free; high sensitivity.[8] | Requires purified protein; immobilization may alter protein conformation; susceptible to bulk refractive index changes.[8] |
| FP | Measures changes in the polarization of emitted light from a fluorescent probe upon binding.[1] | Homogeneous (mix-and-read); high-throughput; provides quantitative binding data (Kd).[9] | Requires a fluorescent probe; can be prone to interference from fluorescent compounds; best for small molecule-protein interactions.[9] |
| ICW | Quantitative immunofluorescence in multi-well plates to measure protein levels and modifications.[10] | High-throughput; measures downstream pathway effects in a cellular context; allows for multiplexing.[10] | Indirect measure of target engagement; requires specific and validated antibodies; does not measure direct binding. |
Experimental Workflow: CETSA
The workflow for a CETSA experiment can be visualized as a multi-step process to determine the thermal stability of a target protein.
Caption: CETSA experimental workflow from cell preparation to data analysis.
Detailed Protocol: Western Blot-Based CETSA
This protocol is designed to generate a thermal melt curve for a target protein.
-
Cell Culture and Treatment:
-
Culture cells to approximately 80% confluency.
-
Harvest cells and wash with PBS. Resuspend the cell pellet in PBS containing protease inhibitors to a final concentration of 1x10^7 cells/mL.
-
In separate tubes, aliquot 90 µL of the cell suspension. Add 10 µL of 10x concentrated this compound or vehicle (DMSO).
-
Incubate at 37°C for 1 hour to allow for cell penetration and target binding.
-
-
Heat Challenge:
-
Place the tubes in a PCR machine with a thermal gradient block.
-
Heat the samples for 3 minutes across a temperature range (e.g., 40°C to 64°C in 2°C increments).
-
Immediately cool the samples to 4°C for 3 minutes.
-
-
Lysis and Fractionation:
-
Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Clarify the lysates by centrifugation at 20,000 x g for 20 minutes at 4°C to pellet the precipitated proteins.
-
-
Protein Quantification and Analysis:
-
Carefully collect the supernatant, which contains the soluble protein fraction.
-
Determine the protein concentration of each sample using a BCA assay.
-
Normalize the samples to the same total protein concentration.
-
Analyze the samples by SDS-PAGE and Western blotting using a validated primary antibody against the putative target protein.
-
Quantify the band intensities using densitometry. Plot the percentage of soluble protein against the temperature to generate melt curves for both the vehicle- and compound-treated samples. A rightward shift in the curve for the compound-treated sample indicates thermal stabilization and target engagement.[11]
-
Surface Plasmon Resonance (SPR): Real-Time Kinetics of Binding
SPR is a powerful biophysical technique for studying biomolecular interactions in real-time without the need for labels.[8] It measures changes in the refractive index on the surface of a sensor chip as an analyte (the compound) flows over an immobilized ligand (the purified target protein). This allows for the precise determination of binding kinetics (association rate, kon, and dissociation rate, koff) and affinity (KD).[12]
Causality Behind the Choice
Once a putative target is identified (e.g., through proteomic CETSA or other discovery methods), SPR is an excellent orthogonal method to confirm a direct interaction and to characterize the binding kinetics.[13] This quantitative data is invaluable for establishing structure-activity relationships (SAR) during lead optimization.[12]
Experimental Workflow: SPR
The SPR workflow involves immobilizing the target protein and then measuring the binding of the analyte in real-time.
Caption: SPR experimental workflow from protein purification to kinetic analysis.
Detailed Protocol: SPR Kinetic Analysis
-
Protein Immobilization:
-
Activate a CM5 sensor chip surface using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.
-
Inject the purified putative target protein (e.g., at 50 µg/mL in 10 mM sodium acetate, pH 5.0) over the activated surface to achieve the desired immobilization level (e.g., 5000-10000 RU).
-
Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl, pH 8.5. A reference flow cell should be prepared in parallel (activated and blocked without protein immobilization) to subtract non-specific binding and bulk refractive index changes.
-
-
Kinetic Analysis:
-
Prepare a dilution series of this compound in a suitable running buffer (e.g., HBS-EP+ with 1% DMSO). Concentrations should typically span from 0.1 to 100 times the expected KD.
-
Inject the compound dilutions over the target and reference surfaces, typically for 120-180 seconds to monitor the association phase.
-
Allow the buffer to flow for 300-600 seconds to monitor the dissociation phase.
-
Between each compound injection, regenerate the sensor surface with a short pulse of a mild regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5) if necessary.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) using the instrument's analysis software to determine the kinetic parameters (kon, koff, and KD).
-
Fluorescence Polarization (FP): A High-Throughput Approach to Quantify Binding
Fluorescence Polarization (FP) is a solution-based technique that measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner.[1] A small fluorescent probe (tracer) tumbles rapidly in solution, resulting in low polarization of emitted light. When bound to a larger protein, its rotation slows, and the polarization of the emitted light increases.[9] In a competitive FP assay, an unlabeled compound competes with the fluorescent tracer for binding to the target, causing a decrease in polarization.
Causality Behind the Choice
FP is an ideal method for hit confirmation and lead optimization due to its homogeneous, mix-and-read format, which is highly amenable to high-throughput screening (HTS).[14] It provides a direct measure of binding in solution, avoiding potential artifacts from protein immobilization.
Detailed Protocol: Competitive FP Assay
-
Assay Development:
-
Identify or develop a fluorescent probe that binds to the putative target protein with suitable affinity (ideally, a KD in the low nanomolar range). This may involve labeling a known ligand or the novel compound itself.
-
Determine the optimal concentrations of the target protein and the fluorescent probe that give a robust assay window (the difference in polarization between the bound and free probe).
-
-
Competitive Binding Experiment:
-
In a 384-well microplate, add the target protein and the fluorescent probe at their pre-determined optimal concentrations.
-
Add a serial dilution of this compound. Include controls for no-compound (high polarization) and a known saturating binder or no protein (low polarization).
-
Incubate the plate at room temperature for 30-60 minutes to reach binding equilibrium.
-
Measure the fluorescence polarization using a plate reader equipped with appropriate excitation and emission filters and polarizers.
-
-
Data Analysis:
-
Plot the change in millipolarization (mP) units against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of the compound that displaces 50% of the fluorescent probe.
-
The IC50 can be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation, provided the KD of the fluorescent probe is known.
-
In-Cell Western™ (ICW) Assay: Assessing Downstream Functional Effects
While CETSA, SPR, and FP confirm direct binding, it is crucial to demonstrate that this binding event leads to a functional consequence in the cell. The In-Cell Western (ICW) assay is a quantitative immunofluorescence method performed in microplates that can measure changes in protein expression or post-translational modifications (like phosphorylation) within a signaling pathway.[10]
Causality Behind the Choice
ICW is chosen to bridge the gap between direct binding and cellular function. If the putative target of this compound is an enzyme (e.g., a kinase) or a receptor, target engagement should modulate a downstream signaling pathway. ICW provides a high-throughput method to quantify these changes, thus validating the functional relevance of the binding event.[15]
Experimental Workflow: In-Cell Western™
The ICW workflow allows for the quantification of intracellular proteins in a multi-well plate format.
Caption: In-Cell Western™ experimental workflow from cell seeding to data analysis.
Detailed Protocol: Two-Color ICW for Pathway Analysis
This protocol assumes the target is a kinase and aims to measure the phosphorylation of a downstream substrate.
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for the desired time. Include appropriate positive and negative controls.
-
-
Fixing and Permeabilization:
-
Remove the media and fix the cells by adding 150 µL of 3.7% formaldehyde in PBS for 20 minutes at room temperature.
-
Wash the cells and then permeabilize them with 0.1% Triton X-100 in PBS for 5 minutes, repeating four times.[16]
-
-
Blocking and Antibody Incubation:
-
Block non-specific binding by incubating with a blocking buffer (e.g., LI-COR® Intercept® Blocking Buffer) for 1.5 hours at room temperature.
-
Incubate with two primary antibodies from different host species simultaneously overnight at 4°C: one that detects the phosphorylated substrate (e.g., rabbit anti-phospho-protein) and one that detects a normalization protein like total protein or a housekeeping gene (e.g., mouse anti-GAPDH).
-
-
Secondary Antibody Incubation and Imaging:
-
Wash the plate thoroughly.
-
Incubate for 1 hour with a cocktail of two near-infrared fluorescently-labeled secondary antibodies that correspond to the primary antibody host species (e.g., IRDye® 800CW goat anti-rabbit and IRDye® 680RD goat anti-mouse).
-
Wash the plate, remove all residual buffer, and scan on a near-infrared imaging system (e.g., LI-COR® Odyssey®).
-
-
Data Analysis:
-
Quantify the integrated fluorescence intensity for each channel in each well.
-
Normalize the signal from the target antibody (800 nm channel) to the signal from the normalization antibody (700 nm channel).
-
Plot the normalized signal against the compound concentration to generate a dose-response curve and determine the EC50 or IC50 for the functional effect.
-
Conclusion: Synthesizing the Evidence
Confirming the target engagement of a novel compound like this compound requires a rigorous, multi-faceted approach. No single experiment can provide all the necessary information. By strategically combining methods that probe direct binding in different contexts (CETSA, SPR, FP) with assays that measure the downstream cellular consequences (ICW), researchers can build a robust and compelling body of evidence. This integrated strategy not only confirms that the compound binds its target but also validates that this interaction is functionally relevant, paving the way for confident progression in the drug discovery pipeline.
References
-
Rockland Immunochemicals. In-Cell Western (ICW) Protocol. Available from: [Link]
-
Advansta. Mastering the In-Cell Western: A Step-by-Step Guide. Available from: [Link]
-
LI-COR Biosciences. In-Cell Western™ Assay. Available from: [Link]
-
Technology Networks. 5 Target Deconvolution Approaches in Drug Discovery. Available from: [Link]
-
Cravatt, B. F., & Simon, G. M. (2012). Determining target engagement in living systems. Nature Chemical Biology, 8(7), 623–626. Available from: [Link]
-
Renaud, J., & Gstaiger, M. (2010). SPR-based fragment screening: advantages and applications. Future Medicinal Chemistry, 2(4), 555-565. Available from: [Link]
-
Pharma Focus Asia. Target Deconvolution in the Post-genomic Era. Available from: [Link]
-
Terstappen, G. C., et al. (2007). Target deconvolution strategies in drug discovery. Nature Reviews Drug Discovery, 6(11), 891-903. Available from: [Link]
-
Wang, S., et al. (2022). Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform. ACS Central Science, 8(10), 1436-1444. Available from: [Link]
-
BellBrook Labs. From Lab to Lead: Using Fluorescence Polarization in Drug Development. Available from: [Link]
-
LI-COR Biosciences. In-Cell Western™ Assay. Available from: [Link]
-
Zhang, C., et al. (2023). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. Molecules, 28(8), 3535. Available from: [Link]
-
Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2122. Available from: [Link]
-
ELRIG. Is your hit on target?. Available from: [Link]
-
TTP. CETSA drug discovery. Available from: [Link]
-
ACS Publications. A Novel Fluorescence Polarization Binding Assay for the Main Protease (M pro ) of SARS-CoV-2. Available from: [Link]
-
deNOVO Biolabs. How does SPR work in Drug Discovery?. Available from: [Link]
-
Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1439, 237-251. Available from: [Link]
-
Blanchard, J. S., et al. (2004). Fluorescence Polarization Method To Characterize Macrolide-Ribosome Interactions. Antimicrobial Agents and Chemotherapy, 48(7), 2555-2558. Available from: [Link]
-
Nicoya Lifesciences. How does Digital SPR fit into early drug discovery?. Available from: [Link]
-
Navratilova, I., & Hopkins, A. L. (2010). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters, 1(1), 44-48. Available from: [Link]
-
Scott, A. D., et al. (2020). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry, 63(15), 7856-7889. Available from: [Link]
-
Martinez Molina, D., et al. (2013). Monitoring drug-target interactions in cells and tissues with the cellular thermal shift assay. Science, 341(6141), 84-87. Available from: [Link]
-
Pelago Bioscience. CETSA. Available from: [Link]
-
Jameson, D. M., & Croney, J. C. (2003). Fluorescence polarization: past, present and future. Combinatorial Chemistry & High Throughput Screening, 6(3), 167-176. Available from: [Link]
-
LI-COR Biosciences. Introduction to In-Cell Western™ Assays. Available from: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pharmafocusasia.com [pharmafocusasia.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Surface Plasmon Resonance Screening to Identify Active and Selective Adenosine Receptor Binding Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 8. denovobiolabs.com [denovobiolabs.com]
- 9. bellbrooklabs.com [bellbrooklabs.com]
- 10. licorbio.com [licorbio.com]
- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. nicoyalife.com [nicoyalife.com]
- 13. SPR-based fragment screening: advantages and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
- 16. 5 Target Deconvolution Approaches in Drug Discovery | Technology Networks [technologynetworks.com]
Navigating the Uncharted: A Comparative Benchmarking Guide for 5-[(diethylamino)methyl]-2-methylfuran-3-carboxylic Acid
A Hypothetical Exploration into a Novel Compound's Therapeutic Potential
Disclaimer: The following guide is a hypothetical exploration into the potential therapeutic application of 5-[(diethylamino)methyl]-2-methylfuran-3-carboxylic acid. As of the writing of this document, this compound is not an established therapeutic agent and its biological activities have not been widely reported in publicly available literature. This guide is intended to serve as a framework for the initial investigation and benchmarking of this novel chemical entity, should preliminary screenings suggest a potential anti-inflammatory profile. The selection of non-steroidal anti-inflammatory drugs (NSAIDs) as a benchmark is based on the prevalence of the furan-3-carboxylic acid scaffold in compounds with demonstrated cyclooxygenase (COX) inhibitory activity. All experimental data presented herein is illustrative and for guidance purposes only.
Introduction
The relentless pursuit of novel therapeutic agents is the cornerstone of modern drug discovery. Within this landscape, the exploration of unique chemical scaffolds holds the promise of identifying next-generation treatments with improved efficacy and safety profiles. This guide focuses on a compound of emerging interest: this compound. While its pharmacological profile remains largely uncharacterized, its structural features, particularly the furan-3-carboxylic acid core, suggest a potential for interaction with inflammatory pathways.
This document provides a comprehensive, step-by-step framework for the initial benchmarking of this compound against well-established non-steroidal anti-inflammatory drugs (NSAIDs), namely Ibuprofen and Celecoxib. We will delve into the scientific rationale behind the experimental design, present detailed protocols for in vitro and in vivo assays, and offer a blueprint for the rigorous evaluation of this novel compound. Our objective is to equip researchers, scientists, and drug development professionals with a robust methodology to assess its potential as a viable therapeutic candidate.
Part 1: Establishing the Scientific Rationale and Experimental Workflow
The furan-3-carboxylic acid moiety is a known pharmacophore present in various compounds exhibiting a range of biological activities. Notably, derivatives of this scaffold have been investigated for their anti-inflammatory properties, often mediated through the inhibition of cyclooxygenase (COX) enzymes. The COX enzymes, COX-1 and COX-2, are pivotal in the inflammatory cascade, catalyzing the conversion of arachidonic acid to prostaglandins. While COX-1 is constitutively expressed and plays a role in physiological functions such as gastric cytoprotection, COX-2 is inducible and its expression is significantly upregulated at sites of inflammation. Therefore, the selective inhibition of COX-2 over COX-1 is a key objective in the development of safer NSAIDs with reduced gastrointestinal side effects.
Our benchmarking strategy will, therefore, be centered around a tiered approach, beginning with in vitro enzymatic assays to determine the compound's inhibitory activity and selectivity towards COX-1 and COX-2. This will be followed by cell-based assays to assess its anti-inflammatory effects in a more biologically relevant context. Finally, we will outline an in vivo model of inflammation to evaluate its efficacy and tolerability in a whole-organism system.
Figure 1: A tiered experimental workflow for the comprehensive benchmarking of this compound.
Part 2: In Vitro Benchmarking: COX Enzyme Inhibition and Selectivity
The initial step in characterizing our compound of interest is to determine its direct inhibitory effect on the COX-1 and COX-2 enzymes. This will provide fundamental insights into its mechanism of action and its potential for selective COX-2 inhibition.
Experimental Protocol: COX-1 and COX-2 Enzymatic Inhibition Assays
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound, Ibuprofen, and Celecoxib against human recombinant COX-1 and COX-2 enzymes.
-
Materials:
-
Human recombinant COX-1 and COX-2 enzymes (Cayman Chemical, Cat. No. 60120 and 60122, or equivalent).
-
COX inhibitor screening assay kit (e.g., Cayman Chemical, Cat. No. 701050).
-
Test compounds: this compound, Ibuprofen (positive control for non-selective inhibition), Celecoxib (positive control for selective COX-2 inhibition).
-
Dimethyl sulfoxide (DMSO) for compound dissolution.
-
96-well microplates.
-
Microplate reader.
-
-
Procedure:
-
Prepare stock solutions of all test compounds in DMSO.
-
Create a series of dilutions for each compound to generate a dose-response curve.
-
Follow the manufacturer's instructions for the COX inhibitor screening assay kit. Typically, this involves the addition of the enzyme, heme, and test compound to the wells of a 96-well plate.
-
Initiate the reaction by adding arachidonic acid as the substrate.
-
Incubate the plate for a specified time at a controlled temperature (e.g., 37°C).
-
Measure the production of prostaglandin F2α (PGF2α) or other prostanoids using a suitable detection method, such as enzyme immunoassay (EIA) or fluorescence polarization.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control (DMSO).
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
-
Data Analysis and Interpretation:
-
The IC50 value represents the concentration of the inhibitor required to reduce the enzyme activity by 50%. A lower IC50 value indicates a more potent inhibitor.
-
The Selectivity Index (SI) is calculated as the ratio of the IC50 for COX-1 to the IC50 for COX-2 (SI = IC50(COX-1) / IC50(COX-2)). A higher SI value indicates greater selectivity for COX-2 inhibition.
-
Illustrative Data Summary
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) |
| This compound | 15.2 | 0.8 | 19 |
| Ibuprofen | 12.5 | 35.0 | 0.36 |
| Celecoxib | 8.7 | 0.05 | 174 |
Interpretation of Illustrative Data: In this hypothetical scenario, this compound demonstrates potent inhibition of COX-2 with an IC50 of 0.8 µM and a 19-fold selectivity for COX-2 over COX-1. While not as selective as Celecoxib, it shows a clear preference for COX-2, unlike the non-selective inhibitor Ibuprofen.
Part 3: Cell-Based Assays: Assessing Anti-Inflammatory Activity in a Biological Context
Moving beyond enzymatic assays, it is crucial to evaluate the compound's activity in a cellular environment. Cell-based assays provide a more physiologically relevant model to assess the compound's ability to permeate cell membranes and inhibit COX enzymes within the cell, thereby reducing the production of pro-inflammatory mediators.
Experimental Protocol: LPS-Induced Prostaglandin E2 (PGE2) Production Assay
-
Objective: To measure the ability of the test compounds to inhibit the production of prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-stimulated murine macrophages (RAW 264.7).
-
Materials:
-
RAW 264.7 cell line.
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Lipopolysaccharide (LPS) from E. coli.
-
Test compounds.
-
PGE2 enzyme immunoassay (EIA) kit (e.g., Cayman Chemical, Cat. No. 514010).
-
Cell viability assay kit (e.g., MTT or LDH).
-
-
Procedure:
-
Seed RAW 264.7 cells in 24-well plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce COX-2 expression and PGE2 production.
-
Collect the cell culture supernatant for PGE2 measurement.
-
Perform a cell viability assay on the remaining cells to ensure that the observed reduction in PGE2 is not due to cytotoxicity.
-
Quantify the concentration of PGE2 in the supernatant using a competitive EIA kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition of PGE2 production for each compound concentration relative to the LPS-stimulated vehicle control.
-
-
Data Analysis and Interpretation:
-
A dose-dependent reduction in PGE2 production indicates that the compound is effective in a cellular context.
-
The results of the cytotoxicity assay are critical for interpreting the PGE2 data. A significant decrease in cell viability would suggest that the compound's effect is due to toxicity rather than specific COX inhibition.
-
Illustrative Data Summary
| Compound | PGE2 Inhibition IC50 (µM) | Cytotoxicity (CC50) (µM) | Therapeutic Index (CC50/IC50) |
| This compound | 1.5 | > 100 | > 66.7 |
| Ibuprofen | 25.8 | > 100 | > 3.9 |
| Celecoxib | 0.1 | > 100 | > 1000 |
Interpretation of Illustrative Data: The hypothetical data suggests that this compound effectively inhibits PGE2 production in LPS-stimulated macrophages with an IC50 of 1.5 µM. Importantly, it exhibits low cytotoxicity, with a CC50 value greater than 100 µM, resulting in a favorable therapeutic index.
Part 4: In Vivo Evaluation: Assessing Efficacy in a Preclinical Model of Inflammation
The final stage of this initial benchmarking process involves evaluating the compound's efficacy in a well-established animal model of acute inflammation. The carrageenan-induced paw edema model in rodents is a widely used and validated assay for screening potential anti-inflammatory agents.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
-
Objective: To assess the in vivo anti-inflammatory activity of this compound by measuring its ability to reduce paw edema induced by carrageenan in rats.
-
Materials:
-
Male Wistar or Sprague-Dawley rats (180-200 g).
-
Carrageenan solution (1% w/v in sterile saline).
-
Test compounds.
-
Vehicle for compound administration (e.g., 0.5% carboxymethyl cellulose).
-
Plethysmometer for measuring paw volume.
-
-
Procedure:
-
Acclimatize the animals for at least one week before the experiment.
-
Fast the animals overnight with free access to water.
-
Administer the test compounds or vehicle orally (p.o.) or intraperitoneally (i.p.) at various doses. Ibuprofen and Celecoxib will be used as positive controls.
-
One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.
-
Calculate the percentage of inhibition of edema for each group at each time point compared to the vehicle-treated control group.
-
-
Data Analysis and Interpretation:
-
A significant and dose-dependent reduction in paw volume in the compound-treated groups compared to the vehicle control group indicates in vivo anti-inflammatory efficacy.
-
The time course of edema inhibition can provide insights into the compound's pharmacokinetic and pharmacodynamic properties.
-
Observe the animals for any signs of toxicity or adverse effects during the experiment.
-
Illustrative Data Summary
| Treatment Group (Dose, p.o.) | % Inhibition of Paw Edema at 3 hours |
| Vehicle | 0 |
| This compound (10 mg/kg) | 35% |
| This compound (30 mg/kg) | 58% |
| Ibuprofen (30 mg/kg) | 45% |
| Celecoxib (10 mg/kg) | 62% |
Interpretation of Illustrative Data: In this hypothetical in vivo study, this compound demonstrates dose-dependent anti-inflammatory activity. At a dose of 30 mg/kg, its efficacy is comparable to that of Celecoxib and superior to that of Ibuprofen in this model.
Figure 2: The cyclooxygenase (COX) pathway and the hypothesized points of intervention for the test compounds.
Conclusion and Future Directions
This guide has outlined a systematic and scientifically rigorous approach for the initial benchmarking of this compound as a potential anti-inflammatory agent. The proposed workflow, progressing from in vitro enzymatic and cell-based assays to an in vivo model of inflammation, provides a solid foundation for characterizing its efficacy and selectivity in comparison to established NSAIDs.
The hypothetical data presented herein paints a promising picture for this novel compound, suggesting potent and selective COX-2 inhibition, significant anti-inflammatory activity in a cellular context, and robust efficacy in a preclinical model of inflammation. However, it is imperative to remember that these are illustrative results. The actual performance of this compound can only be determined through rigorous experimentation.
Should the initial benchmarking studies yield positive results, further investigations would be warranted, including:
-
Pharmacokinetic studies: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.
-
Mechanism of action studies: To confirm its binding mode to the COX enzymes and to explore potential off-target effects.
-
Chronic inflammatory models: To evaluate its efficacy in more clinically relevant models of chronic inflammation, such as adjuvant-induced arthritis.
-
Comprehensive toxicology studies: To assess its long-term safety and tolerability.
The journey of drug discovery is long and arduous, but it begins with the systematic and unbiased evaluation of novel chemical entities. This guide provides a roadmap for the initial steps in this journey for this compound, with the ultimate goal of advancing our therapeutic armamentarium against inflammatory diseases.
References
-
Vane, J. R. (1971). Inhibition of prostaglandin synthesis as a mechanism of action for aspirin-like drugs. Nature New Biology, 231(25), 232–235. [Link]
-
Meade, E. A., Smith, W. L., & DeWitt, D. L. (1993). Differential inhibition of prostaglandin endoperoxide synthase (cyclooxygenase) isozymes by aspirin and other non-steroidal anti-inflammatory drugs. Journal of Biological Chemistry, 268(9), 6610–6614. [Link]
-
Winter, C. A., Risley, E. A., & Nuss, G. W. (1962). Carrageenin-induced edema in hind paw of the rat as an assay for anti-inflammatory drugs. Proceedings of the Society for Experimental Biology and Medicine, 111(3), 544–547. [Link]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 5-[(Diethylamino)methyl]-2-methylfuran-3-carboxylic acid
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a cornerstone of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a detailed, procedural framework for the proper disposal of 5-[(Diethylamino)methyl]-2-methylfuran-3-carboxylic acid (Molecular Formula: C10H15NO3). The protocols herein are synthesized from established safety guidelines and regulatory standards to ensure the protection of personnel and the environment.
The molecular structure of this compound incorporates a furan ring, a carboxylic acid, and a tertiary amine (diethylamino) group. This unique combination of functional groups dictates its chemical reactivity and hazard profile, necessitating its classification and handling as hazardous chemical waste. Furan derivatives can be toxic, carboxylic acids are corrosive, and amines can be irritants and harmful to aquatic life.[1][2][3][4] Therefore, under no circumstances should this compound or its waste be disposed of via standard trash or sanitary sewer systems.[5][6]
Part 1: Hazard Profile and Essential Safety Precautions
Before handling or preparing for disposal, a thorough understanding of the compound's hazard profile is critical. Based on data for the compound and structurally similar chemicals, a clear set of risks can be established.[7]
Immediate Handling Protocol: All operations involving this compound, including weighing, transferring, and preparing waste, must be conducted within a certified chemical fume hood to minimize inhalation exposure.[8][9] Personnel must be equipped with the appropriate Personal Protective Equipment (PPE) at all times.
| PPE Item | Specification | Rationale |
| Eye Protection | Chemical safety goggles or safety glasses with side shields. | Protects against splashes and accidental eye contact, which can cause serious irritation.[7][10] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). | Prevents skin contact, which may cause irritation or absorption.[6] |
| Body Protection | Standard laboratory coat. | Protects against incidental contact and contamination of personal clothing.[8] |
Part 2: Step-by-Step Disposal Protocol
The required disposal pathway for this compound is through a licensed hazardous waste management program.[9][11] The following steps provide a self-validating system to ensure compliance and safety from the point of generation to the point of collection.
Step 1: Waste Classification and Segregation Immediately classify any unwanted this compound, including residues, contaminated labware (e.g., pipette tips, weighing boats), and spill cleanup materials, as hazardous chemical waste.[6][12][13]
-
Causality: Proper segregation is crucial to prevent dangerous chemical reactions.[14] This compound is incompatible with:
-
Strong Oxidizing Agents: The furan and amine moieties can react vigorously.[8][11]
-
Bases: The carboxylic acid group will undergo an acid-base reaction, which can be exothermic.[15][16]
-
Acids: The tertiary amine group is basic and will react with acids. Mixing organic and inorganic acids should also be avoided.[14][17]
-
-
Action: Collect this waste stream in a dedicated container. Do not mix it with other chemical wastes unless their compatibility has been explicitly verified by your institution's Environmental Health and Safety (EHS) department.[17][18]
Step 2: Container Selection and Management The integrity of the waste container is fundamental to preventing leaks and environmental contamination.
-
Action:
-
Use a container that is in good condition, leak-proof, and constructed of a compatible material such as high-density polyethylene (HDPE).[2] The original product container is an excellent choice if it is undamaged.[15]
-
Never use former food or beverage containers.[15]
-
Keep the container securely sealed at all times, except when adding waste.[12][13][18] This minimizes the release of vapors and prevents spills.
-
Fill the container to no more than 90% of its capacity to allow for vapor expansion and prevent overfill spills.[2]
-
Step 3: Comprehensive Labeling Accurate labeling is a regulatory requirement and a critical safety communication tool.[19]
-
Action: Affix a completed hazardous waste label to the container as soon as the first drop of waste is added.[12] The label must include:
Step 4: Designated On-Site Storage Waste must be stored safely in a designated location pending collection.
-
Action:
-
Store the labeled waste container in a designated Satellite Accumulation Area (SAA).[15][19] This area must be at or near the point of waste generation and under the direct control of laboratory personnel.[12][16]
-
Ensure the SAA provides secondary containment for the liquid waste container to capture any potential leaks.[18]
-
Store the container away from heat, open flames, or other ignition sources.[18][20]
-
Step 5: Arranging Final Disposal Laboratory personnel are responsible for initiating the final disposal process.
-
Action:
-
Once the waste container is full (or approaching the mandated storage time limit), request a pickup from your institution's EHS department or designated hazardous waste contractor.[13][21]
-
Do not attempt to transport hazardous waste across the facility yourself.[13] Trained EHS personnel will handle the transport to a central accumulation area for shipment to a licensed Treatment, Storage, and Disposal Facility (TSDF).[22]
-
Part 3: Spill Management Protocol
Immediate and correct response to a spill is vital to contain the hazard.
-
Evacuate & Secure: Alert personnel in the immediate area and restrict access. Ensure the area is well-ventilated.[6]
-
Assess & Equip: Do not attempt to clean a large or unmanageable spill. Contact your EHS department immediately. For small, manageable spills, ensure you are wearing the appropriate PPE as detailed in Part 1.
-
Contain & Absorb: For liquid spills, cover with an inert absorbent material such as vermiculite, sand, or commercial sorbent pads.[1][6][23] For solid spills, carefully sweep the material to avoid creating dust.[10]
-
Collect & Dispose: Carefully collect the absorbent material and contaminated debris into a designated, sealable container.[1]
-
Label & Manage: Label the container as "Hazardous Waste - Spill Debris of this compound" and manage it according to the disposal protocol outlined in Part 2.[13]
Visualization of Disposal Workflow
The following diagram outlines the decision-making and procedural flow for the safe disposal of this compound waste.
Caption: Disposal workflow for this compound.
References
-
Dartmouth College. (n.d.). Hazardous Waste Disposal Guide - Research Areas. Dartmouth Policy Portal. Retrieved from [Link]
-
Northwestern University. (2023). Hazardous Waste Disposal Guide. Research Safety. Retrieved from [Link]
-
Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines. Research - Columbia University. Retrieved from [Link]
-
Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
-
Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
-
GAIACA. (2022). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]
-
American Laboratory. (n.d.). Managing Hazardous Chemical Waste in the Lab. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025). Frequent Questions About Managing Hazardous Waste at Academic Laboratories. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet: 7-(Diethylamino)-2-oxo-2H-chromene-3-carboxylic acid. Retrieved from [Link]
-
Chemos GmbH & Co.KG. (2019). Safety Data Sheet: Furan-d4. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Furan. Retrieved from [Link]
-
University of Toronto. (2019). Handling Procedures for Chemical Wastes. Retrieved from [Link]
-
Indiana University. (n.d.). In-Lab Disposal Methods: Waste Management Guide. Protect IU. Retrieved from [Link]
-
Collect and Recycle. (n.d.). Amine Disposal For Businesses. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Management of Waste - Prudent Practices in the Laboratory. NCBI Bookshelf. Retrieved from [Link]
-
Advanced Biotech. (2025). Safety Data Sheet: 2-Methyl-3-Tetrahydrofuranthiol synthetic. Retrieved from [Link]
-
Unknown. (n.d.). Laboratory Waste Disposal Guidelines. Retrieved from [Link]
-
National Institutes of Health. (n.d.). N-Methylepinephrine. PubChem. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Metanephrine. PubChem. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 4. collectandrecycle.com [collectandrecycle.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. fishersci.com [fishersci.com]
- 12. research.columbia.edu [research.columbia.edu]
- 13. vumc.org [vumc.org]
- 14. chem-eng.utoronto.ca [chem-eng.utoronto.ca]
- 15. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 16. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 17. pharmacy.kku.edu.sa [pharmacy.kku.edu.sa]
- 18. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 19. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 22. epa.gov [epa.gov]
- 23. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Safeguarding Your Research: A Comprehensive Guide to Handling 5-[(Diethylamino)methyl]-2-methylfuran-3-carboxylic Acid
Welcome to your essential resource for the safe and effective handling of 5-[(Diethylamino)methyl]-2-methylfuran-3-carboxylic acid. As researchers and drug development professionals, our commitment to innovation is intrinsically linked to our unwavering dedication to safety. This guide moves beyond a simple checklist, offering a deep dive into the principles of chemical safety, tailored specifically to the unique characteristics of this furan derivative. Here, you will find not just the "what," but the "why" behind each recommendation, empowering you to work with confidence and precision.
Understanding the Hazard Profile: A Synthesis of Analogous Compound Data
The core structure of this compound, featuring a substituted furan ring and a carboxylic acid group, suggests a number of potential hazards. Our assessment, based on data from related molecules, indicates a probable hazard profile that includes:
-
Skin and Eye Irritation : Many furan-based carboxylic acids are known to cause skin and serious eye irritation.[1]
-
Respiratory Tract Irritation : Inhalation of dust or aerosols may lead to respiratory irritation.
-
Potential for Toxicity : Furan and its derivatives can be harmful if ingested, inhaled, or absorbed through the skin.[2][3][4] The presence of the diethylamino group may also influence the toxicological properties.
-
Reactivity : While specific data is unavailable, furan compounds can be sensitive to heat and may form peroxides upon exposure to air and light.[5]
The following table summarizes the known hazards of structurally related compounds, providing a foundation for our safety protocols.
| Hazard Classification | 5-Hydroxymethyl-2-furancarboxylic Acid | 3-Methyl-2-furancarboxylic Acid | 2-Methylfuran | General Furan Derivatives |
| Skin Irritation | Category 2 | Category 2[1] | - | May cause skin irritation[2] |
| Eye Irritation | Category 2A | Category 2A[1] | - | May cause eye irritation[2] |
| Respiratory Irritation | STOT SE 3 | - | - | May cause respiratory tract irritation[2] |
| Acute Toxicity (Oral) | - | - | Category 3[3][4] | Harmful if swallowed[2] |
| Acute Toxicity (Inhalation) | - | - | Category 2[3][4] | Harmful if inhaled[2] |
| Flammability | - | - | Flammable Liquid 2[3][4] | - |
STOT SE 3: Specific Target Organ Toxicity - Single Exposure, Category 3
The Core of Protection: A Multi-Layered PPE Strategy
A comprehensive Personal Protective Equipment (PPE) strategy is paramount when handling this compound. This involves not just selecting the right equipment, but also understanding its correct application and limitations.
Visualizing the Workflow for Donning and Doffing PPE
To ensure a systematic and safe approach, the following workflow for putting on (donning) and taking off (doffing) PPE should be strictly adhered to. This minimizes the risk of cross-contamination.
Caption: A logical workflow for donning and doffing PPE to minimize exposure.
Detailed PPE Recommendations
| PPE Component | Specification | Rationale and Best Practices |
| Hand Protection | Nitrile or Neoprene Gloves | These materials provide good resistance to a broad range of chemicals. Always check for signs of degradation before use. For prolonged handling, consider double-gloving. Wash hands thoroughly after removing gloves. |
| Eye Protection | Chemical Safety Goggles or a Full Face Shield | Standard safety glasses are insufficient. Chemical safety goggles provide a seal around the eyes to protect against splashes and vapors.[6] A face shield offers an additional layer of protection for the entire face.[6] |
| Body Protection | Chemical-Resistant Laboratory Coat | A fully buttoned lab coat made of a chemical-resistant material should be worn. Ensure the cuffs are snug around the wrists. |
| Respiratory Protection | NIOSH-Approved Respirator (as needed) | If working with the solid form where dust may be generated, or if handling in a poorly ventilated area, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is recommended. Always perform a fit test before use. |
Operational Blueprint: From Handling to Disposal
Safe laboratory practice extends beyond personal protection to encompass the entire lifecycle of the chemical in your workspace.
Step-by-Step Handling Protocol
-
Preparation :
-
Ensure a chemical fume hood is operational and available.
-
Have a spill kit readily accessible. The kit should contain absorbent materials, appropriate neutralizing agents (if applicable), and waste disposal bags.
-
Designate a specific area for handling the compound.
-
-
Handling :
-
All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[2]
-
Use appropriate tools (spatulas, weighing paper) to handle the solid material. Avoid creating dust.
-
If creating solutions, add the solid to the solvent slowly to avoid splashing.
-
-
Storage :
-
Store the compound in a tightly sealed, properly labeled container.
-
Keep in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1]
-
Consider storage in a dark location to minimize potential degradation from light, a known concern for some furan compounds.[5]
-
Emergency Response: Spill and Exposure Plan
| Emergency Scenario | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1][2] Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2] Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2] |
| Minor Spill | Evacuate the immediate area. Wearing appropriate PPE, cover the spill with an inert absorbent material. Collect the absorbed material into a sealed container for proper disposal. |
| Major Spill | Evacuate the laboratory and notify your institution's Environmental Health and Safety (EHS) department immediately. |
Waste Disposal: A Commitment to Environmental Stewardship
Improper disposal of chemical waste is a serious safety and environmental hazard. Never dispose of this compound or its containers in the regular trash or down the drain.[5]
Caption: The mandated workflow for the safe disposal of chemical waste.
Disposal Protocol:
-
Segregation : Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.[5]
-
Containment : Collect all waste (including contaminated consumables like gloves and weighing paper) in a designated, properly labeled, and sealed hazardous waste container.[5]
-
Labeling : The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Disposal : Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.[7] They will ensure compliance with all local, state, and federal regulations.
By adhering to these comprehensive guidelines, you are not only protecting yourself and your colleagues but also upholding the principles of responsible scientific practice. Your commitment to safety is the foundation upon which groundbreaking discoveries are built.
References
- Cayman Chemical. (2025). Safety Data Sheet: 5-Hydroxymethyl-2-furancarboxylic Acid.
- TCI Chemicals. (2024). Safety Data Sheet: 3-Methyl-2-furancarboxylic Acid.
- Cole-Parmer. (n.d.). Material Safety Data Sheet: 7-(Diethylamino)-2-oxo-2H-chromene-3-carboxylic acid.
- Carl ROTH. (n.d.).
- University of Reading. (2021).
- Google Patents. (2023). Method and integrated process for the carboxylation of furan derived carboxylic acids to 2,5-furandicarboxylic acid.
- PubMed Central. (2017).
- Organic Syntheses. (n.d.). Furan.
- YouTube. (2018). Proper Selection, Use, and Removal of PPE. Module 5.
- Arkivoc. (2013). One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide.
- Sigma-Aldrich. (2021).
- PubChem. (n.d.). 3-Furancarboxylic acid, 2,5-dimethyl-, methyl ester.
- BenchChem. (2025). Navigating the Disposal of 4-(Furan-3-yl)butan-2-one: A Procedural Guide.
- ACS Publications. (2020).
- Centers for Disease Control and Prevention. (n.d.). NIOSH Recommendations for Chemical Protective Clothing A-Z.
- University of Wisconsin-Madison. (n.d.).
- University of Florida, IFAS Extension. (2019). Personal Protective Equipment for Handling Pesticides.
- European Federation of Clinical Chemistry and Laboratory Medicine. (n.d.). EFLM TASK FORCE-GREEN LABS.
- ResearchGate. (2025). One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide.
- PubChem. (n.d.). Dihydro-2-methyl-3(2H)-furanone.
- Seton. (2024). Discover the Various Types of PPE for Optimal Chemical Safety.
- PubChem. (n.d.). 2-Methyl-5-phenylfuran-3-carboxylic acid.
- Oregon OSHA. (n.d.). Personal Protective Equipment: Selecting the Right PPE for Pesticide Use.
- ChemSynthesis. (2025).
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. carlroth.com:443 [carlroth.com:443]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 7. ehs.wisc.edu [ehs.wisc.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

